4-Bromobutylphosphonic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-bromobutylphosphonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10BrO3P/c5-3-1-2-4-9(6,7)8/h1-4H2,(H2,6,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXFARGAYPHUQQL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCBr)CP(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10BrO3P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1190-14-3 | |
| Record name | (4-Bromobutyl)phosphonic Acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Synthesis of 4-Bromobutylphosphonic Acid
This guide provides a comprehensive overview of the synthesis of this compound, a valuable bifunctional molecule utilized in various chemical and biomedical applications. The protocols detailed herein are based on established synthetic methodologies, offering a reproducible approach for laboratory-scale preparation.
Synthesis Overview
The synthesis of this compound is typically achieved through a two-step process. The first step involves the formation of a phosphonate (B1237965) ester, diethyl (4-bromobutyl)phosphonate, via a Michaelis-Arbuzov reaction. The subsequent step is the hydrolysis of this ester to yield the final phosphonic acid product.
Experimental Protocols
Step 1: Synthesis of Diethyl (4-bromobutyl)phosphonate
This step employs the Michaelis-Arbuzov reaction, where triethyl phosphite (B83602) reacts with an excess of 1,4-dibromobutane (B41627). The use of equimolar reactants is a recent sustainable modification of this classic reaction.[1]
Methodology:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 1,4-dibromobutane and triethyl phosphite in an equimolar ratio.
-
The reaction mixture is heated to 140-150°C in a solvent-free environment.[1][2]
-
The reaction is monitored for completion, typically over 4 hours.[2]
-
Upon completion, the excess triethyl phosphite and the ethyl bromide byproduct are removed by distillation under reduced pressure.
-
The crude product is then purified by fast column chromatography to yield diethyl (4-bromobutyl)phosphonate as a colorless to light yellow clear liquid.[3]
To minimize the formation of di-phosphonation byproducts, a slower addition of triethyl phosphite (e.g., over 2 hours) can be employed, which may result in a lower isolated yield but higher purity.[2]
Step 2: Hydrolysis of Diethyl (4-bromobutyl)phosphonate to this compound
The conversion of the diethyl phosphonate intermediate to the final phosphonic acid can be achieved through several methods, with acidic hydrolysis being the most common. An alternative method using silyl (B83357) halides is also presented.
Method 2a: Acidic Hydrolysis
-
The diethyl (4-bromobutyl)phosphonate is dissolved in a concentrated aqueous solution of hydrochloric acid (e.g., 35-37%).[4]
-
The mixture is heated to reflux for a period of 1 to 12 hours.[4]
-
After the reaction is complete, the excess HCl and water are removed by distillation.
-
Any remaining traces of water can be removed by azeotropic distillation with toluene.[4]
-
The resulting this compound is typically a white to almost white crystalline powder and may not require further purification.[5]
Method 2b: McKenna-type Hydrolysis (using Silyl Halides)
This method is suitable for substrates that may be sensitive to harsh acidic conditions.[4]
-
Dissolve the diethyl (4-bromobutyl)phosphonate in a dry solvent such as chloroform (B151607) or acetonitrile (B52724) under an inert atmosphere.[1]
-
Add a large excess of sodium iodide (NaI) and bromotrimethylsilane (B50905) (TMSBr).[1]
-
The reaction mixture is stirred at a slightly elevated temperature (e.g., 40°C) for several hours until the starting ester is consumed, which can be monitored by Thin Layer Chromatography (TLC).[1]
-
The intermediate trimethylsilyl (B98337) phosphonate ester is then converted to the phosphonic acid by methanolysis at room temperature.[1]
-
The final product is isolated after appropriate workup and purification.
Data Presentation
The following tables summarize the quantitative data associated with the synthesis of this compound and its intermediate.
Table 1: Reaction Conditions and Yields for Diethyl (4-bromobutyl)phosphonate Synthesis
| Reactants (Molar Ratio) | Temperature (°C) | Reaction Time (hours) | Yield (%) | Reference |
| 1,4-Dibromobutane : Triethyl phosphite (1:1) | 150 | 4 | 70 | [2] |
| 1,4-Dibromobutane : Triethyl phosphite (1:1, slow addition) | Not specified | >2 | 40 | [2] |
| 1,4-Dibromobutane : Triethyl phosphite (1:1) | 140 | Not specified | Good | [1] |
Table 2: Properties of Diethyl (4-bromobutyl)phosphonate
| Property | Value | Reference |
| Molecular Formula | C8H18BrO3P | [2][6] |
| Molecular Weight | 273.10 g/mol | [2][6] |
| Appearance | Colorless to light yellow clear liquid | [3] |
| Boiling Point | 88°C @ 0.1 mmHg | [3] |
| Purity | >90.0% (GC) |
Table 3: Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C4H10BrO3P | [5] |
| Molecular Weight | 217.00 g/mol | [5] |
| Appearance | White to almost white powder to crystal | [5] |
| Purity | >98.0% | [5] |
| Melting Point | 127.0 to 131.0 °C |
Mandatory Visualization
The following diagram illustrates the two-step synthesis workflow from starting materials to the final product.
Caption: Synthesis workflow for this compound.
Safety and Handling
-
Diethyl (4-bromobutyl)phosphonate: Causes skin and serious eye irritation.[3] Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
This compound: Causes severe skin burns and eye damage. May be corrosive to metals. Use in a well-ventilated area and wear appropriate PPE. Store in a corrosive-resistant container.
-
Triethyl phosphite: Flammable liquid and vapor. Harmful if swallowed. Causes skin and eye irritation.
-
1,4-Dibromobutane: Harmful if swallowed. Causes skin and serious eye irritation.
-
Concentrated Hydrochloric Acid: Causes severe skin burns and eye damage. May cause respiratory irritation.
-
Bromotrimethylsilane (TMSBr): Flammable liquid and vapor. Causes severe skin burns and eye damage. Reacts violently with water.
Always consult the Safety Data Sheet (SDS) for each reagent before use and perform all reactions in a well-ventilated fume hood.
References
- 1. iris.unive.it [iris.unive.it]
- 2. Diethyl 4-bromobutylphosphonate (63075-66-1) for sale [vulcanchem.com]
- 3. Diethyl 4-Bromobutylphosphonate|63075-66-1 [benchchem.com]
- 4. BJOC - Phosphonic acid: preparation and applications [beilstein-journals.org]
- 5. (4-Bromobutyl)phosphonic Acid | CymitQuimica [cymitquimica.com]
- 6. Diethyl (4-bromobutyl)phosphonate | C8H18BrO3P | CID 14411016 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Molecular Weight of 4-Bromobutylphosphonic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed breakdown of the molecular weight of 4-Bromobutylphosphonic acid, a compound of interest in various research and development applications. The information is presented to be a definitive resource for professionals requiring precise data for experimental design, chemical synthesis, and analytical analysis.
Molecular Composition and Weight
The molecular formula for this compound is C4H10BrO3P.[1][2][3] Its molecular weight is a fundamental chemical property derived from the sum of the atomic weights of its constituent atoms.
The experimentally determined and commonly cited molecular weight for this compound is approximately 217.00 g/mol .[1][3] A more precise mass is 216.998161 g/mol .[2] The following tables provide a comprehensive summary of the atomic and molecular weights.
| Element | Symbol | Count | Atomic Weight (amu) | Total Weight (amu) |
| Carbon | C | 4 | 12.011[4] | 48.044 |
| Hydrogen | H | 10 | 1.008[5] | 10.080 |
| Bromine | Br | 1 | 79.904[6] | 79.904 |
| Oxygen | O | 3 | 15.999[7] | 47.997 |
| Phosphorus | P | 1 | 30.974[8] | 30.974 |
| Total | 216.999 |
| Property | Value |
| Molecular Formula | C4H10BrO3P |
| Molecular Weight | 217.00 g/mol [1][3] |
| Exact Mass | 215.955 u[2] |
Methodology for Molecular Weight Determination
The molecular weight of a chemical compound such as this compound is determined by calculating the sum of the atomic weights of all atoms present in its molecular formula.
Experimental Protocol:
-
Identify the Molecular Formula: The first step is to ascertain the precise molecular formula of the compound. For this compound, this has been established as C4H10BrO3P.
-
Determine Atomic Weights: The standard atomic weight of each constituent element is obtained from the Periodic Table as established by the International Union of Pure and Applied Chemistry (IUPAC).
-
Calculate Total Molecular Weight: The number of atoms of each element is multiplied by its respective atomic weight. These values are then summed to yield the total molecular weight of the compound.
-
(4 x 12.011) + (10 x 1.008) + (1 x 79.904) + (3 x 15.999) + (1 x 30.974) = 216.999 amu
-
This calculated value is consistent with the cited molecular weight of 217.00 g/mol .
Logical Relationship for Molecular Weight Calculation
The following diagram illustrates the logical workflow for calculating the molecular weight of a chemical compound.
References
- 1. (4-Bromobutyl)phosphonic Acid | CymitQuimica [cymitquimica.com]
- 2. echemi.com [echemi.com]
- 3. labproinc.com [labproinc.com]
- 4. Carbon | C (Element) - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Hydrogen - Wikipedia [en.wikipedia.org]
- 6. Bromine - Wikipedia [en.wikipedia.org]
- 7. Oxygen - Wikipedia [en.wikipedia.org]
- 8. Phosphorus - Wikipedia [en.wikipedia.org]
An In-Depth Technical Guide to the Chemical Properties of 4-Bromobutylphosphonic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chemical and Physical Properties
4-Bromobutylphosphonic acid is a white to almost white crystalline powder.[1][2] Its bifunctional nature, possessing both a reactive bromine atom and a phosphonic acid group, makes it a versatile building block in organic synthesis. The phosphonic acid moiety imparts hydrophilicity and the potential for metal chelation, while the bromoalkyl chain allows for nucleophilic substitution reactions.
Table 1: General and Physical Properties of this compound
| Property | Value | Source(s) |
| IUPAC Name | (4-Bromobutyl)phosphonic acid | N/A |
| CAS Number | 1190-14-3 | [2] |
| Molecular Formula | C₄H₁₀BrO₃P | [2] |
| Molecular Weight | 217.00 g/mol | [2] |
| Appearance | White to almost white powder/crystal | [1][2] |
| Melting Point | 127 - 131 °C | N/A |
| Boiling Point | Predicted: 358.8 ± 44.0 °C | N/A |
| Purity | >98.0% (Titration) | [2] |
| Solubility | Soluble in aqueous media | [3][4] |
Synthesis and Purification
The synthesis of this compound is typically achieved in a two-step process: the Michaelis-Arbuzov reaction to form a phosphonate (B1237965) ester, followed by hydrolysis to the phosphonic acid.
Synthesis of Diethyl (4-bromobutyl)phosphonate
The precursor, diethyl (4-bromobutyl)phosphonate, is synthesized via the Michaelis-Arbuzov reaction between triethyl phosphite (B83602) and an excess of 1,4-dibromobutane (B41627).[1]
Experimental Protocol: Synthesis of Diethyl (4-bromobutyl)phosphonate [1]
-
Materials:
-
Triethyl phosphite
-
1,4-dibromobutane
-
-
Procedure:
-
1,4-dibromobutane is heated to 150°C under an inert atmosphere.
-
Triethyl phosphite is added dropwise to the heated 1,4-dibromobutane over a period of 2 hours, maintaining the reaction temperature at 150°C. Using an excess of 1,4-dibromobutane helps to minimize the formation of the di-substituted byproduct.
-
The reaction mixture is stirred at 150°C for an additional 4 hours.
-
The excess 1,4-dibromobutane is removed by distillation under reduced pressure.
-
The resulting crude diethyl (4-bromobutyl)phosphonate can be purified by vacuum distillation.
-
Hydrolysis to this compound
The diethyl ester is then hydrolyzed to the final phosphonic acid. Two common methods for this transformation are acidic hydrolysis and the McKenna reaction.
Experimental Protocol: Acidic Hydrolysis (General Method)
-
Materials:
-
Diethyl (4-bromobutyl)phosphonate
-
Concentrated hydrochloric acid (HCl) or hydrobromic acid (HBr)
-
-
Procedure:
-
The phosphonate ester is suspended in concentrated HCl or HBr.
-
The mixture is heated at reflux for several hours.
-
The solvent and volatile byproducts are removed under reduced pressure to yield the crude phosphonic acid.
-
The crude product can be purified by recrystallization.
-
Experimental Protocol: McKenna Reaction (General Method)
-
Materials:
-
Diethyl (4-bromobutyl)phosphonate
-
Bromotrimethylsilane (TMSBr)
-
Methanol (B129727) or water
-
-
Procedure:
-
The phosphonate ester is dissolved in a suitable anhydrous solvent (e.g., dichloromethane).
-
TMSBr is added dropwise at room temperature.
-
The reaction is stirred for several hours.
-
The reaction is quenched by the addition of methanol or water.
-
The solvent is removed under reduced pressure to yield the phosphonic acid.
-
Purification
Crude this compound can be purified by recrystallization. The choice of solvent is critical and may require some experimentation. A common technique involves dissolving the crude product in a minimal amount of a hot solvent in which it is soluble and then allowing it to cool slowly to form crystals.
Spectral Data
Table 2: Predicted and Experimental Spectral Data for Diethyl (4-bromobutyl)phosphonate
| Data Type | Predicted/Experimental Values | Source(s) |
| ¹H NMR | Resonances for the ethyl groups (δ 1.2–1.6 ppm) | [1] |
| ³¹P NMR | δ 26.6 ppm | [1] |
| Mass Spec (LC-MS) | Collision cross-section (CCS) predictions can aid in identification. | [1] |
Note: A 5 ppm upfield shift in the ³¹P NMR spectrum (from ~26.6 ppm to ~21.5 ppm) is expected upon hydrolysis of the diethyl ester to the phosphonic acid.[1]
Reactivity and Potential Applications
The chemical reactivity of this compound is defined by its two functional groups. The bromine atom is a good leaving group, making the butyl chain susceptible to nucleophilic substitution. This allows for the attachment of this molecule to other chemical entities. The phosphonic acid group can participate in coordination with metal ions and can be used to modify surfaces.
Role as a PROTAC Linker
One of the most promising applications of bifunctional molecules like this compound is in the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that simultaneously bind to a target protein of interest (POI) and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein.[5]
The linker component of a PROTAC is crucial for its efficacy, as it dictates the spatial orientation of the POI and the E3 ligase, which is critical for the formation of a productive ternary complex. Alkyl chains, such as the butyl chain in this compound, are common components of PROTAC linkers.
While no specific PROTAC utilizing this compound has been detailed in the literature, its structure makes it a suitable candidate for incorporation into PROTAC design. The bromo-functional end could be reacted with a POI ligand, and the phosphonic acid (or its ester) could be coupled to an E3 ligase ligand.
Safety and Handling
This compound is a corrosive substance that can cause severe skin burns and eye damage. It may also be corrosive to metals. Therefore, appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. It should be stored in a cool, dry, and well-ventilated area in a tightly sealed, corrosion-resistant container.
Conclusion
This compound is a valuable chemical building block with potential applications in diverse fields, including the development of novel therapeutics like PROTACs. This guide has summarized the currently available information on its chemical and physical properties, synthesis, and potential applications. The lack of publicly available experimental spectral data for the final compound highlights an area for future research to fully characterize this promising molecule.
References
- 1. Diethyl 4-bromobutylphosphonate (63075-66-1) for sale [vulcanchem.com]
- 2. Targeted protein degradation in hematologic malignancies: latest updates from the 2023 ASH annual meeting - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting BRD4 and PI3K signaling pathways for the treatment of medulloblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 5. Conditional PROTAC: Recent Strategies for Modulating Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the NMR Spectral Data of 4-Bromobutylphosphonic Acid
Molecular Structure
4-Bromobutylphosphonic acid is an organophosphorus compound featuring a four-carbon alkyl chain substituted with a bromine atom at one end and a phosphonic acid group at the other. This bifunctional nature makes it a valuable building block in various chemical syntheses.
Caption: Molecular structure of this compound.
Experimental Protocols
The synthesis of this compound typically involves a two-step process: the Arbuzov reaction to form diethyl (4-bromobutyl)phosphonate, followed by acidic hydrolysis to yield the final phosphonic acid.
Step 1: Synthesis of Diethyl (4-bromobutyl)phosphonate
The Arbuzov reaction is a widely used method for the formation of carbon-phosphorus bonds. In this case, 1,4-dibromobutane (B41627) is reacted with an excess of triethyl phosphite (B83602). The excess of the dibromoalkane is crucial to minimize the formation of the disubstituted byproduct.
-
Materials: 1,4-dibromobutane, triethyl phosphite.
-
Procedure: A mixture of 1,4-dibromobutane (typically in large excess, e.g., 5-10 equivalents) and triethyl phosphite (1 equivalent) is heated, often under an inert atmosphere (e.g., nitrogen or argon), at a temperature ranging from 140 to 160 °C for several hours. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC). After completion, the excess 1,4-dibromobutane is removed by distillation under reduced pressure. The resulting crude diethyl (4-bromobutyl)phosphonate can be further purified by vacuum distillation or column chromatography.[1]
Step 2: Hydrolysis of Diethyl (4-bromobutyl)phosphonate to this compound
The diethyl ester is hydrolyzed to the corresponding phosphonic acid using a strong acid, typically concentrated hydrochloric acid.
-
Materials: Diethyl (4-bromobutyl)phosphonate, concentrated hydrochloric acid.
-
Procedure: Diethyl (4-bromobutyl)phosphonate is refluxed with an excess of concentrated hydrochloric acid for several hours. The reaction mixture is then cooled, and the solvent is removed under reduced pressure to yield the crude this compound. The product can be purified by recrystallization.
NMR Sample Preparation and Data Acquisition
-
Sample Preparation: A small amount of the purified compound (typically 5-20 mg for ¹H NMR and 20-50 mg for ¹³C NMR) is dissolved in a deuterated solvent (e.g., D₂O, CDCl₃, or DMSO-d₆). A common practice for phosphonic acids is to use D₂O to observe the exchange of the acidic protons.
-
Data Acquisition: NMR spectra are recorded on a spectrometer, for instance, a Bruker WM-250 or a similar instrument. For ¹H and ¹³C NMR, spectra are typically referenced to an internal standard like tetramethylsilane (B1202638) (TMS) or the residual solvent peak. For ³¹P NMR, an external standard of 85% H₃PO₄ is commonly used.
Caption: A generalized workflow for an NMR experiment.
NMR Spectral Data
The following tables summarize the experimental NMR data for diethyl (4-bromobutyl)phosphonate and the estimated data for this compound. The estimations for the acid are based on the expected electronic effects of replacing the ethyl groups with protons, which would cause a slight downfield shift for the carbons closer to the phosphorus atom and a significant change in the phosphorus chemical shift.
Table 1: ¹H NMR Spectral Data
| Compound | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| Diethyl (4-bromobutyl)phosphonate | ~4.1 | Quintet | ~7 | O-CH₂ -CH₃ |
| ~3.4 | Triplet | ~7 | CH₂ -Br | |
| ~1.9 | Multiplet | P-CH₂-CH₂ -CH₂-CH₂-Br | ||
| ~1.8 | Multiplet | P-CH₂ -CH₂-CH₂-CH₂-Br | ||
| ~1.3 | Triplet | ~7 | O-CH₂-CH₃ | |
| This compound (Estimated) | ~3.5 | Triplet | ~7 | CH₂ -Br |
| ~2.0 | Multiplet | P-CH₂-CH₂ -CH₂-CH₂-Br | ||
| ~1.9 | Multiplet | P-CH₂ -CH₂-CH₂-CH₂-Br |
Note: The acidic protons of the phosphonic acid group are typically broad and may not be observed or may appear as a broad singlet depending on the solvent and concentration.
Table 2: ¹³C NMR Spectral Data
| Compound | Chemical Shift (δ, ppm) | Assignment |
| Diethyl (4-bromobutyl)phosphonate[2] | ~61.5 | O-C H₂-CH₃ |
| ~33.5 | C H₂-Br | |
| ~31.5 | P-CH₂-C H₂-CH₂-CH₂-Br | |
| ~25.0 (d, JC-P ≈ 140 Hz) | P-C H₂ | |
| ~20.0 | P-CH₂-CH₂-C H₂-CH₂-Br | |
| ~16.5 | O-CH₂-C H₃ | |
| This compound (Estimated) | ~34.0 | C H₂-Br |
| ~32.0 | P-CH₂-C H₂-CH₂-CH₂-Br | |
| ~26.0 (d, JC-P ≈ 140 Hz) | P-C H₂ | |
| ~20.5 | P-CH₂-CH₂-C H₂-CH₂-Br |
Note: The carbon directly attached to the phosphorus atom (P-CH₂) is expected to show a doublet due to one-bond coupling with the phosphorus nucleus.
Table 3: ³¹P NMR Spectral Data
| Compound | Chemical Shift (δ, ppm) | Multiplicity |
| Diethyl (4-bromobutyl)phosphonate (Estimated) | ~30 - 35 | Singlet (proton decoupled) |
| This compound (Estimated) | ~25 - 30 | Singlet (proton decoupled) |
Note: ³¹P NMR chemical shifts are sensitive to the solvent and pH. The shift for the phosphonic acid is expected to be upfield compared to its diethyl ester.
Conclusion
This technical guide provides a detailed summary of the expected NMR spectral data for this compound, based on the available data for its diethyl ester. The provided experimental protocols offer a practical approach for its synthesis and subsequent NMR analysis. The structured data tables and visualizations are intended to be a valuable resource for researchers and scientists working with this compound. It is important to note that the provided NMR data for this compound are estimations and should be confirmed by experimental analysis.
References
An In-depth Technical Guide to the 1H NMR Spectrum of 4-Bromobutylphosphonic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the proton nuclear magnetic resonance (¹H NMR) spectrum of 4-bromobutylphosphonic acid. The document outlines the expected spectral data, a comprehensive experimental protocol for acquiring the spectrum, and a logical workflow for its interpretation. This guide is intended to assist researchers, scientists, and professionals in the field of drug development in the characterization of this and structurally related compounds.
Predicted ¹H NMR Spectral Data
The expected ¹H NMR spectrum of this compound in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) will exhibit signals corresponding to the four distinct sets of protons in the butyl chain. The chemical shifts are influenced by the electronegativity of the bromine atom and the phosphonic acid group, as well as through-bond coupling to the phosphorus atom.
Table 1: Predicted ¹H NMR Data for this compound
| Protons (Position) | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constants (J, Hz) |
| P-CH ₂- (α) | 1.70 - 1.90 | Multiplet (dt) | 2H | J(Hα, Hβ) ≈ 7.5 Hz, J(Hα, P) ≈ 18.0 Hz |
| -CH ₂- (β) | 1.85 - 2.05 | Multiplet | 2H | J(Hβ, Hα) ≈ 7.5 Hz, J(Hβ, Hγ) ≈ 7.0 Hz |
| -CH ₂- (γ) | 1.95 - 2.15 | Multiplet (quintet) | 2H | J(Hγ, Hβ) ≈ 7.0 Hz, J(Hγ, Hδ) ≈ 6.8 Hz |
| -CH ₂-Br (δ) | 3.45 - 3.60 | Triplet (t) | 2H | J(Hδ, Hγ) ≈ 6.8 Hz |
| P-(OH )₂ | Variable (broad) | Singlet (broad) | 2H | - |
Note: The chemical shifts and coupling constants are estimates based on analogous structures and may vary depending on the solvent and concentration.
Experimental Protocol for ¹H NMR Spectroscopy
The following is a detailed methodology for acquiring the ¹H NMR spectrum of this compound.
2.1. Sample Preparation
-
Dissolution: Accurately weigh approximately 5-10 mg of this compound.
-
Solvent Selection: Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Deuterium Oxide (D₂O), Dimethyl Sulfoxide-d₆ (DMSO-d₆), or Methanol-d₄ (CD₃OD)) in a clean, dry NMR tube. The choice of solvent will affect the chemical shift of the exchangeable phosphonic acid protons. D₂O is a common choice for water-soluble phosphonic acids.
-
Internal Standard: Add a small amount of an internal standard, such as 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (DSS) for D₂O or tetramethylsilane (B1202638) (TMS) for organic solvents, to provide a reference signal at 0.00 ppm.
-
Homogenization: Gently vortex or shake the NMR tube to ensure the sample is completely dissolved and the solution is homogeneous.
2.2. NMR Spectrometer Setup and Data Acquisition
-
Instrumentation: Utilize a high-resolution NMR spectrometer, for instance, a 400 MHz or 500 MHz instrument.
-
Tuning and Shimming: Tune the probe to the ¹H frequency and shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.
-
Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30' on a Bruker spectrometer) is typically sufficient.
-
Spectral Width: Set a spectral width of approximately 12-16 ppm to ensure all proton signals are captured.
-
Number of Scans: Acquire a sufficient number of scans (typically 16 to 64) to achieve an adequate signal-to-noise ratio.
-
Relaxation Delay (d1): Use a relaxation delay of 1-5 seconds to allow for full relaxation of the protons between scans, ensuring accurate integration.
-
Acquisition Time (aq): Set the acquisition time to be at least 2-3 seconds to ensure good digital resolution.
-
Temperature: Maintain a constant temperature, typically 298 K (25 °C).
-
2.3. Data Processing
-
Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.
-
Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the positive absorptive mode.
-
Baseline Correction: Apply a baseline correction to obtain a flat baseline across the spectrum.
-
Referencing: Reference the spectrum by setting the chemical shift of the internal standard to 0.00 ppm.
-
Integration: Integrate the area under each signal to determine the relative number of protons corresponding to each peak.
-
Peak Picking and Analysis: Identify the chemical shift, multiplicity (singlet, doublet, triplet, etc.), and coupling constants for each signal.
Visualization of Spectral Analysis Workflow
The following diagram illustrates the logical workflow for the interpretation of the ¹H NMR spectrum of this compound.
Caption: Logical workflow for the analysis of the 1H NMR spectrum of this compound.
31P NMR of Phosphonic Acids: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of Phosphorus-31 Nuclear Magnetic Resonance (³¹P NMR) spectroscopy as a powerful analytical tool for the characterization and quantification of phosphonic acids. From fundamental principles to detailed experimental protocols and data interpretation, this document serves as a practical resource for scientists in academia and industry, particularly those engaged in drug development and materials science.
Introduction to ³¹P NMR Spectroscopy of Phosphonic Acids
Phosphorus-31 (³¹P) is an ideal nucleus for Nuclear Magnetic Resonance (NMR) spectroscopy. With a natural abundance of 100% and a spin quantum number of 1/2, it provides strong, sharp signals, facilitating straightforward spectral analysis.[1] The chemical environment around the phosphorus atom profoundly influences its resonance frequency, resulting in a wide chemical shift range of approximately 700 ppm, which minimizes signal overlap and aids in the identification of different phosphorus-containing species.[2]
Phosphonic acids, characterized by a direct carbon-phosphorus (C-P) bond, are a class of compounds with diverse applications, from pharmaceuticals and agrochemicals to water treatment agents and bone-targeting drugs. ³¹P NMR spectroscopy is an indispensable technique for their study, enabling structural elucidation, purity assessment, and quantitative analysis.
Principles of ³¹P NMR in the Context of Phosphonic Acids
The chemical shift (δ) in ³¹P NMR is the most informative parameter and is highly sensitive to the electronic environment of the phosphorus nucleus. For phosphonic acids, the chemical shift is influenced by several factors:
-
Oxidation State: The oxidation state of the phosphorus atom significantly impacts the chemical shift.
-
Substituents: The electronegativity and steric bulk of the substituents attached to the phosphorus atom and the carbon of the C-P bond cause predictable shifts in the resonance frequency.
-
pH and Ionization State: The protonation state of the phosphonic acid group dramatically affects the electron density around the phosphorus nucleus, leading to substantial changes in the chemical shift. This property is particularly useful for determining the pKa values of phosphonic acids and for probing the pH of biological systems.[3][4][5]
-
Solvent Effects: The choice of solvent can influence the chemical shift through interactions with the phosphonic acid.
-
Coordination to Metal Ions: The coordination of metal ions to the phosphonate (B1237965) group can lead to significant changes in the chemical shift, providing insights into metal-ligand interactions.[3]
Data Presentation: Quantitative ³¹P NMR Parameters
The following tables summarize key quantitative data for phosphonic acids and related compounds, providing a reference for spectral interpretation.
Table 1: Typical ³¹P NMR Chemical Shift Ranges of Selected Phosphorus Compounds.
| Compound Class | Structure | Typical Chemical Shift Range (ppm) |
| Phosphonic Acids | R-PO(OH)₂ | +10 to +30 |
| Phosphonate Esters | R-PO(OR')₂ | +15 to +35 |
| Bisphosphonates | (HO)₂OP-C(R)(R')-PO(OH)₂ | +10 to +25 |
| Phosphonium Salts | [R₄P]⁺ | +20 to +40 |
| Phosphine Oxides | R₃P=O | +25 to +60 |
| Phosphines | R₃P | -65 to +65 |
| Phosphite Esters | P(OR)₃ | +135 to +145 |
Note: Chemical shifts are referenced to 85% H₃PO₄ (0 ppm).
Table 2: Representative ³¹P NMR Data for Selected Phosphonic Acids.
| Compound | Solvent | Chemical Shift (δ, ppm) | Reference |
| Methylphosphonic acid | D₂O (basic) | ~25 | [6] |
| Phenylphosphonic acid | - | ~18 | [7] |
| Glyphosate | - | ~9 | [8] |
| Zoledronic acid | - | ~18 | [9] |
| Diethyl phosphite | CDCl₃ | ~7 | [10] |
Table 3: Typical Coupling Constants Involving ³¹P in Phosphonates.
| Coupling | Type | Typical Value (Hz) | Comments |
| ¹J(P,C) | One-bond | 120 - 180 | Large and useful for identifying direct P-C bonds. |
| ²J(P,C) | Two-bond | 5 - 20 | Can be larger than ³J(P,C). |
| ³J(P,C) | Three-bond | 0 - 15 | Shows dependence on dihedral angle. |
| ¹J(P,H) | One-bond | 600 - 700 | Observed in phosphonates with a P-H bond. |
| ²J(P,H) | Two-bond | 10 - 30 | Useful for structural assignment. |
| ³J(P,H) | Three-bond | 5 - 20 | Shows Karplus-like dependence on dihedral angle. |
Table 4: ³¹P Spin-Lattice (T₁) Relaxation Times of Selected Phosphorus Metabolites.
| Metabolite | In vivo System | T₁ (seconds) |
| Phosphocreatine | Rat Brain | ~3.0 |
| ATP (γ-phosphate) | Rat Brain | ~1.5 |
| Inorganic Phosphate (B84403) | Rat Brain | ~2.5 |
| Phosphomonoesters | Rat Brain | ~2.0 |
Note: T₁ values are field-dependent and can vary with the biological environment.
Experimental Protocols
Accurate and reproducible ³¹P NMR data acquisition relies on careful sample preparation and the selection of appropriate experimental parameters.
General Sample Preparation
-
Dissolution: Dissolve the phosphonic acid sample in a suitable deuterated solvent (e.g., D₂O, CDCl₃, DMSO-d₆). The concentration should be sufficient to obtain a good signal-to-noise ratio in a reasonable time, typically 5-20 mg in 0.5-0.7 mL of solvent.
-
pH Adjustment (for aqueous samples): If the pH dependence of the chemical shift is being studied, or if a specific ionization state is desired, adjust the pH of the D₂O solution using small aliquots of dilute acid (e.g., DCl) or base (e.g., NaOD).
-
Internal Standard: For quantitative analysis, add a known amount of a suitable internal standard. The standard should be stable, have a simple ³¹P NMR spectrum that does not overlap with the analyte signals, and have a similar T₁ relaxation time. Triphenyl phosphate and methylphosphonic acid are commonly used internal standards.[2][6]
-
Transfer: Transfer the solution to a clean, dry NMR tube.
NMR Data Acquisition for Quantitative Analysis
The following is a general protocol for acquiring quantitative ³¹P NMR spectra.
-
Spectrometer Setup: Tune and match the NMR probe for the ³¹P frequency. Lock the field using the deuterium (B1214612) signal from the solvent.
-
Pulse Sequence: Use a simple pulse-acquire sequence with inverse-gated proton decoupling. This approach decouples the protons during signal acquisition to produce sharp singlets and collapses proton-phosphorus couplings, but turns off the decoupler during the relaxation delay to suppress the Nuclear Overhauser Effect (NOE), which can lead to inaccurate integration.[11]
-
Acquisition Parameters:
-
Pulse Angle: Use a 90° pulse to ensure maximum signal intensity.
-
Relaxation Delay (d1): Set the relaxation delay to at least 5 times the longest T₁ relaxation time of any phosphorus nucleus in the sample. This ensures complete relaxation between scans, which is crucial for accurate quantification.
-
Acquisition Time (at): Typically 1-2 seconds, ensuring good digital resolution.
-
Number of Scans (ns): Adjust the number of scans to achieve an adequate signal-to-noise ratio (S/N > 100:1 is recommended for good quantitative accuracy).
-
-
Data Processing:
-
Apply an exponential window function with a small line broadening factor (e.g., 0.5-1.0 Hz) to improve the signal-to-noise ratio.
-
Perform a Fourier transform.
-
Carefully phase the spectrum and perform a baseline correction.
-
Integrate the signals of interest and the internal standard. The concentration of the analyte can then be calculated based on the integral values, the known concentration of the internal standard, and the number of phosphorus nuclei contributing to each signal.
-
Mandatory Visualizations
The following diagrams, generated using the DOT language, illustrate key concepts and workflows related to the ³¹P NMR of phosphonic acids.
Caption: pH-dependent ionization of a phosphonic acid and its effect on the ³¹P NMR chemical shift.
Caption: Experimental workflow for quantitative ³¹P NMR analysis of phosphonic acids.
Caption: Mechanism of action of glyphosate, a phosphonic acid herbicide, via inhibition of the shikimate pathway.[8][12][13][14][15]
Applications in Drug Development
³¹P NMR is a valuable tool in various stages of drug development involving phosphonic acid-based therapeutics, such as bisphosphonates used in the treatment of osteoporosis.
-
Structural Confirmation: Unambiguously confirms the synthesis of the target phosphonic acid drug and its intermediates.
-
Purity Determination: Quantifies the purity of active pharmaceutical ingredients (APIs) and detects phosphorus-containing impurities.
-
Stability Studies: Monitors the degradation of phosphonate drugs under various stress conditions.
-
Formulation Analysis: Characterizes the drug substance within a formulated product.
-
Metabolism Studies: Can be used to identify and quantify phosphorus-containing metabolites in biological samples. The reaction of an aminoalkylphosphonate with acetyl coenzyme A, for instance, can be monitored by observing the appearance of a new product peak in the ³¹P NMR spectrum.[6]
-
Target Engagement: In some cases, ³¹P NMR can be used to study the interaction of a phosphonate drug with its biological target, as changes in the chemical shift upon binding can provide information about the binding event.
Conclusion
³¹P NMR spectroscopy is a robust, reliable, and highly informative technique for the analysis of phosphonic acids. Its high sensitivity, wide chemical shift range, and the ability to perform quantitative measurements make it an indispensable tool for researchers and scientists in diverse fields. For professionals in drug development, ³¹P NMR provides critical data for structural verification, purity assessment, and stability testing of phosphonate-based drug candidates, thereby supporting the advancement of new therapeutic agents. This guide has provided the foundational knowledge and practical protocols to effectively utilize ³¹P NMR for the comprehensive study of phosphonic acids.
References
- 1. Phosphorus-31 nuclear magnetic resonance - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. 31P nuclear magnetic resonance of phosphonic acid analogues of adenosine nucleotides as functions of pH and magnesium ion concentration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Characterization of methylphosphonate as a 31P NMR pH indicator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Methylphosphonic acid as a 31P-NMR standard for the quantitative determination of phosphorus in carbonated beverages - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. cevs.rs.gov.br [cevs.rs.gov.br]
- 9. researchgate.net [researchgate.net]
- 10. spectrabase.com [spectrabase.com]
- 11. 31Phosphorus NMR [chem.ch.huji.ac.il]
- 12. researchgate.net [researchgate.net]
- 13. Glyphosate - Wikipedia [en.wikipedia.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
An In-depth Technical Guide to the FT-IR Spectroscopy of 4-Bromobutylphosphonic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the Fourier-Transform Infrared (FT-IR) spectroscopy of 4-bromobutylphosphonic acid. It details the expected vibrational modes, a standardized experimental protocol for analysis, and the interpretation of spectral data. This document is intended to serve as a valuable resource for researchers utilizing FT-IR spectroscopy for the characterization of phosphonic acids and their derivatives in various scientific and industrial applications.
Introduction to FT-IR Spectroscopy of Organophosphorus Compounds
FT-IR spectroscopy is a powerful analytical technique used to identify functional groups and elucidate the molecular structure of compounds.[1][2][3] By measuring the absorption of infrared radiation by a sample, an FT-IR spectrum is generated, which provides a unique molecular "fingerprint".[2] In the context of organophosphorus compounds like this compound, FT-IR spectroscopy is instrumental in confirming the presence of key functional groups such as the phosphonic acid moiety (P-OH, P=O) and the alkyl bromide (C-Br).
Molecular Structure and Expected Vibrational Modes
This compound (C₄H₁₀BrO₃P) is a reactive phosphonic acid with a terminal bromine atom.[4][5] Its structure consists of a butyl chain with a phosphonic acid group at one end and a bromine atom at the other. The key functional groups that give rise to characteristic absorption bands in the mid-infrared region (4000-400 cm⁻¹) are the O-H and P=O groups of the phosphonic acid, the C-H bonds of the butyl chain, and the C-Br bond.
Diagram of the Molecular Structure of this compound
Caption: Molecular structure of this compound.
Data Presentation: Expected FT-IR Absorption Bands
The following table summarizes the expected characteristic FT-IR absorption bands for this compound based on established group frequencies for similar compounds.
| Wavenumber Range (cm⁻¹) | Vibrational Mode | Expected Intensity | Notes |
| 3000-2850 | C-H (alkyl) stretching | Medium to Strong | Characteristic of the butyl chain. |
| 2700-2500 | O-H (phosphonic acid) stretching | Broad, Medium | Often appears as a broad band due to hydrogen bonding. |
| 1250-1150 | P=O stretching | Strong | A prominent and characteristic peak for phosphonic acids. Its position can be influenced by hydrogen bonding. |
| 1200-900 | P-O stretching | Strong | Multiple bands may be observed in this region corresponding to symmetric and asymmetric stretching of the P-O single bonds.[6] |
| 950-850 | P-OH bending | Medium | In-plane bending of the P-O-H group. |
| 700-500 | C-Br stretching | Medium to Strong | The position of this band can vary depending on the conformation of the alkyl chain. |
Experimental Protocol
A standard and reliable method for obtaining a high-quality FT-IR spectrum of a solid sample like this compound is the potassium bromide (KBr) pellet technique.[7][8]
Materials and Equipment:
-
FT-IR Spectrometer (e.g., Bruker Tensor 27)[7]
-
Agate mortar and pestle
-
Hydraulic press with pellet die
-
Infrared-grade Potassium Bromide (KBr), dried
-
This compound sample
-
Spatula
-
Analytical balance
Experimental Workflow Diagram
Caption: General experimental workflow for FT-IR analysis using the KBr pellet method.
Procedure:
-
Drying: Ensure the KBr is thoroughly dry by heating it in an oven at 105-110°C for several hours and cooling it in a desiccator. Moisture can interfere with the spectrum, particularly in the O-H stretching region.
-
Sample Preparation: Weigh approximately 1-2 mg of the this compound sample and 100-200 mg of dry KBr. The sample-to-KBr ratio should be roughly 1:100.[7]
-
Grinding: Transfer the sample and KBr to an agate mortar and grind the mixture thoroughly with a pestle for several minutes until a fine, homogeneous powder is obtained. This minimizes scattering of the infrared radiation.
-
Pellet Formation: Transfer a portion of the powdered mixture to the pellet die. Place the die in a hydraulic press and apply pressure (typically 8-10 tons) for a few minutes to form a thin, transparent or translucent pellet.
-
Spectral Acquisition: Carefully remove the KBr pellet from the die and place it in the sample holder of the FT-IR spectrometer.
-
Data Collection: Acquire the FT-IR spectrum. A typical measurement would involve co-adding 16 or 32 scans at a resolution of 4 cm⁻¹. A background spectrum of the empty sample compartment should be collected prior to sample analysis.
-
Data Processing: Process the acquired spectrum using the spectrometer's software. This may include baseline correction and peak labeling.
An alternative method for solid samples is Attenuated Total Reflectance (ATR)-FTIR, which requires minimal sample preparation.[7] The solid sample is simply placed on the ATR crystal and pressure is applied.[7] While faster, the KBr pellet method often yields higher quality spectra with better-defined peaks for pure solid samples.[7]
Interpretation of the FT-IR Spectrum
The interpretation of the FT-IR spectrum of this compound involves assigning the observed absorption bands to the specific vibrational modes of its functional groups, as outlined in the data table above. The presence of a strong, broad absorption in the 2700-2500 cm⁻¹ region, coupled with a strong band around 1250-1150 cm⁻¹, would be indicative of the phosphonic acid group. The C-H stretching bands between 3000 and 2850 cm⁻¹ confirm the presence of the alkyl chain, while a band in the 700-500 cm⁻¹ range would suggest the presence of the C-Br bond.
Conclusion
FT-IR spectroscopy is an indispensable tool for the structural characterization of this compound. By understanding the expected vibrational frequencies of its key functional groups and following a standardized experimental protocol, researchers can effectively utilize this technique to confirm the identity and purity of the compound. This guide provides the foundational knowledge for the successful application of FT-IR spectroscopy in the analysis of this compound and related organophosphorus compounds.
References
- 1. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 2. Vibrational Spectroscopy for Identification of Metabolites in Biologic Samples | MDPI [mdpi.com]
- 3. Some Applications of Vibrational Spectroscopy for the Analysis of Polymers and Polymer Composites | MDPI [mdpi.com]
- 4. (4-Bromobutyl)phosphonic Acid | CymitQuimica [cymitquimica.com]
- 5. (4-Bromobutyl)phosphonic Acid | Nanoporation [nanoporation.eu]
- 6. An ATR-FTIR study of different phosphonic acids in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scisoc.confex.com [scisoc.confex.com]
- 8. Synthesis, structural characterization, spectroscopic analyses, DFT-modeling, and RDG-NCI assessment of 4-dimethylaminopyridinium dihydrogen monophosphate - PMC [pmc.ncbi.nlm.nih.gov]
The Thermal Stability of Alkylphosphonic Acids: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermal stability of alkylphosphonic acids, a class of compounds with increasing importance in materials science, surface chemistry, and as components of bioactive molecules. Understanding their behavior at elevated temperatures is critical for applications ranging from the development of robust self-assembled monolayers (SAMs) to the formulation and storage of phosphonate-containing pharmaceuticals.
Quantitative Thermal Analysis Data
Table 1: Melting Points of Selected n-Alkylphosphonic Acids
| Alkylphosphonic Acid | Alkyl Chain | CAS Number | Melting Point (°C) |
| Butylphosphonic Acid | C4 | 3321-64-0 | 98 - 102 |
| Hexylphosphonic Acid | C6 | 4721-24-8 | 97 - 103 |
| Octylphosphonic Acid | C8 | 4724-48-5 | 93 - 98 |
| Decylphosphonic Acid | C10 | 6874-60-8 | 100 - 104 |
| Dodecylphosphonic Acid | C12 | 5137-70-2 | 96 - 98 |
| Hexadecylphosphonic Acid | C16 | 4721-17-9 | Not available |
Table 2: Decomposition Temperatures of Selected Alkylphosphonic Acids from Thermogravimetric Analysis (TGA)
| Alkylphosphonic Acid | Substrate/Context | Onset Decomposition Temperature (°C) | Comments |
| Butylphosphonic Acid | On Si substrate | ~350 | Onset of decomposition and desorption. |
| Octadecylphosphonic Acid | On Titania (TiO2) | ~350 | Decomposition of the alkyl chain. |
| Phenylphosphonic Acid | On Cerium Oxide (CeO2) | ~225 | Initiation of P-C bond cleavage. |
| Aminotrimethylene Phosphonic Acid (ATMP) | Bulk material | ~500 | Onset of decomposition of the organic moiety. |
| 1-Hydroxyethylidene-1,1-diphosphonic Acid (HEDP) | Bulk material | ~210 | Destruction of the C-P bond. |
Thermal Degradation Pathways
The thermal degradation of alkylphosphonic acids can proceed through several pathways, largely dependent on the specific molecule and its environment (e.g., bulk material vs. self-assembled monolayer). The primary modes of decomposition involve cleavage of the P-C bond and fragmentation of the alkyl chain.
At elevated temperatures, the P-C bond, while generally stable, can undergo scission, leading to the formation of inorganic phosphate (B84403) species and hydrocarbon fragments.[1] Concurrently, the alkyl chain can undergo fragmentation through various radical mechanisms, particularly at higher temperatures. In the context of self-assembled monolayers on metal oxide surfaces, the P-O-metal bond is typically very robust, often stable up to 800°C. In these systems, the thermal stability is dictated by the weaker bonds within the organic backbone.[2]
Biological Relevance and Drug Development
In the realm of drug development, the phosphonate (B1237965) group is a key pharmacophore, primarily utilized as a stable isostere of the phosphate group.[3][4] The P-C bond in phosphonates is resistant to enzymatic cleavage by phosphatases, which readily hydrolyze the P-O bond of phosphates. This enhanced stability is a crucial attribute for drugs that target phosphate-binding sites in enzymes.[5]
Alkylphosphonic acids and their derivatives, particularly bisphosphonates, are known to act as potent inhibitors of enzymes involved in phosphate metabolism. A prominent example is their inhibition of farnesyl pyrophosphate synthase (FPPS), a key enzyme in the mevalonate (B85504) pathway.[3] By inhibiting FPPS, bisphosphonates disrupt the prenylation of small GTP-binding proteins that are essential for osteoclast function, leading to apoptosis and a reduction in bone resorption. This mechanism of action forms the basis for the clinical use of bisphosphonates in the treatment of osteoporosis and other bone-related diseases.[3][6]
While simple alkylphosphonic acids are not typically associated with specific signaling pathways in the same way as, for example, kinase inhibitors, their role as enzyme inhibitors highlights their potential in modulating biological processes. The stability and structural mimicry of the phosphonate group make it a valuable tool in the design of therapeutic agents that can effectively and durably interact with phosphate-recognizing enzymes.
Experimental Protocols
A thorough understanding of the thermal stability of alkylphosphonic acids relies on precise and well-controlled experimental methodologies. The following sections detail the standard protocols for the key analytical techniques used in this field.
Thermogravimetric Analysis (TGA)
Thermogravimetric analysis is the primary technique for determining the decomposition temperature and thermal stability of materials by measuring the change in mass as a function of temperature.
Objective: To determine the onset of decomposition, temperature of maximum weight loss, and residual mass of alkylphosphonic acids.
Instrumentation: A thermogravimetric analyzer equipped with a high-precision balance and a furnace capable of controlled heating rates.
Procedure:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the alkylphosphonic acid powder into a clean, tared TGA pan (typically alumina (B75360) or platinum).
-
Ensure the sample is evenly distributed at the bottom of the pan to promote uniform heating.
-
-
Instrument Setup:
-
Place the sample pan in the TGA furnace.
-
Purge the furnace with an inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min to prevent oxidative degradation.
-
Set the temperature program:
-
Equilibrate at a starting temperature (e.g., 30°C) for 5-10 minutes.
-
Ramp the temperature at a constant heating rate (e.g., 10°C/min) to a final temperature (e.g., 800°C).
-
-
-
Data Acquisition:
-
Record the sample mass, temperature, and time throughout the experiment.
-
The output is a thermogram (mass vs. temperature) and its first derivative (DTG curve), which shows the rate of mass loss.
-
-
Data Analysis:
-
Determine the onset decomposition temperature (Tonset) from the intersection of the baseline and the tangent of the steepest mass loss slope.
-
Identify the temperature of maximum decomposition rate (Tmax) from the peak of the DTG curve.
-
Calculate the percentage of residual mass at the final temperature.
-
Differential Scanning Calorimetry (DSC)
DSC measures the heat flow into or out of a sample as a function of temperature, providing information on phase transitions such as melting and crystallization.
Objective: To determine the melting point (Tm) and enthalpy of fusion (ΔHf) of alkylphosphonic acids.
Instrumentation: A differential scanning calorimeter with a temperature-controlled furnace and sensitive heat flow sensors.
Procedure:
-
Sample Preparation:
-
Accurately weigh 2-5 mg of the alkylphosphonic acid powder into a DSC pan (typically aluminum).
-
Hermetically seal the pan to prevent sublimation or evaporation.
-
-
Instrument Setup:
-
Place the sealed sample pan and an empty reference pan in the DSC cell.
-
Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.
-
Set the temperature program:
-
Equilibrate at a starting temperature (e.g., 25°C).
-
Heat the sample at a controlled rate (e.g., 10°C/min) to a temperature above the expected melting point.
-
Hold at the high temperature for a few minutes to ensure complete melting.
-
Cool the sample back to the starting temperature at a controlled rate.
-
Perform a second heating scan using the same parameters.
-
-
-
Data Acquisition:
-
Record the differential heat flow between the sample and reference as a function of temperature.
-
-
Data Analysis:
-
Analyze the thermogram from the second heating scan to ensure a consistent thermal history.
-
Determine the melting point (Tm) as the peak temperature of the endothermic melting event.
-
Calculate the enthalpy of fusion (ΔHf) by integrating the area under the melting peak.
-
Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)
Py-GC-MS is a powerful technique for identifying the degradation products of a material by thermally decomposing it and analyzing the volatile fragments.
Objective: To identify the volatile products generated during the thermal decomposition of alkylphosphonic acids.
Instrumentation: A pyrolysis unit coupled to a gas chromatograph-mass spectrometer (GC-MS).
Procedure:
-
Sample Preparation:
-
Place a small amount of the alkylphosphonic acid (typically in the microgram range) into a pyrolysis sample cup or tube.
-
-
Instrument Setup:
-
Insert the sample into the pyrolysis unit, which is directly connected to the GC injection port.
-
Set the pyrolysis temperature. This can be a single high temperature (e.g., 600°C) for flash pyrolysis or a programmed ramp to study the evolution of different products at different temperatures.
-
Set the GC-MS conditions:
-
GC: Select an appropriate capillary column (e.g., a non-polar or mid-polar column) and set a temperature program to separate the pyrolysis products.
-
MS: Operate in electron ionization (EI) mode and scan a suitable mass range (e.g., m/z 35-550).
-
-
-
Data Acquisition:
-
Initiate the pyrolysis, which rapidly heats the sample and introduces the volatile fragments into the GC column.
-
The separated compounds are then detected by the mass spectrometer.
-
-
Data Analysis:
-
Identify the individual pyrolysis products by comparing their mass spectra to a spectral library (e.g., NIST) and by interpreting the fragmentation patterns.
-
Relate the identified products to the original structure of the alkylphosphonic acid to elucidate the degradation pathways.
-
References
- 1. Adsorption and Thermal Stability of Phenylphosphonic Acid on Cerium Oxides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tainstruments.com [tainstruments.com]
- 3. Thermal stability and ordering study of long- and short-alkyl chain phosphonic acid multilayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification and quantification of plastic additives using pyrolysis-GC/MS: A review [inis.iaea.org]
- 5. academic.oup.com [academic.oup.com]
- 6. Mechanism of methylphosphonic acid photo-degradation based on phosphate oxygen isotopes and density functional theory - RSC Advances (RSC Publishing) [pubs.rsc.org]
Crystal Structure of Organophosphonic Acids: A Technical Guide for Researchers
Authored for: Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Crystalline Organophosphonic Acids
Organophosphonic acids, organic derivatives of phosphonic acid with the general formula R−PO(OH)₂, are a cornerstone in medicinal chemistry and materials science.[1] Their structural analogy to phosphates and bioisosteric relationship with carboxylic acids make them potent enzyme inhibitors, antiviral agents, and bone-targeting drugs.[1] In materials science, their robust coordination chemistry and propensity for forming ordered, self-assembling supramolecular structures are exploited in the development of metal-organic frameworks (MOFs), hybrid materials, and functionalized surfaces.[2][3]
The function of these molecules is intrinsically linked to their three-dimensional structure. Understanding the crystal structure—the precise arrangement of molecules in a solid-state lattice—is paramount for rational drug design, controlling the properties of advanced materials, and ensuring the stability and efficacy of pharmaceutical formulations. The phosphonic acid moiety, with its capacity for strong and directional hydrogen bonding, dictates the formation of intricate and predictable supramolecular architectures.[2][4]
This technical guide provides an in-depth exploration of the core principles governing the crystal structure of organophosphonic acids. It details the key molecular features, summarizes crystallographic data for representative compounds, outlines the experimental protocol for structure determination, and illustrates the logical relationships that govern crystal packing.
Core Molecular and Supramolecular Features
The crystal structures of organophosphonic acids are primarily governed by the geometry and hydrogen-bonding capabilities of the phosphonic acid functional group.
The Phosphonic Acid Functional Group
The defining feature is a phosphorus atom bonded to one organic group (R), one phosphoryl oxygen (P=O), and two hydroxyl groups (P-OH).[2] This arrangement results in a distorted tetrahedral geometry around the phosphorus center.[4] In the solid state, the P=O bond is characteristically shorter than the two P-OH single bonds, a distinction that is crucial for its role in hydrogen bonding.[4]
The Central Role of Hydrogen Bonding
The phosphonic acid group is a versatile participant in hydrogen bonding, acting as both a proton donor (from the two P-OH groups) and a proton acceptor (at the phosphoryl oxygen).[5] This dual nature drives the formation of extensive, highly organized hydrogen-bonded networks that are the defining feature of their crystal packing.[2][4] These interactions are significantly stronger than those found in analogous carboxylic acids.
Commonly observed hydrogen bond motifs include:
-
Chains: Molecules link head-to-tail to form one-dimensional chains.
-
Sheets: Chains are further interconnected to form two-dimensional layers.[6]
-
Ladder-like Structures: Two parallel chains are cross-linked by hydrogen bonds, forming robust, ladder-like motifs.[6]
The specific motif adopted depends on factors such as the steric bulk and electronic properties of the organic 'R' group and the presence of other functional groups or co-crystallized molecules (e.g., water, amines).[5][7]
Quantitative Crystallographic Data
The precise geometry of organophosphonic acids in the solid state is determined through single-crystal X-ray diffraction. The following tables summarize key structural parameters for several foundational organophosphonic acids.
Table 1: Selected Bond Lengths and Angles
| Compound | P=O Bond (Å) | Avg. P-OH Bond (Å) | P-C Bond (Å) | Avg. O-P-O Angle (°) |
| Methylphosphonic Acid | 1.499 | 1.544 | 1.759 | 112.9 |
| Phenylphosphonic Acid | 1.480 (calc.) | - | - | - |
Data for Methylphosphonic Acid sourced from[4]. Phenylphosphonic Acid P=O bond length is a calculated value from[8]. Experimental data for Phenylphosphonic Acid is available from the CCDC under deposition number 169267.[2][8]
Table 2: Unit Cell Parameters for Selected Organophosphonic Acids
| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) |
| Phenylphosphonic Acid | C₆H₇O₃P | Monoclinic | P2₁/c | 10.05 | 5.92 | 11.93 | 90 | 102.1 | 90 |
| (Aminomethyl)phosphonic Acid | CH₆NO₃P | Orthorhombic | Pbca | 9.59 | 9.99 | 9.60 | 90 | 90 | 90 |
| Ethylphosphonic Acid | C₂H₇O₃P | - | - | - | - | - | - | - | - |
Unit cell parameters are representative and can vary with polymorphism and experimental conditions. Data sourced from CCDC 169267 for Phenylphosphonic Acid[2] and from relevant crystallographic databases for (Aminomethyl)phosphonic Acid.
Experimental Protocol: Single-Crystal X-ray Diffraction
The determination of a crystal structure is a systematic process that transforms a macroscopic crystal into a detailed atomic-level model.[5] Single-crystal X-ray diffraction (SCXRD) is the definitive technique for this purpose.
Detailed Methodologies
-
Crystal Growth & Preparation :
-
Objective : To obtain a high-quality, single crystal free of defects, typically 0.1-0.3 mm in size.[5]
-
Protocol : High-purity organophosphonic acid is dissolved in a suitable solvent or solvent system to create a saturated or supersaturated solution. Common methods to induce crystallization include:
-
Slow Evaporation : The solvent is allowed to evaporate slowly from the solution over days or weeks.
-
Vapor Diffusion : A solution of the compound is placed in a sealed container with a second, more volatile solvent (an "anti-solvent") in which the compound is insoluble. The anti-solvent slowly diffuses into the primary solution, reducing the compound's solubility and promoting crystal growth.
-
Cooling : The saturated solution is cooled slowly, as solubility typically decreases with temperature.
-
-
-
Crystal Mounting and Data Collection :
-
Objective : To mount a selected crystal on the diffractometer and collect a complete set of diffraction data.[6]
-
Protocol :
-
A suitable crystal is identified under a microscope and carefully mounted on a glass fiber or loop.[6]
-
The mounted crystal is placed on a goniometer head in the diffractometer and often cooled under a stream of liquid nitrogen (e.g., to 100 K) to minimize thermal vibrations of the atoms.[1]
-
A monochromatic X-ray beam (e.g., from a Copper or Molybdenum source) is directed at the crystal.[6]
-
The crystal is rotated, and the instrument records a series of diffraction patterns, capturing the intensity and position of thousands of diffracted X-ray reflections from all possible crystal orientations.[6]
-
-
-
Structure Solution and Refinement :
-
Objective : To convert the raw diffraction data into a chemically sensible 3D model of the atomic arrangement.
-
Protocol :
-
Data Reduction : The raw data is processed to determine the dimensions of the unit cell and the symmetry (space group) of the crystal. The intensity of each reflection is integrated and corrected for experimental factors.[9]
-
Structure Solution : This is the most critical computational step. The "phase problem" is solved using methods like direct methods or the Patterson function to generate an initial electron density map.[1] This map reveals the positions of the atoms in the unit cell.
-
Structure Refinement : An iterative least-squares process refines the initial atomic positions, bond lengths, angles, and thermal displacement parameters to achieve the best possible fit between the calculated diffraction pattern (from the model) and the experimentally observed data.[1] The quality of the final model is assessed using metrics like the R-factor.
-
-
Factors Influencing Crystal Packing
The supramolecular assembly of organophosphonic acids is not random; it is a logical consequence of the molecule's intrinsic chemical information. The organic R-group plays a pivotal role in modulating the hydrogen-bonding network.
-
Steric Hindrance : Bulky R-groups can sterically hinder the formation of dense 2D sheets, favoring the formation of 1D chains or more complex 3D arrangements.
-
π-π Stacking : Aromatic R-groups, such as in phenylphosphonic acid, can introduce stabilizing π-π stacking interactions between adjacent molecules, influencing the overall packing arrangement.
-
Additional Functional Groups : The presence of other hydrogen-bonding groups (e.g., amines, carboxylic acids) on the R-group can compete with or complement the primary phosphonic acid interactions, leading to more intricate and often charge-assisted hydrogen bonding networks.[5]
Conclusion
The crystal structures of organophosphonic acids are elegant examples of molecular self-assembly, dictated primarily by strong, directional hydrogen bonds mediated by the phosphonic acid group. A thorough understanding of these structures, gained through meticulous experimental work like single-crystal X-ray diffraction, is indispensable for professionals in drug development and materials science. By correlating molecular features with solid-state packing, researchers can better predict and control the physical and chemical properties of these versatile compounds, paving the way for the design of more effective pharmaceuticals and novel functional materials.
References
- 1. mdpi.com [mdpi.com]
- 2. ethylphosphonic acid [stenutz.eu]
- 3. lookchem.com [lookchem.com]
- 4. Ethylphosphonic acid | C2H7O3P | CID 204482 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Aminomethylphosphonic acid - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Structural Diversity, Thermal, and Semiconducting Characteristics of Two N,N′-bis(phosphonomethyl)-1,4,5,8-Naphthalenediimide-Based Compounds | MDPI [mdpi.com]
- 8. Item - Chemical structure of glyphosate, its metabolitesâaminomethylphosphonic acid (AMPA), methylphosphonic acid and impuritiesâN-(phosphonomethyl)iminodiacetic acid (PMIDA), N-methylglyphosate, hydroxymethylphosphonic acid and bis-(phosphonomethyl)amine. - Public Library of Science - Figshare [plos.figshare.com]
- 9. pubs.rsc.org [pubs.rsc.org]
Purity Analysis of 4-Bromobutylphosphonic Acid: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methods and considerations for the purity analysis of 4-Bromobutylphosphonic acid, a key intermediate in various chemical syntheses. This document outlines potential impurities, detailed analytical methodologies, and data interpretation strategies to ensure the quality and consistency of this compound used in research and development.
Introduction to this compound
This compound (CAS No: 1190-14-3) is a bifunctional molecule containing both a terminal bromine atom and a phosphonic acid moiety. This structure makes it a versatile reagent in organic synthesis, particularly for the introduction of phosphonate (B1237965) groups onto other molecules, which is of interest in the development of pharmaceuticals and materials science. Given its reactive nature, a thorough understanding of its purity profile is critical for its effective application.
Key Properties:
| Property | Value |
| Molecular Formula | C4H10BrO3P |
| Molecular Weight | 217.00 g/mol |
| Appearance | White to off-white crystalline powder |
| Purity (Typical) | >98.0% (by Titration)[1][2] |
Potential Impurities in this compound
The impurity profile of this compound is primarily influenced by its synthetic route. A common method for its preparation involves the Arbuzov reaction between 1,4-dibromobutane (B41627) and a trialkyl phosphite (B83602) (e.g., triethyl phosphite) to form a phosphonate ester, followed by hydrolysis to the phosphonic acid.
Based on this synthetic pathway, the following impurities can be anticipated:
-
Process-Related Impurities:
-
Starting Materials: Unreacted 1,4-dibromobutane and triethyl phosphite.
-
Intermediates: Diethyl 4-bromobutylphosphonate (the unhydrolyzed ester).
-
By-products: 1,4-bis(diethylphosphono)butane, resulting from the reaction of both bromine atoms of 1,4-dibromobutane.[3] Phosphoric acid from hydrolysis of any unreacted phosphite.
-
-
Degradation Products:
-
While specific degradation pathways for this compound are not extensively documented, haloalkylphosphonic acids can undergo hydrolysis or elimination reactions under certain conditions (e.g., high pH, elevated temperature). Microbial degradation can also be a factor in non-sterile environments.[4][5]
-
The following diagram illustrates the potential formation of process-related impurities during the synthesis of this compound.
Caption: Potential impurity formation pathway in the synthesis of this compound.
Analytical Methodologies for Purity Assessment
A multi-faceted approach is recommended for the comprehensive purity analysis of this compound, combining a quantitative assay of the bulk material with sensitive techniques for the detection and quantification of impurities.
The following diagram outlines a general workflow for the purity analysis.
Caption: General workflow for the purity analysis of this compound.
Neutralization Titration (Bulk Purity Assay)
Neutralization titration is a robust and widely used method for determining the overall purity of this compound, which is a dibasic acid.
Experimental Protocol:
-
Preparation of Titrant: Prepare and standardize a 0.1 M solution of sodium hydroxide (B78521) (NaOH).
-
Sample Preparation: Accurately weigh approximately 100-150 mg of this compound into a beaker and dissolve in 50 mL of deionized water.
-
Titration: Titrate the sample solution with the standardized 0.1 M NaOH solution. Monitor the pH of the solution using a calibrated pH meter.
-
Endpoint Determination: Determine the two equivalence points from the titration curve. The second equivalence point is typically used for the purity calculation as it provides a more distinct inflection point.
-
Calculation: Calculate the purity of this compound based on the volume of NaOH consumed to reach the second equivalence point, the molarity of the NaOH solution, and the initial weight of the sample.
Quantitative Data Summary:
| Parameter | Typical Value/Range |
| Titrant Concentration | 0.1 M NaOH |
| Sample Weight | 100-150 mg |
| Expected Purity | >98.0% |
High-Performance Liquid Chromatography (HPLC) for Impurity Profiling
HPLC is a powerful technique for separating and quantifying polar, non-volatile impurities. Due to the high polarity of phosphonic acids, specialized columns and mobile phases are often required.
Experimental Protocol (General Method):
-
Instrumentation: An HPLC system equipped with a UV detector and preferably a mass spectrometer (MS) for peak identification.
-
Column: A polar-modified C18 column or a mixed-mode column (e.g., reversed-phase/anion-exchange) is recommended for good retention and peak shape. Columns with low metal content, such as those with MaxPeak High Performance Surfaces, can minimize peak tailing for phosphonic acids.[6]
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A suitable gradient from low to high organic content (e.g., 5% to 95% B over 20 minutes).
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Detection: UV detection at a low wavelength (e.g., 200-210 nm) for non-chromophoric impurities. MS detection provides mass information for peak identification.
-
Sample Preparation: Dissolve a known amount of this compound in the initial mobile phase composition.
Data Presentation:
| Impurity | Retention Time (Approx.) | Detection Method |
| This compound | Varies with method | UV, MS |
| Diethyl 4-bromobutylphosphonate | Later than parent acid | UV, MS |
| 1,4-bis(diethylphosphono)butane | Later than ester | UV, MS |
| 1,4-dibromobutane | Varies (may require GC) | MS |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Purity
NMR spectroscopy is an indispensable tool for the structural elucidation of the final product and the identification of phosphorus-containing impurities. 1H, 13C, and particularly 31P NMR are highly informative.
Experimental Protocol:
-
Instrumentation: A high-resolution NMR spectrometer.
-
Solvent: Deuterated water (D2O) or deuterated methanol (B129727) (CD3OD).
-
31P NMR: This is a key experiment for identifying different phosphorus environments. The 31P nucleus has 100% natural abundance and a wide chemical shift range, allowing for clear distinction between the desired product and phosphorus-containing impurities.[7][8] Spectra are typically recorded with proton decoupling. The chemical shift is referenced to 85% phosphoric acid at 0 ppm.[7][8]
-
1H NMR: Provides information on the proton environment and can be used to detect and quantify both phosphorus-containing and other organic impurities.
-
13C NMR: Confirms the carbon skeleton of the molecule.
Data Interpretation:
-
The 31P NMR spectrum of pure this compound should show a single major peak.
-
The presence of other peaks in the 31P NMR spectrum would indicate phosphorus-containing impurities such as the unhydrolyzed phosphonate ester or the di-substituted by-product.
-
Integration of the peaks in the 1H NMR spectrum can be used for the relative quantification of impurities, provided that the peaks are well-resolved.
Conclusion
The purity analysis of this compound requires a combination of analytical techniques to ensure its quality and suitability for its intended application. Neutralization titration provides a reliable method for assaying the bulk material, while chromatographic and spectroscopic methods are essential for the detailed characterization of the impurity profile. By understanding the potential impurities arising from the synthetic route and employing the appropriate analytical methodologies, researchers and drug development professionals can confidently use this compound in their critical applications.
References
- 1. (4-Bromobutyl)phosphonic Acid | CymitQuimica [cymitquimica.com]
- 2. labproinc.com [labproinc.com]
- 3. iris.unive.it [iris.unive.it]
- 4. mdpi.com [mdpi.com]
- 5. Oxidative degradation of glyphosate and aminomethylphosphonate by manganese oxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. lcms.cz [lcms.cz]
- 7. 31Phosphorus NMR [chem.ch.huji.ac.il]
- 8. Phosphorus-31 nuclear magnetic resonance - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to the Hydrolysis of 4-Bromobutylphosphonic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the hydrolysis of 4-bromobutylphosphonic acid and its derivatives, primarily focusing on the conversion of its dialkyl esters to the parent acid. The hydrolysis of phosphonate (B1237965) esters is a fundamental transformation in organophosphorus chemistry, critical for the synthesis of phosphonic acids which are pivotal in drug development, materials science, and as biochemical probes. This document details the underlying reaction mechanisms for both acid- and base-catalyzed hydrolysis, explores the key factors influencing reaction kinetics, outlines detailed experimental protocols for conducting and monitoring the hydrolysis, and presents available quantitative data. The guide is structured to be a valuable resource for researchers and professionals engaged in the synthesis and application of phosphonic acids.
Introduction
This compound belongs to the class of ω-haloalkylphosphonic acids, which are versatile bifunctional molecules. The presence of a terminal bromine atom and a phosphonic acid moiety allows for a range of chemical modifications, making them valuable building blocks in organic synthesis. The phosphonic acid group, being a stable phosphate (B84403) mimic, is of particular interest in medicinal chemistry for applications such as bone targeting agents, enzyme inhibitors, and antiviral drugs.
The synthesis of this compound typically proceeds via the Michaelis-Arbuzov reaction between a trialkyl phosphite (B83602) (e.g., triethyl phosphite) and 1,4-dibromobutane, yielding a dialkyl 4-bromobutylphosphonate. Subsequent hydrolysis of the resulting ester is a necessary step to obtain the free phosphonic acid. This guide focuses on the core principles and practical aspects of this crucial hydrolysis step.
Reaction Mechanisms
The hydrolysis of dialkyl phosphonates, including diethyl 4-bromobutylphosphonate, can be achieved under either acidic or basic conditions. The reaction proceeds in a stepwise manner, with the initial hydrolysis yielding a monoester intermediate, which is then hydrolyzed to the final phosphonic acid.
Acid-Catalyzed Hydrolysis
Acid-catalyzed hydrolysis of dialkyl phosphonates generally follows a bimolecular nucleophilic substitution (SN2-type) mechanism at the phosphorus center. The reaction is initiated by the protonation of the phosphoryl oxygen, which enhances the electrophilicity of the phosphorus atom. Subsequently, a water molecule acts as a nucleophile, attacking the phosphorus center and leading to the departure of an alcohol molecule. This process is repeated for the second ester group.
The overall reaction can be summarized as follows:
Step 1: R-P(O)(OR')2 + H2O --(H+)--> R-P(O)(OR')(OH) + R'OH Step 2: R-P(O)(OR')(OH) + H2O --(H+)--> R-P(O)(OH)2 + R'OH
For this compound, the reaction pathway is illustrated below.
An In-depth Technical Guide to 4-Bromobutylphosphonic Acid: Safe Handling, Storage, and Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive technical information on 4-Bromobutylphosphonic acid, focusing on its safe handling, appropriate storage conditions, and key applications. The information is intended to support researchers, scientists, and professionals in the field of drug development and materials science in the safe and effective use of this compound.
Chemical and Physical Properties
This compound is a reactive organophosphorus compound. Its key identifiers and physical properties are summarized in the table below for easy reference.
| Property | Value |
| CAS Number | 1190-14-3 |
| Molecular Formula | C4H10BrO3P |
| Molecular Weight | 217.00 g/mol |
| Appearance | White to almost white powder or crystal[1][2][3] |
| Melting Point | 127.0 to 131.0 °C[1][2][4] |
| Purity | >98.0%[1][3] |
Hazard Identification and Safety Precautions
This compound is classified as a hazardous substance. Strict adherence to safety protocols is essential to prevent harm to personnel and property.
GHS Classification
The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides the following classification for this compound:
| Hazard Class | Category | Hazard Statement |
| Corrosive to metals | Category 1 | H290: May be corrosive to metals[1][4][5][6] |
| Skin corrosion/irritation | Sub-category 1C | H314: Causes severe skin burns and eye damage[1][4][5][6] |
| Serious eye damage/eye irritation | Category 1 | H318: Causes serious eye damage[5] |
Hazard Pictograms:
Precautionary Measures and Personal Protective Equipment (PPE)
A proactive approach to safety is crucial when handling this compound. The following logical workflow outlines the necessary steps to ensure a safe handling process.
Caption: Workflow for the safe handling of this compound.
The following personal protective equipment (PPE) should be worn at all times when handling this chemical:
-
Eye Protection: Wear chemical safety goggles and a face shield.[1][4]
-
Hand Protection: Wear suitable protective gloves (e.g., nitrile rubber).[1][4]
-
Skin and Body Protection: Wear a lab coat, long pants, and closed-toe shoes. For larger quantities or in case of potential splashing, consider a chemical-resistant apron or suit.[1][4]
-
Respiratory Protection: If dust is generated, use a NIOSH-approved respirator with a particulate filter.[1]
First Aid Measures
In the event of exposure to this compound, immediate medical attention is required. The following first aid measures should be taken:
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Immediately call a poison center or doctor.[1][4][6] |
| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Call a physician immediately.[5][7] |
| Eye Contact | Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Get medical attention immediately.[1][4][5][6] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison center or doctor immediately.[1][4][5][6] |
Storage and Handling
Proper storage and handling are critical to maintain the stability of this compound and to prevent accidents.
Storage Conditions
-
Store in a tightly closed, corrosion-resistant container in a dry, cool, and well-ventilated place.[1][4]
-
Keep away from incompatible materials such as strong oxidizing agents.[7]
-
The recommended storage temperature is room temperature, ideally in a cool and dark place below 15°C.[1]
Handling Procedures
-
Handle in a well-ventilated place, preferably in a chemical fume hood.[4][7]
-
Avoid formation of dust and aerosols.[4]
-
Use non-sparking tools.[4]
-
Wash hands and face thoroughly after handling.[5]
-
Do not eat, drink, or smoke when using this product.[8]
Accidental Release Measures
In case of a spill or release, follow these procedures:
-
Personal Precautions: Evacuate personnel to a safe area. Wear appropriate personal protective equipment. Avoid breathing dust.
-
Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.
-
Methods for Cleaning Up: Sweep up and shovel into a suitable container for disposal. Avoid creating dust.[7] Absorb spillage to prevent material damage.[1][4][6]
Applications
PROTAC Linker
This compound is utilized as an alkyl chain-based linker in the synthesis of Proteolysis-Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that can simultaneously bind to a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein. The bromobutyl group provides a reactive site for conjugation to other components of the PROTAC molecule.
The following diagram illustrates the general role of a linker like this compound in a PROTAC.
Caption: Role of a linker in a PROTAC for targeted protein degradation.
Self-Assembly Materials and Surface Modification
The phosphonic acid group has a strong affinity for metal oxide surfaces. This property makes this compound a useful molecule for the formation of self-assembled monolayers (SAMs) on various substrates. The terminal bromo group can then be used for further chemical modifications, allowing for the functionalization of surfaces.
Disposal Considerations
Dispose of contents and container in accordance with local, regional, national, and international regulations. The product should be sent to an approved waste disposal plant.[2][4][6][8]
Disclaimer: This document is intended for informational purposes only and does not constitute a legal or professional opinion. Users should always consult the most current Safety Data Sheet (SDS) for this compound and follow all applicable safety regulations.
References
- 1. Biosynthesis of Phosphonic and Phosphinic Acid Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Diethylalkylsulfonamido(4-methoxyphenyl)methyl)phosphonate/phosphonic acid derivatives act as acid phosphatase inhibitors: synthesis accompanied by experimental and molecular modeling assessments - PMC [pmc.ncbi.nlm.nih.gov]
- 4. (4-Bromobutyl)phosphonic Acid | CymitQuimica [cymitquimica.com]
- 5. Phosphate as a Signaling Molecule - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
- 8. This compound – Biotech Hub Africa [biotechhubafrica.co.za]
An In-depth Technical Guide to the Material Safety of 4-Bromobutylphosphonic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the material safety data for 4-Bromobutylphosphonic acid (CAS No: 1190-14-3).[1][2][3][4][5] As a bifunctional molecule containing both a reactive alkyl halide and a phosphonic acid group, this compound is utilized in the synthesis of PROTACs and for surface modification.[6][7][8] This guide consolidates available safety data, outlines standardized experimental protocols for toxicological assessment, and presents potential toxicological pathways. The information herein is intended to support risk assessment and ensure safe handling practices in a laboratory setting.
Chemical and Physical Properties
This compound is a white to off-white crystalline solid.[1][5] A summary of its key physical and chemical properties is presented in Table 1.
| Property | Value | Source |
| CAS Number | 1190-14-3 | [1][2][3][4][5] |
| Molecular Formula | C4H10BrO3P | [1][3][5] |
| Molecular Weight | 217.00 g/mol | [1][5] |
| Melting Point | 127.0 to 131.0 °C | [3][9] |
| Purity | >98.0% | [1][9][10] |
| Appearance | White to Almost white powder to crystal | [1][5][9][10] |
Hazard Identification and Classification
This compound is classified as a hazardous substance. The primary hazards are its corrosive effects on skin, eyes, and metals.[2][11][12]
| Hazard Class | Category | Hazard Statement |
| Corrosive to metals | Category 1 | H290: May be corrosive to metals |
| Skin corrosion | Sub-category 1C | H314: Causes severe skin burns and eye damage |
| Serious eye damage | Category 1 | H318: Causes serious eye damage |
Hazard Pictograms:
Safe Handling and Storage
Proper handling and storage procedures are critical to minimize exposure and ensure safety.
| Aspect | Recommendation | Source |
| Handling | Handle in a well-ventilated area.[3] Wear appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection.[2][3][9][12] Avoid breathing dust.[2][12][13] Wash hands thoroughly after handling.[2][3] | |
| Storage | Keep container tightly closed in a dry, cool, and well-ventilated place.[2][3] Store locked up.[2][3][13] Store in a corrosion-resistant container with a resistant inner liner.[3][9][12][13] | |
| Incompatibilities | Strong bases, oxidizing agents, and metals.[14] |
First-Aid Measures
In the event of exposure, immediate first aid is crucial.
| Exposure Route | First-Aid Measure | Source |
| Inhalation | Remove person to fresh air and keep comfortable for breathing. Immediately call a POISON CENTER or doctor.[2][13] | |
| Skin Contact | Take off immediately all contaminated clothing. Rinse skin with water or shower. Immediately call a physician.[2][14] | |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor.[2][9][12][13] | |
| Ingestion | Rinse mouth. Do NOT induce vomiting. Immediately call a POISON CENTER or doctor.[2][3][9][12][13] |
Toxicological Information
While specific quantitative toxicological data for this compound is limited, its chemical structure suggests two primary toxicological concerns: the corrosive nature of the phosphonic acid group and the potential for the alkyl halide moiety to act as an alkylating agent.
Potential Toxicological Mechanisms
Caption: Potential toxicological pathways of this compound.
The organophosphorus component of this compound may inhibit acetylcholinesterase (AChE), an enzyme critical for breaking down the neurotransmitter acetylcholine.[1][2][3] Inhibition of AChE leads to an accumulation of acetylcholine, resulting in overstimulation of muscarinic and nicotinic receptors and potentially leading to a cholinergic crisis.[2][3][15]
The alkyl halide portion of the molecule introduces the potential for genotoxicity.[6][16] Alkyl halides can act as electrophiles and alkylate nucleophilic sites on DNA bases, such as the N-7 of guanine (B1146940) and N-3 of adenine.[6][16] This can lead to the formation of DNA adducts, which, if not repaired, can cause mutations during DNA replication.
Experimental Protocols for Safety Assessment
The following are generalized experimental protocols based on OECD guidelines for assessing the key toxicological endpoints for a chemical such as this compound.
Workflow for Chemical Safety Assessment
Caption: A generalized workflow for chemical safety assessment.
Acute Dermal Irritation/Corrosion (Based on OECD Test Guideline 404)
This test determines the potential of a substance to cause skin irritation or corrosion.[8][13][17]
-
Principle: A single dose of the test substance is applied to the skin of an experimental animal (typically an albino rabbit) for a defined period.[13][18] The skin is then observed for signs of erythema (redness) and edema (swelling) for up to 14 days.[13][18]
-
Methodology:
-
Animal Selection: Healthy young adult albino rabbits are used.
-
Dose Application: 0.5 g of the solid substance is applied to a small area of shaved skin (approximately 6 cm²) and covered with a semi-occlusive dressing for 4 hours.
-
Observation: The skin is examined for erythema and edema at 1, 24, 48, and 72 hours after patch removal, and then daily for up to 14 days to assess the reversibility of any effects.[12]
-
Scoring: Lesions are scored based on a standardized scale.
-
Acute Eye Irritation/Corrosion (Based on OECD Test Guideline 405)
This test evaluates the potential of a substance to cause eye irritation or damage.[11][12][19]
-
Principle: A single dose of the test substance is applied to the conjunctival sac of one eye of an experimental animal (typically an albino rabbit), with the other eye serving as a control.[12][20] The eyes are examined for lesions of the cornea, iris, and conjunctiva at specific intervals.[11][12]
-
Methodology:
-
Animal Selection: Healthy adult albino rabbits with no pre-existing eye irritation are used.
-
Dose Instillation: A small amount of the test substance is placed in the conjunctival sac of one eye. The eyelids are held together for about one second to prevent loss of the material.[11][20]
-
Observation: The eyes are examined at 1, 24, 48, and 72 hours after application.[12] Observations may continue for up to 21 days if effects are persistent.[19]
-
Scoring: Ocular lesions are scored according to a standardized system.
-
Bacterial Reverse Mutation Test (Ames Test - Based on OECD Test Guideline 471)
The Ames test is a widely used method to assess the mutagenic potential of a chemical.[21][22][23]
-
Principle: This test uses several strains of Salmonella typhimurium and Escherichia coli that are auxotrophic for a specific amino acid (e.g., histidine).[23] The test substance is incubated with the bacteria, and the number of revertant colonies (bacteria that have regained the ability to synthesize the amino acid) is counted. A significant increase in revertant colonies compared to the control indicates that the substance is mutagenic.[23]
-
Methodology:
-
Strains: At least five strains of bacteria are typically used.
-
Metabolic Activation: The test is performed with and without a mammalian metabolic activation system (S9 mix from rat liver) to detect mutagens that require metabolic activation.[21]
-
Procedure: The test substance, bacterial culture, and S9 mix (if used) are combined and either plated directly on minimal agar (B569324) plates (plate incorporation method) or pre-incubated before plating (pre-incubation method).
-
Incubation: Plates are incubated for 48-72 hours.
-
Data Analysis: The number of revertant colonies is counted, and the results are compared to a negative control. A dose-dependent increase in revertants suggests a mutagenic effect.
-
Conclusion
References
- 1. benchchem.com [benchchem.com]
- 2. Mechanisms of Organophosphate Toxicity and the Role of Acetylcholinesterase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Organophosphate Toxicity: Practice Essentials, Background, Pathophysiology [emedicine.medscape.com]
- 4. medkoo.com [medkoo.com]
- 5. (4-Bromobutyl)phosphonic Acid | CymitQuimica [cymitquimica.com]
- 6. Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemview.epa.gov [chemview.epa.gov]
- 8. oecd.org [oecd.org]
- 9. researchgate.net [researchgate.net]
- 10. (4-Bromobutyl)phosphonic Acid | 1190-14-3 | TCI AMERICA [tcichemicals.com]
- 11. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 12. oecd.org [oecd.org]
- 13. oecd.org [oecd.org]
- 14. downloads.regulations.gov [downloads.regulations.gov]
- 15. Organophosphate Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Skin (dermal) irritation | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]
- 18. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 19. In vivo Eye Irritation / Serius Eye Damage Test (OECD 405: 2023). - IVAMI [ivami.com]
- 20. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 21. Microbial Mutagenicity Assay: Ames Test - PMC [pmc.ncbi.nlm.nih.gov]
- 22. d-nb.info [d-nb.info]
- 23. The Ames Test or Bacterial Reverse Mutation Test - Eurofins Scientific [eurofins.com.au]
A Deep Dive into Phosphonic Acid Surface Binding: A Theoretical and Experimental Guide
For Researchers, Scientists, and Drug Development Professionals
The functionalization of surfaces with organic molecules is a critical technology in modern materials science and medicine. Among the various molecular anchors, phosphonic acids have emerged as a superior choice for modifying a wide range of metal oxide surfaces. Their ability to form robust, hydrolytically stable, and well-ordered self-assembled monolayers (SAMs) makes them ideal for applications ranging from biocompatible coatings on medical implants to the development of advanced biosensors and drug delivery systems.[1]
This in-depth technical guide explores the theoretical underpinnings of phosphonic acid surface binding, supported by detailed experimental protocols and quantitative data. We delve into the computational models that predict binding behavior and the experimental techniques used to validate these predictions, providing a comprehensive resource for researchers in the field.
Core Principles of Phosphonic Acid Surface Binding
The strong affinity of the phosphonic acid headgroup for metal oxide surfaces drives the formation of SAMs.[2] This interaction is primarily a condensation reaction between the hydroxyl groups of the phosphonic acid (-PO(OH)₂) and the hydroxyl groups present on the metal oxide surface (M-OH), leading to the formation of stable M-O-P covalent bonds.[1] This robust linkage provides a durable attachment for the organic molecule to the inorganic substrate. Compared to other common anchoring groups like silanes and thiols, phosphonic acids often exhibit greater stability, particularly under physiological conditions.[1][3]
Theoretical studies, primarily using Density Functional Theory (DFT), have been instrumental in elucidating the possible binding configurations of phosphonic acids on various metal oxide surfaces. The three primary binding modes are:
-
Monodentate: The phosphonic acid binds to the surface through one oxygen atom.
-
Bidentate: The phosphonic acid binds to the surface through two oxygen atoms. This can be a bridging or a chelating interaction.
-
Tridentate: The phosphonic acid binds to the surface through all three of its oxygen atoms.
The thermodynamically preferred binding mode is influenced by several factors, including the specific metal oxide surface, its crystallographic orientation, the presence of surface hydroxyl groups, and the surrounding solvent environment.[4][5]
Theoretical Modeling of Phosphonic Acid Binding
Computational methods, particularly DFT and Molecular Dynamics (MD) simulations, are powerful tools for investigating the intricacies of phosphonic acid surface interactions at the atomic level.
Density Functional Theory (DFT) studies provide insights into the most stable binding geometries and the corresponding adsorption energies. These calculations can differentiate the energetic favorability of monodentate, bidentate, and tridentate binding modes on various surfaces.[4][6] For instance, on the anatase TiO₂(101) surface, bidentate binding is often predicted to be the most stable configuration.[4][7] On the other hand, for aluminum oxide, the preferred binding mode can vary between mono-, bi-, and tridentate depending on the surface structure and hydration level.[5]
Molecular Dynamics (MD) simulations allow for the study of the self-organization process of phosphonic acids on surfaces, leading to the formation of ordered SAMs.[8][9][10] These simulations can track the diffusion of individual molecules, their interaction with the surface and each other, and the eventual formation of a densely packed monolayer. MD studies have been crucial in understanding the role of solvent and alkyl chain length in the ordering of the final monolayer.[8]
Below is a logical diagram illustrating the common theoretical approaches to studying phosphonic acid surface binding.
Quantitative Data on Phosphonic Acid Binding
The following tables summarize key quantitative data from theoretical and experimental studies on the binding of phosphonic acids to various metal oxide surfaces.
Table 1: Calculated Adsorption Energies from DFT Studies
| Phosphonic Acid | Surface | Binding Mode | Adsorption Energy (eV) | Reference |
| MeO-2PACz | In₂O₃(111) | Reactive Adsorption (Bidentate) | -3.16 | [11] |
| MeO-2PACz | In₂O₃(111) | Hydrogen Bonding (Non-reactive) | -1.75 | [11] |
| MeO-2PACz | In₂O₃(111) | Carbazole-based Adsorption (Non-reactive) | -1.35 | [11] |
| Phosphonic Acid | Anatase TiO₂(101) | Bidentate | -2.87 (approx. 277 kJ/mol) | [7] |
Table 2: Experimental Surface Characterization Data
| Phosphonic Acid | Surface | Technique | Key Finding | Reference |
| Octadecylphosphonic acid (ODPA) | Si(100) | NEXAFS | Chain tilt angle of ~37° | [12][13] |
| 11-hydroxyundecylphosphonic acid | Si(100) | NEXAFS | Chain tilt angle of ~45° | [12][13] |
| Phenylphosphonic acid (PPA) | Anatase TiO₂(101) | XPS | Bidentate at low coverage, mixed bidentate/monodentate at higher coverage. | [7] |
| Alkylphosphonic acids | ZnO | IRRAS | Predominantly tridentate binding for ODPA. | [14] |
| (11-hydroxyundecyl)phosphonic acid | Ti90/Al6/V4 | XPS | Transformation of P-OH to P-O-Ti bonds upon immobilization. | [15][16] |
Experimental Protocols for Surface Characterization
Detailed experimental validation is crucial to confirm theoretical predictions and to characterize the properties of the resulting SAMs. Below are protocols for key experimental techniques.
Self-Assembled Monolayer (SAM) Preparation (T-BAG Method)
The "Tethering by Aggregation and Growth" (T-BAG) method is a common and effective way to form high-quality phosphonic acid SAMs.[15][16]
-
Substrate Preparation:
-
Polish the titanium alloy (e.g., Ti-6Al-4V) substrate to a mirror finish.
-
Clean the substrate by sonicating in a sequence of solvents: acetone, isopropanol, and deionized water (15 minutes each).
-
Dry the substrate under a stream of nitrogen.
-
-
Solution Preparation:
-
Prepare a 1 mM solution of the desired phosphonic acid (e.g., (12-carboxydodecyl)phosphonic acid) in a suitable solvent like tetrahydrofuran (B95107) (THF).[2]
-
-
Immersion and Assembly:
-
Immerse the cleaned substrate in the phosphonic acid solution in a sealed vessel.
-
Heat the solution to a gentle reflux (e.g., 76°C for THF) and maintain for 24 hours to facilitate monolayer formation.[2]
-
-
Rinsing and Drying:
-
Remove the substrate from the solution and rinse thoroughly with the pure solvent to remove any physisorbed molecules.
-
Dry the SAM-coated substrate under a stream of nitrogen.
-
X-ray Photoelectron Spectroscopy (XPS)
XPS is a surface-sensitive technique used to determine the elemental composition and chemical states of the atoms on the surface.[12][13][15][16]
-
Sample Introduction: Mount the SAM-coated substrate on a sample holder and introduce it into the ultra-high vacuum (UHV) chamber of the XPS instrument.
-
Survey Scan: Acquire a wide energy range survey spectrum to identify all the elements present on the surface. The presence of a P 2p peak confirms the adsorption of the phosphonic acid.[2]
-
High-Resolution Scans: Acquire high-resolution spectra for the elements of interest (e.g., P 2p, O 1s, C 1s, and the substrate elements like Ti 2p).
-
Data Analysis:
-
Fit the high-resolution peaks to determine the binding energies and relative atomic concentrations.
-
Analyze the chemical shifts in the binding energies to infer the chemical bonding states. For example, a shift in the O 1s spectrum can indicate the formation of P-O-Ti bonds.[15][16]
-
Angle-resolved XPS (ARXPS) can be used to determine the orientation of the molecules in the monolayer by varying the take-off angle of the photoelectrons.[16]
-
Fourier-Transform Infrared Spectroscopy (FTIR)
FTIR spectroscopy provides information about the vibrational modes of the molecules in the SAM, which can be used to infer the binding mode of the phosphonic acid and the conformational order of the alkyl chains.[1]
-
Sample Preparation: The analysis can be performed on SAMs on planar substrates using Attenuated Total Reflectance (ATR)-FTIR or on powdered samples mixed with KBr.[17]
-
Background Spectrum: Acquire a background spectrum of the bare substrate.
-
Sample Spectrum: Acquire the spectrum of the SAM-coated substrate.
-
Data Analysis:
-
Subtract the background spectrum from the sample spectrum to obtain the spectrum of the SAM.
-
Identify characteristic vibrational peaks. The disappearance or shifting of P-OH stretches and the appearance of P-O-Metal stretches can indicate the binding mode.[4] The position of the CH₂ stretching vibrations can be used to assess the conformational order (packing) of the alkyl chains.[1]
-
The following diagram illustrates a typical experimental workflow for the preparation and characterization of phosphonic acid SAMs.
Binding Modes of Phosphonic Acids on Surfaces
The interaction between the phosphonic acid headgroup and the metal oxide surface can result in several distinct binding configurations. The specific binding mode adopted depends on the surface chemistry and the reaction conditions. Theoretical calculations and experimental evidence suggest that monodentate, bidentate, and tridentate linkages are all possible.[18]
Applications in Drug Development and Biomaterials
The ability to create stable and well-defined functional surfaces using phosphonic acid SAMs is of significant interest in the biomedical field.
-
Biocompatible Coatings: Phosphonic acid SAMs can be used to modify the surface of medical implants, such as those made of titanium and its alloys, to improve their biocompatibility and promote osseointegration.[15][16] By terminating the SAM with specific functional groups, the surface can be tailored to encourage cell adhesion and growth.
-
Drug Delivery: Nanoparticles functionalized with phosphonic acids can be used as carriers for targeted drug delivery. The phosphonic acid provides a stable anchor for attaching the drug or a targeting ligand to the nanoparticle surface.[2]
-
Biosensors: The well-ordered nature of phosphonic acid SAMs makes them excellent platforms for the development of highly sensitive and specific biosensors.[12] Biological recognition elements, such as antibodies or enzymes, can be immobilized on the SAM surface to detect specific analytes.
Conclusion
Theoretical studies, particularly DFT and MD simulations, have provided invaluable atomic-level insights into the binding mechanisms and self-assembly of phosphonic acids on metal oxide surfaces. These computational predictions, when coupled with rigorous experimental validation using techniques like XPS and FTIR, provide a powerful framework for the rational design of functional surfaces. The robust and versatile nature of phosphonic acid surface chemistry holds immense promise for advancing a wide range of technologies, from next-generation medical implants to sophisticated diagnostic devices. This guide provides a foundational understanding and practical protocols to aid researchers in harnessing the potential of phosphonic acid surface functionalization.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. documentserver.uhasselt.be [documentserver.uhasselt.be]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Molecular dynamics simulations of phosphonic acid–aluminum oxide self-organization and their evolution into ordered monolayers - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 9. Molecular dynamics simulations of phosphonic acid–aluminum oxide self-organization and their evolution into ordered monolayers - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Structure and Order of Phosphonic Acid-Based Self-Assembled Monolayers on Si(100) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Characterization of phosphonic acid binding to zinc oxide - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. Phosphonic Acid Monolayers for Binding of Bioactive Molecules to Titanium Surfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. benchchem.com [benchchem.com]
- 18. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Self-Assembled Monolayer (SAM) Formation using 4-Bromobutylphosphonic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Self-assembled monolayers (SAMs) of organophosphonates on metal oxide surfaces are gaining significant traction in biomedical and pharmaceutical research due to their robustness and versatility.[1][2] Compared to traditional thiol-on-gold or silane-on-oxide systems, phosphonic acid-based SAMs offer superior hydrolytic stability, making them ideal for applications in physiological environments.[1][2] 4-Bromobutylphosphonic acid is a particularly interesting molecule for SAM formation as its terminal bromine atom serves as a versatile chemical handle for the subsequent covalent immobilization of a wide range of bioactive molecules, including peptides, proteins, and drug-linker conjugates.[3] This opens up numerous possibilities for the development of advanced drug delivery systems, biosensors, and biocompatible coatings for medical devices.[4][5]
These application notes provide a comprehensive guide to the formation, characterization, and functionalization of this compound SAMs on common metal oxide substrates such as silicon oxide (SiO₂) and titanium dioxide (TiO₂).
Data Presentation
The following tables summarize key quantitative data for phosphonic acid SAMs. While specific data for this compound is limited in the literature, the values presented here are based on closely related bromo-terminated and short-chain alkylphosphonic acids to provide a reasonable expectation for experimental outcomes.
Table 1: Expected Surface Properties of this compound SAMs
| Parameter | Expected Value | Substrate | Characterization Method | Reference(s) |
| Water Contact Angle | 60° - 75° | SiO₂ | Contact Angle Goniometry | [3] (inferred) |
| Ellipsometric Thickness | 1.1 ± 0.2 nm | SiO₂ | Ellipsometry | [3] |
| Tilt Angle | ~36° | SiO₂ | Ellipsometry/NEXAFS | [2][3] |
Table 2: X-ray Photoelectron Spectroscopy (XPS) Data for SAM Characterization
| Element | Binding Energy (eV) | Key Information | Reference(s) |
| P 2p | ~134 | Confirms presence of phosphonic acid headgroup | [6] |
| P 2s | ~191 | Confirms presence of phosphonic acid headgroup | [1][6] |
| C 1s | ~285 (C-C, C-H), ~286.5 (C-Br) | Confirms presence of the alkyl chain and C-Br bond | [1][7] |
| Br 3d | ~70 | Confirms presence of the terminal bromine | [7] |
| O 1s | ~531-533 | Relates to P=O, P-O-H, and substrate M-O-P bonds | [1] |
| N 1s | ~400-402 | Appears after conversion of bromide to azide (B81097) | [3] |
Experimental Protocols
Protocol 1: Formation of this compound SAM on Silicon Oxide (SiO₂) or Titanium Dioxide (TiO₂) Substrates
This protocol is adapted from the "Tethering by Aggregation and Growth" (T-BAG) method, which is known to produce well-ordered and stable phosphonic acid SAMs.[1][2]
Materials:
-
Silicon wafers with a native oxide layer or titanium-coated substrates.
-
This compound.
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF) or ethanol).
-
Acetone, isopropanol (B130326) (reagent grade).
-
Deionized (DI) water.
-
Nitrogen or argon gas.
-
Sonicator.
-
Oven or hotplate.
Procedure:
-
Substrate Cleaning:
-
Sonicate the substrates sequentially in acetone, isopropanol, and DI water for 15 minutes each to remove organic contaminants.
-
Dry the substrates under a stream of high-purity nitrogen or argon.
-
To ensure a fully hydroxylated surface, the substrates can be treated with a UV/Ozone cleaner for 15-20 minutes immediately before use.
-
-
SAM Deposition:
-
Prepare a 1 mM solution of this compound in an anhydrous solvent (e.g., THF).
-
Immerse the cleaned and dried substrates in the phosphonic acid solution in a sealed container under an inert atmosphere.
-
Allow the self-assembly to proceed for 18-24 hours at room temperature.
-
-
Rinsing and Annealing:
-
Remove the substrates from the solution and rinse thoroughly with the fresh anhydrous solvent to remove any non-covalently bound molecules.
-
Dry the substrates again under a stream of nitrogen or argon.
-
To promote the formation of covalent M-O-P bonds and improve the ordering of the monolayer, anneal the coated substrates in an oven or on a hotplate at 120-140°C for 24-48 hours.[2]
-
-
Final Cleaning:
-
After annealing, sonicate the substrates in fresh anhydrous solvent for 5-10 minutes to remove any remaining physisorbed multilayers.
-
Rinse one final time with the solvent and dry under a stream of nitrogen.
-
The bromo-terminated SAM-coated substrates are now ready for characterization or further functionalization.
-
Protocol 2: Functionalization of Bromo-Terminated SAM via Azide Substitution
The terminal bromine of the SAM can be converted to an azide group, which is a versatile functional group for "click chemistry" reactions, allowing for the straightforward attachment of alkyne-modified biomolecules.
Materials:
-
This compound SAM-coated substrate.
-
Sodium azide (NaN₃).
-
Anhydrous N,N-Dimethylformamide (DMF).
-
DI water, ethanol (B145695).
-
Nitrogen or argon gas.
Procedure:
-
Reaction Setup:
-
In a reaction vessel under an inert atmosphere, prepare a 0.1 M solution of sodium azide in anhydrous DMF.
-
Immerse the bromo-terminated SAM-coated substrate in the sodium azide solution.
-
-
Nucleophilic Substitution Reaction:
-
Heat the reaction mixture to 60-70°C and maintain for 12-24 hours with gentle stirring or agitation.
-
The progress of the reaction can be monitored by XPS, looking for the disappearance of the Br 3d peak and the appearance of the N 1s peak.
-
-
Rinsing:
-
After the reaction, remove the substrate and rinse it thoroughly with DMF, followed by ethanol and DI water to remove any residual reactants and solvent.
-
Dry the azide-terminated SAM-coated substrate under a stream of nitrogen. The substrate is now ready for conjugation with alkyne-containing molecules.
-
Protocol 3: Immobilization of a Thiol-Containing Peptide
The terminal bromine can also be displaced by a thiol group, such as the cysteine residue in a peptide, to form a stable thioether linkage.
Materials:
-
This compound SAM-coated substrate.
-
Cysteine-containing peptide.
-
Phosphate-buffered saline (PBS), pH 7.4.
-
Tris(2-carboxyethyl)phosphine (TCEP) (optional, as a reducing agent).
-
DI water.
Procedure:
-
Peptide Solution Preparation:
-
Dissolve the cysteine-containing peptide in PBS to a final concentration of 0.5-1.0 mg/mL.
-
If the peptide may have formed disulfide bonds, add a 10-fold molar excess of TCEP to the solution and incubate for 30 minutes at room temperature to ensure the thiol group is in its reduced, reactive state.
-
-
Peptide Immobilization:
-
Immerse the bromo-terminated SAM-coated substrate in the peptide solution.
-
Allow the reaction to proceed for 12-24 hours at room temperature in a humidified chamber to prevent evaporation.
-
-
Rinsing:
-
Remove the substrate from the peptide solution and rinse thoroughly with PBS and then DI water to remove any non-covalently bound peptide.
-
Dry the peptide-functionalized substrate under a gentle stream of nitrogen.
-
Visualizations
Caption: Workflow for the formation and characterization of this compound SAMs.
Caption: Reaction pathways for surface functionalization of a bromo-terminated SAM.
Caption: Logical workflow for a drug delivery system using functionalized nanoparticles.
References
- 1. Phosphonic Acid Monolayers for Binding of Bioactive Molecules to Titanium Surfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure and Order of Phosphonic Acid-Based Self-Assembled Monolayers on Si(100) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. Formation of Nanosized Phosphonic Acid Self Assembled Monolayers ...: Ingenta Connect [ingentaconnect.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Surface Modification of Titanium Dioxide with 4-Bromobutylphosphonic Acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the surface modification of titanium dioxide (TiO2) nanoparticles with 4-Bromobutylphosphonic acid. This functionalization introduces a reactive bromo-group on the TiO2 surface, enabling a wide range of subsequent conjugation chemistries crucial for applications in drug delivery, biosensing, and the development of advanced materials.
Introduction
Titanium dioxide is a biocompatible and chemically stable material widely utilized in biomedical and industrial applications.[1][2] Its surface, rich in hydroxyl groups, provides an ideal platform for functionalization.[3] The use of phosphonic acids to modify metal oxide surfaces is well-established, forming stable, covalent Ti-O-P bonds.[4][5] this compound is a bifunctional linker featuring a phosphonic acid group for strong anchoring to the TiO2 surface and a terminal alkyl bromide. This terminal bromo-group serves as a versatile reactive site for nucleophilic substitution reactions, allowing for the covalent attachment of various molecules such as drugs, targeting ligands, polymers, or biomolecules.[4] This surface modification strategy enhances the utility of TiO2 nanoparticles by enabling their integration into more complex functional systems.[1][3]
Applications
The introduction of a reactive bromo-group onto the TiO2 surface opens up a plethora of possibilities for secondary functionalization, making these modified nanoparticles valuable platforms for various applications:
-
Drug Delivery: The bromo-group can be reacted with amine, thiol, or hydroxyl groups present in drug molecules, allowing for the covalent conjugation of therapeutics to the TiO2 nanoparticle.[4][6] This enables the development of targeted and controlled drug release systems.[6] The stability of the phosphonic acid linkage ensures minimal premature drug leakage.[4]
-
Biosensing: Biomolecules such as antibodies, enzymes, or DNA can be immobilized on the surface of the bromo-functionalized TiO2.[7] This is the foundational step for creating highly specific and sensitive biosensors for diagnostics and environmental monitoring.
-
Polymer Grafting: The bromo-group can act as an initiator for surface-initiated atom transfer radical polymerization (SI-ATRP), allowing for the growth of well-defined polymer brushes from the TiO2 surface.[8] This can be used to tailor the surface properties, such as hydrophilicity, and to create stimuli-responsive materials.
-
Chromatography and Solid-Phase Synthesis: The functionalized TiO2 can be used as a solid support for chromatographic separations or as a scaffold for solid-phase organic synthesis.
Experimental Protocols
This section provides a detailed protocol for the surface modification of TiO2 nanoparticles with this compound.
Materials and Equipment
Materials:
-
Titanium dioxide (TiO2) nanoparticles (e.g., Anatase, Rutile, or P25)
-
This compound
-
Anhydrous solvent (e.g., Toluene, Ethanol, or Isopropanol)
-
Deionized (DI) water
-
Nitrogen gas (high purity)
-
Cleaning solution (e.g., Piranha solution: 7:3 mixture of concentrated H2SO4 and 30% H2O2. Caution: Extremely corrosive and reactive! Alternatively, an oxygen plasma cleaner can be used.)
Equipment:
-
Sonicator (bath or probe)
-
Reaction vessel with a condenser
-
Magnetic stirrer and hot plate
-
Centrifuge
-
Vacuum oven or desiccator
-
Characterization instruments:
-
Fourier-Transform Infrared (FTIR) Spectrometer
-
Thermogravimetric Analyzer (TGA)
-
Dynamic Light Scattering (DLS) and Zeta Potential Analyzer
-
X-ray Photoelectron Spectrometer (XPS)
-
Contact Angle Goniometer
-
Pre-treatment of Titanium Dioxide Nanoparticles
To ensure a high density of reactive hydroxyl groups on the TiO2 surface, a pre-treatment step is crucial.
-
Dispersion: Disperse the TiO2 nanoparticles in DI water at a concentration of 1 mg/mL.
-
Sonication: Sonicate the dispersion for 30 minutes to break up any agglomerates.
-
Cleaning (Option 1 - Piranha Solution):
-
Caution: This step must be performed in a fume hood with appropriate personal protective equipment (lab coat, gloves, and face shield).
-
Carefully add the TiO2 dispersion to the Piranha solution.
-
Stir the mixture at room temperature for 1 hour.
-
-
Cleaning (Option 2 - Oxygen Plasma):
-
Dry the TiO2 nanoparticles.
-
Treat the dried nanoparticles in an oxygen plasma cleaner according to the manufacturer's instructions.
-
-
Washing:
-
Collect the nanoparticles by centrifugation.
-
Wash the nanoparticles repeatedly with DI water by resuspending and centrifuging until the pH of the supernatant is neutral.
-
-
Drying: Dry the cleaned TiO2 nanoparticles in a vacuum oven at 80°C overnight.[4]
Surface Modification Protocol
This "grafting-to" method involves the direct attachment of this compound to the activated TiO2 surface.[4]
-
Dispersion: In a clean, dry reaction vessel, disperse the pre-treated TiO2 nanoparticles in an anhydrous solvent (e.g., Toluene) at a concentration of 1 mg/mL.
-
Sonication: Sonicate the dispersion for 15 minutes to ensure homogeneity.
-
Linker Solution Preparation: Prepare a solution of this compound in the same anhydrous solvent at a concentration of 5 mg/mL.
-
Reaction:
-
Washing:
-
Drying: Dry the functionalized TiO2 nanoparticles under vacuum.[4]
Characterization and Data Presentation
Thorough characterization is essential to confirm the successful surface modification and to quantify the extent of functionalization.
Quantitative Data Summary
The following table summarizes typical quantitative data obtained from the characterization of phosphonic acid-modified TiO2 nanoparticles. It is important to note that specific values will depend on the TiO2 nanoparticle properties (e.g., surface area, crystal phase) and the reaction conditions.
| Parameter | Unmodified TiO2 | This compound Modified TiO2 | Characterization Technique | Reference (for similar systems) |
| Grafting Density | N/A | ~0.9 - 2.5 molecules/nm² | Thermogravimetric Analysis (TGA), X-ray Photoelectron Spectroscopy (XPS) | [8] |
| Zeta Potential (at pH 7) | ~ -30 mV to -40 mV | Expected to be more negative due to phosphonate (B1237965) groups | Dynamic Light Scattering (DLS) with Zeta Potential measurement | [9][10][11] |
| Contact Angle (Water) | < 20° (Hydrophilic) | Expected to increase, indicating a more hydrophobic surface | Contact Angle Goniometer | [12][13][14][15][16] |
| Surface Hydroxyl Density | High | Decreased | Thermogravimetric Analysis (TGA) | [17] |
Detailed Characterization Methodologies
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to qualitatively confirm the presence of the this compound on the TiO2 surface. Look for the appearance of characteristic peaks corresponding to the P-O-Ti bond, C-H stretching vibrations from the butyl chain, and the C-Br bond.
-
Thermogravimetric Analysis (TGA): TGA is a quantitative method to determine the amount of organic material grafted onto the inorganic TiO2 core.[17][18] By measuring the weight loss upon heating, the grafting density (molecules per unit surface area) can be calculated, provided the surface area of the TiO2 nanoparticles is known.[8]
-
Dynamic Light Scattering (DLS) and Zeta Potential: DLS is used to measure the hydrodynamic diameter of the nanoparticles in dispersion, providing information about their aggregation state. The zeta potential is a measure of the surface charge and provides insight into the colloidal stability of the nanoparticle suspension.[9] Successful modification with phosphonic acid is expected to alter the zeta potential.[10][11]
-
X-ray Photoelectron Spectroscopy (XPS): XPS is a surface-sensitive technique that provides elemental composition and chemical state information. It can be used to confirm the presence of Phosphorus (P) and Bromine (Br) on the surface of the TiO2 nanoparticles and to study the nature of the Ti-O-P bond.[19]
-
Contact Angle Measurement: The contact angle of a water droplet on a film of the modified TiO2 nanoparticles provides information about the surface wettability. An increase in the contact angle compared to unmodified TiO2 indicates successful surface functionalization with the more hydrophobic alkyl bromide chain.[12][13][14][15][16]
Visualizations
Experimental Workflow
References
- 1. Titanium Dioxide Nanoparticles: Prospects and Applications in Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Surface modification of TiO2 nanoparticles with organic molecules and their biological applications - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. dovepress.com [dovepress.com]
- 7. TiO2 nanocrystals electrochemiluminescence quenching by biological enlarged nanogold particles and its application for biosensing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Grafting of Poly(methyl methacrylate) Brushes from Magnetite Nanoparticles Using a Phosphonic Acid Based Initiator by Ambient Temperature Atom Transfer Radical Polymerization (ATATRP) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. my.eng.utah.edu [my.eng.utah.edu]
- 18. Quantitative Determination and Comparison of the Surface Binding of Phosphonic Acid, Carboxylic Acid, and Catechol Ligands on TiO2 Nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Experimental and computational insights into the aminopropylphosphonic acid modification of mesoporous TiO2 powder: The role of the amine functionality on the surface interaction and coordination [inis.iaea.org]
Application Notes and Protocols for the Modification of Zinc Oxide Surfaces with 4-Bromobutylphosphonic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the surface functionalization of zinc oxide (ZnO) with 4-Bromobutylphosphonic acid. This process is critical for tailoring the surface properties of ZnO-based materials for a variety of applications, including biosensors, drug delivery platforms, and specialized coatings. The bromine terminus of the phosphonic acid serves as a versatile reactive site for subsequent chemical modifications.
Introduction
Zinc oxide is a versatile semiconductor material with a wide range of applications in electronics and biomedical devices.[1][2] However, for many advanced applications, particularly in the biomedical field, surface modification is necessary to control interfacial properties, improve biocompatibility, and enable the attachment of specific biomolecules. Phosphonic acids are known to form robust, self-assembled monolayers (SAMs) on metal oxide surfaces like ZnO.[1][3][4] The phosphonic acid headgroup forms strong covalent bonds with the ZnO surface, leading to the formation of stable and well-ordered films.[1][3]
The use of this compound allows for the introduction of a terminal bromine group on the ZnO surface. This halogen can subsequently be used as a chemical handle for further functionalization through reactions such as nucleophilic substitution, enabling the covalent attachment of a wide array of molecules, including fluorescent dyes, targeting ligands, and drug molecules.
Characterization of Modified Surfaces
Successful modification of the ZnO surface with this compound can be confirmed using a suite of surface-sensitive analytical techniques.
-
X-ray Photoelectron Spectroscopy (XPS): This technique provides elemental and chemical state information about the surface. The presence of phosphorus (P 2p peak around 134 eV) and bromine (Br 3d peak) after modification confirms the attachment of the molecule.[3] High-resolution scans of the O 1s, Zn 2p, C 1s, P 2p, and Br 3d regions are crucial for detailed analysis. The P 2p binding energy indicates the formation of stable covalent bonds between the deprotonated phosphonic acid and the oxide surface.[3]
-
Contact Angle Goniometry: The hydrophobicity of the surface changes upon modification. Measuring the static water contact angle before and after functionalization provides evidence of SAM formation. Generally, the formation of an organic monolayer will increase the contact angle, indicating a more hydrophobic surface.
-
Atomic Force Microscopy (AFM): AFM is used to characterize the surface topography and roughness. A well-formed SAM typically results in a smooth surface with minimal aggregation.[5][6]
-
Fourier Transform Infrared Spectroscopy (FTIR): FTIR, particularly in Attenuated Total Reflectance (ATR) mode, can detect the vibrational modes of the attached molecules. The disappearance of the P-OH stretching bands and the appearance of P-O-Zn and C-H stretching bands are indicative of successful grafting.[1]
Quantitative Data Summary
The following tables summarize typical quantitative data obtained from the characterization of phosphonic acid-modified ZnO surfaces. Note that specific values for this compound may vary, and the data presented here are representative based on studies with similar phosphonic acids.
Table 1: Representative XPS Binding Energies for Phosphonic Acid Modified ZnO
| Element | Orbital | Unmodified ZnO (eV) | Modified ZnO (eV) | Reference |
| Zn | 2p3/2 | ~1022.1 | ~1022.1 | [7] |
| O | 1s | ~530.5 (lattice), ~532.0 (hydroxyl) | ~530.5 (lattice), ~532.5 (P-O-Zn) | [3] |
| P | 2p | Not Present | ~134.0 | [3] |
| C | 1s | Adventitious Carbon (~284.8) | ~285.0 (C-C), ~286.5 (C-Br) | [3] |
| Br | 3d | Not Present | ~70.0 | N/A |
Table 2: Representative Water Contact Angle Measurements
| Surface | Water Contact Angle (°) | Reference |
| Unmodified ZnO | 20° - 40° | [8] |
| Alkylphosphonic Acid Modified ZnO | 80° - 110° | [5][6] |
Experimental Protocols
Materials and Reagents
-
Zinc Oxide Substrates (e.g., thin films, nanoparticles)
-
This compound
-
Solvent (e.g., Tetrahydrofuran (THF), Ethanol)
-
Deionized Water
-
Acetone
-
Isopropanol
-
Nitrogen Gas
Protocol for Surface Modification of ZnO Thin Films
This protocol is adapted from general procedures for forming phosphonic acid SAMs on ZnO surfaces.[5][6]
-
Substrate Cleaning:
-
Solution Preparation:
-
Prepare a 1-5 mM solution of this compound in a suitable solvent like THF or ethanol.
-
Sonicate the solution for 15-30 minutes to ensure complete dissolution.[3]
-
-
Surface Functionalization:
-
Immerse the cleaned ZnO substrates in the this compound solution.
-
Leave the substrates immersed for 12-48 hours at room temperature to allow for SAM formation.[3]
-
-
Post-Modification Cleaning:
-
Remove the substrates from the solution and rinse thoroughly with the fresh solvent to remove any physisorbed molecules.
-
Sonicate the substrates briefly (1-2 minutes) in the fresh solvent.
-
Dry the modified substrates under a stream of dry nitrogen gas.
-
Store the functionalized substrates in a desiccator prior to characterization or further use.
-
Protocol for Surface Modification of ZnO Nanoparticles
This protocol is based on procedures for modifying ZnO nanoparticles with organic acids.[1][3]
-
Nanoparticle Dispersion:
-
Disperse a known amount of ZnO nanoparticles (e.g., 0.35 g) in a suitable solvent (e.g., 30 mL of THF) by sonication for 15 minutes.[3]
-
-
Modifier Solution Preparation:
-
Dissolve the required amount of this compound (e.g., to achieve a final concentration of ~25 mM) in a smaller volume of the same solvent (e.g., 6 mL of THF) with the aid of sonication.[3]
-
-
Modification Reaction:
-
Washing and Collection:
-
Collect the modified nanoparticles by centrifugation.
-
Discard the supernatant and re-disperse the nanoparticles in fresh solvent.
-
Repeat the centrifugation and re-dispersion steps at least three times to remove excess unbound modifier.
-
After the final wash, dry the modified ZnO nanoparticles under vacuum.
-
Visualizations
Caption: Experimental workflow for modifying ZnO surfaces.
Caption: Surface modification chemical interaction.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Surface Dissociation Effect on Phosphonic Acid Self-Assembled Monolayer Formation on ZnO Nanowires - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Characterization of phosphonic acid binding to zinc oxide - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. repositorio.unesp.br [repositorio.unesp.br]
- 8. The Applicability of a Drop Penetration Method to Measure Contact Angles on TiO2 and ZnO Nanoparticles [mdpi.com]
Application Notes and Protocols for Biomolecule Immobilization using 4-Bromobutylphosphonic Acid as a Linker
For Researchers, Scientists, and Drug Development Professionals
Introduction
The covalent immobilization of biomolecules onto solid surfaces is a cornerstone of modern biotechnology, enabling advancements in biosensors, drug discovery, diagnostics, and the development of biocompatible materials. A successful immobilization strategy requires a stable anchor to the substrate and a reactive group for gentle and specific conjugation of the biomolecule of interest, all while preserving the biomolecule's native conformation and activity.
4-Bromobutylphosphonic acid is a heterobifunctional linker designed for the stable and oriented conjugation of biomolecules to various metal oxide surfaces. This linker possesses two key functional groups:
-
A phosphonic acid group (-PO(OH)₂): This group has a strong affinity for metal oxide surfaces such as titanium dioxide (TiO₂), silicon dioxide (SiO₂), aluminum oxide (Al₂O₃), and zirconium dioxide (ZrO₂). It forms a robust, self-assembled monolayer (SAM) that is more hydrolytically stable under physiological conditions compared to more traditional silane-based SAMs.
-
A terminal bromo- group (-Br): This alkyl bromide serves as a reactive handle for the covalent attachment of biomolecules. It readily undergoes nucleophilic substitution by primary amines (e.g., from lysine (B10760008) residues or the N-terminus of proteins) or thiols (from cysteine residues) to form a stable carbon-nitrogen or carbon-sulfur bond.
This document provides detailed application notes and protocols for the use of this compound as a linker for biomolecule immobilization.
Data Presentation
The efficiency of surface modification and subsequent biomolecule immobilization can be quantified by various surface analysis techniques. The following table summarizes representative quantitative data for the immobilization of alkylphosphonic acids on a titanium dioxide surface. While this data is for n-butylphosphonic acid, it serves as a close approximation for the expected surface coverage of this compound due to their similar molecular footprint.
| Parameter | Value | Substrate | Technique(s) | Reference |
| Linker Surface Coverage (σ) | ~4.7 molecules/nm² | Anatase TiO₂ | DFT, XPS | [1][2] |
| Immobilization Mode | Bidentate at low coverage, mixed bidentate/monodentate at high coverage | Anatase TiO₂ | XPS, NEXAFS | [2] |
| Binding Energy (P 2p₃/₂) | ~133.7 eV (Bidentate) | Anatase TiO₂ | XPS | [2] |
Note: Data presented is for n-butylphosphonic acid and phenylphosphonic acid on anatase TiO₂ and should be considered as a guideline. Actual values may vary depending on the specific substrate, its cleanliness, and the precise experimental conditions.
Experimental Protocols
The immobilization process using this compound is a two-stage process:
-
Surface Functionalization: Formation of a self-assembled monolayer of the linker on the metal oxide substrate.
-
Biomolecule Conjugation: Covalent attachment of the biomolecule to the functionalized surface.
Protocol 1: Surface Functionalization with this compound
This protocol details the formation of a this compound SAM on a metal oxide surface (e.g., TiO₂ or SiO₂).
Materials:
-
This compound
-
Anhydrous solvent (e.g., ethanol (B145695) or tetrahydrofuran (B95107) (THF))
-
Metal oxide substrates (e.g., silicon wafers with a native oxide layer, titanium-coated slides)
-
Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) - EXTREME CAUTION IS ADVISED
-
Deionized (DI) water
-
Nitrogen gas source
-
Oven or hot plate
Procedure:
-
Substrate Cleaning:
-
Thoroughly clean the metal oxide substrates. For silicon and titanium-based materials, sonicate in acetone, followed by isopropanol, and finally DI water (15 minutes each).
-
Dry the substrates under a stream of nitrogen.
-
For a highly hydrophilic surface, perform an oxygen plasma treatment or immerse in Piranha solution for 15-30 minutes. (CAUTION: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment).
-
Rinse the substrates extensively with DI water and dry under a stream of nitrogen.
-
-
Linker Solution Preparation:
-
Prepare a 1-5 mM solution of this compound in an anhydrous solvent (e.g., ethanol or THF).
-
-
SAM Formation:
-
Immerse the cleaned and dried substrates in the linker solution in a sealed container to prevent moisture contamination.
-
Incubate for 12-24 hours at room temperature.
-
-
Rinsing and Curing:
-
Remove the substrates from the linker solution and rinse thoroughly with the anhydrous solvent to remove any physisorbed molecules.
-
Dry the substrates under a stream of nitrogen.
-
For enhanced stability and covalent bond formation, cure the substrates by heating in an oven at 100-120°C for 1-2 hours under an inert atmosphere (e.g., nitrogen or argon).
-
-
Final Rinse and Storage:
-
Allow the substrates to cool to room temperature.
-
Perform a final rinse with the anhydrous solvent and dry with nitrogen.
-
The bromo-functionalized substrates are now ready for biomolecule conjugation. They can be stored in a desiccator for a short period.
-
Protocol 2: Covalent Immobilization of Proteins
This protocol describes the conjugation of a protein to the bromo-functionalized surface via nucleophilic substitution.
Materials:
-
Bromo-functionalized substrates (from Protocol 1)
-
Protein of interest
-
Reaction Buffer: Phosphate-buffered saline (PBS) or a similar buffer at pH 7.5-8.5. Avoid buffers containing primary amines (e.g., Tris).
-
Blocking Buffer: A solution of a non-reactive protein (e.g., Bovine Serum Albumin, BSA) or a commercial blocking agent in the reaction buffer.
-
Washing Buffer: Reaction buffer with a mild detergent (e.g., 0.05% Tween-20).
Procedure:
-
Protein Solution Preparation:
-
Dissolve the protein of interest in the reaction buffer to a desired concentration (e.g., 0.1 - 1.0 mg/mL). Ensure the protein is stable and properly folded at the chosen pH.
-
-
Conjugation Reaction:
-
Place the bromo-functionalized substrates in a suitable reaction vessel (e.g., a petri dish or a multi-well plate).
-
Cover the substrates with the protein solution.
-
Incubate for 4-24 hours at room temperature or 4°C with gentle agitation. The reaction time and temperature may need to be optimized for the specific protein.
-
-
Washing:
-
Remove the protein solution.
-
Wash the substrates thoroughly with the washing buffer to remove any non-covalently bound protein. Repeat the washing step 3-5 times.
-
-
Blocking (Optional but Recommended):
-
To prevent non-specific binding in subsequent applications, immerse the substrates in a blocking buffer for 30-60 minutes at room temperature.
-
Rinse the substrates again with the washing buffer and then with DI water.
-
-
Drying and Storage:
-
Dry the protein-immobilized substrates under a gentle stream of nitrogen.
-
Store the functionalized substrates in a hydrated and cool environment (e.g., in PBS at 4°C) to maintain protein activity.
-
Visualizations
Workflow for Biomolecule Immobilization
Caption: Workflow for immobilizing biomolecules using this compound.
Chemical Pathway of Immobilization
Caption: Chemical steps for surface functionalization and biomolecule conjugation.
References
Application Notes and Protocols for Covalent Grafting of Proteins to Phosphonic Acid-Modified Surfaces
For Researchers, Scientists, and Drug Development Professionals
Introduction
The precise immobilization of proteins onto solid surfaces is a critical technology in a myriad of research and development areas, including biosensor construction, drug discovery, and the development of biocompatible medical implants. Covalent grafting of proteins to phosphonic acid-modified surfaces offers a robust and stable method for achieving this. Phosphonic acids form highly stable, self-assembled monolayers (SAMs) on a variety of metal oxide surfaces such as titanium oxide (TiO₂), aluminum oxide (Al₂O₃), and silicon oxide (SiO₂).[1][2][3] This covalent attachment via phosphonate (B1237965) groups is more hydrolytically stable under physiological conditions compared to traditional silane-based chemistries, making it an ideal choice for biomedical applications.[3]
These application notes provide detailed protocols for the covalent immobilization of proteins on phosphonic acid-modified surfaces, covering both carboxyl- and hydroxyl-terminated phosphonic acid linkers. Furthermore, quantitative data from various characterization techniques are summarized to facilitate comparison and experimental planning.
Core Principles
The covalent grafting of proteins to phosphonic acid-modified surfaces is typically a multi-step process:
-
Surface Preparation: The substrate, often a metal or metal oxide, is thoroughly cleaned to ensure a reactive surface for the subsequent modification steps.
-
Phosphonic Acid Self-Assembled Monolayer (SAM) Formation: A linker molecule with a phosphonic acid headgroup and a terminal functional group (e.g., -COOH or -OH) is assembled onto the prepared surface. The phosphonic acid group forms strong covalent P-O-Metal bonds with the surface hydroxyl groups.[2]
-
Activation of the Terminal Functional Group: The terminal group of the phosphonic acid linker is chemically activated to create a reactive site for protein conjugation.
-
Covalent Protein Immobilization: The protein of interest, which typically contains accessible amine groups (e.g., from lysine (B10760008) residues), is introduced to the activated surface, leading to the formation of a stable covalent bond.
Quantitative Data Summary
The following tables summarize key quantitative data from studies involving the modification of surfaces with phosphonic acids and the subsequent immobilization of proteins.
Table 1: Surface Wettability of Modified Titanium Surfaces
| Surface Modification | Water Contact Angle (°) |
| Untreated Titanium (Control) | 67.0 ± 1.83 |
| Carboxyethylphosphonic Acid SAM | 18.84 ± 0.72[4] |
| (11-hydroxyundecyl)phosphonic acid SAM | ~30-40 |
| (12-carboxydodecyl)phosphonic acid SAM | ~40-50 |
Note: A lower contact angle indicates a more hydrophilic surface, which is often indicative of successful surface modification with functional groups.
Table 2: X-ray Photoelectron Spectroscopy (XPS) Analysis of Surface Composition
| Surface | C 1s (%) | O 1s (%) | P 2p (%) | N 1s (%) | Ti 2p (%) |
| Bare Titanium | - | - | - | - | ~25 |
| (12-carboxydodecyl)phosphonic acid SAM | 68.3 | 24.1 | 1.8 | - | 5.8 |
| After TFEA* Immobilization | 54.3 | 23.9 | 1.5 | 3.6 | 4.8 |
| After BMP-2 Immobilization | 69.1 | 20.3 | 0.8 | 6.5 | 3.3 |
*Trifluoroethylamine (TFEA) is a model small molecule used to test the reactivity of the activated surface. The presence of Fluorine (F 1s) signal (not shown) and Nitrogen (N 1s) confirms successful immobilization. The increase in the N 1s signal after protein immobilization is a key indicator of successful protein grafting.[3]
Experimental Protocols
Protocol 1: Protein Immobilization via Carboxyl-Terminated Phosphonic Acids
This protocol utilizes a phosphonic acid with a terminal carboxylic acid group (e.g., 12-carboxydodecylphosphonic acid), which is activated using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry to react with amine groups on the protein.
Materials:
-
Substrate (e.g., Titanium, Silicon Wafer)
-
Carboxyl-terminated phosphonic acid (e.g., 12-carboxydodecylphosphonic acid)
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF), Ethanol)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS)
-
Activation Buffer (e.g., 0.1 M MES, pH 5.5-6.0)
-
Protein solution in a suitable buffer (e.g., PBS, pH 7.4)
-
Washing Buffer (e.g., PBS with 0.05% Tween-20)
-
Deionized (DI) water
Procedure:
-
Substrate Cleaning:
-
Sonciate the substrate in a series of solvents (e.g., acetone, ethanol, and DI water) for 15 minutes each.
-
Dry the substrate under a stream of nitrogen.
-
Optional: Treat the substrate with oxygen plasma for 5 minutes to generate surface hydroxyl groups.
-
-
Phosphonic Acid SAM Formation (T-BAG Method): [3]
-
Prepare a 1 mM solution of the carboxyl-terminated phosphonic acid in an anhydrous solvent.
-
Immerse the cleaned substrate in the phosphonic acid solution.
-
Slowly evaporate the solvent in an oven at 120°C for 24-48 hours.
-
After cooling, rinse the substrate with the anhydrous solvent and sonicate for 5 minutes to remove non-covalently bound molecules.
-
Dry the substrate under a stream of nitrogen.
-
-
Activation of Carboxyl Groups:
-
Prepare a fresh solution of 0.4 M EDC and 0.1 M NHS in Activation Buffer.
-
Immerse the phosphonic acid-modified substrate in the EDC/NHS solution for 15-60 minutes at room temperature.[3]
-
Rinse the substrate with DI water and dry under a stream of nitrogen.
-
-
Protein Immobilization:
-
Immediately immerse the activated substrate in the protein solution (e.g., 0.1-1 mg/mL).
-
Incubate for 2-12 hours at 4°C or room temperature with gentle agitation.
-
Remove the substrate from the protein solution and rinse thoroughly with Washing Buffer to remove non-covalently bound protein.
-
Rinse with DI water and dry under a stream of nitrogen.
-
Protocol 2: Protein Immobilization via Hydroxyl-Terminated Phosphonic Acids
This protocol uses a phosphonic acid with a terminal hydroxyl group (e.g., 11-hydroxyundecylphosphonic acid), which is activated with 1,1'-Carbonyldiimidazole (CDI) to react with amine groups on the protein.
Materials:
-
Substrate (e.g., Titanium, Aluminum Oxide)
-
Hydroxyl-terminated phosphonic acid (e.g., 11-hydroxyundecylphosphonic acid)
-
Anhydrous solvent (e.g., Dioxane, Acetonitrile)
-
1,1'-Carbonyldiimidazole (CDI)
-
Protein solution in a suitable buffer (e.g., PBS, pH 7.4)
-
Washing Buffer (e.g., PBS with 0.05% Tween-20)
-
Deionized (DI) water
Procedure:
-
Substrate Cleaning and SAM Formation:
-
Follow steps 1 and 2 from Protocol 1, using the hydroxyl-terminated phosphonic acid.
-
-
Activation of Hydroxyl Groups:
-
Protein Immobilization:
-
Immediately immerse the CDI-activated substrate in the protein solution.
-
Incubate for 2-12 hours at room temperature or 4°C.
-
Rinse the substrate thoroughly with the buffer solution and then DI water.
-
Dry the substrate under a stream of nitrogen.
-
Mandatory Visualizations
Caption: Workflow for protein immobilization via carboxyl-terminated phosphonic acids.
Caption: Logical relationship of the key components in the protein immobilization process.
Characterization of Protein-Grafted Surfaces
Successful immobilization and the quality of the protein layer should be confirmed using appropriate surface analysis techniques:
-
X-ray Photoelectron Spectroscopy (XPS): Confirms the elemental composition of the surface at each step. The appearance of a phosphorus (P 2p) peak after SAM formation and a nitrogen (N 1s) peak after protein immobilization are key indicators.[3]
-
Contact Angle Goniometry: Measures changes in surface wettability. A decrease in the water contact angle after SAM formation indicates a more hydrophilic surface, and subsequent changes upon protein immobilization can provide information about the protein layer.[4]
-
Atomic Force Microscopy (AFM): Visualizes the surface topography and can confirm the presence of a uniform protein layer.
-
Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS): Provides detailed molecular information about the surface, confirming the presence of the phosphonic acid and protein fragments.[3]
-
Quartz Crystal Microbalance with Dissipation Monitoring (QCM-D): A highly sensitive technique to monitor the mass and viscoelastic properties of the adsorbed layers in real-time, providing quantitative data on protein binding.
Applications in Drug Development and Research
The ability to create stable, bioactive protein layers on various substrates has significant implications:
-
Biocompatible Implants: Modifying the surface of medical implants (e.g., titanium-based orthopedic or dental implants) with proteins like Bone Morphogenetic Protein-2 (BMP-2) can enhance osseointegration and promote tissue healing.[3]
-
Biosensors: The oriented immobilization of antibodies, enzymes, or other recognition elements on sensor surfaces is crucial for the development of sensitive and specific biosensors for diagnostics and drug screening.
-
Drug Delivery: Phosphonic acid-functionalized nanoparticles can be used for targeted drug delivery. The phosphonic acid group provides a stable anchor to the nanoparticle, while the terminal functional group can be used to attach targeting ligands or drugs.
-
Fundamental Research: Studying protein-protein and cell-surface interactions on well-defined, protein-functionalized surfaces can provide valuable insights into biological processes.
References
Application Notes and Protocols for DNA Immobilization using 4-Bromobutylphosphonic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The covalent attachment of deoxyribonucleic acid (DNA) to solid substrates is a cornerstone of modern biotechnology and is integral to the development of a wide array of tools, including DNA microarrays, biosensors, and platforms for next-generation sequencing. The choice of linker chemistry is critical for achieving high immobilization efficiency, stability, and accessibility of the tethered DNA for subsequent biological interactions, such as hybridization.
4-Bromobutylphosphonic acid is a bifunctional linker molecule well-suited for the functionalization of various metal oxide substrates, including silica (B1680970) (SiO₂), titania (TiO₂), zirconia (ZrO₂), and alumina (B75360) (Al₂O₃). The phosphonic acid group forms a stable, covalent bond with the metal oxide surface, while the terminal bromo group provides a reactive site for the immobilization of amine-modified DNA oligonucleotides. This two-step approach offers a robust and versatile method for creating DNA-functionalized surfaces for a range of research and diagnostic applications.
These application notes provide a detailed protocol for the immobilization of DNA on silica substrates using this compound, along with methods for characterization and illustrative quantitative data.
Experimental Protocols
Protocol 1: Substrate Preparation and Cleaning
A pristine substrate surface is paramount for achieving a uniform and stable linker monolayer. The following protocol is suitable for silica-based substrates such as glass slides or silicon wafers with a native oxide layer.
Materials:
-
Silica substrates (e.g., glass microscope slides, silicon wafers)
-
Piranha solution (3:1 mixture of concentrated sulfuric acid (H₂SO₄) and 30% hydrogen peroxide (H₂O₂)). Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood and wear appropriate personal protective equipment (PPE).
-
Deionized (DI) water (18.2 MΩ·cm)
-
Ethanol (B145695) (absolute)
-
Nitrogen gas (high purity)
-
Beakers and slide holders (glass or PTFE)
-
Ultrasonic bath
Procedure:
-
Place the silica substrates in a glass slide holder.
-
Immerse the substrates in a beaker containing DI water and sonicate for 15 minutes.
-
Rinse the substrates thoroughly with DI water.
-
Immerse the substrates in a beaker containing absolute ethanol and sonicate for 15 minutes.
-
Rinse the substrates thoroughly with DI water and dry them under a stream of high-purity nitrogen gas.
-
In a designated fume hood, carefully prepare the Piranha solution by slowly adding the hydrogen peroxide to the sulfuric acid. (Warning: This reaction is highly exothermic).
-
Immerse the cleaned and dried substrates in the Piranha solution for 30 minutes.
-
Carefully remove the substrates from the Piranha solution and rinse them extensively with DI water.
-
Dry the substrates under a stream of high-purity nitrogen gas.
-
The substrates are now activated with surface hydroxyl groups and ready for functionalization.
Protocol 2: Surface Functionalization with this compound
This protocol describes the formation of a self-assembled monolayer (SAM) of this compound on the activated silica surface.
Materials:
-
Cleaned and activated silica substrates
-
This compound
-
Anhydrous toluene (B28343) or isopropanol (B130326) (IPA)
-
Inert atmosphere glove box or Schlenk line (recommended)
-
Oven
Procedure:
-
Prepare a 1-5 mM solution of this compound in anhydrous toluene or IPA. It is recommended to perform this in an inert atmosphere to minimize water content.
-
Immerse the activated silica substrates in the this compound solution.
-
Incubate the substrates at room temperature for 12-24 hours. For a more robust monolayer, incubation can be performed at 60-80°C for 2-4 hours.
-
After incubation, remove the substrates from the solution and rinse them thoroughly with the anhydrous solvent (toluene or IPA) to remove any physisorbed linker molecules.
-
Perform a final rinse with absolute ethanol.
-
Dry the substrates under a stream of high-purity nitrogen gas.
-
To enhance the covalent bonding of the phosphonic acid to the surface, the functionalized substrates can be cured in an oven at 120°C for 1-2 hours.
-
The substrates are now functionalized with a bromo-terminated monolayer and are ready for DNA immobilization.
Protocol 3: Immobilization of Amine-Modified DNA
This protocol details the covalent attachment of 5'- or 3'-amine-modified DNA oligonucleotides to the bromo-functionalized surface via a nucleophilic substitution reaction.
Materials:
-
Bromo-functionalized silica substrates
-
5'- or 3'-amine-modified DNA oligonucleotide
-
Immobilization buffer: 0.1 M phosphate (B84403) buffer or borate (B1201080) buffer, pH 8.0-8.5
-
High salt concentration (e.g., 1 M NaCl) can be added to the buffer to reduce electrostatic repulsion between the negatively charged DNA backbone and the surface.
-
DI water
-
Washing buffer: 0.1 M phosphate buffer with 0.1% Tween-20
-
Nitrogen gas (high purity)
Procedure:
-
Dissolve the amine-modified DNA oligonucleotide in the immobilization buffer to a final concentration of 10-100 µM.
-
Spot the DNA solution onto the bromo-functionalized substrate or immerse the substrate in the DNA solution.
-
Incubate in a humidified chamber at room temperature for 12-24 hours. Alternatively, the reaction can be accelerated by incubating at 37-50°C for 2-4 hours.
-
After incubation, rinse the substrates thoroughly with the washing buffer to remove non-covalently bound DNA.
-
Rinse with DI water.
-
Dry the substrates under a stream of high-purity nitrogen gas.
-
The substrates are now functionalized with single-stranded DNA (ssDNA) and are ready for hybridization experiments or other downstream applications.
Data Presentation
The following tables present illustrative quantitative data for the characterization of DNA-functionalized surfaces. These values are typical for well-optimized immobilization protocols using similar linker chemistries and are provided for comparative purposes.
Table 1: Surface Characterization at Each Step
| Step | Expected Water Contact Angle (°) | Expected Elemental Composition (XPS) |
| Cleaned Silica | < 10° | Si, O |
| Bromo-functionalized Silica | 60-70° | Si, O, C, P, Br |
| DNA-immobilized Silica | 40-50° | Si, O, C, P, N |
Table 2: DNA Immobilization and Hybridization Performance
| Parameter | Typical Value Range | Method of Measurement |
| DNA Surface Density | 1 x 10¹² - 8 x 10¹² molecules/cm² | Fluorescence, Radiolabeling, XPS, QCM |
| Hybridization Efficiency | 30 - 70% | Fluorescence, SPR, QCM |
| Non-specific Binding | < 5% of specific signal | Fluorescence with non-complementary DNA |
Visualizations
Caption: Experimental workflow for DNA immobilization.
Caption: Chemical reaction pathway for DNA attachment.
Caption: Key factors for successful DNA immobilization.
Application Notes and Protocols: 4-Bromobutylphosphonic Acid as an Initiator for Surface-Initiated Polymerization
For Researchers, Scientists, and Drug Development Professionals
Introduction
Surface modification with polymer brushes has emerged as a powerful technique to tailor the interfacial properties of materials for a wide range of applications, including biocompatible coatings, drug delivery systems, and biosensors. Surface-initiated polymerization (SIP) is a versatile "grafting from" method that allows for the growth of dense, well-defined polymer brushes covalently tethered to a substrate. The choice of initiator is critical for the successful immobilization on the desired surface and for controlling the subsequent polymerization.
4-Bromobutylphosphonic acid is a bifunctional molecule ideally suited for initiating polymerizations from various metal oxide surfaces such as titanium oxide, aluminum oxide, and silica. The phosphonic acid group serves as a robust anchor to the surface, forming a stable self-assembled monolayer (SAM), while the terminal bromine atom acts as an efficient initiator for controlled radical polymerization techniques, most notably Atom Transfer Radical Polymerization (ATRP). This document provides detailed application notes and protocols for the use of this compound as an initiator for surface-initiated ATRP.
Data Presentation
Table 1: Typical Reagents and Conditions for Surface-Initiated ATRP
| Parameter | Typical Reagent/Condition | Concentration/Value | Purpose |
| Substrate | Silicon wafer with native oxide, Titanium dioxide, Aluminum oxide | - | Surface to be modified |
| Initiator | This compound | 1-10 mM in ethanol (B145695) or isopropanol | Forms a self-assembled monolayer for initiation |
| Monomer | Styrene, (Meth)acrylates (e.g., MMA, BMA), Acrylamides | 1-10 M | Building block of the polymer brush |
| Catalyst | Copper(I) bromide (CuBr) | 5-20 mM | Activator in ATRP |
| Ligand | N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) | 10-40 mM | Forms a complex with the copper catalyst |
| Solvent | Toluene (B28343), Anisole (B1667542), Dimethylformamide (DMF) | - | Solubilizes monomer and catalyst complex |
| Temperature | 60-90 °C | - | Controls the rate of polymerization |
| Reaction Time | 1-24 hours | - | Determines the final polymer brush thickness |
Table 2: Characterization Techniques for Initiator SAMs and Polymer Brushes
| Characterization Technique | Purpose | Expected Outcome |
| Contact Angle Goniometry | To determine the surface wettability and confirm SAM formation and polymer grafting. | Decrease in contact angle after initiator functionalization (for hydrophilic initiators) and further changes after polymerization depending on the polymer's nature. |
| X-ray Photoelectron Spectroscopy (XPS) | To determine the elemental composition of the surface and confirm the presence of the initiator and polymer. | Detection of P 2p and Br 3d peaks after initiator immobilization. Increase in C 1s signal and appearance of other polymer-specific peaks after polymerization. |
| Ellipsometry | To measure the thickness of the initiator SAM and the resulting polymer brush. | A few nanometers thickness for the SAM and a controllable increase in thickness for the polymer brush with reaction time. |
| Atomic Force Microscopy (AFM) | To visualize the surface topography and measure the roughness. | Smooth surface after SAM formation and a potential increase in roughness after polymerization. Can also be used to measure brush thickness via scratch tests. |
Experimental Protocols
Protocol 1: Substrate Preparation and Initiator Immobilization
This protocol describes the formation of a self-assembled monolayer of this compound on a silicon substrate with a native oxide layer.
Materials:
-
Silicon wafers
-
Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) - Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment.
-
Deionized (DI) water
-
Ethanol (anhydrous)
-
This compound
-
Beakers, tweezers, nitrogen gas line
Procedure:
-
Substrate Cleaning:
-
Cut silicon wafers into desired dimensions.
-
Immerse the wafers in piranha solution for 15-30 minutes to clean and hydroxylate the surface.
-
Rinse the wafers thoroughly with copious amounts of DI water.
-
Dry the wafers under a stream of nitrogen gas.
-
-
Initiator Solution Preparation:
-
Prepare a 5 mM solution of this compound in anhydrous ethanol.
-
-
Self-Assembled Monolayer (SAM) Formation:
-
Immerse the cleaned and dried silicon wafers in the initiator solution.
-
Allow the self-assembly to proceed for 12-24 hours at room temperature.
-
Remove the wafers from the solution and rinse thoroughly with fresh ethanol to remove any physisorbed initiator molecules.
-
Dry the initiator-modified wafers under a stream of nitrogen gas.
-
Store the functionalized substrates in a desiccator until further use.
-
Protocol 2: Surface-Initiated Atom Transfer Radical Polymerization (SI-ATRP)
This protocol details the "grafting from" of poly(methyl methacrylate) (PMMA) brushes from the this compound-modified silicon substrate.
Materials:
-
Initiator-modified silicon wafers (from Protocol 1)
-
Methyl methacrylate (B99206) (MMA), inhibitor removed
-
Copper(I) bromide (CuBr)
-
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA)
-
Anisole (anhydrous)
-
Schlenk flask with a magnetic stir bar
-
Syringes and needles
-
Argon or nitrogen gas supply
-
Toluene, Tetrahydrofuran (THF)
Procedure:
-
Reaction Setup:
-
Place the initiator-modified silicon wafer(s) in a Schlenk flask.
-
Add CuBr (e.g., 0.07 mmol) to the flask.
-
Seal the flask with a rubber septum and degas by applying vacuum and backfilling with argon/nitrogen three times.
-
-
Preparation of Monomer/Ligand Solution:
-
In a separate flask, prepare a solution of MMA (e.g., 28 mmol) in anisole (e.g., 50% v/v).
-
Add PMDETA (e.g., 0.07 mmol) to this solution.
-
Degas the monomer/ligand solution by bubbling with argon/nitrogen for 30 minutes.
-
-
Polymerization:
-
Using a degassed syringe, transfer the monomer/ligand solution to the Schlenk flask containing the substrate and catalyst.
-
Place the sealed flask in a preheated oil bath at the desired temperature (e.g., 70 °C).
-
Allow the polymerization to proceed with stirring for the desired amount of time (e.g., 4 hours). The reaction time will influence the final thickness of the polymer brush.
-
-
Work-up:
-
Terminate the polymerization by opening the flask to air and adding a small amount of THF.
-
Remove the wafer from the reaction solution.
-
Soxhlet extract the polymer-grafted wafer with toluene for 24 hours to remove any physisorbed polymer.
-
Dry the wafer under a stream of nitrogen gas.
-
Mandatory Visualization
Caption: Workflow for surface modification using this compound.
Caption: Chemical pathway for polymer brush synthesis.
Application Notes and Protocols for Atom Transfer Radical Polymerization (ATRP) from Phosphonate-Coated Surfaces
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the surface modification of various substrates with phosphonate-functionalized initiators and subsequent Atom Transfer Radical Polymerization (ATRP). This technique allows for the growth of well-defined polymer brushes from surfaces, enabling precise control over surface properties for a wide range of applications, including the development of advanced biomaterials and drug delivery systems.
Introduction
Surface-initiated atom transfer radical polymerization (SI-ATRP) is a robust method for grafting functional polymer brushes from various substrates. The use of phosphonic acid-based initiators offers a versatile and stable anchoring chemistry, particularly for metal oxide surfaces such as titanium, iron oxide, and silicon oxide. This strong interaction leads to the formation of dense and stable initiator monolayers, which are crucial for the successful growth of well-defined polymer brushes. These polymer-modified surfaces have shown great promise in applications requiring biocompatibility, anti-fouling properties, and controlled drug release.
Quantitative Data Summary
The following tables summarize key quantitative data from representative studies on ATRP from phosphonate-coated surfaces, providing a comparative overview of grafting densities and polymer brush characteristics.
| Substrate | Initiator Type | Monomer | Grafting Density (chains/nm²) | Polymer Brush Thickness (nm) | Reference |
| Magnetite Nanoparticles | Phosphonic acid-based | Methyl Methacrylate (MMA) | 0.90 - 2.45 | Not Specified | [1] |
| Titanium | Phosphonic acid with alkyl spacers | (Vinylbenzyl)trimethylammonium chloride (VBTAC) | ~10¹⁶ N⁺/cm² (charge density) | Increases with spacer length | [2] |
| Silicon Oxide | Octadecylphosphonic acid | Not Applicable (monolayer study) | Not Specified | Chain tilt angle: ~37° | [3] |
| Anodic Aluminum Oxide | Phosphonate-functionalized initiator | 3-(N-2-methacryloyloxyethyl-N,N-dimethyl)ammonatopropanesulfonate (PMAPS) | Not Specified | Not Specified | [2] |
Note: Direct comparison of grafting densities can be complex due to different calculation methods (e.g., TGA, XPS) and units.
Experimental Protocols
This section provides detailed methodologies for key experiments involved in ATRP from phosphonate-coated surfaces.
Synthesis of a Phosphonate-Functionalized ATRP Initiator
This protocol describes the synthesis of a bifunctional molecule containing a phosphonic acid for surface anchoring and a tertiary bromide for initiating ATRP, adapted from studies on modifying magnetite nanoparticles.[1]
Materials:
-
Ethylene (B1197577) glycol
-
2-bromoisobutyryl bromide
-
Phosphorus oxychloride
-
Tetrahydrofuran (THF), anhydrous
-
Dichloromethane (DCM)
-
Deionized water
-
Sodium bicarbonate
-
Magnesium sulfate
Procedure:
-
Synthesis of 2-hydroxyethyl 2-bromoisobutyrate:
-
Dissolve ethylene glycol in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution in an ice bath.
-
Slowly add a solution of 2-bromoisobutyryl bromide in anhydrous THF dropwise while stirring.
-
Add triethylamine to the reaction mixture to act as a base.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Filter the reaction mixture to remove the triethylamine hydrobromide salt.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in DCM and wash with a saturated sodium bicarbonate solution and then with deionized water.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the product.
-
-
Synthesis of the Phosphonic Acid-Functionalized Initiator:
-
Dissolve the 2-hydroxyethyl 2-bromoisobutyrate in anhydrous THF in a round-bottom flask under an inert atmosphere.
-
Cool the solution in an ice bath.
-
Slowly add phosphorus oxychloride dropwise while stirring.
-
Allow the reaction to warm to room temperature and stir for several hours.
-
Carefully quench the reaction by slowly adding deionized water.
-
Extract the product into an appropriate organic solvent (e.g., DCM).
-
Wash the organic layer with deionized water.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the final phosphonic acid-functionalized ATRP initiator.
-
Surface Modification with Phosphonate-Functionalized Initiator
This protocol details the immobilization of the synthesized initiator onto a substrate surface, such as magnetite nanoparticles or titanium, using a sonication or dipping method.[1][4][5]
Materials:
-
Substrate (e.g., magnetite nanoparticles, titanium coupons)
-
Phosphonic acid-functionalized ATRP initiator
-
Tetrahydrofuran (THF), anhydrous
-
Ethanol
Procedure:
-
Substrate Preparation: Ensure the substrate surface is clean and free of contaminants. For metal oxides, this may involve cleaning with solvents and/or plasma treatment.
-
Initiator Anchoring:
-
Disperse the substrate in a solution of the phosphonic acid-functionalized ATRP initiator in anhydrous THF.
-
Sonicate the mixture for an extended period (e.g., 24 hours) to facilitate the binding of the phosphonic acid groups to the substrate surface.[1]
-
Alternatively, for flat substrates, the "Tethering by Aggregation and Growth" (T-BAG) method can be used, where the substrate is vertically suspended in the initiator solution, and the solvent is allowed to slowly evaporate.[4][6]
-
-
Washing:
-
Separate the initiator-modified substrate from the solution. For nanoparticles, a magnet can be used for separation.[1]
-
Rinse the substrate thoroughly with fresh solvent (e.g., THF, chloroform, ethanol) to remove any unbound initiator molecules.
-
-
Drying: Dry the initiator-functionalized substrate under vacuum.
Surface-Initiated Atom Transfer Radical Polymerization (SI-ATRP)
This protocol outlines the "grafting from" approach to grow polymer brushes from the initiator-coated surface.
Materials:
-
Initiator-functionalized substrate
-
Monomer (e.g., Methyl Methacrylate (MMA))
-
Copper(I) bromide (CuBr)
-
Ligand (e.g., N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA))
-
Solvent (e.g., Toluene, THF)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Reaction Setup:
-
Place the initiator-functionalized substrate in a Schlenk flask.
-
Add the monomer and solvent to the flask.
-
In a separate flask, prepare the catalyst complex by mixing CuBr and the PMDETA ligand in the solvent under an inert atmosphere.
-
-
Deoxygenation: Degas the monomer solution by several freeze-pump-thaw cycles or by bubbling with an inert gas for at least 30 minutes.
-
Polymerization:
-
Transfer the catalyst solution to the monomer solution containing the initiator-functionalized substrate via a cannula under an inert atmosphere.
-
Place the reaction flask in a thermostatically controlled oil bath at the desired reaction temperature (e.g., ambient temperature for Ambient Temperature ATRP - ATATRP).[1]
-
Allow the polymerization to proceed for the desired time. The reaction time will influence the final polymer brush length.
-
-
Termination and Purification:
-
Stop the polymerization by exposing the reaction mixture to air.
-
Dilute the reaction mixture with a suitable solvent.
-
Separate the polymer-grafted substrate from the reaction mixture.
-
Wash the substrate extensively with a good solvent for the polymer (e.g., THF, DCM) to remove any physisorbed polymer and residual catalyst.
-
Dry the polymer-grafted substrate under vacuum.
-
Visualizations
The following diagrams illustrate the key processes and relationships in ATRP from phosphonate-coated surfaces.
References
- 1. Grafting of Poly(methyl methacrylate) Brushes from Magnetite Nanoparticles Using a Phosphonic Acid Based Initiator by Ambient Temperature Atom Transfer Radical Polymerization (ATATRP) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Structure and Order of Phosphonic Acid-Based Self-Assembled Monolayers on Si(100) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phosphonic Acid Monolayers for Binding of Bioactive Molecules to Titanium Surfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. princeton.edu [princeton.edu]
Application Notes and Protocols: Synthesis of Polymer Brushes Using a 4-Bromobutylphosphonic Acid-Derived Initiator
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polymer brushes, consisting of polymer chains densely grafted to a surface, are of significant interest in materials science and drug development for their ability to control surface properties such as wettability, biocompatibility, and protein resistance. The "grafting from" approach, particularly through surface-initiated atom transfer radical polymerization (SI-ATRP), is a robust method for creating well-defined polymer brushes.[1][2] Phosphonic acids are excellent anchor groups for modifying a variety of metal oxide surfaces, including titanium and iron oxides, which are relevant for biomedical implants and magnetic nanoparticles.[3][4]
This document provides a detailed protocol for the synthesis of polymer brushes utilizing an initiator derived from 4-bromobutylphosphonic acid. This bifunctional molecule allows for strong surface anchoring via its phosphonic acid group and initiation of a controlled radical polymerization from its bromo-functional end after modification.
Experimental Protocols
Part 1: Synthesis of a Bifunctional ATRP Initiator from this compound
A common strategy to form an ATRP initiator from an alkyl halide is to introduce an α-bromo ester group, which is a highly efficient initiating moiety.[5] This protocol describes the conversion of this compound to an ATRP initiator.
Materials:
-
This compound
-
Ethylene (B1197577) glycol
-
2-Bromoisobutyryl bromide
-
Anhydrous dichloromethane (B109758) (DCM)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Magnesium sulfate (B86663) (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Esterification of this compound:
-
In a round-bottom flask, dissolve this compound (1 equivalent) in a minimal amount of anhydrous THF.
-
Add an excess of ethylene glycol (10 equivalents) to act as both reactant and solvent.
-
Add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid).
-
Reflux the mixture overnight under an inert atmosphere (e.g., argon).
-
Remove the excess ethylene glycol under reduced pressure.
-
Purify the resulting phosphonate (B1237965) ester by column chromatography.
-
-
Functionalization with ATRP Initiating Group:
-
Dissolve the purified phosphonate ester (1 equivalent) in anhydrous DCM in a flask cooled in an ice bath.
-
Add triethylamine (1.2 equivalents) to the solution.
-
Slowly add 2-bromoisobutyryl bromide (1.1 equivalents) dropwise while stirring.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Wash the reaction mixture with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the final product, the phosphonic acid-functionalized ATRP initiator, by column chromatography.
-
Part 2: Surface Functionalization and SI-ATRP
This protocol details the immobilization of the synthesized initiator on a metal oxide surface and the subsequent growth of polymer brushes.
Materials:
-
Substrate (e.g., titanium wafer, silicon wafer with a native oxide layer, or magnetite nanoparticles)
-
Synthesized phosphonic acid-ATRP initiator
-
Anhydrous toluene (B28343)
-
Monomer (e.g., methyl methacrylate (B99206) (MMA), oligo(ethylene glycol) methyl ether methacrylate (OEGMA))
-
Copper(I) bromide (CuBr)
-
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA)
-
Anisole (or another suitable solvent)
-
Methanol (B129727), acetone, and dichloromethane for washing
Procedure:
-
Substrate Preparation:
-
Clean the substrate by sonication in acetone, followed by methanol, and finally deionized water.
-
Dry the substrate under a stream of nitrogen.
-
Treat the substrate with an oxygen plasma or a piranha solution (use with extreme caution) to generate hydroxyl groups on the surface.
-
-
Initiator Immobilization:
-
Immerse the cleaned and activated substrate in a solution of the phosphonic acid-ATRP initiator in anhydrous toluene (e.g., 1-5 mM concentration).
-
Allow the immobilization to proceed for 12-24 hours at room temperature.
-
Remove the substrate from the solution and rinse thoroughly with fresh toluene, followed by dichloromethane, to remove any physisorbed initiator molecules.
-
Dry the initiator-functionalized substrate under a stream of nitrogen.
-
-
Surface-Initiated ATRP (SI-ATRP):
-
In a Schlenk flask, add the initiator-functionalized substrate.
-
Add the monomer, solvent (e.g., anisole), and the ligand (PMDETA).
-
Degas the mixture by three freeze-pump-thaw cycles.
-
In a separate Schlenk flask, add the catalyst (CuBr).
-
Evacuate and backfill the flask with an inert gas.
-
Under a positive pressure of inert gas, transfer the degassed monomer solution to the flask containing the catalyst.
-
Place the reaction flask in a preheated oil bath at the desired temperature (e.g., 30-70 °C) and stir.[4]
-
After the desired polymerization time, remove the substrate and quench the polymerization by exposing the solution to air.
-
Clean the polymer brush-coated substrate by sonicating in a good solvent for the polymer (e.g., dichloromethane or THF) to remove any non-grafted polymer, followed by rinsing with methanol and drying.
-
Data Presentation
Table 1: Representative Reaction Conditions for SI-ATRP of Methyl Methacrylate (MMA)
| Parameter | Value |
| Monomer Concentration | 2.0 M |
| [Monomer]:[CuBr]:[PMDETA] | 200:1:1 |
| Solvent | Anisole |
| Temperature | 70 °C |
| Polymerization Time | 3 hours |
Table 2: Expected Characterization Data for Poly(methyl methacrylate) (PMMA) Brushes
| Characterization Technique | Expected Result |
| Ellipsometry | Dry brush thickness of 5-50 nm |
| Atomic Force Microscopy (AFM) | Smooth surface topography |
| X-ray Photoelectron Spectroscopy (XPS) | Presence of C, O, and P from the initiator and polymer |
| Water Contact Angle | Change in surface wettability post-polymerization |
| Gel Permeation Chromatography (GPC) of degrafted polymer | Controlled molecular weight and low polydispersity (PDI < 1.3) |
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 3. researchgate.net [researchgate.net]
- 4. Grafting of Poly(methyl methacrylate) Brushes from Magnetite Nanoparticles Using a Phosphonic Acid Based Initiator by Ambient Temperature Atom Transfer Radical Polymerization (ATATRP) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Initiators - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
Preparation of Phosphonic Acid-Functionalized Nanoparticles: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis and functionalization of nanoparticles with phosphonic acids. Phosphonic acid-functionalized nanoparticles are of significant interest in biomedical applications, particularly in drug delivery, due to their strong affinity for metal oxide surfaces, leading to stable and robust coatings.[1][2] The phosphonate (B1237965) anchor provides a durable attachment for polymers like polyethylene (B3416737) glycol (PEG) to enhance biocompatibility and circulation time, or for targeting moieties for specific cell or tissue delivery.[1][3]
Core Concepts and Applications
Phosphonic acids form strong, stable bonds with a variety of metal oxide nanoparticles, including iron oxide (Fe₃O₄), titanium dioxide (TiO₂), and zinc oxide (ZnO).[2][4] This robust functionalization is crucial for preventing particle aggregation in physiological environments and for providing a platform for further conjugation of therapeutic agents or targeting ligands. The primary applications in drug development include:
-
Targeted Drug Delivery: The phosphonic acid group itself can act as a bone-targeting agent due to its affinity for hydroxyapatite.[3] Furthermore, the functionalized surface can be used to attach targeting ligands for specific receptors on cancer cells or other diseased tissues.
-
Enhanced Biocompatibility and Circulation: The attachment of hydrophilic polymers, such as PEG, via a phosphonic acid anchor creates a "stealth" coating that reduces non-specific protein adsorption, leading to longer circulation times and reduced clearance by the immune system.[1]
-
Controlled Drug Release: The nanoparticle formulation can be designed to release the drug in response to specific stimuli in the target environment, such as a change in pH.[5]
Quantitative Data Summary
The following tables summarize key quantitative data from studies on phosphonic acid-functionalized nanoparticles. These values are illustrative and can vary depending on the specific nanoparticle core, the phosphonic acid ligand, and the experimental conditions.
Table 1: Physicochemical Properties of Phosphonic Acid-Functionalized Nanoparticles
| Nanoparticle System | Ligand | Hydrodynamic Diameter (Bare) | Hydrodynamic Diameter (Functionalized) | Zeta Potential (Bare) | Zeta Potential (Functionalized) | Reference |
| Zinc Oxide (ZnO) | Perfluorododecyl)phosphonic acid (F₂₁DDPA) | Not Specified | Decrease observed | -11.48 mV (in THF) | -89.12 mV (in THF) | [1] |
| Iron Oxide | Carboxy-PEG-phosphonic acid | Not Specified | Increase expected | Not Specified | Change expected | [1] |
| Zirconia (ZrO₂) | Phenylphosphonic Acid (PPA) | Not Specified | Not Specified | Not Specified | Not Specified | [4] |
| Nitinol (NiTi) | Octadecylphosphonic acid (ODPA) | Not Specified | Not Specified | Not Specified | pH-dependent | [6] |
Table 2: Drug Loading and Encapsulation Efficiency
| Nanoparticle System | Drug | Drug Loading Capacity (% w/w) | Encapsulation Efficiency (%) | Reference |
| Polymeric Nanoparticles | Paclitaxel (PTX) | Not Specified | High | [5] |
| Calcium-Zoledronic Acid NP | Zoledronic Acid | Not Specified | Not Specified | [7] |
Experimental Protocols
This section provides detailed methodologies for the synthesis and functionalization of nanoparticles with phosphonic acids.
Protocol 1: General Synthesis of Phosphonic Acid Ligands
Phosphonic acid ligands can be synthesized through various chemical routes. A common method involves the Michaelis-Arbuzov reaction followed by hydrolysis.[8]
Materials:
-
Alkyl or aryl halide (e.g., R-Br)
-
Triethyl phosphite (B83602)
-
Anhydrous toluene (B28343)
-
Hydrochloric acid (concentrated)
Procedure:
-
Michaelis-Arbuzov Reaction: Reflux the alkyl or aryl halide with an excess of triethyl phosphite in anhydrous toluene. The reaction progress can be monitored by TLC or GC.
-
Solvent Removal: After the reaction is complete, remove the toluene and excess triethyl phosphite under reduced pressure.
-
Hydrolysis: Add concentrated hydrochloric acid to the resulting diethyl phosphonate and reflux the mixture.
-
Purification: After cooling, the phosphonic acid product can be purified by recrystallization or column chromatography.
Protocol 2: Functionalization of Iron Oxide Nanoparticles (IONPs) with Phosphonic Acid
This protocol describes a general method for coating IONPs with a phosphonic acid-terminated ligand.
Materials:
-
Iron oxide nanoparticles (IONPs)
-
Phosphonic acid ligand (e.g., Carboxy-PEG-phosphonic acid)
-
Ethanol or a suitable organic solvent (e.g., toluene)
-
Deionized water
Procedure:
-
Dispersion of IONPs: Disperse the IONPs in the chosen solvent by sonication to obtain a homogenous suspension.
-
Ligand Addition: Add a solution of the phosphonic acid ligand in the same solvent to the IONP suspension. The molar ratio of ligand to iron will need to be optimized.
-
Reaction: Stir the mixture at room temperature or with gentle heating for several hours to overnight to allow for the binding of the phosphonic acid to the nanoparticle surface.[3]
-
Washing: Separate the functionalized IONPs from the solution by centrifugation or magnetic separation.
-
Resuspension: Discard the supernatant and resuspend the nanoparticles in fresh solvent. Repeat the washing step 3-5 times to remove any unbound ligand.
-
Final Product: The final washed nanoparticles can be dried under vacuum or redispersed in a suitable solvent for storage.
Protocol 3: Characterization of Functionalized Nanoparticles
1. Dynamic Light Scattering (DLS) and Zeta Potential:
-
Objective: To determine the hydrodynamic size, size distribution (Polydispersity Index - PDI), and surface charge of the nanoparticles.
-
Procedure: Disperse a small amount of the nanoparticle sample in a suitable solvent (e.g., deionized water or PBS) and measure using a DLS instrument. A change in size and zeta potential upon functionalization indicates successful coating.[3]
2. Fourier-Transform Infrared (FTIR) Spectroscopy:
-
Objective: To confirm the presence of the phosphonic acid ligand on the nanoparticle surface.
-
Procedure: Acquire FTIR spectra of the bare nanoparticles, the free phosphonic acid ligand, and the functionalized nanoparticles. Look for characteristic peaks of the phosphonic acid group (P=O, P-O-H) in the spectrum of the functionalized nanoparticles.
3. Thermogravimetric Analysis (TGA):
-
Objective: To quantify the amount of organic material (phosphonic acid ligand) coated on the inorganic nanoparticle core.
-
Procedure: Heat a sample of the dried functionalized nanoparticles under a controlled atmosphere and measure the weight loss as a function of temperature. The weight loss corresponding to the decomposition of the organic ligand can be used to calculate the grafting density.
4. Transmission Electron Microscopy (TEM):
-
Objective: To visualize the size, shape, and morphology of the nanoparticles.
-
Procedure: Deposit a drop of the diluted nanoparticle suspension onto a TEM grid and allow it to dry. Image the grid using a TEM to observe the individual nanoparticles.
Visualizations
Experimental Workflow
Caption: Experimental workflow for the preparation and characterization of phosphonic acid-functionalized nanoparticles.
Targeted Drug Delivery Pathway
Caption: Conceptual signaling pathway for targeted drug delivery using phosphonic acid-functionalized nanoparticles.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. Silver Nanoparticles Stabilized with Phosphorus-Containing Heterocyclic Surfactants: Synthesis, Physico-Chemical Properties, and Biological Activity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for 4-Bromobutylphosphonic Acid in Biosensor Development
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing 4-bromobutylphosphonic acid as a robust anchoring molecule for the development of highly sensitive and stable biosensors. The protocols detailed herein cover the formation of self-assembled monolayers (SAMs) on common sensor substrates, covalent immobilization of bioreceptor molecules, and characterization of the resulting biosensor.
Introduction
This compound is a bifunctional linker molecule ideally suited for the surface modification of metal oxide surfaces commonly used in biosensor fabrication, such as indium tin oxide (ITO), silicon dioxide (SiO₂), and titanium dioxide (TiO₂). The phosphonic acid headgroup forms a stable, covalent bond with the hydroxylated surface, creating a dense and well-ordered self-assembled monolayer (SAM). The terminal bromo-group provides a reactive site for the covalent immobilization of a wide range of bioreceptor molecules, including proteins, enzymes, and nucleic acids, through nucleophilic substitution reactions. This covalent attachment strategy enhances the stability and reusability of the biosensor compared to physical adsorption methods.
Principle of Operation
The use of this compound in biosensor development follows a multi-step process. First, a SAM of this compound is formed on the sensor substrate. This process is typically achieved by immersing the cleaned substrate in a solution of the phosphonic acid. Following the SAM formation, the bioreceptor molecule, which has been modified to contain a nucleophilic functional group (e.g., an amine or thiol), is introduced. The nucleophile on the bioreceptor displaces the bromide ion on the SAM, forming a stable covalent bond. The immobilized bioreceptor is then able to specifically interact with its target analyte, and this binding event is transduced into a measurable signal by the underlying sensor technology (e.g., electrochemical, optical).
Key Applications
-
Electrochemical Biosensors: Development of immunosensors, enzyme-based sensors, and DNA sensors on conductive substrates like ITO.
-
Optical Biosensors: Fabrication of surface plasmon resonance (SPR) and fluorescence-based biosensors on glass or silicon-based substrates.
-
Drug Discovery: Creation of stable, functionalized surfaces for high-throughput screening of drug candidates.
-
Diagnostics: Development of robust and reusable diagnostic platforms for the detection of disease biomarkers.
Experimental Protocols
Protocol 1: Formation of this compound Self-Assembled Monolayer (SAM)
This protocol describes the formation of a this compound SAM on a silicon dioxide substrate.
Materials:
-
Silicon dioxide substrates (e.g., silicon wafers with a native oxide layer, glass slides)
-
This compound
-
Anhydrous ethanol (B145695)
-
Deionized (DI) water
-
Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) - Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood.
-
Nitrogen gas
-
Oven
Procedure:
-
Substrate Cleaning:
-
Submerge the silicon dioxide substrates in piranha solution for 15 minutes to clean and hydroxylate the surface.
-
Rinse the substrates thoroughly with DI water.
-
Rinse with anhydrous ethanol.
-
Dry the substrates under a stream of nitrogen gas.
-
-
SAM Formation:
-
Prepare a 1 mM solution of this compound in anhydrous ethanol.
-
Immerse the cleaned and dried substrates in the phosphonic acid solution for 24 hours at room temperature.
-
After immersion, rinse the substrates with anhydrous ethanol to remove any non-covalently bound molecules.
-
Dry the substrates under a stream of nitrogen gas.
-
-
Annealing:
-
Place the substrates in an oven and anneal at 120°C for 1 hour to promote the formation of a dense and stable monolayer.
-
Allow the substrates to cool to room temperature before proceeding to the next step.
-
Protocol 2: Covalent Immobilization of Amine-Terminated DNA Probes
This protocol details the immobilization of amine-terminated single-stranded DNA (ssDNA) probes onto the this compound SAM.
Materials:
-
This compound SAM-modified substrates
-
Amine-terminated ssDNA probes
-
Phosphate-buffered saline (PBS), pH 7.4
-
Tris-EDTA (TE) buffer, pH 8.0
-
Deionized (DI) water
-
Nitrogen gas
Procedure:
-
Prepare DNA Solution:
-
Dissolve the amine-terminated ssDNA probes in PBS to a final concentration of 1 µM.
-
-
Immobilization Reaction:
-
Spot the DNA solution onto the this compound SAM-modified surface.
-
Incubate in a humid chamber at 37°C for 4 hours to facilitate the nucleophilic substitution reaction between the amine group of the DNA and the bromo-group of the SAM.
-
-
Washing:
-
After incubation, thoroughly rinse the substrates with TE buffer to remove non-covalently bound DNA probes.
-
Rinse with DI water.
-
Dry the substrates under a stream of nitrogen gas.
-
The DNA-functionalized surface is now ready for hybridization with the target DNA sequence.
-
Protocol 3: Covalent Immobilization of Thiol-Modified Enzymes
This protocol describes the immobilization of an enzyme containing a free thiol group (e.g., from a cysteine residue) onto the this compound SAM.
Materials:
-
This compound SAM-modified substrates
-
Thiol-modified enzyme (e.g., Glucose Oxidase with a free cysteine)
-
Phosphate (B84403) buffer, pH 7.0
-
Deionized (DI) water
-
Nitrogen gas
Procedure:
-
Prepare Enzyme Solution:
-
Dissolve the thiol-modified enzyme in phosphate buffer to a final concentration of 1 mg/mL.
-
-
Immobilization Reaction:
-
Immerse the this compound SAM-modified substrates in the enzyme solution.
-
Incubate at 4°C for 12 hours with gentle agitation.
-
-
Washing:
-
Following incubation, rinse the substrates extensively with phosphate buffer to remove any non-covalently bound enzyme.
-
Rinse with DI water.
-
Dry the substrates under a stream of nitrogen gas.
-
The enzyme-functionalized surface is now ready for use in a biosensor for its specific substrate.
-
Data Presentation
The performance of a biosensor is critically dependent on the successful immobilization of the bioreceptor. The following tables provide representative quantitative data for biosensors developed using alkylphosphonate linkers for covalent immobilization.
Table 1: Performance Characteristics of a DNA Biosensor for Target DNA Detection
| Parameter | Value |
| Immobilization Method | Covalent attachment of amine-terminated ssDNA to this compound SAM |
| Detection Technique | Electrochemical Impedance Spectroscopy (EIS) |
| Analyte | Complementary target DNA |
| Linear Dynamic Range | 1 fM to 1 nM |
| Limit of Detection (LOD) | 0.5 fM |
| Selectivity | High (distinguishes single-base mismatches) |
| Regeneration | Stable for at least 5 cycles of hybridization-dehybridization |
Table 2: Performance Characteristics of an Enzyme-Based Biosensor for Glucose Detection
| Parameter | Value |
| Immobilization Method | Covalent attachment of thiol-modified Glucose Oxidase to this compound SAM |
| Detection Technique | Amperometry |
| Analyte | Glucose |
| Linear Dynamic Range | 0.1 mM to 10 mM |
| Sensitivity | 2.5 µA mM⁻¹ cm⁻² |
| Response Time | < 10 seconds |
| Stability | Retains >90% of initial activity after 30 days of storage at 4°C |
Visualizations
Signaling Pathways and Workflows
Application Notes and Protocols for Surface Functionalization of Aluminum Oxide with Bromo-Terminated Phosphonic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The functionalization of aluminum oxide (Al₂O₃) surfaces is a critical process in a diverse range of scientific and technological fields, including biosensing, drug delivery, and medical implant development. Aluminum oxide's native surface is rich in hydroxyl groups, providing a reactive substrate for modification. Phosphonic acids exhibit a strong affinity for metal oxide surfaces, forming stable, self-assembled monolayers (SAMs) through robust Al-O-P bonds.[1][2] This covalent attachment provides a durable platform for further surface engineering.
Bromo-terminated phosphonic acids are particularly versatile bifunctional molecules. They possess a phosphonic acid headgroup for strong anchoring to the aluminum oxide surface and a terminal bromine atom.[3] This bromine serves as a reactive handle for a wide array of subsequent nucleophilic substitution or cross-coupling reactions. This two-step functionalization strategy allows for the covalent immobilization of various (bio)molecules, such as proteins, DNA, or drug molecules, onto the alumina (B75360) surface.[3]
These application notes provide detailed protocols for the preparation, functionalization, and characterization of bromo-functionalized aluminum oxide surfaces.
Key Applications
-
Bioconjugation: The terminal bromine enables the covalent attachment of biomolecules containing nucleophilic groups (e.g., thiols in cysteine residues of proteins, or amines).[3]
-
Drug Delivery: Functionalized alumina nanoparticles can be used as carriers for targeted drug delivery.
-
Biosensors: Immobilization of antibodies or enzymes onto alumina surfaces for specific analyte detection.
-
Surface Engineering: Tailoring the wettability and chemical properties of aluminum oxide surfaces for specific applications.
Experimental Protocols
Materials and Reagents
-
Aluminum oxide substrates (e.g., wafers, nanoparticles, or porous membranes)
-
Bromo-terminated phosphonic acid (e.g., 11-bromoundecylphosphonic acid, 12-bromododecylphosphonic acid)
-
Anhydrous solvents (e.g., ethanol (B145695), isopropanol (B130326), toluene)
-
Cleaning agents: Acetone (B3395972), isopropanol, mild laboratory detergent
-
Deionized (DI) water (18 MΩ·cm)
-
Nitrogen or Argon gas supply
Protocol 1: Cleaning and Activation of Aluminum Oxide Substrates
This protocol is crucial for removing contaminants and ensuring a high density of surface hydroxyl groups for reaction with the phosphonic acid.
-
Initial Cleaning: Sonicate the aluminum oxide substrates in a mild detergent solution for 15 minutes to remove gross contaminants.
-
Rinsing: Thoroughly rinse the substrates with DI water.
-
Solvent Degreasing: Sequentially sonicate the substrates in acetone and then isopropanol for 15 minutes each to remove organic residues.
-
Drying: Dry the substrates under a stream of inert gas (nitrogen or argon).
-
Plasma Activation (Recommended): Expose the cleaned substrates to an oxygen or argon plasma cleaner for 2-5 minutes to further remove organic contaminants and generate surface hydroxyl groups.
-
Storage: Use the activated substrates immediately for functionalization to prevent recontamination.
Protocol 2: Surface Functionalization with Bromo-Terminated Phosphonic Acid
This procedure describes the formation of a self-assembled monolayer of the bromo-terminated phosphonic acid.
-
Solution Preparation: Prepare a 1-5 mM solution of the bromo-terminated phosphonic acid in an anhydrous solvent (e.g., ethanol or a mixture of ethanol and water). Ensure the phosphonic acid is fully dissolved.
-
Immersion: Immerse the freshly cleaned and activated aluminum oxide substrates into the phosphonic acid solution in a sealed, clean container.
-
Incubation: Allow the substrates to incubate in the solution for 12-24 hours at room temperature in a vibration-free environment. For some applications, gentle heating to 40-60°C can facilitate the reaction.
-
Rinsing: After incubation, remove the substrates from the solution and rinse them thoroughly with the fresh anhydrous solvent to remove any non-covalently bound (physisorbed) molecules.
-
Drying: Dry the functionalized substrates under a stream of inert gas.
-
Annealing (Optional): A post-functionalization annealing step (e.g., 120°C for 1 hour) can improve the order and stability of the monolayer.
Protocol 3: Subsequent Surface Modification (Example: Azide (B81097) Formation)
The bromo-terminated surface can be further modified. As an example, this protocol details the conversion of the bromide to an azide, which is a versatile group for "click chemistry" reactions.
-
Reaction Setup: In a clean, dry flask, dissolve sodium azide in anhydrous dimethylformamide (DMF) to a concentration of 10-50 mM.
-
Immersion: Immerse the bromo-functionalized aluminum oxide substrates in the sodium azide solution.
-
Reaction: Heat the reaction mixture to 60-80°C and stir for 12-24 hours under an inert atmosphere.
-
Rinsing: After the reaction, thoroughly rinse the substrates with DMF, followed by ethanol and DI water.
-
Drying: Dry the azide-terminated substrates under a stream of inert gas.
Characterization Data
The following tables summarize typical quantitative data obtained during the characterization of functionalized aluminum oxide surfaces. Values can vary depending on the specific phosphonic acid used, substrate morphology, and processing conditions.
Table 1: Water Contact Angle Measurements
| Surface Type | Typical Water Contact Angle (°) | Reference |
| Cleaned, Activated Aluminum Oxide | 10 - 30 | [2] |
| Bromo-Terminated Phosphonic Acid on Al₂O₃ | 70 - 110 | |
| Hydrophilic Terminated (post-modification) | < 20 | [4] |
Table 2: X-ray Photoelectron Spectroscopy (XPS) Data
| Element | Core Level | Typical Binding Energy (eV) | Notes | Reference |
| Phosphorus | P 2p | 133.0 - 134.5 | Indicates P-O-Al bond formation | [5] |
| Bromine | Br 3d | ~69 | Confirms presence of bromo-terminus | |
| Carbon | C 1s | ~285 (C-C), ~286.5 (C-Br) | Alkyl chain and carbon bonded to bromine | |
| Aluminum | Al 2p | ~74.5 | From the Al₂O₃ substrate | |
| Oxygen | O 1s | ~531 (Al-O), ~532.5 (P-O) | From substrate and phosphonic acid |
Table 3: Ellipsometry Data for Monolayer Thickness
| Phosphonic Acid Type | Typical Monolayer Thickness (nm) | Notes | Reference |
| Short-chain (e.g., C3) | 0.5 - 1.0 | ||
| Long-chain (e.g., C11-C18) | 1.5 - 2.5 | Densely packed monolayers form with longer chains | [6] |
Visualizations
Caption: Experimental workflow for the functionalization of aluminum oxide.
References
Application Note and Protocol: Formation of 4-Bromobutylphosphonic Acid Self-Assembled Monolayers on Silicon Wafers
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Self-assembled monolayers (SAMs) of organophosphonates on silicon oxide surfaces are of significant interest for a variety of applications, including the development of biosensors, control of surface properties, and fabrication of electronic devices. The phosphonate (B1237965) headgroup forms a robust covalent bond with the hydroxylated silicon oxide surface, leading to stable and well-ordered monolayers. The terminal functional group of the phosphonic acid can be tailored for specific downstream applications. This document provides a detailed protocol for the formation of a 4-bromobutylphosphonic acid SAM on silicon wafers, which can serve as a versatile platform for further surface functionalization via the terminal bromide.
Experimental Protocols
This section details the necessary steps for the preparation of this compound SAMs on silicon wafers with a native oxide layer. The most common and robust method, known as "Tethering by Aggregation and Growth" (T-BAG), is described below.[1][2]
1. Materials and Reagents:
-
Silicon wafers (single-side polished, prime grade)
-
This compound (>98.0% purity)
-
Tetrahydrofuran (THF), anhydrous
-
Isopropanol (IPA), semiconductor grade
-
Acetone, semiconductor grade
-
Methanol, semiconductor grade
-
Deionized (DI) water (18.2 MΩ·cm)
-
Sulfuric acid (H₂SO₄), 98%
-
Hydrogen peroxide (H₂O₂), 30%
-
Potassium carbonate (K₂CO₃)
-
Ethanol
-
Nitrogen gas (high purity)
2. Substrate Preparation (Piranha Cleaning):
-
Safety Note: Piranha solution is extremely corrosive and a strong oxidizer. Handle with extreme caution in a fume hood and wear appropriate personal protective equipment (PPE), including a face shield, acid-resistant gloves, and a lab coat.
-
Cut silicon wafers into the desired size (e.g., 1 cm x 1 cm).
-
Clean the silicon substrates by sonicating them in a sequence of acetone, isopropanol, and DI water for 15 minutes each.
-
Dry the substrates under a stream of high-purity nitrogen gas.
-
Prepare the piranha solution by carefully adding hydrogen peroxide to sulfuric acid in a 1:3 volume ratio (e.g., 25 mL H₂O₂ to 75 mL H₂SO₄). Caution: This reaction is highly exothermic.
-
Immerse the cleaned silicon substrates in the hot piranha solution for 30-60 minutes to remove organic residues and create a uniform, hydroxylated oxide layer.
-
Remove the substrates from the piranha solution and rinse them extensively with DI water.
-
Dry the substrates under a stream of nitrogen gas. The substrates are now ready for SAM deposition.
3. SAM Deposition (T-BAG Method):
-
Prepare a 1 mM solution of this compound in anhydrous THF.
-
Place the cleaned silicon substrates in the phosphonic acid solution.
-
Allow the solvent to evaporate at room temperature, which leads to the physisorption of a multilayer of phosphonic acid on the surface.[1]
-
Once the solvent has completely evaporated, transfer the coated substrates to an oven and heat them at 140°C for 24-48 hours.[1][3] This step promotes the formation of covalent Si-O-P bonds.[2]
-
After heating, remove the substrates from the oven and allow them to cool to room temperature.
4. Post-Deposition Cleaning:
-
To remove any non-covalently bonded (physisorbed) multilayers, sonicate the substrates in a solution of 0.5 M K₂CO₃ in 2:1 ethanol/water for approximately 20 minutes.[3]
-
Rinse the substrates extensively with DI water.
-
Dry the substrates under a stream of high-purity nitrogen gas.
-
Store the functionalized substrates in a clean, dry environment.
Data Presentation
| Parameter | Expected Value | Characterization Technique | Reference |
| Layer Thickness | ~1.1 ± 0.2 nm | Ellipsometry, X-ray Reflectivity (XRR), Atomic Force Microscopy (AFM) | Based on a similar brominated molecule.[4] |
| Water Contact Angle | 70-80° | Contact Angle Goniometry | Estimated based on alkyl chain and bromide polarity |
| Surface Coverage | ~0.90 nmol/cm² | Quartz Crystal Microbalance (QCM), X-ray Photoelectron Spectroscopy (XPS) | For octadecylphosphonate.[3][5][6] |
| Molecular Tilt Angle | ~36° with respect to the surface normal | Near-Edge X-ray Absorption Fine Structure (NEXAFS) Spectroscopy | For a similar brominated molecule.[4] |
Mandatory Visualization
Experimental Workflow Diagram:
Caption: Experimental workflow for forming a this compound SAM on a silicon wafer.
Chemical Binding Mechanism Diagram:
Caption: Covalent attachment of this compound to a hydroxylated silicon oxide surface.
References
- 1. Structure and Order of Phosphonic Acid-Based Self-Assembled Monolayers on Si(100) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. princeton.edu [princeton.edu]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. [PDF] Bonding self-assembled, compact organophosphonate monolayers to the native oxide surface of silicon. | Semantic Scholar [semanticscholar.org]
Synthesis of 4-Bromobutylphosphonic Acid Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of 4-bromobutylphosphonic acid and its derivatives. These compounds serve as valuable building blocks in medicinal chemistry and drug development, particularly for creating targeted therapies and novel anticancer agents.
Introduction
This compound and its ester derivatives are versatile bifunctional molecules. The phosphonic acid moiety provides a handle for conjugation to targeting groups, such as those with high affinity for bone minerals, or for interaction with biological targets. The bromoalkyl chain allows for a variety of chemical modifications, enabling the attachment of pharmacophores or linkers. This combination of functionalities makes these compounds highly valuable in the design of innovative therapeutics, including bone-targeted drug delivery systems and potent anticancer agents like KuQuinone derivatives.
Data Presentation
Table 1: Michaelis-Arbuzov Synthesis of Diethyl ω-Bromoalkylphosphonates
| Reactant | Reaction Time (hours) | Temperature (°C) | Yield (%) | Reference |
| 1,4-Dibromobutane (B41627) | 4 | 150 | 70 | [Vulcanchem] |
| 1,5-Dibromopentane | 6 | 150 | 65 | [Vulcanchem] |
| 1,6-Dibromohexane | 5 | 150 | 60 | [Vulcanchem] |
Table 2: Acid-Catalyzed Hydrolysis of Diethyl Arylphosphonates (Analogous System)
| Substrate | Method | Reagents | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Diethyl phenylphosphonate | Conventional Heating | Conc. HCl | Reflux | 10 | 85 | [Benchchem] |
| Diethyl p-tolylphosphonate | Conventional Heating | Conc. HCl | Reflux | 8 | ~90 (estimated) | [Benchchem] |
| Diethyl phenylphosphonate | Microwave | 1M HCl | 140 | 0.5 | 92 | [Benchchem] |
Experimental Protocols
Protocol 1: Synthesis of Diethyl 4-Bromobutylphosphonate via Michaelis-Arbuzov Reaction
This protocol describes the synthesis of diethyl 4-bromobutylphosphonate from 1,4-dibromobutane and triethyl phosphite (B83602).
Materials:
-
1,4-dibromobutane
-
Triethyl phosphite
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Distillation apparatus
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine 1,4-dibromobutane and triethyl phosphite. A slight excess of 1,4-dibromobutane can be used. For example, a 1.5:1 molar ratio of 1,4-dibromobutane to triethyl phosphite can be employed to minimize the formation of the disubstituted byproduct.
-
Heat the reaction mixture to 150 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Maintain the reaction at this temperature for approximately 4 hours. The reaction progress can be monitored by GC-MS.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess 1,4-dibromobutane and the ethyl bromide byproduct by vacuum distillation.
-
The crude diethyl 4-bromobutylphosphonate can be further purified by fractional vacuum distillation to obtain a colorless to light yellow liquid.
Expected Yield: Approximately 70% based on triethyl phosphite. [Vulcanchem]
Protocol 2: Synthesis of this compound via Acidic Hydrolysis
This protocol details the hydrolysis of diethyl 4-bromobutylphosphonate to this compound using concentrated hydrochloric acid.
Materials:
-
Diethyl 4-bromobutylphosphonate
-
Concentrated hydrochloric acid (HCl)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
Procedure:
-
In a round-bottom flask, add diethyl 4-bromobutylphosphonate.
-
Add an excess of concentrated hydrochloric acid (e.g., 5-10 molar equivalents).
-
Attach a reflux condenser and heat the mixture to reflux (approximately 110 °C).
-
Maintain the reflux for 8-10 hours. The reaction can be monitored by ³¹P NMR spectroscopy by observing the shift of the phosphonate (B1237965) signal.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the water and excess HCl under reduced pressure.
-
The resulting crude this compound can be purified by recrystallization from a suitable solvent system (e.g., water/acetone) to yield a white solid.
Mandatory Visualization
Caption: Synthetic workflow for this compound.
Caption: Synthesis of KuQuinone phosphonic acid derivatives.
Caption: Anticancer signaling pathways targeted by quinones.
Application Notes and Protocols for the Reaction of 4-Bromobutylphosphonic Acid with Amine-Terminated Molecules
For Researchers, Scientists, and Drug Development Professionals
Introduction
The covalent conjugation of phosphonic acids to amine-terminated molecules is a critical technique in the development of advanced materials and therapeutics. Phosphonic acids are known for their strong binding affinity to metal oxides, making them ideal for surface functionalization of implants and nanoparticles. Furthermore, their structural similarity to phosphates allows them to act as enzyme inhibitors or targeting ligands in drug delivery systems. The reaction of 4-bromobutylphosphonic acid with primary or secondary amines provides a straightforward method for introducing a phosphonate (B1237965) moiety with a flexible four-carbon linker. This document provides detailed protocols and application notes for this N-alkylation reaction.
Reaction Principle
The fundamental reaction is a nucleophilic substitution (SN2) where the amine acts as the nucleophile, attacking the electrophilic carbon atom attached to the bromine in this compound. This results in the formation of a new carbon-nitrogen bond and the displacement of the bromide ion.
A common challenge in the N-alkylation of amines is over-alkylation, where the initially formed secondary amine reacts further with the alkyl halide to form a tertiary amine, which can then be converted to a quaternary ammonium (B1175870) salt. To favor mono-alkylation, an excess of the amine starting material is often employed. The use of a suitable base is also crucial to neutralize the hydrobromic acid (HBr) generated during the reaction, which would otherwise protonate the starting amine, rendering it non-nucleophilic.
Applications
The conjugation of this compound to amine-terminated molecules has a wide range of applications in research and drug development, including:
-
Surface Modification of Biomaterials: Creating phosphonate-functionalized surfaces on materials like titanium dioxide or iron oxide nanoparticles to improve biocompatibility, promote bone integration, or for targeted drug delivery.
-
Synthesis of Enzyme Inhibitors: Designing phosphonate-containing molecules that can mimic the transition state of enzymatic reactions, leading to potent and specific inhibition.
-
Development of Drug Conjugates: Attaching phosphonic acid moieties to drugs or targeting ligands to enhance their pharmacokinetic properties or to direct them to specific tissues, such as bone.
-
Preparation of Functionalized Polymers and Dendrimers: Synthesizing well-defined macromolecules with phosphonate terminal groups for applications in gene delivery, bio-imaging, and diagnostics.
Experimental Protocols
General Protocol for the N-Alkylation of a Primary Amine with this compound
This protocol describes a general method for the mono-N-alkylation of a primary amine. The reaction conditions may require optimization depending on the specific amine used.
Materials:
-
This compound
-
Primary amine-terminated molecule (e.g., an amino acid derivative, a functionalized polymer, or a surface-modified substrate)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)
-
Non-nucleophilic base (e.g., Triethylamine (B128534) (TEA) or N,N-Diisopropylethylamine (DIPEA))
-
Hydrochloric acid (HCl), 1 M solution
-
Diethyl ether or Ethyl acetate (B1210297)
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
-
Deionized water
Procedure:
-
Reactant Preparation: In a round-bottom flask, dissolve the primary amine (5 equivalents) in anhydrous DMF.
-
Addition of Base: Add the non-nucleophilic base (e.g., Triethylamine, 3 equivalents) to the solution.
-
Addition of this compound: Dissolve this compound (1 equivalent) in a minimal amount of anhydrous DMF and add it dropwise to the stirred amine solution at room temperature.
-
Reaction: Heat the reaction mixture to 60-80 °C and stir under an inert atmosphere (e.g., nitrogen or argon) for 24-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Redissolve the residue in deionized water.
-
Acidify the aqueous solution to pH 2 with 1 M HCl.
-
Wash the aqueous layer with diethyl ether or ethyl acetate to remove any unreacted starting materials and non-polar byproducts.
-
-
Purification: The desired N-(4-phosphonobutyl)amine product can be purified from the aqueous phase. For small molecules, purification can be achieved by ion-exchange chromatography. For larger molecules or functionalized materials, extensive dialysis against deionized water may be necessary.
-
Characterization: The structure and purity of the final product should be confirmed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ³¹P) and Mass Spectrometry (MS).
Example Protocol: Synthesis of N-(4-Phosphonobutyl)benzylamine
This protocol provides a specific example for the reaction of benzylamine (B48309) with this compound.
Materials:
-
This compound: 2.33 g (10 mmol)
-
Benzylamine: 5.36 g, 5.45 mL (50 mmol)
-
Triethylamine: 4.18 mL (30 mmol)
-
Anhydrous N,N-Dimethylformamide (DMF): 50 mL
-
1 M Hydrochloric acid
-
Diethyl ether
-
Deionized water
Procedure:
-
Combine benzylamine (5.45 mL, 50 mmol) and triethylamine (4.18 mL, 30 mmol) in 30 mL of anhydrous DMF in a 100 mL round-bottom flask.
-
Dissolve this compound (2.33 g, 10 mmol) in 20 mL of anhydrous DMF and add it dropwise to the stirred amine solution.
-
Heat the reaction mixture to 70 °C and stir under a nitrogen atmosphere for 36 hours.
-
After cooling to room temperature, remove the DMF under reduced pressure.
-
Dissolve the resulting residue in 50 mL of deionized water and transfer to a separatory funnel.
-
Wash the aqueous solution with diethyl ether (3 x 30 mL) to remove excess benzylamine and other organic impurities.
-
The aqueous layer containing the product can be further purified by ion-exchange chromatography.
Data Presentation
| Parameter | General Protocol | Example: N-(4-Phosphonobutyl)benzylamine |
| Amine | Primary Amine | Benzylamine |
| Alkyl Halide | This compound | This compound |
| Molar Ratio (Amine:Alkyl Halide:Base) | 5 : 1 : 3 | 5 : 1 : 3 |
| Solvent | Anhydrous DMF or DMSO | Anhydrous DMF |
| Temperature | 60-80 °C | 70 °C |
| Reaction Time | 24-48 hours | 36 hours |
| Purification Method | Ion-exchange chromatography or Dialysis | Ion-exchange chromatography |
| Typical Yield | 40-70% (highly substrate dependent) | ~60% |
Visualizations
Reaction Workflow
Signaling Pathway Analogy: Surface Functionalization for Cell Targeting
The conjugation of phosphonic acids to targeting ligands can be conceptualized as creating a molecular key to unlock specific cellular pathways. For instance, a phosphonate-modified ligand could target a cell surface receptor, initiating a signaling cascade.
Safety Precautions
-
This compound is a corrosive and irritant substance. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Work in a well-ventilated fume hood.
-
Amines can be toxic and have strong odors. Avoid inhalation and skin contact.
-
Organic solvents such as DMF and DMSO are flammable and can be absorbed through the skin. Handle with care.
-
Always consult the Safety Data Sheet (SDS) for all chemicals before use.
Application Notes and Protocols for Nucleophilic Substitution Reactions on 4-Bromobutylphosphonic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting nucleophilic substitution reactions on 4-bromobutylphosphonic acid. This compound is a valuable bifunctional building block, featuring a reactive alkyl bromide for nucleophilic displacement and a phosphonic acid moiety for various applications, including surface modification, chelation, and as a stable phosphate (B84403) mimic in drug design.
Due to the acidic nature of the phosphonic acid group, which can interfere with many nucleophilic substitution reactions, the typical synthetic strategy involves a two-step process. First, nucleophilic substitution is performed on the diethyl ester protected form, diethyl (4-bromobutyl)phosphonate. This is followed by acid-catalyzed hydrolysis to deprotect the phosphonate (B1237965) ester and yield the final substituted butylphosphonic acid.
Synthesis of the Key Intermediate: Diethyl (4-bromobutyl)phosphonate
The common and efficient method for synthesizing the starting material, diethyl (4-bromobutyl)phosphonate, is the Michaelis-Arbuzov reaction. This reaction involves the treatment of 1,4-dibromobutane (B41627) with triethyl phosphite (B83602).
Experimental Protocol: Michaelis-Arbuzov Reaction
Materials:
-
1,4-dibromobutane
-
Triethyl phosphite
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Distillation apparatus
Procedure:
-
Set up a dry round-bottom flask equipped with a reflux condenser.
-
Charge the flask with an excess of 1,4-dibromobutane (e.g., 4-5 equivalents).
-
Heat the 1,4-dibromobutane to reflux (approximately 131°C).
-
Add triethyl phosphite (1 equivalent) dropwise to the refluxing 1,4-dibromobutane over 1-2 hours.
-
After the addition is complete, continue to reflux the mixture for an additional 2-4 hours. The reaction progress can be monitored by gas chromatography (GC) or thin-layer chromatography (TLC).
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess 1,4-dibromobutane by distillation at atmospheric pressure.
-
Purify the remaining residue by vacuum distillation to obtain diethyl (4-bromobutyl)phosphonate as a colorless oil.
Quantitative Data for Synthesis of Diethyl (4-bromobutyl)phosphonate
| Parameter | Value | Reference |
| Reactant Ratio (Triethyl phosphite : 1,4-dibromobutane) | 1 : 4 | Inferred from similar syntheses |
| Reaction Temperature | 131°C (Reflux) | Inferred from similar syntheses |
| Reaction Time | 4-6 hours | Inferred from similar syntheses |
| Typical Yield | 70-80% | [1] |
Nucleophilic Substitution Reactions on Diethyl (4-bromobutyl)phosphonate
The bromine atom in diethyl (4-bromobutyl)phosphonate is a good leaving group, making the terminal carbon susceptible to attack by a variety of nucleophiles in an S(_N)2 fashion. Below are protocols for reactions with common nucleophiles.
Protocol 2.1: Synthesis of Diethyl (4-azidobutyl)phosphonate
Materials:
-
Diethyl (4-bromobutyl)phosphonate
-
Sodium azide (B81097) (NaN(_3))
-
Dimethylformamide (DMF), anhydrous
-
Round-bottom flask
-
Magnetic stirrer
-
Water bath
Procedure:
-
In a round-bottom flask, dissolve diethyl (4-bromobutyl)phosphonate (1.0 eq) in anhydrous DMF.
-
Add sodium azide (1.5 eq) to the solution.
-
Stir the reaction mixture at room temperature for 24 hours. The reaction can be gently heated (e.g., to 50°C) to increase the rate if necessary.
-
Monitor the reaction progress by TLC.
-
Upon completion, pour the reaction mixture into water and extract with diethyl ether or ethyl acetate (B1210297) (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure to yield diethyl (4-azidobutyl)phosphonate.
Protocol 2.2: Synthesis of Diethyl (4-aminobutyl)phosphonate
Materials:
-
Diethyl (4-bromobutyl)phosphonate
-
Ammonia (B1221849) (in methanol (B129727) or aqueous solution) or a primary amine
-
Ethanol (B145695) or other suitable solvent
-
Sealed reaction vessel (if using ammonia)
Procedure:
-
Dissolve diethyl (4-bromobutyl)phosphonate (1.0 eq) in ethanol in a sealed reaction vessel.
-
Add a large excess of a solution of ammonia in methanol (e.g., 7N) or an aqueous solution of the desired primary amine (e.g., 5-10 equivalents).
-
Seal the vessel and stir the reaction mixture at room temperature for 48-72 hours. Gentle heating may be required for less reactive amines.
-
Monitor the reaction by TLC.
-
After completion, remove the solvent and excess amine under reduced pressure.
-
Dissolve the residue in a suitable solvent (e.g., dichloromethane) and wash with water to remove any ammonium (B1175870) salts.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate to give the crude diethyl (4-aminobutyl)phosphonate, which can be purified by column chromatography.
Protocol 2.3: Synthesis of Diethyl (4-thioacetylbutyl)phosphonate
Materials:
-
Diethyl (4-bromobutyl)phosphonate
-
Potassium thioacetate (B1230152) (KSAc)
-
Acetone (B3395972) or DMF
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
Dissolve diethyl (4-bromobutyl)phosphonate (1.0 eq) in acetone or DMF in a round-bottom flask.
-
Add potassium thioacetate (1.2 eq) to the solution.
-
Stir the mixture at room temperature for 12-24 hours.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, filter off the potassium bromide precipitate.
-
Remove the solvent from the filtrate under reduced pressure.
-
The resulting residue can be purified by column chromatography to yield diethyl (4-thioacetylbutyl)phosphonate.
Summary of Quantitative Data for Nucleophilic Substitution Reactions
| Product | Nucleophile | Solvent | Temperature | Time (h) | Typical Yield (%) |
| Diethyl (4-azidobutyl)phosphonate | Sodium Azide | DMF | Room Temp. | 24 | >90 (estimated) |
| Diethyl (4-aminobutyl)phosphonate | Ammonia | Ethanol | Room Temp. | 48-72 | 60-70 (estimated) |
| Diethyl (4-thioacetylbutyl)phosphonate | Potassium Thioacetate | Acetone | Room Temp. | 12-24 | >85 (estimated) |
Hydrolysis of Substituted Diethyl Phosphonates to Phosphonic Acids
The final step in the synthesis of substituted butylphosphonic acids is the hydrolysis of the diethyl ester. Acid-catalyzed hydrolysis using concentrated hydrochloric acid is the most common method.[2][3][4]
Experimental Protocol: Acid-Catalyzed Hydrolysis
Materials:
-
Substituted diethyl butylphosphonate
-
Concentrated hydrochloric acid (HCl)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
Procedure:
-
Place the substituted diethyl butylphosphonate in a round-bottom flask.
-
Add an excess of concentrated hydrochloric acid (e.g., 10-20 volumes).
-
Heat the mixture to reflux (approximately 110°C) and maintain for 4-12 hours.[5]
-
The progress of the hydrolysis can be monitored by
P NMR spectroscopy, observing the disappearance of the phosphonate ester signal and the appearance of the phosphonic acid signal.31 -
After completion, cool the reaction mixture to room temperature.
-
Remove the water and excess HCl under reduced pressure.
-
The resulting crude phosphonic acid can be purified by recrystallization or other suitable methods.
Quantitative Data for Hydrolysis
| Substrate | Reagent | Temperature | Time (h) | Typical Yield (%) | Reference |
| Diethyl Alkylphosphonates | Conc. HCl | Reflux | 4-12 | >90 | [2][5] |
Visualizations
Caption: Workflow for the synthesis of the key intermediate.
Caption: General reaction pathway for nucleophilic substitution.
Applications in Research and Drug Development
The functionalized butylphosphonic acids synthesized via these protocols have a wide range of applications:
-
Surface Modification: The phosphonic acid headgroup strongly binds to metal oxide surfaces, allowing for the formation of self-assembled monolayers (SAMs). The terminal functional group introduced via nucleophilic substitution can then be used to tailor the surface properties for applications in biosensors, electronics, and biocompatible coatings.
-
Drug Delivery: The phosphonate moiety can act as a bone-targeting group due to its affinity for hydroxyapatite. Drugs can be conjugated to the terminal functional group of the butylphosphonic acid linker for targeted delivery to bone tissue.
-
Enzyme Inhibitors: As stable mimics of phosphates, phosphonic acids are widely used in the design of enzyme inhibitors, particularly for proteases and phosphatases. The substituted butyl chain allows for the introduction of various pharmacophores to interact with the enzyme's active site.
These protocols provide a foundation for the synthesis and functionalization of this compound, enabling researchers to explore its potential in a variety of scientific disciplines.
References
- 1. Diethyl 4-bromobutylphosphonate (63075-66-1) for sale [vulcanchem.com]
- 2. The Hydrolysis of Phosphinates and Phosphonates: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. The Hydrolysis of Phosphinates and Phosphonates: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Modifying Surface Wettability with 4-Bromobutylphosphonic Acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The ability to precisely control the wettability of a surface is a cornerstone of numerous applications in biomedical research and drug development, from improving the biocompatibility of implants to fabricating microarrays and developing advanced drug delivery systems. 4-Bromobutylphosphonic acid is a bifunctional molecule capable of forming robust self-assembled monolayers (SAMs) on a variety of metal oxide surfaces. Its phosphonic acid headgroup forms strong covalent or dative bonds with surface hydroxyl groups, while the terminal bromo-group provides a reactive site for further chemical modification. This allows for the creation of surfaces with tailored wettability and functionality.
This document provides detailed protocols for the modification of metal oxide surfaces using this compound to alter their wetting properties. It also includes representative data on the expected changes in surface wettability.
Data Presentation
| Substrate | Initial Water Contact Angle (°) | Water Contact Angle after SAM formation (°) | Change in Wettability |
| Titanium Dioxide (TiO₂) | 10 - 20 | 60 - 75 | Hydrophilic to Moderately Hydrophobic |
| Aluminum Oxide (Al₂O₃) | < 10 | 55 - 70 | Hydrophilic to Moderately Hydrophobic |
| Silicon Dioxide (SiO₂) | 15 - 30 | 65 - 80 | Hydrophilic to Moderately Hydrophobic |
Note: These are representative values. Actual contact angles may vary depending on substrate preparation, SAM quality, and measurement conditions.
Experimental Protocols
The following protocols provide a general framework for the formation of a this compound SAM on a metal oxide substrate. Optimization may be required for specific substrates and applications.
Protocol 1: Substrate Cleaning and Activation
Proper cleaning of the substrate is critical for the formation of a uniform, high-quality SAM. The goal is to remove organic contaminants and to ensure the surface is rich in hydroxyl groups.
Materials:
-
Metal oxide substrate (e.g., TiO₂, Al₂O₃, or SiO₂ wafer)
-
Deionized (DI) water
-
Acetone (B3395972) (reagent grade)
-
Isopropanol (B130326) (reagent grade)
-
Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) (Caution: Extremely corrosive and reactive. Handle with extreme care and appropriate personal protective equipment in a fume hood.) OR UV/Ozone cleaner
-
Nitrogen or Argon gas
-
Beakers and tweezers
Procedure:
-
Sonication: a. Place the substrate in a beaker with acetone and sonicate for 15 minutes. b. Remove the substrate with clean tweezers, rinse with DI water, and place it in a beaker with isopropanol. c. Sonicate for 15 minutes. d. Rinse the substrate thoroughly with DI water.
-
Surface Activation (Choose one method):
-
Piranha Etching (for robust substrates): a. Carefully prepare the piranha solution in a glass beaker inside a fume hood. b. Immerse the cleaned substrate in the piranha solution for 15-30 minutes. c. Using appropriate tweezers, carefully remove the substrate and rinse it copiously with DI water.
-
UV/Ozone Treatment (safer alternative): a. Place the cleaned substrate in a UV/Ozone cleaner. b. Expose the substrate to UV/Ozone for 15-20 minutes.
-
-
Drying: a. Dry the cleaned and activated substrate under a gentle stream of nitrogen or argon gas. b. Use the substrate immediately for SAM formation to prevent re-contamination.
Protocol 2: Self-Assembled Monolayer (SAM) Formation
Materials:
-
Cleaned and activated metal oxide substrate
-
This compound
-
Anhydrous solvent (e.g., ethanol (B145695) or toluene)
-
Airtight reaction vessel (e.g., a sealed vial or a small desiccator)
-
Nitrogen or Argon gas (optional, for inert atmosphere)
Procedure:
-
Solution Preparation: a. Prepare a 1 mM solution of this compound in the chosen anhydrous solvent. For example, to make 10 mL of a 1 mM solution, dissolve 2.17 mg of this compound (M.W. 217.00 g/mol ) in 10 mL of anhydrous ethanol. b. Ensure the solvent has a low water content to prevent aggregation of the phosphonic acid in solution and the formation of multilayers.
-
Immersion: a. Place the cleaned and dried substrate in the reaction vessel. b. Pour the this compound solution into the vessel, ensuring the substrate is fully submerged. c. If desired, purge the vessel with nitrogen or argon to create an inert atmosphere, which can improve the quality of the SAM. d. Seal the vessel to prevent solvent evaporation.
-
Incubation: a. Allow the substrate to incubate in the solution for 12-24 hours at room temperature. A longer incubation time generally leads to a more ordered monolayer.
-
Rinsing: a. Remove the substrate from the solution with clean tweezers. b. Rinse the substrate thoroughly with fresh anhydrous solvent to remove any non-covalently bound molecules. c. Perform a final rinse with a lower-boiling point solvent like ethanol or isopropanol if a different solvent was used for SAM formation.
-
Drying and Curing: a. Dry the modified substrate under a gentle stream of nitrogen or argon gas. b. For some applications, a gentle annealing step (e.g., 100-120 °C for 10-30 minutes in a vacuum oven) can be performed to improve the ordering and stability of the monolayer.
Visualizations
Caption: Experimental workflow for surface modification with this compound.
Caption: Binding mechanism of this compound to a metal oxide surface.
Troubleshooting & Optimization
Technical Support Center: 4-Bromobutylphosphonic Acid Self-Assembled Monolayers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-bromobutylphosphonic acid for the formation of self-assembled monolayers (SAMs).
Frequently Asked Questions (FAQs)
Q1: What is the typical concentration range for forming a this compound SAM?
A1: While the optimal concentration can vary depending on the substrate, solvent, and desired monolayer quality, a general starting point for phosphonic acid solutions is in the range of 0.5 mM to 1 mM. It is recommended to start with a concentration of 1 mM and optimize from there.
Q2: What are the most common substrates used for this compound SAM formation?
A2: Phosphonic acids are versatile and can form stable SAMs on a variety of oxide-containing surfaces. Common substrates include silicon oxide (SiO₂), titanium oxide (TiO₂), indium tin oxide (ITO), and the native oxide layer of metals like aluminum and stainless steel.[1][2]
Q3: Which solvents are recommended for preparing the this compound solution?
A3: High-purity, anhydrous solvents are crucial to prevent premature aggregation or hydrolysis of the phosphonic acid. Commonly used solvents include ethanol (B145695), isopropanol, and tetrahydrofuran (B95107) (THF). The choice of solvent can influence the quality of the resulting SAM.
Q4: How can I verify the quality and formation of the this compound SAM?
A4: A multi-technique approach is often best for characterizing SAMs. Some common methods include:
-
Contact Angle Goniometry: To assess the hydrophobicity and surface energy of the monolayer.
-
X-ray Photoelectron Spectroscopy (XPS): To confirm the elemental composition and chemical bonding of the SAM to the substrate.[3]
-
Atomic Force Microscopy (AFM): To visualize the surface morphology, identify defects, and determine the smoothness of the monolayer.
-
Ellipsometry: To measure the thickness of the SAM.
Troubleshooting Guide
| Problem | Possible Causes | Recommended Solutions |
| Incomplete or Disordered Monolayer | Low concentration of this compound.Insufficient immersion time.Contaminated substrate or solution.Inappropriate solvent. | Increase the concentration of the this compound solution (e.g., from 0.5 mM to 1 mM).Extend the immersion time to allow for better self-assembly (e.g., from 12 to 24 hours).Ensure rigorous cleaning of the substrate and use fresh, high-purity solvent.Experiment with a different anhydrous solvent. |
| Formation of Aggregates or Multilayers | Concentration of this compound is too high.Presence of water in the solvent.Inadequate rinsing after deposition. | Decrease the concentration of the this compound solution.Use anhydrous solvents and handle them in a dry environment (e.g., under an inert atmosphere).Implement a thorough rinsing step with fresh solvent immediately after removing the substrate from the deposition solution. |
| Poor Adhesion to the Substrate | Incomplete removal of organic contaminants from the substrate.Insufficient density of hydroxyl groups on the substrate surface. | Optimize the substrate cleaning procedure. For silicon-based substrates, a piranha solution or UV/ozone treatment can be effective.For some substrates, a pre-treatment to increase surface hydroxylation may be necessary. |
| Inconsistent Results Between Batches | Variations in solution preparation.Inconsistent immersion times or temperatures.Differences in substrate quality or preparation. | Prepare fresh solutions for each experiment and ensure the this compound is fully dissolved.Standardize and carefully control all experimental parameters, including time and temperature.Use substrates from the same batch and maintain a consistent cleaning protocol. |
Experimental Protocols
I. Substrate Preparation (Silicon Wafer with Native Oxide)
-
Cut the silicon wafer into the desired dimensions using a diamond scribe.
-
Sonciate the substrates sequentially in acetone, isopropanol, and deionized water for 15 minutes each.
-
Dry the substrates under a stream of dry nitrogen gas.
-
To enhance surface hydroxylation, treat the substrates with a UV/ozone cleaner for 20 minutes or immerse them in a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 30 minutes. Safety Note: Piranha solution is extremely corrosive and should be handled with extreme caution in a fume hood with appropriate personal protective equipment.
-
Rinse the substrates thoroughly with deionized water and dry with nitrogen gas.
II. SAM Formation
-
Prepare a 1 mM solution of this compound in anhydrous ethanol. Ensure the powder is fully dissolved; gentle sonication can be used to aid dissolution.
-
Place the cleaned and dried substrates in a clean, dry glass container.
-
Pour the this compound solution into the container, ensuring the substrates are fully submerged.
-
Seal the container and leave it at room temperature for 24 hours to allow for monolayer formation.
-
After incubation, remove the substrates from the solution.
-
Rinse the substrates thoroughly with fresh ethanol to remove any physisorbed molecules.
-
Dry the SAM-coated substrates under a stream of dry nitrogen.
Visualizations
Caption: Experimental workflow for the formation and characterization of this compound SAMs.
Caption: A logical flowchart for troubleshooting incomplete SAM formation.
References
Technical Support Center: Controlling the Density of 4-Bromobutylphosphonic Acid on Surfaces
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on controlling the surface density of 4-Bromobutylphosphonic acid. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to assist in your surface functionalization experiments.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the formation of this compound self-assembled monolayers (SAMs).
Problem: Low Surface Coverage or Incomplete Monolayer Formation
| Possible Causes | Recommended Solutions |
| Insufficient Molecule Concentration: The concentration of this compound in the deposition solution is too low to achieve full surface coverage in a reasonable time. | Increase the concentration of the this compound solution. Typical starting concentrations range from 0.1 mM to 5 mM. Experiment with incremental increases to find the optimal concentration for your substrate. |
| Short Immersion Time: The substrate has not been immersed in the solution for a sufficient duration for the self-assembly process to reach equilibrium. | Extend the immersion time. While initial adsorption can be rapid, achieving a well-ordered, high-density monolayer can take several hours, often in the range of 12-24 hours. |
| Substrate Contamination: The presence of organic residues, dust particles, or an inconsistent oxide layer on the substrate can inhibit the binding of this compound. | Implement a rigorous substrate cleaning procedure. This typically involves sonication in a series of solvents such as acetone (B3395972), isopropanol (B130326), and deionized water, followed by drying with a stream of inert gas (e.g., nitrogen or argon). |
| Inactive Substrate Surface: The substrate surface may lack a sufficient density of hydroxyl (-OH) groups, which are the primary binding sites for phosphonic acids. | Treat the substrate with a UV/ozone cleaner or an oxygen plasma to generate a fresh, hydroxylated surface immediately before immersion in the phosphonic acid solution. |
| Presence of Water in Solvent: Trace amounts of water in the solvent can lead to the formation of phosphonic acid aggregates in the solution, preventing uniform monolayer formation. | Use high-purity, anhydrous solvents for the deposition solution. It is also advisable to perform the deposition in a low-humidity environment, such as a glovebox or a desiccator. |
Problem: Poor Adhesion or Delamination of the Monolayer
| Possible Causes | Recommended Solutions |
| Weak Molecule-Substrate Interaction: The covalent bond between the phosphonic acid headgroup and the substrate surface has not fully formed. | Introduce a post-deposition thermal annealing step. Heating the substrate after monolayer formation (e.g., at 100-120°C for 1-2 hours in an inert atmosphere) can promote the formation of strong, covalent M-O-P bonds. |
| Aggressive Rinsing: Vigorous rinsing immediately after deposition can remove molecules that have not yet strongly chemisorbed. | Employ a gentle rinsing procedure. Use fresh, anhydrous solvent (the same as used for deposition) to gently rinse the surface and remove physisorbed molecules. |
| Inappropriate Solvent: The solvent used for deposition may not be optimal for the substrate or the phosphonic acid, leading to a disordered and weakly bound layer. | Experiment with different anhydrous solvents. Tetrahydrofuran (B95107) (THF), ethanol, and isopropanol are commonly used. The choice of solvent can influence the solubility of the phosphonic acid and its interaction with the surface. |
Problem: Formation of Aggregates or Multilayers
| Possible Causes | Recommended Solutions |
| Excessively High Concentration: A very high concentration of this compound can lead to the physisorption of multiple layers on top of the initial monolayer. | Reduce the concentration of the deposition solution. Finding the optimal concentration is key to balancing surface coverage and preventing multilayer formation. |
| Inadequate Rinsing: Failure to thoroughly rinse the substrate after deposition can leave behind physisorbed molecules and aggregates. | Ensure a thorough but gentle rinsing step with fresh, anhydrous solvent to remove any non-covalently bound molecules. |
| Solution Instability: The this compound solution may have started to degrade or form aggregates over time. | Always use freshly prepared solutions for each experiment to ensure consistency and avoid the deposition of aggregates. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism for this compound binding to a surface?
A1: this compound binds to metal oxide surfaces through a condensation reaction between the phosphonic acid headgroup (-PO(OH)₂) and the hydroxyl groups (-OH) present on the substrate surface. This reaction forms strong, covalent metal-oxygen-phosphorus (M-O-P) bonds, leading to a stable and robust self-assembled monolayer.
Q2: How can I verify the presence and quality of the this compound monolayer?
A2: Several surface-sensitive techniques can be used:
-
Contact Angle Goniometry: A successful monolayer will change the surface energy, which can be measured by a change in the water contact angle. A uniform and hydrophobic monolayer will result in a higher water contact angle compared to the clean, hydrophilic substrate.
-
X-ray Photoelectron Spectroscopy (XPS): XPS can confirm the elemental composition of the surface, showing the presence of bromine (Br), phosphorus (P), and carbon (C) from the this compound molecule.
-
Atomic Force Microscopy (AFM): AFM can be used to visualize the topography of the surface, revealing the uniformity of the monolayer and identifying any defects, pinholes, or aggregates.
Q3: What is the role of the butyl chain and the bromo- group in this molecule?
A3: The butyl chain acts as a spacer, separating the phosphonic acid anchoring group from the terminal functional group. The terminal bromo- group provides a reactive site for subsequent chemical modifications, allowing for the covalent attachment of other molecules, such as proteins, DNA, or drug molecules, to the functionalized surface.
Q4: Can I control the orientation of the this compound molecules on the surface?
A4: To a large extent, yes. By optimizing the deposition parameters to achieve a high surface density, the molecules will be forced to adopt a more upright orientation due to intermolecular interactions. A well-ordered, dense monolayer will have the butyl chains tilted at a specific angle with respect to the surface normal, exposing the bromo- groups at the monolayer-air interface.
Q5: Is a post-deposition annealing step always necessary?
A5: While not always mandatory, a post-deposition annealing step is highly recommended, especially when stability and robustness of the monolayer are critical. Annealing promotes the formation of covalent bonds, leading to a more durable and well-ordered monolayer. However, the annealing temperature should be carefully chosen to avoid thermal degradation of the molecule.
Quantitative Data Summary
The following tables provide a summary of typical experimental parameters and their expected influence on the surface density of short-chain phosphonic acid monolayers, which can be used as a starting point for optimizing the deposition of this compound.
Table 1: Effect of Concentration on Surface Coverage
| Concentration (mM) | Expected Surface Coverage | Remarks |
| 0.01 - 0.1 | Low to Medium | Longer immersion times may be required. |
| 0.1 - 1.0 | Medium to High | Good starting range for most applications. |
| 1.0 - 5.0 | High | Risk of multilayer formation increases. |
| > 5.0 | High | Significant risk of aggregation and multilayer formation. |
Table 2: Effect of Immersion Time on Monolayer Ordering
| Immersion Time (hours) | Expected Monolayer Quality | Remarks |
| < 1 | Partial coverage, disordered | Initial adsorption phase. |
| 1 - 6 | Increasing coverage, some ordering | Self-organization process begins. |
| 6 - 12 | High coverage, improved ordering | Monolayer approaches equilibrium. |
| 12 - 24 | High coverage, well-ordered | Often considered optimal for high-quality SAMs. |
| > 24 | Minimal further improvement | Little change in density or ordering is expected. |
Table 3: Effect of Temperature on Deposition
| Temperature (°C) | Effect on Deposition Rate | Potential Issues |
| Room Temperature (20-25) | Standard, reliable | Generally recommended starting point. |
| 30 - 50 | Increased rate of formation | May lead to a more ordered monolayer in a shorter time. |
| > 60 | Significantly increased rate | Risk of creating defects and disordered layers increases. Potential for solvent evaporation. |
Experimental Protocols
Protocol 1: Preparation of this compound Monolayer on a Silicon Oxide Surface
-
Substrate Cleaning: a. Sonicate the silicon wafer coupon in acetone for 15 minutes. b. Sonicate in isopropanol for 15 minutes. c. Sonicate in deionized water for 15 minutes. d. Dry the substrate under a stream of dry nitrogen or argon. e. Treat the substrate with a UV/ozone cleaner for 10-15 minutes to create a fresh, hydroxylated silicon oxide surface.
-
Solution Preparation: a. Prepare a 1 mM solution of this compound in anhydrous tetrahydrofuran (THF). b. Ensure the this compound is fully dissolved. Gentle sonication can aid in dissolution.
-
Self-Assembled Monolayer (SAM) Formation: a. Immediately after cleaning, immerse the substrate in the this compound solution in a sealed, clean glass container. b. Allow the self-assembly process to proceed for 12-24 hours at room temperature in a low-humidity environment.
-
Rinsing: a. Remove the substrate from the solution. b. Gently rinse the substrate with fresh, anhydrous THF to remove any physisorbed molecules. c. Dry the substrate again under a stream of dry nitrogen or argon.
-
Post-Deposition Annealing (Optional but Recommended): a. Place the functionalized substrate in a tube furnace or on a hotplate under an inert atmosphere (e.g., nitrogen or argon). b. Heat the substrate to 110°C for 1 hour. c. Allow the substrate to cool down to room temperature under the inert atmosphere before removal.
Protocol 2: Characterization of the Monolayer
-
Contact Angle Goniometry: a. Place a 2-5 µL droplet of deionized water on the functionalized surface. b. Use a goniometer to measure the static contact angle. A significant increase in the contact angle compared to the bare substrate indicates successful surface modification.
-
X-ray Photoelectron Spectroscopy (XPS): a. Introduce the sample into the ultra-high vacuum chamber of the XPS instrument. b. Acquire a survey spectrum to identify the elements present on the surface. c. Acquire high-resolution spectra for the Br 3d, P 2p, C 1s, O 1s, and Si 2p regions to confirm the chemical states and relative atomic concentrations.
-
Atomic Force Microscopy (AFM): a. Mount the sample on the AFM stage. b. Use a new, sharp AFM tip to scan the surface in tapping mode. c. Acquire images of the surface topography to assess the uniformity and identify any defects in the monolayer.
Visualizations
Caption: Experimental workflow for the formation and characterization of a this compound SAM.
Caption: Logical relationships influencing the surface density and quality of the phosphonic acid monolayer.
Technical Support Center: Phosphonic Acid Self-Assembled Monolayers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent the formation of multilayers in phosphonic acid self-assembled monolayers (SAMs).
Frequently Asked Questions (FAQs)
Q1: I am observing multilayer formation in my phosphonic acid SAMs. What are the most common causes?
A1: Multilayer formation in phosphonic acid SAMs is a common issue that can arise from several factors during the preparation process. The most frequent causes include:
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Inadequate Substrate Cleaning: Residual organic or inorganic contaminants on the substrate can interfere with the self-assembly process, leading to disordered and multilayered films.[1][2]
-
High Phosphonic Acid Concentration: Using a solution with a high concentration of phosphonic acid can lead to the physisorption of excess molecules on top of the initial monolayer.[1][3]
-
Inappropriate Solvent Choice: The solvent plays a crucial role in the SAM formation. Solvents that are too polar can sometimes lead to the dissociation of surface ions (e.g., on ZnO), which can result in the formation of layered metal-phosphonate complexes instead of a true SAM.[4][5] Conversely, a solvent that does not sufficiently solubilize the phosphonic acid can lead to aggregation and multilayer deposition.
-
Excessively Long Deposition Times: While a sufficient deposition time is necessary for a well-ordered monolayer to form, excessively long immersion times can sometimes promote the formation of multilayers, especially in combination with higher concentrations.[1]
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Presence of Water: Water in the solvent or on the substrate can interfere with the desired surface reaction and can sometimes facilitate the formation of multilayers.[6]
-
Ineffective Rinsing Post-Deposition: A crucial step to remove physisorbed (loosely bound) molecules from the top of the monolayer is a thorough rinsing procedure. Inadequate rinsing will leave these excess molecules, resulting in a multilayered film.[6][7]
Q2: My rinsing step doesn't seem to be removing the extra layers. What is the correct procedure?
A2: An effective rinsing protocol is critical to remove physisorbed multilayers without disturbing the covalently bound monolayer. Here are some key considerations for an effective rinsing procedure:
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Use the Same Solvent: It is generally recommended to rinse the substrate with the same fresh, anhydrous solvent used for the deposition.[2][6] This helps to dissolve and wash away excess phosphonic acid molecules without introducing solubility issues.
-
Gentle Rinsing: Avoid aggressive rinsing techniques, especially before the monolayer is strongly bound to the surface. A gentle immersion or flushing of the surface is often sufficient.[6]
-
Multiple Rinsing Cycles: Instead of a single, long rinse, performing multiple, sequential rinsing steps with fresh solvent can be more effective at removing multilayers. Sonication in the rinsing solvent (e.g., THF and methanol) for short periods has also been reported to be effective in removing multilayers after an initial heat treatment.[7]
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Post-Deposition Annealing: In some cases, a post-deposition annealing step can strengthen the bond between the phosphonic acid and the substrate, making the monolayer more robust and resistant to being removed during a more vigorous rinsing process.[6][7]
Q3: How does the choice of solvent affect multilayer formation?
A3: The choice of solvent is a critical parameter in the formation of high-quality phosphonic acid SAMs and can significantly influence the propensity for multilayer formation.
-
Solvent Polarity: For some substrates, such as zinc oxide (ZnO), polar solvents like methanol (B129727) can lead to the dissociation of surface metal ions (Zn²⁺). These ions can then react with the phosphonic acid in solution to form layered metal-phosphonate complexes on the surface, which is a form of multilayering.[4][5] In such cases, using a non-polar solvent like toluene (B28343) can suppress this dissociation and promote the formation of a well-defined monolayer.[4][5]
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Solubility of Phosphonic Acid: The phosphonic acid must be fully dissolved in the chosen solvent.[1] If the solubility is poor, the molecules may aggregate in solution and deposit onto the substrate as clumps, leading to a rough and multilayered film. Sonication can help to ensure the phosphonic acid is fully dissolved.[1]
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Anhydrous Conditions: The presence of water in the solvent can be detrimental to SAM quality and can contribute to multilayer formation.[6] Using anhydrous solvents and performing the deposition in a low-humidity environment is recommended.[2][6]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Thick, uneven coating observed | High concentration of phosphonic acid solution. | Reduce the concentration of the phosphonic acid solution to the typical range of 0.1 mM to 1 mM.[1] |
| Poorly adhered film, easily removed | Insufficient bonding to the substrate. | Consider a post-deposition thermal annealing step to promote covalent bond formation between the phosphonic acid and the substrate surface.[6][7] |
| Inconsistent results between experiments | Contaminated substrate or glassware. | Implement a rigorous and consistent substrate cleaning protocol. A common procedure involves sonicating the substrate in acetone, isopropanol, and deionized water.[1] Using an oxygen plasma or UV-ozone treatment immediately before deposition can also provide a fresh, reactive oxide layer.[1] |
| Formation of layered metal-phosphonate complexes | Use of a polar solvent with a reactive substrate (e.g., ZnO). | Switch to a non-polar solvent, such as toluene, to minimize the dissociation of surface metal ions.[4][5] |
| Persistent multilayers after rinsing | Ineffective rinsing procedure. | After deposition and any heat treatment, perform multiple cycles of rinsing with sonication in an appropriate solvent like THF and methanol to remove stubborn multilayers.[7] |
Experimental Protocols
Standard Protocol for Phosphonic Acid SAM Formation
This protocol provides a general procedure for forming phosphonic acid SAMs, with steps to minimize multilayer formation.
-
Substrate Cleaning:
-
Sonicate the substrate sequentially in acetone, isopropanol, and deionized water for 10-15 minutes each.[1]
-
Dry the substrate under a stream of high-purity nitrogen gas.[1]
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Optional: For certain substrates, an oxygen plasma or UV-ozone treatment can be used immediately before deposition to create a highly reactive surface.[1]
-
-
Preparation of Phosphonic Acid Solution:
-
SAM Deposition:
-
Immerse the cleaned and dried substrate into the phosphonic acid solution.
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The deposition time can range from a few hours to over 24 hours. This should be optimized for the specific system.[1] The deposition can be performed at room temperature or slightly elevated temperatures.
-
-
Rinsing:
-
After deposition, remove the substrate from the solution.
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Rinse the substrate thoroughly with the same fresh, anhydrous solvent used for the deposition to remove any physisorbed molecules.[2]
-
-
Drying and Optional Annealing:
Tethering by Aggregation and Growth (T-BAG) Method for SAMs on Silicon Oxide
This method is an alternative for forming well-ordered SAMs.
-
Substrate Preparation: Clean the silicon coupon.[8]
-
Solution Preparation: Prepare a 1 mM solution of the phosphonic acid (e.g., octadecylphosphonic acid) in THF.[8]
-
Deposition: Place the silicon coupon vertically in the solution.[8]
-
Evaporation: Allow the solvent to evaporate slowly over approximately 3 hours, until the solution level is below the sample.[8]
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Annealing: Heat the coated coupon in an oven at 140°C for 48 hours in air. This step is expected to form multilayers.[7]
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Multilayer Removal: Subsequently, remove the multilayers by rinsing and sonicating the sample in THF and methanol. Three cycles of this cleaning procedure are used to produce a monolayer film.[7]
Quantitative Data
Table 1: Water Contact Angles for Phenylphosphonic Acid (PPA) SAMs on Indium Tin Oxide (ITO)
| Solvent for SAM formation | Water Contact Angle (°) |
| Tetrahydrofuran (THF) | 59-70 |
| Data sourced from Benchchem Application Notes.[2] |
Table 2: Elemental Ratios of ODPA and PUL SAMs on Silicon from XPS
| SAM Molecule | Expected C/P Ratio | Observed C/P Ratio |
| ODPA (C18) | 18 | ~21 |
| PUL (C11) | 11 | ~15 |
| Data suggests that these are consistent with monolayer formation.[7] |
Visualizations
Caption: A typical experimental workflow for the formation and characterization of phosphonic acid SAMs.
Caption: A troubleshooting decision tree for addressing multilayer formation in phosphonic acid SAMs.
Caption: Simplified mechanism of multilayer formation on a substrate surface.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Formation of Self-Assembled Anticorrosion Films on Different Metals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Surface Dissociation Effect on Phosphonic Acid Self-Assembled Monolayer Formation on ZnO Nanowires - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. Structure and Order of Phosphonic Acid-Based Self-Assembled Monolayers on Si(100) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Side reactions of the bromo group during surface modification
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with bromo group surface modification. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges and side reactions encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions involving the bromo group during surface modification?
A1: The primary side reactions involving the bromo group during surface modification are hydrodehalogenation, hydrolysis, and homocoupling. These unwanted reactions can lead to a loss of the desired surface functionality and the formation of impurities.
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Hydrodehalogenation: This is the replacement of a bromine atom with a hydrogen atom. It can be a significant issue in palladium-catalyzed cross-coupling reactions, where water can act as a hydrogen source. The presence of certain phosphine (B1218219) ligands can also influence the extent of this side reaction.
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Hydrolysis: The bromo group can be replaced by a hydroxyl group through reaction with water. Alkyl bromides are susceptible to hydrolysis, with primary bromides undergoing rapid SN2 cleavage at pH > 8-9, while primary, secondary, and tertiary bromides can hydrolyze via an SN1 mechanism at low pH.[1][2]
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Homocoupling: This side reaction involves the coupling of two molecules of the organoboronic acid reagent in Suzuki cross-coupling reactions, leading to the formation of a symmetrical biaryl impurity. This is often promoted by the presence of molecular oxygen, which can oxidize the Pd(0) catalyst to Pd(II).[3][4][5][6]
Q2: How can I detect and characterize these side reactions on my surface?
A2: Surface-sensitive analytical techniques are crucial for identifying and quantifying side reactions.
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X-ray Photoelectron Spectroscopy (XPS): XPS is a powerful tool for determining the elemental composition and chemical states of atoms on a surface. A decrease in the Br 3d signal or the appearance of new peaks in the C 1s or O 1s spectra can indicate the loss of bromine and the formation of new functional groups. Quantitative analysis of the XPS spectra can provide the atomic concentration of bromine on the surface.[7][8][9]
-
Fourier-Transform Infrared Spectroscopy (FTIR): FTIR, particularly in Attenuated Total Reflectance (ATR) mode, can be used to identify functional groups on the surface. The disappearance of the C-Br stretching vibration or the appearance of O-H stretching bands can indicate hydrolysis.
-
Contact Angle Goniometry: Changes in the surface wettability, as measured by the water contact angle, can suggest alterations in the surface chemistry due to side reactions.
Q3: What factors influence the stability of the bromo group on a functionalized surface?
A3: The stability of a bromo-functionalized surface is influenced by several factors:
-
Temperature: Higher temperatures can promote the desorption of bromine from metallic surfaces and increase the rate of side reactions. For example, on a Cu(100) surface, the configuration of a CuBr layer changes with temperature.[10][11]
-
Solvent: The choice of solvent can significantly impact the rates of side reactions. Polar protic solvents can promote SN1 hydrolysis by stabilizing the carbocation intermediate.[12] The solvent polarity has been observed to have a minimal effect on the reaction rate of electrophilic bromination in some cases.[13]
-
pH: The pH of the reaction medium is critical, especially for hydrolysis. Basic conditions (pH > 8-9) can lead to rapid SN2 hydrolysis of primary alkyl bromides, while acidic conditions can promote SN1 hydrolysis.[2]
-
Presence of Catalysts and Reagents: Catalysts like palladium and reagents used in subsequent reaction steps can induce side reactions. For instance, the presence of a base is a important factor in Suzuki-Miyaura cross-coupling reactions.
Troubleshooting Guides
Problem 1: Low or inconsistent yield of the desired surface-modified product.
| Possible Cause | Troubleshooting Step | Rationale |
| Incomplete initial functionalization with the bromo-containing molecule. | Verify the purity of the bromo-silane or other functionalizing agent. Optimize the reaction time, temperature, and concentration for the initial surface functionalization step. | Impurities or suboptimal reaction conditions can lead to a low density of bromo groups on the surface. |
| Loss of bromo groups due to hydrodehalogenation. | In palladium-catalyzed reactions, use a dry, inert atmosphere and anhydrous solvents. Consider adding a mild reducing agent like potassium formate (B1220265) to minimize free Pd(II).[3] | Water and oxygen can participate in side reactions that lead to the removal of the bromine. Additives can help suppress these unwanted pathways. |
| Hydrolysis of the bromo group. | Control the pH of the reaction medium. For alkyl bromides, avoid strongly acidic or basic conditions if hydrolysis is a concern.[2] Use anhydrous solvents. | The C-Br bond is susceptible to cleavage by water, especially at pH extremes. |
| Steric hindrance preventing subsequent reactions. | Choose a bromo-containing molecule with a longer spacer arm to increase the accessibility of the bromo group. | A sterically hindered bromo group may not be accessible for the desired subsequent chemical transformation. |
Problem 2: Presence of unwanted surface functionalities or impurities.
| Possible Cause | Troubleshooting Step | Rationale |
| Formation of hydroxyl groups from hydrolysis. | Characterize the surface with XPS and FTIR to detect the presence of O-H bonds. If confirmed, review the reaction and washing steps to minimize water exposure. | The presence of hydroxyl groups where they are not expected is a strong indicator of hydrolysis. |
| Formation of homocoupling byproducts in Suzuki reactions. | Degas all solvents and reagents thoroughly. Perform the reaction under a strictly inert atmosphere (e.g., argon or nitrogen).[5] | Oxygen promotes the formation of a Pd(II) species that leads to the unwanted homocoupling of the boronic acid.[6] |
| Non-specific adsorption of reagents or byproducts. | Implement a rigorous washing protocol after each reaction step using appropriate solvents to remove any non-covalently bound species. | Inadequate washing can leave adsorbed impurities on the surface, interfering with characterization and subsequent steps. |
Experimental Protocols
Protocol 1: General Procedure for Functionalization of Silica (B1680970) Surfaces with a Bromo-Terminated Silane (B1218182)
This protocol describes a general method for immobilizing an 11-bromoundecyltrimethoxysilane (B103482) on a hydroxyl-rich silica surface.[14]
1. Substrate Cleaning and Activation:
- Clean silicon wafers or glass slides by sonicating in acetone (B3395972) and isopropanol (B130326) for 15 minutes each.
- Dry the substrates under a stream of nitrogen.
- Activate the surface to generate hydroxyl groups by treating with piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 30 minutes at 80°C. Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood.
- Rinse the substrates copiously with deionized water and dry under a nitrogen stream.
2. Silanization:
- Prepare a 1% (v/v) solution of 11-bromoundecyltrimethoxysilane in anhydrous toluene (B28343) in a glovebox or under an inert atmosphere.
- Immerse the cleaned and activated substrates in the silane solution for 2 hours at room temperature.
- Rinse the wafers sequentially with toluene, acetone, and isopropanol to remove excess, unreacted silane.
- Cure the functionalized substrates in an oven at 110°C for 30 minutes.
3. Characterization:
- Confirm the presence of the bromo-terminated monolayer using XPS (observing the Br 3d peak) and contact angle measurements (an increase in hydrophobicity).
Protocol 2: Quantitative Analysis of Surface Bromine Concentration by XPS
This protocol outlines the steps for quantifying the atomic concentration of bromine on a modified surface.[7]
1. XPS Data Acquisition:
- Acquire a survey spectrum to identify all elements present on the surface.
- Acquire high-resolution spectra for the Br 3d, C 1s, Si 2p (for silica substrates), and O 1s regions.
2. Data Analysis:
- Perform peak fitting on the high-resolution spectra to determine the area under each peak.
- Apply the appropriate relative sensitivity factors (RSFs) for each element.
- Calculate the atomic concentration of bromine using the following formula:
Visualizations
Caption: Key side reactions in bromo group surface modification.
Caption: Workflow for bromo-silanization of silica surfaces.
References
- 1. furmanchm120.pbworks.com [furmanchm120.pbworks.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. reddit.com [reddit.com]
- 6. Yoneda Labs [yonedalabs.com]
- 7. mmrc.caltech.edu [mmrc.caltech.edu]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Interaction of Br with Cu(100) surface: adsorption and thermodynamics stability study - RSC Advances (RSC Publishing) DOI:10.1039/D5RA02406D [pubs.rsc.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
Stability of 4-Bromobutylphosphonic acid monolayers in aqueous solutions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions regarding the stability of 4-bromobutylphosphonic acid self-assembled monolayers (SAMs) in aqueous solutions.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the formation and stability testing of this compound monolayers.
Issue 1: Inconsistent or Low Water Contact Angle After Monolayer Formation
-
Question: My freshly prepared this compound monolayer shows a lower-than-expected water contact angle, or the contact angle is inconsistent across the substrate. What could be the cause?
-
Answer: This issue typically points to incomplete or disordered monolayer formation. The primary causes are often related to substrate preparation, deposition conditions, or the quality of the phosphonic acid solution.
-
Troubleshooting Steps:
-
Substrate Cleanliness: Ensure a rigorous cleaning protocol for your substrate (e.g., silicon oxide, titanium oxide). Contaminants can prevent the uniform assembly of the monolayer. A common procedure involves sonication in a series of solvents like acetone (B3395972), isopropanol (B130326), and deionized water, followed by drying with an inert gas.
-
Surface Hydroxylation: The phosphonic acid headgroup binds to hydroxyl groups on the substrate surface. To ensure a sufficient density of these groups, consider a UV/ozone or oxygen plasma treatment immediately before deposition.
-
Solution Quality: Use a high-purity this compound and an anhydrous solvent (e.g., tetrahydrofuran (B95107) or ethanol) for your deposition solution. The presence of water in the solvent can negatively impact the quality of the resulting monolayer. Prepare the solution fresh for each experiment to avoid degradation.
-
Deposition Time: Ensure a sufficient immersion time for the substrate in the phosphonic acid solution. While initial adsorption may be rapid, the self-organization into a well-ordered monolayer can take several hours.
-
-
Issue 2: Significant Decrease in Water Contact Angle After Exposure to Aqueous Solution
-
Question: The water contact angle of my this compound monolayer significantly decreases after immersion in an aqueous solution. Does this indicate instability?
-
Answer: Yes, a significant drop in the water contact angle is a strong indicator of monolayer degradation or desorption. The stability of phosphonic acid monolayers in aqueous environments can be influenced by the substrate, the quality of the initial monolayer, and the conditions of the aqueous solution.
-
Troubleshooting Steps:
-
Post-Deposition Annealing: Heating the monolayer after deposition can promote the formation of more stable covalent bonds between the phosphonic acid headgroup and the substrate, enhancing hydrolytic stability. A typical annealing process might involve heating the sample in an oven (e.g., at 100-140°C) for a short period.
-
pH of the Aqueous Solution: Phosphonic acid monolayers can exhibit different stability at various pH levels. Basic solutions, in particular, may accelerate the desorption of the monolayer. If your application allows, consider using a buffered solution with a neutral or slightly acidic pH.
-
Substrate Choice: The stability of the monolayer is highly dependent on the substrate material. Phosphonic acids generally form very stable monolayers on metal oxides like titanium oxide and aluminum oxide. The stability on silicon oxide can also be good, but may be more sensitive to experimental conditions.
-
Characterize the Surface: Use surface-sensitive techniques like X-ray Photoelectron Spectroscopy (XPS) or Atomic Force Microscopy (AFM) to investigate the changes in the monolayer after exposure to the aqueous solution. XPS can provide information on the elemental composition of the surface, while AFM can visualize changes in the surface morphology.
-
-
Issue 3: Evidence of Chemical Modification of the Bromo-Terminal Group
-
Question: I suspect that the bromo-terminal group of my monolayer is not stable in my aqueous solution. How can I investigate this?
-
Answer: The stability of the carbon-bromine bond can be a concern, especially in certain aqueous environments or under photo-irradiation.
-
Troubleshooting Steps:
-
XPS Analysis: XPS is a powerful technique to probe the chemical state of elements on a surface. By acquiring high-resolution spectra of the Br 3d region before and after exposure to the aqueous solution, you can look for changes in the peak shape or position that might indicate a chemical reaction involving the bromine atom.
-
Control Experiments: Perform control experiments with monolayers of other phosphonic acids that have more inert terminal groups (e.g., methyl-terminated). If these monolayers show greater stability under the same conditions, it would suggest that the bromo-group is involved in the degradation process.
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Solution Analysis: Analyze the aqueous solution after the stability test for the presence of bromide ions using techniques like ion chromatography. The detection of bromide ions would be direct evidence of the cleavage of the C-Br bond.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the expected water contact angle for a well-formed this compound monolayer?
A1: While specific values for this compound are not widely reported, for short-chain alkylphosphonic acids on common oxide surfaces, the water contact angle is typically in the range of 70-90 degrees. The exact value will depend on the packing density and ordering of the monolayer, as well as the underlying substrate.
Q2: How does the stability of phosphonic acid monolayers compare to other self-assembled monolayers?
A2: Phosphonic acid-based SAMs are generally considered to have better hydrolytic stability compared to some types of silane (B1218182) films, especially in alkaline conditions.[1] They are also more stable under ambient conditions than thiol-based SAMs on gold, which is attributed to the higher P-O bond energy compared to the S-Au bond.[1]
Q3: What are the key factors that determine the stability of a phosphonic acid monolayer in an aqueous solution?
A3: The primary factors include:
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The strength of the bond between the phosphonic acid headgroup and the substrate: Covalent bonding is stronger and more stable than hydrogen bonding.[1]
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The quality and packing of the monolayer: A densely packed and well-ordered monolayer can better resist the ingress of water to the substrate interface.
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The properties of the aqueous solution: pH, temperature, and ionic strength can all influence the rate of desorption or degradation.
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The nature of the terminal group: While the headgroup interaction is critical, the terminal group can also influence stability, especially if it is reactive in the aqueous environment.
Q4: Can I regenerate a degraded this compound monolayer?
A4: In most cases, it is more reliable to completely remove the degraded monolayer and fabricate a fresh one. This typically involves a rigorous cleaning procedure to remove all organic residues from the substrate surface before proceeding with the standard monolayer deposition protocol.
Q5: What characterization techniques are most useful for assessing the stability of these monolayers?
A5: A combination of techniques is often most informative:
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Contact Angle Goniometry: A simple and quick method to assess changes in surface hydrophobicity, which correlates with monolayer integrity.
-
X-ray Photoelectron Spectroscopy (XPS): Provides quantitative information on the elemental composition and chemical state of the surface, allowing for the direct observation of monolayer desorption or chemical changes.
-
Atomic Force Microscopy (AFM): Visualizes the surface morphology, revealing defects, pinholes, or changes in roughness that may occur as the monolayer degrades.[2]
Data Presentation
Table 1: Factors Influencing the Stability of Phosphonic Acid Monolayers in Aqueous Solutions
| Factor | Influence on Stability | Key Considerations |
| Substrate | High | Metal oxides (TiO₂, Al₂O₃, ZrO₂) generally form strong, stable bonds. The crystal face of the substrate can also play a role.[2] |
| Monolayer Quality | High | A well-ordered, densely packed monolayer provides a better barrier to water. |
| Post-Deposition Annealing | High | Can convert hydrogen bonds to more stable covalent bonds, suppressing desorption.[1][3] |
| pH of Aqueous Solution | Medium to High | Basic solutions can accelerate desorption.[3] |
| Temperature | Medium | Higher temperatures can increase the rate of desorption and degradation. |
| Terminal Group Chemistry | Low to Medium | The C-Br bond may be susceptible to hydrolysis or other reactions in specific aqueous environments. |
Experimental Protocols
Protocol 1: Formation of a this compound Monolayer on a Silicon Oxide Surface
-
Substrate Cleaning: a. Sonicate the silicon wafer with its native oxide layer in acetone for 15 minutes. b. Sonicate in isopropanol for 15 minutes. c. Sonicate in deionized water for 15 minutes. d. Dry the substrate under a stream of dry nitrogen. e. For enhanced hydroxylation, treat the substrate with UV/ozone for 10-15 minutes immediately prior to deposition.
-
Solution Preparation: a. Prepare a 1 mM solution of this compound in anhydrous tetrahydrofuran (THF). b. Ensure the this compound is of high purity and the solvent is anhydrous.
-
Monolayer Deposition: a. Immerse the cleaned and dried substrate in the phosphonic acid solution in a sealed container to prevent moisture contamination. b. Allow the deposition to proceed for 12-24 hours at room temperature.
-
Rinsing: a. Remove the substrate from the solution. b. Rinse thoroughly with fresh THF to remove any physisorbed molecules. c. Dry the substrate under a stream of dry nitrogen.
-
Optional Annealing: a. Heat the substrate in an oven at 120-140°C for 10-30 minutes to enhance monolayer stability.
Protocol 2: Aqueous Stability Testing
-
Initial Characterization: a. Measure the static water contact angle at multiple points on the freshly prepared monolayer. b. (Optional) Characterize the surface using XPS and/or AFM.
-
Aqueous Immersion: a. Immerse the monolayer-coated substrate in the aqueous solution of interest (e.g., phosphate-buffered saline, deionized water). b. Maintain the solution at a constant temperature for the desired duration of the experiment.
-
Post-Immersion Analysis: a. Remove the substrate from the aqueous solution. b. Rinse with deionized water and dry with a stream of nitrogen. c. Re-measure the static water contact angle and compare with the initial values. d. (Optional) Perform XPS and/or AFM analysis to assess changes in the monolayer's chemical composition and morphology.
Mandatory Visualization
Caption: Experimental workflow for the formation and stability testing of this compound monolayers.
Caption: Potential degradation pathways and observable indicators for this compound monolayers.
References
- 1. Structure and Order of Phosphonic Acid-Based Self-Assembled Monolayers on Si(100) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stability of phosphonic acid self-assembled monolayers on amorphous and single-crystalline aluminum oxide surfaces in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Self-assembled monolayers of alkylphosphonic acid on GaN substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: 4-Bromobutylphosphonic Acid Surface Coverage
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-Bromobutylphosphonic acid for surface modification. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues related to achieving complete and uniform surface coverage.
Troubleshooting Guide: Incomplete Surface Coverage
Incomplete surface coverage of this compound self-assembled monolayers (SAMs) can manifest as patchy or inconsistent surfaces, leading to unreliable downstream applications. This guide provides a systematic approach to identifying and resolving these issues.
Problem: Low or uneven surface coverage observed through characterization techniques (e.g., XPS, contact angle goniometry, AFM).
dot graph TD { A[Start: Incomplete Surface Coverage] --> B{Substrate Preparation}; B --> C{Contamination?}; C -- Yes --> D[Implement Rigorous Cleaning Protocol]; D --> E[Re-evaluate Surface Hydroxylation]; C -- No --> F{SAM Formation Protocol}; F --> G{Solution Quality}; G -- "Degraded/Impure?" --> H[Use Fresh, High-Purity Reagents & Anhydrous Solvent]; G -- "Optimal?" --> I{Deposition Time/Temperature}; I -- "Sub-optimal?" --> J[Optimize Incubation Time and Temperature]; I -- "Optimal?" --> K{Rinsing Step}; K -- "Aggressive?" --> L[Use Gentle Rinsing with Fresh Solvent]; K -- "Sufficient?" --> M[Ensure Removal of Physisorbed Molecules]; E --> F; H --> I; J --> K; L --> N[Characterize Surface]; M --> N; N -- "Coverage Complete?" --> O[End: Successful SAM Formation]; N -- "Coverage Incomplete?" --> B; subgraph Legend direction LR subgraph "Node Colors" direction LR Start[Start/End] Process[Process Step] Decision{Decision Point} end subgraph "Arrow Colors" direction LR path1[Primary Path] path2[Troubleshooting Loop] end end style Start fill:#34A853,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF style Process fill:#4285F4,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF style Decision fill:#FBBC05,stroke:#202124,stroke-width:2px,fontcolor:#202124 style O fill:#34A853,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF style path1 stroke:#4285F4,stroke-width:2px style path2 stroke:#EA4335,stroke-width:2px } caption: Troubleshooting Workflow for Incomplete Surface Coverage.
| Potential Cause | Recommended Action |
| Substrate Contamination | Implement a rigorous cleaning procedure for your substrate. This may include sonication in a series of high-purity solvents (e.g., acetone (B3395972), isopropanol (B130326), deionized water) followed by drying with an inert gas (e.g., nitrogen or argon). For silicon wafers, a piranha solution etch (a 3:1 mixture of sulfuric acid and 30% hydrogen peroxide) followed by thorough rinsing with deionized water can be effective. Caution: Piranha solution is extremely corrosive and should be handled with extreme care in a fume hood with appropriate personal protective equipment. |
| Insufficient Surface Hydroxylation | The phosphonic acid headgroup binds to hydroxyl (-OH) groups on the substrate surface. Ensure the surface is sufficiently hydroxylated. An oxygen plasma or UV/ozone treatment immediately prior to SAM formation can increase the density of hydroxyl groups, promoting better monolayer formation. |
| Degraded or Impure this compound | Use high-purity this compound. Impurities can disrupt the packing of the monolayer. If the compound has been stored for an extended period, consider its stability and potential degradation. |
| Presence of Water in Solvent | Use an anhydrous solvent for the phosphonic acid solution. Water in the solvent can lead to the formation of phosphonic acid aggregates in the solution and on the surface, resulting in a disordered and incomplete monolayer. |
| Sub-optimal Deposition Time | The self-assembly process takes time. Ensure a sufficiently long immersion time for the substrate in the phosphonic acid solution. Typical deposition times range from 12 to 24 hours. |
| Incorrect Solution Concentration | The concentration of the this compound solution can influence the quality of the SAM. A typical starting concentration is 1 mM. If you observe multilayer formation, try reducing the concentration. If the coverage is sparse, a slightly higher concentration might be beneficial, although this can also lead to disordered layers. |
| Ineffective Rinsing | After deposition, it is crucial to rinse the substrate thoroughly with fresh, anhydrous solvent to remove any physisorbed (non-covalently bound) molecules. Inadequate rinsing can leave a weakly bound overlayer, while overly aggressive rinsing could potentially remove parts of the monolayer. |
| Post-Deposition Annealing | For some phosphonic acids, a post-deposition annealing step (e.g., at 140°C for 24-48 hours) can promote the formation of more stable, covalent bonds between the phosphonic acid and the substrate, leading to a more robust monolayer.[1] |
Frequently Asked Questions (FAQs)
Q1: What is the ideal solvent for forming a this compound SAM?
A1: Anhydrous solvents are crucial to prevent the formation of aggregates. Tetrahydrofuran (B95107) (THF) is a commonly used solvent for phosphonic acid SAM formation.[1] The choice of solvent can also depend on the substrate material.
Q2: How can I confirm that a monolayer has formed and that the surface coverage is complete?
A2: A combination of surface characterization techniques is recommended:
-
Contact Angle Goniometry: A high water contact angle is indicative of a well-formed, hydrophobic monolayer. For a closely packed alkyl-terminated SAM, you would expect a significant increase in the water contact angle compared to the clean substrate.
-
X-ray Photoelectron Spectroscopy (XPS): XPS can confirm the elemental composition of the surface. You should observe signals for Phosphorus (P 2p), Bromine (Br 3d), Carbon (C 1s), and Oxygen (O 1s), along with the substrate signals. The relative atomic concentrations can provide information about the monolayer's completeness.
-
Atomic Force Microscopy (AFM): AFM can provide topographical information about the surface, revealing the presence of a uniform layer or identifying defects and aggregates.
Q3: Can the terminal bromine atom interfere with SAM formation?
A3: While the primary interaction is through the phosphonic acid headgroup, the terminal bromine atom can influence the intermolecular interactions within the monolayer. The electronegativity and size of the bromine atom may affect the packing density of the alkyl chains. However, it is not expected to prevent SAM formation.
Q4: What are the expected XPS binding energies for a this compound SAM?
A4: The exact binding energies can vary slightly depending on the instrument and the substrate. However, you can expect the following approximate binding energies:
-
P 2p: ~133-134 eV
-
Br 3d: ~70-71 eV
-
C 1s: The main peak for the alkyl chain will be around 285 eV, with a smaller component at a slightly higher binding energy for the carbon atom bonded to the bromine.
-
O 1s: You will see contributions from the substrate oxide and the P-O bonds of the phosphonic acid.
Q5: Does the butyl chain length affect the quality of the monolayer?
A5: Yes, the alkyl chain length plays a role in the van der Waals interactions between adjacent molecules. Shorter chains, like the butyl chain in this compound, may result in a less ordered monolayer compared to longer-chain phosphonic acids due to weaker intermolecular forces.
Experimental Protocols
Below are generalized protocols for the formation of a this compound SAM on common substrates. These should be considered as starting points and may require optimization for your specific application.
Protocol 1: SAM Formation on Silicon Oxide (SiO₂) Substrates
dot graph TD { A[Start: Clean SiO₂ Substrate] --> B(Sonication in Acetone, 15 min); B --> C(Sonication in Isopropanol, 15 min); C --> D(Rinse with Deionized Water); D --> E(Dry with N₂/Ar Stream); E --> F{UV/Ozone or O₂ Plasma Treatment (Optional)}; F --> G[Prepare 1 mM this compound in Anhydrous THF]; G --> H[Immerse Substrate in Solution for 12-24h]; H --> I[Rinse with Fresh Anhydrous THF]; I --> J[Dry with N₂/Ar Stream]; J --> K[Characterize Surface]; K --> L[End: SAM-Coated Substrate];
} caption: Workflow for SAM formation on SiO₂.
-
Substrate Cleaning:
-
Sonicate the silicon wafer with its native oxide layer in acetone for 15 minutes.
-
Sonicate in isopropanol for 15 minutes.
-
Rinse thoroughly with deionized water.
-
Dry the substrate under a stream of nitrogen or argon gas.
-
-
Surface Activation (Optional but Recommended):
-
Treat the cleaned substrate with UV/ozone or oxygen plasma for 5-10 minutes to ensure a high density of surface hydroxyl groups.
-
-
SAM Formation:
-
Prepare a 1 mM solution of this compound in anhydrous tetrahydrofuran (THF).
-
Immerse the cleaned and activated substrate in the solution in a sealed container to prevent solvent evaporation.
-
Allow the self-assembly to proceed for 12-24 hours at room temperature.
-
-
Rinsing and Drying:
-
Remove the substrate from the solution and rinse it thoroughly with fresh anhydrous THF to remove any physisorbed molecules.
-
Dry the substrate under a stream of nitrogen or argon gas.
-
-
Characterization:
-
Characterize the surface using techniques such as contact angle goniometry and XPS to confirm monolayer formation and assess its quality.
-
Protocol 2: SAM Formation on Titanium Dioxide (TiO₂) Substrates
The protocol for TiO₂ is similar to that for SiO₂, with the primary difference being the substrate cleaning and activation steps.
-
Substrate Cleaning:
-
Sonicate the TiO₂ substrate in a detergent solution (e.g., 2% Hellmanex in water) for 15 minutes.
-
Rinse thoroughly with deionized water.
-
Sonicate in isopropanol for 15 minutes.
-
Rinse with deionized water and dry under a stream of nitrogen or argon.
-
-
Surface Activation:
-
An oxygen plasma or UV/ozone treatment for 5-10 minutes is highly recommended to clean and hydroxylate the TiO₂ surface.
-
-
SAM Formation, Rinsing, Drying, and Characterization:
-
Follow steps 3, 4, and 5 from Protocol 1. A post-deposition annealing step at 140°C for 24-48 hours can improve the stability of the monolayer on TiO₂.[1]
-
Quantitative Data Summary
The following tables summarize expected characterization data for phosphonic acid SAMs. Note that specific values for this compound may vary and should be determined experimentally.
Table 1: Expected Water Contact Angles
| Substrate | Treatment | Expected Water Contact Angle (θ) |
| SiO₂/Si | Cleaned/Hydroxylated | < 15° |
| SiO₂/Si | After this compound SAM | > 70° (indicative of hydrophobic surface) |
| TiO₂ | Cleaned/Hydroxylated | < 20° |
| TiO₂ | After this compound SAM | > 80° (indicative of hydrophobic surface) |
Table 2: Approximate XPS Binding Energies (in eV)
| Element | Core Level | Approximate Binding Energy (eV) | Notes |
| Phosphorus | P 2p | 133 - 134 | Confirms presence of phosphonic acid headgroup. |
| Bromine | Br 3d | 70 - 71 | Confirms presence of the terminal bromo group. |
| Carbon | C 1s | ~285.0 | Aliphatic C-C and C-H bonds. |
| ~286.5 | C-Br bond. | ||
| Oxygen | O 1s | ~531-533 | Contributions from substrate oxide and P-O bonds. |
| Silicon | Si 2p | ~99 (elemental), ~103 (oxide) | Substrate signal. |
| Titanium | Ti 2p | ~458 (Ti⁴⁺ in TiO₂) | Substrate signal. |
Disclaimer: The information provided in this technical support center is intended as a guide for research purposes. The experimental protocols and data are based on general knowledge of phosphonic acid SAMs and may require optimization for your specific materials and equipment. Always follow appropriate laboratory safety procedures.
References
Technical Support Center: Purification of Nanoparticles Modified with 4-Bromobutylphosphonic Acid
This guide provides researchers, scientists, and drug development professionals with essential troubleshooting advice and frequently asked questions regarding the purification of nanoparticles following surface modification with 4-Bromobutylphosphonic acid.
Troubleshooting Guide
This section addresses specific issues that may arise during the post-modification purification process.
Problem: My nanoparticles are aggregating after modification or during purification.
Symptoms:
-
The nanoparticle suspension appears cloudy or contains visible precipitates.[1]
-
Dynamic Light Scattering (DLS) analysis shows a significant and undesirable increase in the hydrodynamic diameter.[1]
Potential Causes & Solutions:
| Potential Cause | Recommended Solution(s) |
| Incomplete Ligand Coverage | Insufficient surface functionalization leaves exposed patches on the nanoparticles, leading to aggregation.[1][2] Solution: Optimize the modification reaction by increasing the molar excess of this compound, extending the reaction time (e.g., 18-24 hours), or moderately increasing the temperature to promote more efficient binding.[1][2] |
| pH-Induced Instability | The addition of acidic phosphonic acid can lower the suspension's pH, bringing the nanoparticles close to their isoelectric point (IEP), where their surface charge is minimal, and electrostatic repulsion is weakest.[1][2] Solution: Adjust and maintain the pH of the nanoparticle suspension in a range that ensures high colloidal stability (e.g., pH 5.5-6.5 for iron oxide nanoparticles) before and during the modification reaction.[2] |
| High Ionic Strength | The use of high-salt buffers (e.g., Phosphate-Buffered Saline - PBS) can compress the electrical double layer around the nanoparticles, reducing repulsive forces and causing aggregation.[2] Solution: Perform purification and final resuspension in low-ionic-strength buffers or deionized water.[2] If a specific buffer is required, introduce it gradually after confirming the stability of the purified nanoparticles in a lower-salt medium. |
| Harsh Purification Method | High-speed centrifugation can create densely packed pellets that are difficult to resuspend, leading to irreversible aggregation.[2] Solution: Use lower centrifugation speeds or switch to gentler purification methods such as dialysis, size exclusion chromatography (SEC), or tangential flow filtration (TFF).[2][3] |
dot
Caption: Troubleshooting flowchart for nanoparticle aggregation.
Frequently Asked Questions (FAQs)
Q1: Which purification method is best for removing excess this compound?
The ideal method depends on your specific nanoparticles, scale, required purity, and available equipment. A comparison of common techniques is provided below.
| Method | Principle | Speed | Scalability | Gentleness | Key Considerations |
| Centrifugation & Washing | Separation based on density differences by pelleting nanoparticles.[4] | Fast | Moderate | Can be harsh; risk of irreversible aggregation.[2] | Optimize centrifugation speed and duration to avoid tightly packed pellets.[2] Usually requires 2-3 washing cycles.[5] |
| Dialysis | Diffusion-driven separation of small molecules across a semi-permeable membrane based on a concentration gradient.[3][4] | Slow (24-48h)[2] | High | Very gentle; avoids mechanical stress on particles.[3] | Requires large volumes of buffer and long processing times.[6] The membrane's Molecular Weight Cut-Off (MWCO) must be appropriate to retain nanoparticles.[3] |
| Size Exclusion Chromatography (SEC) | Separation based on the hydrodynamic volume of particles as they pass through a porous column matrix.[7][8] | Moderate | Good for lab scale; semi-preparative scale is possible.[9] | Gentle | Excellent for achieving monodisperse samples.[10] Potential for nanoparticle adsorption to the column material.[7] |
| Tangential Flow Filtration (TFF) / Diafiltration | Separation by size using a membrane, where the suspension flows parallel to the membrane surface, minimizing fouling.[11][12] | Fast | Excellent | Gentle and low-stress.[12] | Highly efficient for simultaneous purification, concentration, and buffer exchange.[11] Requires specialized equipment. |
Q2: How can I confirm the successful attachment of this compound to the nanoparticle surface?
Several characterization techniques can be used to verify successful surface modification.
| Technique | Information Provided |
| Dynamic Light Scattering (DLS) | Measures the hydrodynamic diameter. A slight increase in size after modification can indicate the presence of the new surface layer.[13] |
| Zeta Potential | Measures surface charge. A significant change in zeta potential post-modification is a strong indicator of a new surface chemistry. Phosphonic acid attachment typically imparts a more negative surface charge.[13][14] |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Identifies chemical bonds. Can confirm the presence of characteristic phosphonate (B1237965) (P-O, P=O) and alkyl chain (C-H) vibrations on the nanoparticle surface.[1] |
| X-ray Photoelectron Spectroscopy (XPS) | Determines elemental composition and chemical states at the surface.[1] It can definitively confirm the presence of phosphorus (P) and bromine (Br) from the ligand.[13] |
| Thermogravimetric Analysis (TGA) | Measures mass change with temperature. Allows for the quantification of the amount of organic ligand bound to the inorganic nanoparticle core.[1][13] |
| Solid-State ³¹P NMR | Provides detailed information on the chemical environment and binding modes of the phosphonic acid group to the nanoparticle surface.[15][16] A chemical shift change compared to the free ligand indicates surface binding.[16] |
Q3: What is a general workflow for modification and purification?
The following diagram illustrates a typical experimental sequence for modifying, purifying, and characterizing your nanoparticles.
dot
Caption: General experimental workflow for nanoparticle modification.
Experimental Protocols
Protocol 1: Purification by Repeated Centrifugation and Washing
This method is suitable for nanoparticles that can withstand centrifugation without irreversible aggregation.
-
Initial Separation: Following the modification reaction, transfer the nanoparticle suspension to appropriate centrifuge tubes.
-
Centrifugation: Centrifuge the suspension at a speed and time sufficient to pellet the nanoparticles (e.g., 12,000 x g for 20-30 minutes; this must be optimized for your specific particle size and density).[5]
-
Supernatant Removal: Carefully decant or pipette off the supernatant, which contains the excess, unbound this compound and reaction byproducts.[5]
-
Resuspension: Add a volume of fresh, appropriate solvent (e.g., deionized water or a low-ionic-strength buffer) equal to the initial volume. Resuspend the pellet thoroughly using gentle methods like pipetting or bath sonication for a short duration (e.g., 5-10 minutes).[5]
-
Repeat: Repeat steps 2-4 for a total of 2-3 washing cycles to ensure complete removal of impurities.[5]
-
Final Product: After the final wash, resuspend the nanoparticle pellet in the desired buffer or solvent for storage and characterization.
Protocol 2: Purification by Dialysis
This gentle method is ideal for nanoparticles that are sensitive to mechanical stress.[3]
-
Prepare Dialysis Tubing: Cut a suitable length of dialysis tubing with a Molecular Weight Cut-Off (MWCO) that is significantly smaller than your nanoparticles to ensure their retention (e.g., 20-50 kDa MWCO). Prepare the membrane according to the manufacturer's instructions (this may involve boiling or rinsing).
-
Load Sample: Secure one end of the tubing with a clip. Load the nanoparticle suspension into the tubing, leaving some headspace to allow for osmotic pressure changes. Secure the other end with a second clip.
-
Dialysis: Immerse the loaded dialysis tube in a large beaker containing the dialysis buffer (e.g., deionized water) at a volume at least 100 times that of the sample. Stir the buffer gently with a magnetic stir bar (if nanoparticles are non-magnetic) to maintain the concentration gradient.[3]
-
Buffer Exchange: For efficient purification, change the dialysis buffer completely every few hours for the first day, then less frequently. A typical dialysis process runs for 24-48 hours.[2]
-
Sample Recovery: Carefully remove the dialysis tube from the buffer, remove one clip, and pipette the purified nanoparticle suspension into a clean storage tube. Note that the sample volume may have increased slightly due to osmosis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 4. Purification processes of polymeric nanoparticles: How to improve their clinical translation? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Size-exclusion chromatography of metal nanoparticles and quantum dots - PMC [pmc.ncbi.nlm.nih.gov]
- 8. nimbus.elte.hu [nimbus.elte.hu]
- 9. mdpi.com [mdpi.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. emrrp.el.erdc.dren.mil [emrrp.el.erdc.dren.mil]
- 12. diva-portal.org [diva-portal.org]
- 13. Study of Perfluorophosphonic Acid Surface Modifications on Zinc Oxide Nanoparticles [mdpi.com]
- 14. Modification of Amorphous Mesoporous Zirconia Nanoparticles with Bisphosphonic Acids: A Straightforward Approach for Tailoring the Surface Properties of the Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Technical Support Center: 4-Bromobutylphosphonic Acid Surface Chemistry
Welcome to the technical support center for researchers working with 4-Bromobutylphosphonic acid. This guide provides troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the removal of physisorbed layers of this molecule from various surfaces.
Frequently Asked Questions (FAQs)
Q1: What is the difference between physisorbed and chemisorbed this compound?
A1: The distinction lies in the nature of the interaction with the surface. Physisorption is a weaker interaction, driven by van der Waals forces, where the molecule adheres to the surface without forming a covalent bond.[1][2] Chemisorption involves the formation of a direct chemical bond, in this case, typically a stable M-O-P bond between the phosphonic acid headgroup and a metal oxide surface.[3][4] Physisorbed layers are generally easier to remove than chemisorbed monolayers.[1][5]
Q2: Why is it crucial to remove the physisorbed layer of this compound?
A2: Incomplete removal of the weakly bound physisorbed multilayer can lead to several experimental artifacts. These include inaccurate surface characterization measurements, poor reproducibility of surface functionalization, and potential delamination or instability of subsequently deposited layers. For applications relying on a well-defined monolayer, such as in biosensors or electronic devices, a pristine chemisorbed layer is essential.
Q3: What are the initial signs of incomplete removal of physisorbed this compound?
A3: Common indicators include inconsistent results from surface analysis techniques like X-ray Photoelectron Spectroscopy (XPS) or contact angle measurements. For instance, you might observe higher than expected phosphorus or carbon signals in XPS, or variable water contact angles across the surface, suggesting a disordered, multilayer film.
Q4: Can elevated temperatures be used to remove physisorbed this compound?
A4: While increasing temperature can promote desorption of physisorbed molecules by providing enough kinetic energy to overcome the weak van der Waals forces[1], it must be approached with caution. For this compound, which has a melting point of 127.0 to 131.0 °C[6][7], excessive heat could lead to decomposition or unwanted surface reactions rather than simple desorption. A post-deposition annealing step is sometimes used to strengthen the bond of the chemisorbed layer, which might be followed by a rinsing step to remove any remaining physisorbed molecules.[8]
Troubleshooting Guide
This guide addresses specific issues you may encounter when attempting to remove physisorbed this compound, leaving a uniform, chemisorbed monolayer.
Problem 1: Inconsistent Surface Characterization After Rinsing
-
Symptoms:
-
Variable water contact angle measurements across the substrate.
-
XPS data shows a higher than expected P 2p or C 1s signal, suggesting a thick or disordered organic layer.
-
Atomic Force Microscopy (AFM) reveals a rough or uneven surface morphology not indicative of a monolayer.
-
-
Possible Causes:
-
Ineffective solvent for removing physisorbed molecules.
-
Insufficient rinsing time or agitation.
-
Redeposition of molecules from the rinsing solvent.
-
-
Solutions:
-
Solvent Selection: Choose a solvent in which this compound is soluble but which will not disrupt the underlying chemisorbed layer. Common choices for rinsing phosphonic acid-modified surfaces include tetrahydrofuran (B95107) (THF) and methanol.[9] A sequential rinse with multiple pure solvents can be effective.[8]
-
Rinsing Protocol:
-
Immerse the substrate in the chosen solvent.
-
Use sonication for short durations (e.g., 5-10 minutes) to provide mechanical energy to dislodge physisorbed molecules.[9][10] Be cautious with delicate substrates.
-
Repeat the rinsing step with fresh, pure solvent to prevent redeposition.[9]
-
Dry the substrate with a stream of inert gas (e.g., nitrogen or argon) after the final rinse.[8][10]
-
-
Problem 2: Evidence of Both Physisorbed and Chemisorbed Species
-
Symptoms:
-
Complex, multi-peak envelopes in high-resolution XPS scans of the P 2p or O 1s regions, indicating multiple binding states.
-
FTIR spectroscopy showing vibrational modes that are not characteristic of a well-ordered, chemisorbed monolayer.
-
-
Possible Causes:
-
The rinsing procedure is too mild to remove all weakly bound molecules.
-
The initial deposition process resulted in significant aggregation and multilayer formation.
-
-
Solutions:
-
Optimize Rinsing: Increase the sonication time or the number of rinsing cycles. Consider a solvent with a different polarity that might be more effective at solvating the physisorbed molecules without affecting the chemisorbed layer.
-
Review Deposition Protocol: Ensure the concentration of the this compound solution used for deposition is not too high, as this can favor multilayer formation. A typical concentration is in the range of 0.1 mM to 1 mM.[8]
-
Experimental Protocols
Protocol 1: Standard Solvent Rinsing for Removal of Physisorbed Layers
This protocol describes a general procedure for removing physisorbed this compound after the initial self-assembly process.
-
Initial Removal: After the desired deposition time, remove the substrate from the this compound solution.
-
Solvent Rinse 1 (e.g., Tetrahydrofuran - THF):
-
Place the substrate in a beaker with fresh, pure THF.
-
Sonicate for 10 minutes.
-
-
Solvent Rinse 2 (e.g., Methanol):
-
Transfer the substrate to a new beaker with fresh, pure methanol.
-
Sonicate for another 10 minutes.
-
-
Final Rinse: Briefly rinse the substrate with the second solvent to remove any residual impurities.
-
Drying: Dry the substrate under a stream of high-purity nitrogen or argon gas.[10]
Protocol 2: Characterization by X-ray Photoelectron Spectroscopy (XPS)
This protocol is to verify the removal of the physisorbed layer and confirm the presence of the chemisorbed monolayer.
-
Sample Introduction: Mount the dried, modified substrate onto the XPS sample holder and introduce it into the ultra-high vacuum (UHV) chamber.[8]
-
Survey Scan: Acquire a survey spectrum (e.g., 0-1100 eV) to identify all elements present on the surface. The presence of a P 2p peak confirms the phosphonic acid is still on the surface.[3][10]
-
High-Resolution Scans: Acquire high-resolution spectra for P 2p, C 1s, O 1s, Br 3d, and the primary substrate elements (e.g., Ti 2p, Si 2p).
-
Data Analysis:
-
Elemental Quantification: Determine the atomic percentages of the elements. A successful removal of the physisorbed layer should result in a decrease in the overall carbon and phosphorus signal compared to a non-rinsed sample, moving towards values expected for a monolayer.
-
Chemical State Analysis: Analyze the binding energies and peak shapes. The P 2p peak for a chemisorbed phosphonate (B1237965) will be at a different binding energy than that of a physisorbed phosphonic acid. A single, well-defined peak is indicative of a uniform monolayer.
-
Data Presentation
Table 1: Troubleshooting Summary for Removal of Physisorbed this compound
| Issue | Symptom | Possible Cause | Recommended Action |
| Incomplete Removal | High C and P signals in XPS, variable contact angle | Ineffective rinsing | Sequential rinsing with THF and Methanol with sonication |
| Surface Damage | Loss of all phosphonic acid signal in XPS | Overly aggressive sonication or harsh solvent | Reduce sonication time/power; ensure solvent compatibility |
| Redeposition | Streaky or hazy appearance on the surface | Contaminated rinsing solvent | Use fresh, high-purity solvent for each rinsing step |
Table 2: Expected XPS Data for Surface Species
| Surface State | Expected P 2p Peak Characteristics | Expected C 1s / Substrate Signal Ratio |
| Multilayer (Physisorbed + Chemisorbed) | Broad peak or multiple components | High |
| Monolayer (Chemisorbed) | Single, sharp peak at a consistent binding energy | Lower than multilayer, consistent with theoretical monolayer coverage |
| Bare Substrate | No P 2p peak | N/A |
Visualizations
Caption: Troubleshooting workflow for removing physisorbed molecules.
Caption: Relationship between surface species during the removal process.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Adsorption â Physisorption and Chemisorption Explained [gcea.de]
- 6. (4-BroMobutyl)phosphonic acid CAS#: 1190-14-3 [m.chemicalbook.com]
- 7. echemi.com [echemi.com]
- 8. benchchem.com [benchchem.com]
- 9. Structure and Order of Phosphonic Acid-Based Self-Assembled Monolayers on Si(100) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Phosphonic Acid Surface Modifications
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on scaling up phosphonic acid surface modifications.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges encountered when scaling up phosphonic acid surface modifications?
A1: The most frequent challenges include ensuring monolayer homogeneity and stability over larger surface areas. Specific issues that arise during scale-up are inconsistent surface coverage, formation of multilayers or aggregates, and chemical degradation of the phosphonic acid layer. Maintaining stringent control over experimental parameters such as substrate cleanliness, phosphonic acid concentration, solvent purity, immersion time, and curing temperature is critical to address these challenges.
Q2: How does the choice of solvent affect the quality of the phosphonic acid monolayer?
A2: The solvent plays a crucial role in the formation of high-quality phosphonic acid self-assembled monolayers (SAMs). The solvent must effectively dissolve the phosphonic acid without causing its degradation or aggregation in the solution. Protic solvents like ethanol (B145695) and water can co-adsorb onto the substrate surface, competing with the phosphonic acid molecules and leading to defects in the monolayer. Aprotic solvents such as tetrahydrofuran (B95107) (THF) and toluene (B28343) are often preferred as they minimize this competition. The solvent's polarity can also influence the packing density and orientation of the molecules in the SAM.
Q3: What is the importance of the curing or annealing step after phosphonic acid deposition?
A3: The post-deposition curing or annealing step is critical for forming a dense, well-ordered, and covalently bonded phosphonic acid monolayer. This thermal treatment provides the necessary energy to remove residual solvent, promote the condensation reaction between the phosphonic acid headgroup and the surface hydroxyl groups, and encourage the self-organization and packing of the alkyl chains. This process enhances the thermal and chemical stability of the modified surface.
Troubleshooting Guide
Issue 1: Inconsistent Surface Coating or Patchy Monolayers
Q: My phosphonic acid coating is not uniform across the substrate. How can I improve the homogeneity?
A: Inconsistent coatings are often due to issues with substrate preparation, solution purity, or deposition conditions.
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Substrate Cleanliness: The substrate must be meticulously cleaned to remove organic and inorganic contaminants. Any residue will mask the surface hydroxyl groups, preventing the phosphonic acid from binding. A common and effective method is treatment with a piranha solution (a mixture of sulfuric acid and hydrogen peroxide) or UV/Ozone cleaning.
-
Surface Activation: Ensure the substrate has a sufficient density of hydroxyl (-OH) groups, as these are the primary binding sites for phosphonic acids. For materials like silicon, an RCA clean followed by oxidation is recommended. For metal oxides, a brief treatment with a mild acid or base can regenerate the hydroxyl layer.
-
Solution Stability: Phosphonic acids can be prone to hydrolysis and aggregation in solution. Prepare fresh solutions before each use and consider using anhydrous solvents to minimize water content.
-
Deposition Method: For larger substrates, dip coating with controlled withdrawal speeds or spray coating can provide more uniform results than static immersion.
Issue 2: Formation of Aggregates and Multilayers
Q: I am observing multilayer formation instead of a monolayer. What causes this and how can it be prevented?
A: Multilayer formation is typically caused by high concentrations of the phosphonic acid, the presence of water in the solvent, or excessively long immersion times.
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Concentration Optimization: Reduce the concentration of the phosphonic acid solution. Typical concentrations for monolayer formation are in the range of 1-5 mM. Higher concentrations can lead to the physisorption of additional layers on top of the initial chemisorbed monolayer.
-
Solvent Purity: The presence of water can facilitate intermolecular hydrogen bonding between phosphonic acid molecules, leading to the formation of aggregates in solution and subsequent deposition as multilayers. Using anhydrous solvents and handling solutions in a low-humidity environment (e.g., a glovebox) is recommended.
-
Immersion Time: Minimize the immersion time to the duration necessary for monolayer formation. Prolonged exposure can promote the growth of multilayers. This time can range from a few minutes to several hours depending on the specific system.
-
Rinsing Step: After deposition, a thorough rinsing step with a fresh solvent is crucial to remove any loosely bound (physisorbed) molecules, leaving only the covalently bonded monolayer.
Experimental Protocols
Protocol 1: General Procedure for Phosphonic Acid Modification of Titanium Dioxide (TiO₂) Surfaces
-
Substrate Cleaning:
-
Sonicate the TiO₂ substrate in a sequence of acetone, isopropanol, and deionized water for 15 minutes each.
-
Dry the substrate under a stream of nitrogen gas.
-
Perform a UV/Ozone treatment for 20 minutes to remove any remaining organic contaminants and ensure a fully hydroxylated surface.
-
-
Solution Preparation:
-
Prepare a 1 mM solution of the desired phosphonic acid in anhydrous tetrahydrofuran (THF) inside a glovebox to minimize exposure to atmospheric moisture.
-
-
Surface Modification:
-
Immerse the cleaned and dried TiO₂ substrate in the phosphonic acid solution for 12-18 hours at room temperature.
-
Ensure the container is sealed to prevent solvent evaporation and contamination.
-
-
Rinsing and Curing:
-
Remove the substrate from the solution and rinse it thoroughly with fresh THF to remove any physisorbed molecules.
-
Dry the substrate again with nitrogen gas.
-
Cure the modified substrate in an oven at 120 °C for 1 hour to promote covalent bond formation and improve layer stability.
-
Quantitative Data Summary
The tables below summarize key parameters influencing the quality of phosphonic acid monolayers.
Table 1: Effect of Phosphonic Acid Concentration on Surface Properties
| Concentration (mM) | Water Contact Angle (°) | Layer Thickness (nm) | Surface Coverage (%) |
| 0.1 | 85 ± 3 | 1.2 ± 0.2 | 80 ± 5 |
| 1.0 | 105 ± 2 | 1.8 ± 0.1 | 95 ± 2 |
| 5.0 | 102 ± 4 | 2.5 ± 0.4 | >95 (Multilayer risk) |
| 10.0 | 98 ± 5 | 4.1 ± 0.6 | Multilayer formation |
Data is representative and compiled from typical results in the literature. Actual values will vary with the specific phosphonic acid and substrate used.
Table 2: Influence of Curing Temperature on Monolayer Stability
| Curing Temperature (°C) | Water Contact Angle (°) after 24h in PBS | % Monolayer Remaining after Sonication |
| 25 (No Cure) | 80 ± 5 | 65 ± 8 |
| 80 | 95 ± 3 | 85 ± 5 |
| 120 | 104 ± 2 | 98 ± 2 |
| 150 | 105 ± 2 | 99 ± 1 |
PBS: Phosphate-Buffered Saline. Data illustrates improved stability with thermal curing.
Effect of solvent on 4-Bromobutylphosphonic acid monolayer quality
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Bromobutylphosphonic acid (4-BBPA) self-assembled monolayers (SAMs). The quality of these monolayers is critically dependent on experimental conditions, with the choice of solvent being a primary factor.
Troubleshooting Guide: Effect of Solvent on Monolayer Quality
Defective or incomplete monolayer formation is a common issue in SAM preparation. The choice of solvent plays a crucial role in the quality of the resulting 4-BBPA monolayer. Below is a guide to troubleshoot common problems related to solvent selection.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Contact Angle / Hydrophilic Surface | Incomplete Monolayer Formation: The solvent may be interfering with the self-assembly process, leading to a disordered and sparse monolayer that exposes the underlying hydrophilic substrate. This is common with polar or protic solvents (e.g., ethanol (B145695), methanol, water) which can compete with the phosphonic acid headgroup for binding sites on the substrate. | Switch to a less polar, aprotic solvent such as Tetrahydrofuran (B95107) (THF) or toluene. These solvents have lower dielectric constants and are less likely to interfere with the phosphonic acid's interaction with the substrate surface, promoting the formation of a denser, more ordered monolayer.[1] |
| Hazy or Visibly Uneven Monolayer | Aggregation of 4-BBPA in Solution: The 4-BBPA may not be fully solvated, leading to the deposition of aggregates rather than a uniform monolayer. This can occur if the solvent has poor solvating power for 4-BBPA. Solvent-Induced Surface Contamination: Some solvents can either contain or introduce contaminants that co-deposit with the 4-BBPA. | Ensure the 4-BBPA is fully dissolved in the chosen solvent; gentle sonication may be necessary. Always use high-purity, anhydrous solvents to minimize contaminants and water content, which can disrupt monolayer formation. |
| Inconsistent Results Between Experiments | Solvent Purity and Water Content: The presence of even small amounts of water or other impurities in the solvent can significantly impact the reproducibility of monolayer formation. Water can pre-adsorb to the substrate surface, blocking binding sites for the 4-BBPA. | Use fresh, anhydrous solvent for each experiment. Store solvents under an inert atmosphere (e.g., nitrogen or argon) to prevent water absorption. |
| Poor Adhesion of Subsequent Layers | Disordered Monolayer: If the 4-BBPA monolayer is not well-ordered, the terminal bromo groups may not be uniformly exposed, leading to poor and inconsistent subsequent chemical modifications. Solvents that promote rapid, uncontrolled adsorption can lead to such disordered layers. | Increase the deposition time to allow for molecular rearrangement and the formation of a more ordered monolayer. Slower formation in a less polar solvent often yields a more crystalline and stable SAM. |
Data on Solvent Effects on Phosphonic Acid Monolayer Quality
| Solvent Type | Dielectric Constant | Expected Monolayer Quality | Rationale |
| Non-polar, Aprotic (e.g., Toluene) | Low | High | Minimal interaction with the substrate surface, allowing for strong binding of the phosphonic acid headgroup and dense packing of the alkyl chains.[1] |
| Moderately Polar, Aprotic (e.g., THF) | Moderate | Good to High | Generally a good balance between solvating the phosphonic acid and minimizing interference with the self-assembly process. A common choice for phosphonic acid SAMs. |
| Polar, Aprotic (e.g., Acetone, Acetonitrile) | High | Moderate to Low | Higher polarity can lead to increased competition with the substrate, potentially resulting in a less ordered monolayer with more defects. |
| Polar, Protic (e.g., Ethanol, Methanol, Water) | High | Low | The protic nature and high polarity of these solvents lead to strong interactions with the metal oxide substrate, significantly disrupting the formation of a well-ordered SAM.[1] |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound for SAM formation?
A1: For optimal monolayer quality, it is recommended to use a non-polar or moderately polar aprotic solvent. Tetrahydrofuran (THF) is a commonly used and effective solvent for phosphonic acid SAMs. Toluene is another excellent choice, particularly when a very high-quality, ordered monolayer is desired.
Q2: Can I use ethanol to dissolve this compound?
A2: While 4-BBPA may be soluble in ethanol, it is generally not recommended for forming high-quality SAMs. The polar and protic nature of ethanol can interfere with the binding of the phosphonic acid to the substrate, leading to a disordered monolayer with a higher density of defects.[1]
Q3: How critical is the purity of the solvent?
A3: Solvent purity is extremely critical. The presence of water or other impurities can significantly degrade the quality of the SAM by competing for binding sites on the substrate and disrupting the self-assembly process. Always use high-purity, anhydrous solvents.
Q4: How can I characterize the quality of my this compound monolayer?
A4: Common techniques for characterizing SAM quality include:
-
Contact Angle Goniometry: A high water contact angle is indicative of a well-formed, hydrophobic monolayer.
-
X-ray Photoelectron Spectroscopy (XPS): Can confirm the elemental composition of the surface and the chemical state of the phosphonic acid headgroup.
-
Atomic Force Microscopy (AFM): Provides information on the surface morphology and can reveal defects or aggregation in the monolayer.
-
Ellipsometry: Can be used to measure the thickness of the monolayer.
Q5: My monolayer appears hazy. What could be the cause?
A5: A hazy appearance often indicates the presence of aggregates on the surface rather than a uniform monolayer. This can be caused by poor solubility of the 4-BBPA in the chosen solvent or the use of a non-optimal solvent that promotes aggregation. Ensure the 4-BBPA is fully dissolved before immersing the substrate, and consider switching to a better solvent like THF.
Experimental Protocols
1. Substrate Preparation
-
Clean the substrate (e.g., silicon wafer with native oxide, titanium dioxide) by sonicating in a sequence of solvents: acetone, isopropanol, and deionized water (10-15 minutes each).
-
Dry the substrate with a stream of high-purity nitrogen or argon.
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Immediately before use, treat the substrate with oxygen plasma or a UV-ozone cleaner for 5-10 minutes to ensure a fresh, hydroxylated surface.
2. This compound Solution Preparation
-
Prepare a 1 mM solution of this compound in anhydrous tetrahydrofuran (THF).
-
Ensure the 4-BBPA is fully dissolved. If necessary, sonicate the solution for a few minutes.
3. Self-Assembled Monolayer (SAM) Formation
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Immerse the cleaned and dried substrate into the 4-BBPA solution in a sealed container to prevent solvent evaporation.
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Allow the self-assembly to proceed for 12-24 hours at room temperature.
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Remove the substrate from the solution and rinse thoroughly with fresh, pure THF to remove any non-covalently bound molecules.
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Dry the substrate again with a stream of high-purity nitrogen.
Visualizations
Caption: Experimental workflow for the formation of a 4-BBPA self-assembled monolayer.
Caption: Troubleshooting logic for solvent-related issues in 4-BBPA monolayer formation.
References
Temperature optimization for phosphonic acid self-assembly
Technical Support Center: Phosphonic Acid Self-Assembly
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the temperature for phosphonic acid self-assembly.
Frequently Asked Questions (FAQs)
Q1: What is the typical temperature range for phosphonic acid self-assembled monolayer (SAM) formation?
A1: Phosphonic acid SAM deposition is often carried out at room temperature. However, elevated temperatures, such as 60°C, can be used to potentially speed up the formation process.[1] It is important to note that higher temperatures can sometimes lead to disordered layers.[1] A post-deposition annealing step, for instance at 140°C, may be performed to encourage the formation of stable covalent bonds between the phosphonic acid and the substrate surface.[1][2]
Q2: How does temperature affect the quality and ordering of the phosphonic acid SAM?
A2: Temperature is a critical parameter that significantly influences the quality and ordering of the resulting SAM.[1] While moderate heating can accelerate monolayer formation, excessive temperatures during deposition can result in disordered structures.[1] Post-deposition annealing is a common strategy to improve the thermal stability and covalent bonding of the SAM to the substrate.[1][2]
Q3: What is the thermal stability of phosphonic acid SAMs?
A3: Phosphonic acid SAMs are known for their high thermal stability, particularly the anchoring group's bond to metal oxide surfaces. The P-O bonding between the phosphonic acid headgroup and the metal substrate can be robust and stable up to 800°C.[3][4] However, the overall thermal stability of the SAM is often limited by the degradation of the molecular backbone, which can occur at lower temperatures.[4][5][6] For example, the degradation of a perfluorocarbon backbone has been observed at temperatures between 250–300°C.[7] On a silicon substrate, butylphosphonic acid (BPA) SAMs have been shown to be stable up to 350°C.[3][8]
Q4: Can I perform a post-deposition annealing step? What are the recommended conditions?
A4: Yes, a post-deposition annealing step is often recommended to promote the formation of stable covalent bonds.[1] A common annealing temperature is 140°C.[1][2][3] For instance, after the initial physisorption of butylphosphonic acid (BPA) on a Si substrate, the substrate can be heated at 140°C for 2 days in a thermostatic oven under ambient pressure.[3][8]
Troubleshooting Guide
Problem 1: Poor or incomplete monolayer formation.
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Possible Cause: The deposition temperature may be too low, leading to a slow formation rate.
-
Troubleshooting Steps:
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Consider increasing the deposition temperature to a moderate level (e.g., 60°C) to accelerate the self-assembly process.[1]
-
Ensure the deposition time is sufficient, which can range from a few hours to over 24 hours.[1]
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Confirm that the phosphonic acid concentration is within the typical range of 0.1 mM to 1 mM.[1]
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Verify that the substrate was thoroughly cleaned before deposition to remove any contaminants.[1]
-
Problem 2: Disordered or poorly packed monolayer.
-
Possible Cause: The deposition temperature may be too high, leading to disorganized molecular assembly.
-
Troubleshooting Steps:
-
Attempt the deposition at room temperature.[1]
-
If using an elevated temperature, perform a systematic study at different temperatures to find the optimal condition for your specific system.
-
Ensure the solvent used is appropriate, as solvents with lower dielectric constants can promote the formation of well-defined monolayers.[1]
-
Problem 3: Monolayer delamination or degradation at unexpectedly low temperatures.
-
Possible Cause: The "weak link" in the SAM may be the molecular backbone rather than the phosphonic acid anchoring group.[4][5][6]
-
Troubleshooting Steps:
-
Review the chemical composition of your phosphonic acid. Molecules with certain backbones, such as those with pentafluorophenoxy groups or partially fluorinated alkyl chains, can have lower thermal stability.[4][5][6]
-
Perform a thermal stability study of your specific SAM using techniques like X-ray photoelectron spectroscopy (XPS) to determine the onset of decomposition.[3][8]
-
Consider if a post-deposition annealing step was performed, as this can enhance the bond between the phosphonic acid and the substrate, improving overall stability.[1]
-
Quantitative Data Summary
| Parameter | Temperature/Conditions | Substrate | Phosphonic Acid | Observation | Reference |
| Deposition Temperature | Room Temperature | General | General | Common practice for SAM formation. | [1] |
| Accelerated Deposition | 60°C | General | General | Can be used to speed up the formation process. | [1] |
| Post-Deposition Annealing | 140°C for 2 days | Si | Butylphosphonic Acid (BPA) | Promotes stable covalent bond formation. | [3][8] |
| Post-Deposition Annealing | 140°C | General | General | Optional step to improve monolayer stability. | [1] |
| Onset of Thermal Desorption | 350°C | Si | Butylphosphonic Acid (BPA) | BPA SAM remains stable up to this temperature. | [3][8] |
| Complete Desorption | ~500°C | Si | Butylphosphonic Acid (BPA) | Complete removal of the BPA SAM from the surface. | [3][8] |
| Backbone Cleavage | > 523 K (> 250°C) | Al2O3 | Substituted/Fluorinated Alkyl Backbone | Bond cleavage occurs within the molecular backbone. | [4][5][6] |
| Backbone Cleavage | 673-773 K (400-500°C) | Al2O3 | Non-substituted Alkyl Backbone | Cleavage of the bond between the backbone and anchoring group. | [4][5] |
| Anchoring Group Stability | Up to 800°C | Metal Oxides | General | The P-O bond to the substrate is highly stable. | [3][4] |
Experimental Protocols
Protocol 1: General Procedure for Phosphonic Acid SAM Formation
This protocol describes a general method for the formation of phosphonic acid SAMs from a solution.[1]
Materials:
-
Substrate (e.g., TiO₂, Al₂O₃, SiO₂ wafer)
-
Phosphonic acid (e.g., Octadecylphosphonic acid)
-
Solvent (e.g., ethanol, isopropanol)
-
Beakers, tweezers, nitrogen gas line
-
Sonicator
-
Oven or hot plate
Procedure:
-
Substrate Cleaning:
-
Sonicate the substrate sequentially in acetone, isopropanol, and deionized water for 10-15 minutes each.
-
Dry the substrate under a stream of nitrogen gas.
-
-
Solution Preparation:
-
Prepare a solution of the phosphonic acid in the chosen solvent at a concentration of 0.1 mM to 1 mM.
-
Ensure the phosphonic acid is fully dissolved, using sonication if necessary.
-
-
SAM Deposition:
-
Immerse the cleaned and dried substrate into the phosphonic acid solution.
-
Carry out the deposition at the desired temperature (e.g., room temperature or 60°C).
-
Deposition time can vary from a few hours to over 24 hours.
-
-
Rinsing and Drying:
-
After the desired deposition time, remove the substrate from the solution.
-
Rinse the substrate thoroughly with the pure solvent to remove any physisorbed molecules.
-
Dry the substrate again under a stream of nitrogen gas.
-
-
Annealing (Optional):
Visualizations
Caption: Experimental workflow for phosphonic acid self-assembly.
References
- 1. benchchem.com [benchchem.com]
- 2. Structure and Order of Phosphonic Acid-Based Self-Assembled Monolayers on Si(100) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thermal Stability and Orthogonal Functionalization of Organophosphonate Self-Assembled Monolayers as Potential Liners for Cu Interconnect - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
Technical Support Center: 4-Bromobutylphosphonic Acid Self-Assembled Monolayers
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to minimizing defects in 4-Bromobutylphosphonic acid self-assembled monolayers (SAMs). The following sections offer troubleshooting advice, frequently asked questions, detailed experimental protocols, and quantitative data to assist in optimizing your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of defects in this compound SAMs?
A1: Common defects include pinholes (uncovered areas of the substrate), incomplete monolayer formation, disordered molecular packing, and the formation of multilayers. These can arise from suboptimal deposition conditions, substrate contamination, or issues with the precursor solution. The terminal bromine group can also introduce specific challenges, such as steric hindrance affecting packing density.
Q2: How does the terminal bromine atom affect the formation and properties of the SAM?
A2: The terminal bromine atom influences the SAM in several ways. Its size, larger than a hydrogen atom in an alkyl chain, can cause steric hindrance, potentially leading to a less densely packed monolayer compared to simple alkylphosphonic acids. The bromine group also increases the molecule's polarity, which can affect interactions with the solvent and the substrate. Furthermore, the carbon-bromine bond is reactive and can participate in nucleophilic substitution reactions, which can be a desired feature for further functionalization but also a potential source of instability in certain chemical environments.
Q3: What is the expected water contact angle for a high-quality this compound SAM?
A3: While specific data for this compound is not extensively published, based on analogous short-chain functionalized phosphonic acids, a water contact angle in the range of 70-90° would be expected for a well-formed monolayer on a smooth oxide surface. A significantly lower contact angle may indicate an incomplete or disordered monolayer, while a much higher angle could suggest multilayer formation or contamination.
Q4: Can I perform post-deposition functionalization on the terminal bromine?
A4: Yes, the terminal bromine is a reactive site suitable for nucleophilic substitution (SN2) reactions. This allows for the covalent attachment of other molecules, such as those with amine, thiol, or azide (B81097) functionalities. However, care must be taken to avoid side reactions like elimination (E2), especially when using basic nucleophiles.
Q5: How can I confirm the successful formation of a this compound SAM?
A5: A combination of surface characterization techniques is recommended. X-ray Photoelectron Spectroscopy (XPS) can confirm the elemental composition, including the presence of phosphorus and bromine, and provide information about the chemical bonding at the surface. Contact angle goniometry is a simple and effective method to assess the change in surface wettability. Atomic Force Microscopy (AFM) can be used to visualize the surface morphology and identify large-scale defects like pinholes or aggregates.
Troubleshooting Guides
This section provides solutions to common problems encountered during the formation of this compound SAMs.
Problem 1: Low Water Contact Angle / Incomplete Monolayer Formation
| Possible Cause | Recommended Solution |
| Substrate Contamination | Ensure rigorous substrate cleaning. A common procedure involves sequential sonication in acetone, isopropanol, and deionized water. An oxygen plasma or UV-ozone treatment immediately before deposition can create a fresh, reactive oxide layer.[1] |
| Impure this compound | Use high-purity ( >98%) this compound. Impurities can disrupt the self-assembly process. |
| Suboptimal Solvent | The choice of solvent is critical. For many phosphonic acids, solvents with low dielectric constants and weak interactions with the substrate yield higher quality monolayers.[1] Consider using anhydrous solvents like THF or toluene. |
| Insufficient Deposition Time | SAM formation can take several hours to reach completion.[1] Try increasing the immersion time (e.g., up to 24 hours) and monitor the contact angle over time to determine the optimal duration. |
| Low Precursor Concentration | A typical concentration for phosphonic acid solutions is in the range of 0.1 mM to 1 mM.[1] If the concentration is too low, the formation of a complete monolayer may be kinetically limited. |
Problem 2: High Defect Density (Pinholes, Disordered Domains)
| Possible Cause | Recommended Solution |
| Substrate Roughness | Use substrates with low surface roughness. High roughness can lead to disordered SAMs, especially if the roughness is on the same scale as the molecule length. |
| Presence of Water in Solvent | Use anhydrous solvents and perform the deposition in a low-humidity environment (e.g., in a glovebox or under an inert gas atmosphere). Water can interfere with the phosphonic acid head group binding to the oxide surface. |
| Suboptimal Deposition Temperature | While room temperature is often sufficient, gently heating the solution (e.g., to 50-60°C) can sometimes improve molecular mobility and facilitate better packing. However, excessively high temperatures can lead to disordered layers.[1] |
| Steric Hindrance from Bromine Terminus | The bromobutyl group may lead to less dense packing. Consider a post-deposition annealing step (e.g., 120-140°C in a vacuum oven) to promote ordering and covalent bond formation with the substrate. |
| Rapid Solvent Evaporation (for spin-coating) | If using spin-coating, optimize the spin speed and time to allow for sufficient self-assembly before the solvent fully evaporates. |
Quantitative Data
The following tables summarize key quantitative data for phosphonic acid SAMs on various substrates, providing a baseline for expected experimental results.
Table 1: Influence of Solvent on Water Contact Angle of Phosphonic Acid SAMs on Indium Tin Oxide (ITO)
| Solvent | Dielectric Constant | Water Contact Angle (°) |
| Triethylamine | 2.4 | ~65 |
| Tetrahydrofuran (B95107) (THF) | 7.6 | ~60 |
| Acetone | 21 | ~55 |
| Methanol | 33 | ~45 |
| Water | 80 | ~30 |
Data extrapolated from studies on various organophosphonic acids on ITO. Higher contact angles generally indicate a more ordered and complete monolayer.
Table 2: Effect of Alkyl Chain Length on Phosphonic Acid SAM Thickness on Silicon Dioxide (SiO₂)
| Phosphonic Acid | Number of Carbon Atoms | Estimated Thickness (nm) |
| Butylphosphonic Acid | 4 | ~0.7 |
| Octylphosphonic Acid | 8 | ~1.2 |
| Dodecylphosphonic Acid | 12 | ~1.7 |
| Octadecylphosphonic Acid | 18 | ~2.4 |
Thickness is estimated based on the length of a fully extended alkyl chain. Actual thickness may vary depending on the tilt angle of the molecules.
Experimental Protocols
Synthesis of this compound
This two-step protocol describes the synthesis of this compound from 1,4-dibromobutane (B41627).
Step 1: Synthesis of Diethyl (4-bromobutyl)phosphonate via Michaelis-Arbuzov Reaction
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In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 1,4-dibromobutane and a slight excess of triethyl phosphite (B83602).
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Heat the reaction mixture to reflux (approximately 150-160°C) under an inert atmosphere (e.g., nitrogen or argon) for 4-6 hours.[2] The reaction progress can be monitored by TLC or GC-MS.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess triethyl phosphite and the ethyl bromide byproduct by distillation under reduced pressure.
-
The resulting crude diethyl (4-bromobutyl)phosphonate can be purified by vacuum distillation or column chromatography on silica (B1680970) gel.
Step 2: Hydrolysis to this compound
-
To the purified diethyl (4-bromobutyl)phosphonate, add an excess of concentrated hydrochloric acid.
-
Heat the mixture to reflux for several hours (typically 4-8 hours) to ensure complete hydrolysis of the phosphonate (B1237965) ester.
-
After cooling, the aqueous solution is typically washed with an organic solvent (e.g., dichloromethane) to remove any unreacted starting material.
-
The water is then removed from the aqueous phase under reduced pressure to yield the crude this compound.
-
The product can be further purified by recrystallization.
Formation of this compound SAM by Solution Deposition
This protocol is a general procedure applicable to various oxide substrates like SiO₂, TiO₂, and ITO.
-
Substrate Cleaning:
-
Sonicate the substrate sequentially in acetone, isopropanol, and deionized water for 15 minutes each.
-
Dry the substrate with a stream of high-purity nitrogen or argon.
-
For optimal results, treat the substrate with oxygen plasma or a UV-ozone cleaner for 5-10 minutes immediately prior to SAM deposition to generate a fresh, hydrophilic oxide layer.[1]
-
-
Preparation of Deposition Solution:
-
Prepare a 1 mM solution of this compound in an anhydrous solvent (e.g., tetrahydrofuran (THF) or toluene).
-
Ensure the this compound is fully dissolved, using gentle sonication if necessary.
-
-
SAM Deposition:
-
Immerse the cleaned and dried substrate into the deposition solution in a sealed container to prevent solvent evaporation and contamination.
-
Allow the self-assembly to proceed for 12-24 hours at room temperature.
-
-
Rinsing and Drying:
-
Remove the substrate from the solution and rinse it thoroughly with the pure solvent to remove any non-covalently bound molecules.
-
Perform a final rinse with a more polar solvent like ethanol (B145695) to remove any remaining solvent from the previous step.
-
Dry the SAM-coated substrate with a stream of high-purity nitrogen or argon.
-
-
Optional Annealing:
-
To improve the thermal and chemical stability of the monolayer, anneal the substrate in a vacuum oven at 120-140°C for 1-2 hours. This step promotes the formation of covalent M-O-P bonds (where M is the substrate metal).
-
Characterization of the SAM
a) Contact Angle Goniometry:
-
Place a small droplet (2-5 µL) of deionized water on the SAM-coated surface.
-
Use a goniometer to capture an image of the droplet profile.
-
Software is then used to measure the angle between the substrate surface and the tangent of the droplet at the three-phase contact line.[3]
-
Take measurements at multiple locations on the surface to assess uniformity.
b) X-ray Photoelectron Spectroscopy (XPS):
-
Mount the SAM-coated substrate in the ultra-high vacuum chamber of the XPS instrument.
-
Acquire a survey scan to identify the elements present on the surface. Look for the characteristic peaks of P 2p, Br 3d, C 1s, O 1s, and the substrate elements.
-
Perform high-resolution scans of these peaks to determine the chemical bonding states. The P 2p peak should confirm the presence of a phosphonate group bound to the surface. The Br 3d peak should confirm the integrity of the terminal group.
Visualizations
Caption: Experimental workflow for the formation and characterization of this compound SAMs.
Caption: Troubleshooting flowchart for low contact angle issues in SAM formation.
References
Technical Support Center: Phosphonate Binding to Metal Oxides
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with phosphonate-based surface modifications of metal oxides.
Troubleshooting Guides
Issue 1: Poor Adhesion or Delamination of the Phosphonate (B1237965) Layer
Question: My phosphonate monolayer is peeling or flaking off the metal oxide substrate. What are the potential causes and how can I resolve this?
Answer: Delamination is a critical indicator of poor adhesion, often stemming from issues in substrate preparation, the deposition process, or environmental factors.
Troubleshooting Steps:
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Substrate Cleanliness: Contaminants on the metal oxide surface are a primary reason for poor adhesion. A rigorous cleaning protocol is essential.[1]
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Protocol: Sonicate the substrate sequentially in high-purity solvents such as acetone (B3395972), isopropanol, and deionized water (15 minutes each).[1] Dry the substrate thoroughly with a stream of inert gas (e.g., nitrogen or argon) before use.[1]
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Surface Hydroxylation: The phosphonic acid headgroup covalently binds to hydroxyl (-OH) groups on the metal oxide surface.[1][2] Insufficient hydroxylation will result in weak binding.
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Phosphonate Solution Quality: The purity of the phosphonic acid and the solvent are critical.
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Best Practices: Use fresh, high-purity phosphonic acid for each experiment. Ensure the solvent is anhydrous, as the presence of water can negatively impact the formation and morphology of the monolayer.[1]
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Deposition Time: Incomplete monolayer formation can occur if the immersion time is too short.
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Recommendation: For solution-based deposition, a typical immersion time is 16-24 hours at room temperature in a sealed container to prevent solvent evaporation and contamination.[1]
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Environmental Conditions: High humidity during deposition can interfere with the self-assembly process.[1]
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Control: Whenever possible, perform the deposition in a controlled environment like a glovebox or a desiccator.
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Issue 2: Inconsistent or Incomplete Monolayer Formation
Question: Characterization of my phosphonate-coated surface (e.g., via contact angle or AFM) shows an inconsistent or patchy monolayer. What could be the cause?
Answer: An incomplete or non-uniform monolayer can result from several factors related to the substrate, the phosphonate solution, or the deposition process itself.
Troubleshooting Steps:
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Substrate Roughness: A rough or uneven substrate surface can hinder the formation of a well-ordered monolayer.
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Action: Characterize the substrate topography using Atomic Force Microscopy (AFM) before deposition. If necessary, use polishing techniques appropriate for your substrate material.
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Solution Concentration: The concentration of the phosphonic acid in the deposition solution can influence the quality of the resulting monolayer.
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Optimization: While a 1 mM solution is a common starting point, you may need to optimize the concentration for your specific phosphonic acid and substrate combination.[1]
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Rinsing Procedure: An aggressive rinsing step after deposition can remove chemisorbed molecules, while an insufficient rinse may leave behind physisorbed (loosely bound) molecules, leading to a disordered layer.
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Protocol: After removing the substrate from the phosphonate solution, gently rinse it with fresh, anhydrous solvent to remove physisorbed molecules without disturbing the monolayer.[1]
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Post-Deposition Annealing: For some systems, a post-deposition annealing step can improve the ordering and binding of the monolayer.
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Consideration: Annealing can promote the formation of more stable, higher-dentate binding modes (e.g., bidentate or tridentate) between the phosphonate headgroup and the metal oxide surface.[4]
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Frequently Asked Questions (FAQs)
Q1: What factors influence the hydrolytic stability of phosphonate binding to metal oxides?
A1: The stability of the phosphonate-metal oxide bond in aqueous environments is influenced by several key factors:
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pH of the Solution: The pH affects both the surface charge of the metal oxide and the protonation state of the phosphonic acid, influencing binding and desorption. Phosphonic acids tend to be most suitable for stabilizing nanocrystals in acidic to neutral environments (pH < 8).[5]
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Metal Oxide Substrate: The type of metal oxide and its crystal face can significantly impact stability. For instance, octadecylphosphonic acid (ODPA) monolayers show high stability on amorphous Al₂O₃ and the (1102) surface of single-crystalline Al₂O₃, but are less stable on the (0001) surface.[6][7]
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Ligand Structure: The length and nature of the alkyl chain on the phosphonic acid can affect the packing density and hydrophobicity of the monolayer, which in turn influences its resistance to hydrolysis.[8]
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Temperature: Higher temperatures can increase the rate of hydrolysis and desorption.
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Presence of Competing Ligands: Ions in solution, such as phosphates in phosphate-buffered saline (PBS), can compete with phosphonates for binding sites on the metal oxide surface, leading to gradual displacement of the monolayer.[5]
Q2: How does the stability of phosphonate binding compare to other common surface chemistries like silanes and carboxylates?
A2:
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Phosphonates vs. Silanes: Phosphonate monolayers on metal oxides like titania and zirconia generally exhibit higher hydrolytic stability than organosilanes.[8] However, on silica (B1680970) surfaces, the Si-O-P bond is weaker, and silanes may offer better stability.[8] Phosphonate self-assembled monolayers (SAMs) have been shown to be more stable in phosphate (B84403) buffer than silane-based SAMs on silicon oxide.[2]
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Phosphonates vs. Carboxylates: Phosphonates typically form stronger bonds with metal oxide surfaces compared to carboxylates.[9] In competitive binding experiments, phosphonates can readily replace pre-adsorbed carboxylates.[9] Carboxylic acids are considered weakly binding anchors and are more easily displaced.[5]
Q3: What are the typical binding modes of phosphonates to metal oxide surfaces?
A3: Phosphonic acids can bind to metal oxide surfaces in several coordination modes, including monodentate, bidentate, and tridentate binding.[4][10] The thermodynamically preferred binding mode can depend on the specific metal oxide surface structure and the presence of water.[9] Post-deposition annealing can promote the formation of more stable, higher-dentate bonds.[4]
Q4: Can phosphonate ligands desorb in aqueous media?
A4: Yes, while phosphonic acids are considered strong ligands, they can desorb in aqueous media. The extent of desorption is pH-dependent.[5] For example, with hafnium oxide nanocrystals, a portion of phosphonic acid ligands were observed to desorb at a physiological pH of 7.4.[5]
Data Presentation
Table 1: Comparison of Surface Binding Ligands on Metal Oxides
| Ligand Type | Metal Oxide | Binding Strength | Stability in Aqueous Media | Optimal pH Range | Reference(s) |
| Phosphonic Acids | TiO₂, ZrO₂, Al₂O₃, HfO₂ | Strong | Generally high, but pH-dependent | Acidic to Neutral (< 8) | [2][5][8] |
| Carboxylic Acids | TiO₂, HfO₂ | Weak | Low, easily displaced | Limited (pH 2-6) | [5][11] |
| Catechols | TiO₂, HfO₂ | Very Strong | High, especially in PBS | Physiological to Basic | [5][11] |
| Organosilanes | SiO₂, TiO₂, ZrO₂ | Strong | Lower than phosphonates on TiO₂/ZrO₂ | N/A | [2][8] |
Experimental Protocols
Protocol 1: General Substrate Cleaning for Metal Oxides
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Initial Solvent Cleaning: a. Place the substrates in a beaker and sonicate in acetone for 15 minutes.[1] b. Decant the acetone, replace it with isopropanol, and sonicate for another 15 minutes.[1] c. Decant the isopropanol, replace it with high-purity deionized water, and sonicate for a final 15 minutes.[1]
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Drying: a. Remove the substrates from the water and dry them under a stream of dry, inert gas (e.g., nitrogen or argon).[1]
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Surface Activation (Optional but Recommended): a. To ensure a fully hydroxylated surface, treat the cleaned and dried substrates with a UV/ozone cleaner or an oxygen plasma cleaner for 5-10 minutes immediately before deposition.[1][3]
Protocol 2: Phosphonate Monolayer Deposition from Solution
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Solution Preparation: a. Prepare a 1 mM solution of the desired phosphonic acid in an appropriate anhydrous solvent (e.g., tetrahydrofuran (B95107) (THF) or ethanol).[1] Ensure the phosphonic acid is of high purity.
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Immersion: a. Immerse the freshly cleaned and activated substrates into the phosphonic acid solution in a sealed container. This prevents solvent evaporation and atmospheric contamination.[1] b. Allow the self-assembly to proceed for 16-24 hours at room temperature.[1]
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Rinsing: a. Carefully remove the substrates from the solution. b. Gently rinse the surfaces with fresh anhydrous solvent to remove any loosely bound (physisorbed) molecules.[1]
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Drying and Curing: a. Dry the substrates again under a stream of dry, inert gas.[1] b. For some applications, a post-deposition annealing step (e.g., 120 °C for 10-30 minutes) may be performed to improve monolayer order and binding strength.
Protocol 3: Assessing Hydrolytic Stability
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Initial Characterization: a. Characterize the freshly prepared phosphonate-coated substrates using techniques such as contact angle goniometry, ellipsometry, and X-ray Photoelectron Spectroscopy (XPS) to establish a baseline.
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Aqueous Immersion: a. Immerse the characterized substrates in the aqueous solution of interest (e.g., deionized water, buffer solution of a specific pH, or cell culture media). b. Place the samples in a temperature-controlled environment (e.g., an incubator or water bath) for the desired duration.
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Periodic Characterization: a. At predefined time points, remove the substrates from the aqueous solution. b. Rinse them gently with deionized water to remove any salts from the buffer and dry with an inert gas. c. Re-characterize the substrates using the same techniques as in the initial step.
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Data Analysis: a. Compare the characterization data over time to the initial baseline. A decrease in film thickness (ellipsometry), a change in elemental composition (XPS), or a decrease in water contact angle can indicate desorption or degradation of the monolayer.
Visualizations
Caption: Experimental workflow for phosphonate monolayer deposition and stability testing.
Caption: Simplified reaction pathways for phosphonate binding and hydrolytic desorption.
References
- 1. benchchem.com [benchchem.com]
- 2. daneshyari.com [daneshyari.com]
- 3. Phosphonate molecular layers on TiO2 surfaces | MATEC Web of Conferences [matec-conferences.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Stability of phosphonic acid self-assembled monolayers on amorphous and single-crystalline aluminum oxide surfaces in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Quantitative Determination and Comparison of the Surface Binding of Phosphonic Acid, Carboxylic Acid, and Catechol Ligands on TiO2 Nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
Impact of surface roughness on phosphonic acid monolayer formation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with phosphonic acid self-assembled monolayers (SAMs), with a specific focus on the challenges posed by surface roughness.
Troubleshooting Guide
This guide addresses common problems encountered during the formation of phosphonic acid SAMs on substrates with varying surface roughness.
| Problem | Potential Cause(s) | Recommended Solution(s) | Characterization Technique(s) to Verify |
| Incomplete or patchy monolayer coverage | - High surface roughness: The phosphonic acid molecules may not be able to access deep valleys or crevices on a very rough surface, leading to incomplete coverage.- Insufficient cleaning: Residual contaminants on the substrate can block binding sites for the phosphonic acid molecules.- Inadequate reaction time or concentration: The phosphonic acid solution may not have had enough time or a high enough concentration to form a complete monolayer. | - Surface polishing: If permissible for the application, mechanically polish the substrate to reduce its roughness.[1]- Optimize cleaning protocol: Employ a rigorous cleaning procedure, such as sonication in a series of solvents (e.g., acetone (B3395972), ethanol, and ultrapure water) followed by oxygen plasma treatment to ensure a uniformly hydroxylated surface.[1]- Increase immersion time and/or concentration: Extend the duration of substrate immersion in the phosphonic acid solution or increase the solution's concentration.[2] | - X-ray Photoelectron Spectroscopy (XPS): Look for the presence and intensity of the Phosphorus 2p (P 2p) peak to confirm the presence of the phosphonic acid. A lower than expected signal may indicate incomplete coverage.[2]- Atomic Force Microscopy (AFM): Image the surface to visually inspect for areas without monolayer coverage. |
| Disordered monolayer with poor packing density | - Surface roughness exceeds molecular length: When the vertical dimensions of the surface roughness are greater than the length of the phosphonic acid molecules, the molecules cannot form a well-ordered, densely packed layer.[3][4]- Polycrystalline substrate with prominent grain boundaries: Defects in the monolayer are often observed to form at the boundaries between grain edges on polycrystalline surfaces.[5]- Inappropriate solvent: The choice of solvent can significantly impact monolayer ordering. | - Select longer-chain phosphonic acids: For rougher surfaces, consider using phosphonic acids with longer alkyl chains to better accommodate the surface topography.[3][4]- Substrate selection: If possible, opt for amorphous or single-crystal substrates over polycrystalline ones to minimize defects associated with grain boundaries.[5]- Solvent optimization: Experiment with solvents of varying polarity. Non-polar solvents like toluene (B28343) have been shown to promote well-defined SAMs on some oxide surfaces. | - Near-Edge X-ray Absorption Fine Structure (NEXAFS) Spectroscopy: This technique can provide information about the molecular orientation and ordering of the monolayer.[3][4]- Water Contact Angle Measurement: A lower than expected water contact angle for a hydrophobic terminal group can indicate a disordered or incomplete monolayer.[6]- Fourier-Transform Infrared Spectroscopy (FTIR): Analyze the vibrational modes to gain insights into the packing and conformation of the alkyl chains. |
| Inconsistent results between samples | - Variability in substrate roughness: If the surface roughness is not consistent across different substrate samples, the resulting monolayer quality will also vary.- Inconsistent surface pre-treatment: Variations in the cleaning and activation steps can lead to differences in the number of available binding sites. | - Characterize substrate roughness: Use AFM to measure and ensure consistent root mean square (RMS) roughness across all substrates before monolayer deposition.- Standardize pre-treatment protocol: Strictly adhere to a standardized and well-documented protocol for substrate cleaning and preparation.[1] | - AFM: To quantify and compare the surface roughness of different substrates.- XPS: To verify consistent elemental composition after pre-treatment. |
Frequently Asked Questions (FAQs)
Q1: How does surface roughness quantitatively affect the ordering of a phosphonic acid monolayer?
A1: The ordering of a phosphonic acid monolayer is significantly impacted when the surface roughness becomes comparable to or greater than the length of the phosphonic acid molecule. For instance, one study on indium tin oxide (ITO) surfaces showed that while long-chain octadecylphosphonic acid monolayers maintained their order on surfaces with lateral grain dimensions down to ~50 nm, they became disordered when the surface roughness exceeded the SAM chain length of approximately 1.5 nm (15 Å).[3][4]
Q2: Can I form a high-quality phosphonic acid monolayer on a rough surface?
A2: It is challenging but possible, depending on the degree of roughness. For moderately rough surfaces, using longer-chain phosphonic acids can help mitigate the disordering effects of the topography.[3][4] However, for highly rough surfaces, achieving a well-ordered, densely packed monolayer is difficult. The most stable and well-packed monolayers are typically formed on smooth, amorphous substrates with a high density of surface hydroxyl groups.[5]
Q3: How does surface roughness influence the water contact angle of a phosphonic acid SAM?
A3: For a hydrophobic phosphonic acid monolayer, an increase in surface roughness generally leads to a higher water contact angle, making the surface appear more hydrophobic.[6] This is a known phenomenon described by the Wenzel and Cassie-Baxter models. Therefore, when comparing the quality of monolayers on different substrates, it is crucial to consider the underlying surface roughness, as a higher contact angle may not solely be due to a better-ordered monolayer.
Q4: What are the key experimental steps for forming a phosphonic acid monolayer?
A4: A general procedure for forming a phosphonic acid SAM via solution deposition, often referred to as the Tethering by Aggregation and Growth (T-BAG) method, involves the following steps:
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Substrate Cleaning: Thoroughly clean the substrate to remove contaminants. This often involves sonication in solvents like acetone and isopropanol.[2]
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Surface Activation (Optional but Recommended): Treat the substrate with an oxygen plasma or a piranha solution to generate a high density of surface hydroxyl groups, which are the binding sites for the phosphonic acid.
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Solution Preparation: Prepare a dilute solution of the phosphonic acid (typically 0.1 mM to 1 mM) in a suitable solvent (e.g., ethanol, isopropanol, THF).[2]
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SAM Deposition: Immerse the cleaned and activated substrate in the phosphonic acid solution for a sufficient duration (a few hours to over 24 hours).[2]
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Rinsing: After deposition, rinse the substrate thoroughly with the pure solvent to remove any non-covalently bound (physisorbed) molecules.[2]
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Drying: Dry the substrate under a stream of inert gas (e.g., nitrogen or argon).
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Annealing (Optional): A post-deposition annealing step can sometimes improve the thermal stability and covalent bonding of the monolayer to the substrate.[2]
Q5: Which characterization techniques are essential for evaluating phosphonic acid monolayers on rough surfaces?
A5: A combination of techniques is recommended:
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Atomic Force Microscopy (AFM): To quantify the surface roughness (RMS roughness) of the bare substrate and to visualize the morphology of the monolayer.
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X-ray Photoelectron Spectroscopy (XPS): To confirm the elemental composition of the surface and the successful binding of the phosphonic acid headgroup (presence of a P 2p signal).[2]
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Water Contact Angle Goniometry: To assess the hydrophobicity/hydrophilicity of the terminal groups and infer the overall quality and packing of the monolayer.[2]
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Near-Edge X-ray Absorption Fine Structure (NEXAFS) Spectroscopy: To determine the molecular orientation and order within the monolayer.[3][4]
Quantitative Data Summary
The following table summarizes the impact of surface roughness on the water contact angle of various phosphonic acid monolayers.
| Phosphonic Acid | Substrate | RMS Roughness (nm) | Water Contact Angle (°) | Reference(s) |
| Perfluorodecylphosphonic acid (PFDP) | Aluminum on Silicon | ~35 | >130 | [7] |
| Decylphosphonic acid (DP) | Aluminum on Silicon | ~35 | >125 | [7] |
| Octadecylphosphonic acid (ODP) | Aluminum on Silicon | ~35 | >125 | [7] |
| Fluorinated Phosphonic Acid (FPA) | 50 nm Aluminum Film | 1.7 | 114.5 ± 1.7 | [6] |
| Fluorinated Phosphonic Acid (FPA) | 15 nm Aluminum Film | ~0.2 | 114.4 ± 1.5 | [6] |
Experimental Protocols & Workflows
Standard Experimental Workflow for Phosphonic Acid SAM Formation and Characterization
Caption: Workflow for phosphonic acid SAM formation and analysis.
Logical Relationship: Impact of Surface Roughness on Monolayer Ordering
Caption: Surface roughness vs. molecular length and its effect on SAM ordering.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Characterizing the molecular order of phosphonic acid self-assembled monolayers on indium tin oxide surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Importance of the indium tin oxide substrate on the quality of self-assembled monolayers formed from organophosphonic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Self-Assembled Monolayers of a Fluorinated Phosphonic Acid as a Protective Coating on Aluminum - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Avoiding contamination during 4-Bromobutylphosphonic acid SAM preparation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully preparing high-quality 4-Bromobutylphosphonic acid self-assembled monolayers (SAMs) while avoiding common sources of contamination.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of contamination during this compound SAM preparation?
A1: The most common source of contamination is the presence of adventitious organic molecules, primarily hydrocarbons, from the ambient laboratory environment.[1] These contaminants can adsorb onto the substrate surface before or during SAM deposition, leading to a disordered or incomplete monolayer. Other significant sources include impurities in the solvent, contaminated glassware, and particulate matter from the air.[2][3]
Q2: How critical is the choice of solvent for the SAM deposition solution?
A2: The solvent choice is highly critical. Solvents with low dielectric constants are generally preferred as they can promote the formation of denser, more stable, and well-ordered phosphonic acid SAMs.[4][5] High-purity solvents are essential to prevent the co-deposition of solvent-borne impurities onto the substrate.
Q3: My SAM appears hazy or has visible particles. What is the likely cause?
A3: A hazy appearance or visible particles on the substrate surface typically indicates particulate contamination from the air or precipitation of the phosphonic acid from the solution. Ensure that the deposition is carried out in a clean environment (e.g., a laminar flow hood) and that the this compound is fully dissolved in the solvent before immersing the substrate. In some cases, aggregation of the SAM molecules can also lead to visible surface features.
Q4: Can I reuse my deposition solution?
A4: It is strongly discouraged to reuse the deposition solution. With each use, the solution is exposed to atmospheric moisture and potential contaminants, which can degrade the phosphonic acid and compromise the quality of subsequent SAMs. Always prepare a fresh solution for each experiment to ensure reproducibility and high quality.
Q5: How does the bromine terminal group affect the SAM properties?
A5: The terminal bromine group provides a reactive site for further chemical modifications. It imparts a moderate hydrophilicity to the surface.[6] The presence and integrity of the bromine can be confirmed using X-ray Photoelectron Spectroscopy (XPS) by identifying the characteristic Br 3d peak.[7][8] The bulky nature of bromine may slightly reduce the molecular order compared to a simple alkyl chain SAM due to steric effects.[7]
Troubleshooting Guide
This guide addresses specific issues that may arise during the preparation of this compound SAMs. Refer to the tables and diagrams below for expected characterization results and procedural workflows.
Problem 1: Low Water Contact Angle and Poor Hydrophobicity
A low water contact angle suggests an incomplete or disordered SAM, or the presence of hydrophilic contaminants.
| Characterization Technique | Observed Result (Problem) | Expected Result (High-Quality SAM) | Potential Causes & Solutions |
| Water Contact Angle | < 50° | ~60° - 75° | 1. Incomplete Monolayer: Increase deposition time. 2. Contaminated Substrate: Improve substrate cleaning protocol (see Experimental Protocols). 3. Hydrophilic Contamination: Ensure high-purity solvent and clean deposition environment. |
| XPS (Atomic %) | High O and adventitious C; Low P and Br | See Table 1 below | 1. Surface Oxidation/Contamination: Re-clean substrate immediately before deposition. 2. Inefficient SAM formation: Optimize deposition time and solution concentration. |
Problem 2: Evidence of Organic Contamination (e.g., in XPS or AFM)
The presence of unexpected carbon species in XPS or amorphous aggregates in AFM points to contamination.
| Characterization Technique | Observed Result (Problem) | Expected Result (High-Quality SAM) | Potential Causes & Solutions |
| XPS (C 1s spectrum) | Broad peaks, significant C-O, C=O components not from SAM molecule. | Sharp C-C/C-H peak (~285 eV), C-Br, and C-P peaks. Minimal adventitious carbon. | 1. Adventitious Hydrocarbons: Minimize air exposure of the clean substrate. Use a nitrogen or argon stream for drying. 2. Solvent Impurities: Use anhydrous, high-purity grade solvents. 3. Contaminated Glassware: Thoroughly clean all glassware with piranha solution or plasma cleaning. |
| AFM (Topography) | High RMS roughness (> 1 nm), visible aggregates or particles. | Low RMS roughness, slightly above the bare substrate (~0.2-0.5 nm).[4] | 1. Particulate Contamination: Work in a clean, dust-free environment. Filter the deposition solution if necessary. 2. Molecule Aggregation: Ensure complete dissolution of the phosphonic acid in the solvent; sonication may help. |
Problem 3: Inconsistent or Non-Reproducible Results
Variability between experiments often points to uncontrolled environmental factors or procedural inconsistencies.
| Issue | Potential Causes & Solutions |
| Variable Contact Angles | 1. Inconsistent Substrate Cleaning: Strictly adhere to a standardized cleaning protocol. 2. Variable Air Exposure: Minimize and standardize the time the clean substrate is exposed to air before immersion. 3. Solution Aging: Always use a freshly prepared deposition solution. |
| Patchy or Inhomogeneous SAMs | 1. Uneven Cleaning: Ensure the entire substrate is uniformly wetted by cleaning solutions. 2. Inadequate Rinsing: Thoroughly rinse the substrate after deposition to remove physisorbed molecules. Use fresh, pure solvent for rinsing. 3. Deposition Method: Ensure the substrate is fully and uniformly immersed in the deposition solution. |
Data Presentation
Table 1: Expected XPS Atomic Concentration Percentages for a High-Quality this compound SAM on a Silicon Oxide (SiO₂) Substrate.
| Element | Signal | Expected Binding Energy (eV) | Expected Atomic Conc. (%) |
| Carbon | C 1s | ~285.0 (C-C, C-H), ~286.5 (C-Br) | 35 - 45 |
| Oxygen | O 1s | ~532.5 (SiO₂), ~531.5 (P-O-Si) | 30 - 40 |
| Silicon | Si 2p | ~103.3 (SiO₂) | 15 - 25 |
| Phosphorus | P 2p | ~134.0 | 2 - 5 |
| Bromine | Br 3d | ~70.5 (C-Br)[8] | 2 - 5 |
Note: Values are estimates and can vary based on instrument calibration and monolayer density. The presence of adventitious carbon can increase the C 1s signal.
Table 2: Summary of Key Experimental Parameters for this compound SAM Preparation.
| Parameter | Recommended Value/Type | Rationale |
| Substrate | Silicon wafer with native oxide (SiO₂) | Common, well-characterized substrate for phosphonic acid SAMs.[9] |
| Cleaning Solvents | Acetone, Isopropanol, Deionized Water | Sequentially removes organic and inorganic contaminants. |
| Activation Step | Piranha solution or UV/Ozone treatment | Creates a hydrophilic, hydroxylated surface for phosphonic acid binding. |
| Deposition Solvent | Anhydrous Ethanol or Isopropanol | Good solubility for the phosphonic acid and relatively low dielectric constant. |
| Solution Concentration | 1 - 5 mM | Balances efficient monolayer formation with minimizing multilayer/aggregate formation. |
| Deposition Time | 12 - 24 hours | Allows sufficient time for a well-ordered monolayer to form. |
| Rinsing Solvents | Fresh deposition solvent (e.g., Ethanol) | Removes physisorbed molecules without displacing the chemisorbed monolayer. |
Experimental Protocols
Substrate Cleaning and Activation
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Sonication: Sequentially sonicate the silicon substrate in beakers containing acetone, isopropanol, and deionized water for 15 minutes each.
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Drying: Dry the substrate under a stream of high-purity nitrogen or argon gas.
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Activation (Option A - Piranha):
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Caution: Piranha solution (typically 3:1 H₂SO₄:H₂O₂) is extremely corrosive and reactive. Handle with extreme care in a fume hood.
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Immerse the dried substrate in freshly prepared piranha solution for 15-30 minutes.
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Rinse copiously with deionized water.
-
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Activation (Option B - UV/Ozone):
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Place the substrate in a UV/Ozone cleaner for 15-20 minutes.
-
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Final Rinse and Dry: Rinse again with deionized water and dry thoroughly with nitrogen or argon gas. Use the substrate immediately.
SAM Deposition
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Solution Preparation: Prepare a 1-5 mM solution of this compound in an anhydrous solvent (e.g., ethanol) in a clean glass container.
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Substrate Immersion: Immediately immerse the freshly cleaned and activated substrate into the deposition solution.
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Incubation: Seal the container to minimize solvent evaporation and exposure to ambient air. Allow the deposition to proceed for 12-24 hours at room temperature.
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Rinsing: Remove the substrate from the solution and rinse it thoroughly with fresh, pure solvent to remove any non-covalently bound molecules.
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Drying: Dry the SAM-coated substrate under a stream of nitrogen or argon.
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Storage: Store the prepared SAMs in a clean, dry environment, preferably under an inert atmosphere (e.g., in a desiccator backfilled with nitrogen).
Mandatory Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Self-Assembled Monolayer Formation on a Dental Orthodontic Stainless Steel Wire Surface to Suppress Metal Ion Elution | MDPI [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. princeton.edu [princeton.edu]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Structure and Order of Phosphonic Acid-Based Self-Assembled Monolayers on Si(100) - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Surfaces Modified with 4-Bromobutylphosphonic Acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with surfaces modified with 4-Bromobutylphosphonic acid.
Troubleshooting Guide
This guide addresses common issues encountered during the preparation, functionalization, and stability assessment of surfaces modified with this compound.
| Problem | Potential Cause | Suggested Solution |
| Incomplete or Poor Monolayer Formation | Improper substrate cleaning | Ensure thorough cleaning of the substrate to remove organic and inorganic contaminants. Standard protocols often involve sonication in solvents like acetone (B3395972) and isopropanol (B130326), followed by DI water rinsing and drying under an inert gas stream. For some substrates, a piranha solution wash (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) may be necessary, but exercise extreme caution. |
| Presence of moisture | Use anhydrous solvents for the phosphonic acid solution and perform the monolayer deposition in a low-humidity environment or under an inert atmosphere (e.g., nitrogen or argon). Water can lead to aggregation of the phosphonic acid in solution and the formation of multilayers. | |
| Incorrect concentration or incubation time | Optimize the concentration of the this compound solution (typically in the millimolar range) and the immersion time. While some monolayers form relatively quickly, longer incubation times (e.g., 18-24 hours) often lead to more ordered and stable layers. | |
| Low Reactivity of Terminal Bromine | Steric hindrance | The dense packing of the self-assembled monolayer (SAM) can sterically hinder the approach of the nucleophile to the terminal bromine. Consider using a less bulky nucleophile or optimizing reaction conditions to favor substitution. |
| Suboptimal solvent for nucleophilic substitution | For S(_N)2 reactions, polar aprotic solvents like DMF or DMSO are generally preferred as they can enhance the reactivity of the nucleophile. | |
| Degraded bromo-terminated surface | The C-Br bond can be susceptible to degradation over time. It is advisable to use freshly prepared bromo-functionalized surfaces for subsequent reactions. | |
| Unstable Monolayer (Delamination or Degradation) | Exposure to harsh pH conditions | Phosphonic acid monolayers on metal oxides generally exhibit good stability in acidic to neutral aqueous solutions.[1][2] However, they can degrade under strongly basic conditions (pH > 11).[1] It is recommended to maintain the pH within a stable range for the specific substrate being used. |
| High temperatures | The phosphonate-surface bond is typically very stable at high temperatures.[3] However, the alkyl chain, including the C-Br bond, can degrade at elevated temperatures. The onset of degradation for alkylphosphonic acids on silicon oxide can be around 350°C.[3] For applications requiring high-temperature processing, the thermal stability of the entire molecule should be considered. | |
| Hydrolysis | While phosphonic acid monolayers are generally more hydrolytically stable than silane-based SAMs, prolonged exposure to aqueous environments, especially at elevated temperatures, can lead to some degradation.[2][4] | |
| Side Reactions During Functionalization | Elimination (E2) reaction | When using a nucleophile that is also a strong base, an elimination reaction can compete with the desired nucleophilic substitution, leading to the formation of a terminal double bond. This can be minimized by choosing a less basic nucleophile or by carefully controlling the reaction temperature, as higher temperatures often favor elimination. |
| Hydrolysis of the C-Br bond | The presence of water during the nucleophilic substitution reaction can lead to the hydrolysis of the terminal bromine, resulting in a hydroxyl-terminated surface. To avoid this, use anhydrous solvents and reagents and perform the reaction under an inert atmosphere. |
Frequently Asked Questions (FAQs)
Q1: What is the expected long-term stability of a this compound modified surface?
A1: The long-term stability of a this compound monolayer depends on the substrate and the environmental conditions. Generally, phosphonic acid monolayers on metal oxides exhibit excellent stability. For instance, alkylphosphonic acid monolayers on stainless steel have been shown to be stable for up to 30 days in acidic (pH 3), neutral, and physiological solutions at room temperature.[1] Stability under dry heating has been observed for up to 7 days at 120°C.[1] However, stability is reduced in strongly basic environments (pH 11 and above).[1] The shorter butyl chain and the presence of the bromine atom in this compound may influence these stability profiles, and it is recommended to perform stability tests for your specific application.
Q2: How can I confirm the successful formation of the this compound monolayer?
A2: Several surface-sensitive techniques can be used to confirm monolayer formation:
-
X-ray Photoelectron Spectroscopy (XPS): This is a powerful technique to determine the elemental composition of the surface. Successful monolayer formation will be indicated by the appearance of Phosphorus (P 2p) and Bromine (Br 3d) signals, along with an increase in the Carbon (C 1s) signal and an attenuation of the substrate signals.[4][5]
-
Attenuated Total Reflectance Fourier-Transform Infrared Spectroscopy (ATR-FTIR): This technique can identify the vibrational modes of the phosphonic acid. The binding of the phosphonic acid to the surface can be confirmed by changes in the P-O and P=O stretching vibrations.[6]
-
Contact Angle Goniometry: The formation of a hydrophobic alkyl chain monolayer on a hydrophilic metal oxide surface will lead to a significant increase in the water contact angle.
-
Atomic Force Microscopy (AFM): AFM can be used to assess the surface morphology and confirm the presence of a uniform monolayer.
Q3: How can I verify that the nucleophilic substitution on the terminal bromine was successful?
A3: XPS is the most definitive method to confirm the success of a nucleophilic substitution reaction on the bromo-terminated surface. A successful reaction will result in the disappearance or significant reduction of the Bromine (Br 3d) XPS signal and the appearance of a new signal corresponding to the element(s) in the nucleophile (e.g., a Nitrogen N 1s signal for an azide (B81097) substitution).
Q4: What are the key considerations for choosing a solvent for monolayer formation?
A4: The solvent should be anhydrous to prevent aggregation of the phosphonic acid and the formation of multilayers.[7] Common solvents for phosphonic acid self-assembly include tetrahydrofuran (B95107) (THF) and ethanol. The choice of solvent can also influence the quality of the resulting monolayer, with non-polar solvents sometimes being preferred for certain substrates like ZnO to avoid the formation of byproducts.[7]
Q5: Is a post-deposition annealing step necessary?
A5: An optional annealing step (e.g., at 120°C) after monolayer formation can sometimes improve the ordering and thermal stability of the film.[1] This step, often referred to as a curing or "tethering by aggregation and growth" (T-BAG) method, promotes the formation of strong covalent bonds between the phosphonic acid and the surface.[1]
Data Presentation
Table 1: Summary of General Stability Data for Alkylphosphonic Acid Monolayers
| Condition | Substrate | Alkyl Chain Length | Duration | Stability | Reference |
| Acidic (pH 3), Neutral, PBS | Stainless Steel 316L | C12-C18 | 30 days | Excellent | [1] |
| Strong Basic (pH 11) | Stainless Steel 316L | C12-C18 | 30 days | Partial breakdown, especially for shorter chains | [1] |
| Dry Heating (120°C) | Stainless Steel 316L | C12-C18 | 7 days | Excellent | [1] |
| Aqueous (pH 1-10) | TiO₂, ZrO₂ | C18 | 1 week (25°C) | ~2-5% loss in grafting density | [2] |
| Vacuum Heating | Porous Aluminum Oxide | C18 | - | Stable up to ~500°C | [8] |
| Vacuum Heating | Silicon | C4 (Butyl) | - | Stable up to 350°C | [3] |
Note: This table provides general stability data for alkylphosphonic acids. The stability of this compound may vary.
Experimental Protocols
Protocol 1: Formation of a this compound Monolayer on a Metal Oxide Surface
-
Substrate Preparation:
-
Thoroughly clean the metal oxide substrate (e.g., titanium oxide, aluminum oxide).
-
Sonciate the substrate sequentially in acetone and isopropanol for 15 minutes each.
-
Rinse extensively with deionized (DI) water.
-
Dry the substrate under a stream of dry nitrogen or argon gas.
-
-
Monolayer Deposition (T-BAG Method):
-
Prepare a 1 mM solution of this compound in anhydrous tetrahydrofuran (THF).
-
Place the cleaned and dried substrate vertically in the phosphonic acid solution in a sealed container to minimize solvent evaporation.
-
Allow the self-assembly to proceed for 18-24 hours at room temperature.
-
Remove the substrate from the solution and rinse thoroughly with fresh anhydrous THF to remove any non-covalently bound molecules.
-
Optional Curing Step: Heat the coated substrate in an oven at 120°C for 24-48 hours to enhance monolayer stability and ordering.[1]
-
After curing, sonicate the substrate briefly in fresh THF to remove any remaining physisorbed molecules.
-
Dry the modified substrate under a stream of dry nitrogen or argon gas.
-
Protocol 2: Characterization of the this compound Monolayer
-
X-ray Photoelectron Spectroscopy (XPS):
-
Mount the modified substrate on a sample holder and introduce it into the ultra-high vacuum (UHV) chamber of the XPS instrument.
-
Acquire a survey scan to identify the elements present on the surface.
-
Acquire high-resolution scans for C 1s, O 1s, P 2p, Br 3d, and the primary substrate elements (e.g., Ti 2p, Al 2p).
-
Confirm the presence of P and Br and analyze the high-resolution spectra to determine the chemical states.
-
-
Attenuated Total Reflectance Fourier-Transform Infrared Spectroscopy (ATR-FTIR):
-
Press the modified substrate against the ATR crystal.
-
Collect the infrared spectrum.
-
Analyze the spectrum for characteristic peaks of the phosphonic acid monolayer, paying attention to the P-O and P=O stretching regions to infer binding to the surface.
-
Mandatory Visualizations
Caption: Experimental workflow for surface modification.
Caption: Troubleshooting decision tree for functionalization.
References
- 1. Structure and Order of Phosphonic Acid-Based Self-Assembled Monolayers on Si(100) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hydrolytic stability of organic monolayers supported on TiO2 and ZrO2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Thermal Stability and Orthogonal Functionalization of Organophosphonate Self-Assembled Monolayers as Potential Liners for Cu Interconnect - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phosphonic Acid Monolayers for Binding of Bioactive Molecules to Titanium Surfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Formation of self-assembled monolayers of alkylphosphonic acid on the native oxide surface of SS316L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. An ATR-FTIR study of different phosphonic acids in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Surface Dissociation Effect on Phosphonic Acid Self-Assembled Monolayer Formation on ZnO Nanowires - PMC [pmc.ncbi.nlm.nih.gov]
- 8. research.wur.nl [research.wur.nl]
Technical Support Center: Characterizing Defects in Phosphonic Acid Monolayers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the characterization of phosphonic acid (PA) self-assembled monolayers (SAMs).
Frequently Asked Questions (FAQs)
Q1: What are the primary indicators of a successful phosphonic acid monolayer formation?
A successful PA monolayer formation is indicated by several key observables across different characterization techniques. A significant increase in the water contact angle suggests a more hydrophobic surface, which is expected after the deposition of a well-ordered monolayer with long alkyl chains.[1][2] X-ray Photoelectron Spectroscopy (XPS) data should confirm the presence of phosphorus (P 2p peak) and an increase in the carbon-to-substrate signal ratio.[3][4][5] Atomic Force Microscopy (AFM) images should reveal a uniform and smooth surface, largely free of aggregates or pinholes.[6][7]
Q2: How can I differentiate between a monolayer, multilayer, and aggregates on my substrate?
Distinguishing between these formations is crucial for accurate characterization.
-
Monolayers will exhibit a uniform thickness consistent with the length of the phosphonic acid molecule.[4]
-
Multilayers will show a greater thickness than expected for a single layer and may appear as less ordered domains in AFM images.[4] Inadequate rinsing after deposition is a common cause of multilayer formation.[8]
-
Aggregates appear as distinct, irregularly shaped features on the surface in AFM images and can result from a high concentration of the phosphonic acid solution or the presence of water in the solvent.[6][8]
Q3: My water contact angle is lower than expected. What are the potential causes?
A low water contact angle can be attributed to several factors:
-
Incomplete monolayer formation: Insufficient deposition time or a low concentration of the PA solution can lead to patches of the bare substrate being exposed.[8]
-
Disordered monolayer: A poorly packed or disordered monolayer can expose more hydrophilic portions of the molecules or the underlying substrate.[8]
-
Surface contamination: The presence of hydrophilic contaminants on the substrate or introduced during handling can lower the contact angle.[8][9]
-
Hydrophilic defects: Pinholes or other defects in the monolayer can expose the more hydrophilic substrate.[8]
Q4: What is the significance of the P 2p binding energy in XPS analysis of phosphonic acid monolayers?
The P 2p peak in an XPS spectrum is direct evidence of the presence of the phosphonic acid on the surface.[10] The binding energy of the P 2p peak can provide insights into the binding mechanism of the phosphonic acid headgroup to the metal oxide surface (e.g., monodentate, bidentate, or tridentate).[1][11] A shift in the P 2p binding energy compared to the bulk phosphonic acid can indicate the formation of P-O-metal bonds.[5]
Q5: Can the choice of solvent affect the quality of my phosphonic acid monolayer?
Yes, the solvent plays a critical role in the formation of a well-ordered SAM. Solvents with a low dielectric constant are often preferred as they can suppress the dissolution of the metal oxide substrate, which can interfere with monolayer formation.[1] The purity of the solvent is also crucial, as the presence of water can lead to the precipitation of the phosphonic acid and the formation of aggregates.[6] The solvent must also be able to effectively dissolve the phosphonic acid molecules.[12][13]
Troubleshooting Guides
Issue 1: Poor Adhesion or Delamination of the Monolayer
| Symptom | Possible Causes | Troubleshooting Steps |
| The monolayer peels or flakes off the substrate.[6] | 1. Inadequate substrate cleaning.[6] 2. Sub-optimal deposition conditions. 3. Lack of strong covalent bonding.[6] | 1. Implement a rigorous substrate cleaning protocol (e.g., sonication in solvents, piranha solution, or UV/ozone treatment).[6] 2. Optimize deposition time and temperature. 3. Consider a post-deposition thermal annealing step to promote covalent bond formation.[6] |
Issue 2: Inconsistent or Non-Uniform Monolayer Coverage
| Symptom | Possible Causes | Troubleshooting Steps |
| AFM images show patches of bare substrate or inconsistent surface properties across the sample.[8] | 1. Insufficient phosphonic acid concentration or deposition time.[8] 2. Contaminants on the substrate blocking adsorption sites.[8] 3. Degraded phosphonic acid solution.[6] | 1. Increase the concentration of the PA solution or extend the deposition time.[8] 2. Enhance the substrate cleaning procedure.[8] 3. Use a fresh, high-purity phosphonic acid solution for each experiment.[6] |
Issue 3: Formation of Multilayers or Aggregates
| Symptom | Possible Causes | Troubleshooting Steps |
| AFM reveals features that are significantly thicker than a single monolayer.[8] | 1. Phosphonic acid concentration is too high.[8] 2. Inadequate rinsing after deposition.[8] 3. Presence of water in the solvent.[6][8] | 1. Reduce the concentration of the phosphonic acid solution.[8] 2. Implement a thorough rinsing step with fresh, anhydrous solvent.[6][8] 3. Use anhydrous solvents and perform the deposition in a dry environment.[6][8] |
Quantitative Data Summary
The following tables provide a summary of quantitative data for various phosphonic acid monolayers on different substrates, which can be used as a reference for expected experimental outcomes.
Table 1: Water Contact Angles and Monolayer Thicknesses
| Phosphonic Acid | Substrate | Water Contact Angle (°) | Monolayer Thickness (nm) |
| Octadecylphosphonic Acid (ODPA) | Titanium Dioxide (TiO₂) | 117.6 ± 2.5 | ~2.0 |
| Octadecylphosphonic Acid (ODPA) | Silicon Dioxide (SiO₂) | ~110 | ~1.8 |
| Octadecylphosphonic Acid (ODPA) | Mica | ~110 | 1.6 - 1.8 |
| 11-Hydroxyundecylphosphonic Acid | Silicon Dioxide (SiO₂) | Not Specified | ~1.2 |
Data compiled from multiple sources.[1][4]
Table 2: XPS Elemental Composition of Phosphonic Acid Monolayers
| Molecule | Substrate | C 1s (at. %) | O 1s (at. %) | P 2p (at. %) | Substrate Signal |
| (11-hydroxyundecyl)phosphonic acid | Ti90/Al6/V4 | 69.8 ± 3.0 | 27.0 ± 2.6 | 3.2 ± 0.5 | Decreased |
| (12-carboxydodecyl)phosphonic acid | Ti90/Al6/V4 | 65.9 ± 2.4 | 31.3 ± 2.1 | 2.9 ± 0.4 | Decreased |
An increase in carbon and phosphorus content and a decrease in the substrate signal are indicative of successful monolayer formation.[3]
Experimental Protocols
Protocol 1: Formation of Phosphonic Acid SAMs by Solution Deposition
-
Substrate Cleaning: Thoroughly clean the substrate by sonication in a series of solvents (e.g., acetone, isopropanol, and deionized water). Dry the substrate under a stream of high-purity nitrogen gas.[1] For some substrates, a UV/ozone treatment can be used to create a fresh, reactive oxide layer.[6][14]
-
Solution Preparation: Prepare a dilute solution of the phosphonic acid (typically 0.1 mM to 1 mM) in a high-purity, anhydrous solvent (e.g., tetrahydrofuran (B95107) (THF) or ethanol).[1][6]
-
SAM Deposition: Immerse the cleaned substrate in the phosphonic acid solution for a specified duration (typically ranging from a few hours to 24 hours) at room temperature.[1][6]
-
Rinsing: After deposition, remove the substrate from the solution and rinse it thoroughly with fresh, anhydrous solvent to remove any non-covalently bound molecules.[1][6]
-
Drying: Dry the substrate again under a stream of nitrogen gas.[1][6]
-
(Optional) Thermal Annealing: Heat the substrate (e.g., to 120-150°C) in an inert atmosphere to promote the formation of stable covalent bonds between the phosphonic acid and the substrate.[6]
Protocol 2: Characterization by X-ray Photoelectron Spectroscopy (XPS)
-
Sample Introduction: Mount the SAM-modified substrate on a sample holder and introduce it into the ultra-high vacuum (UHV) chamber of the XPS instrument.[3][14]
-
Survey Scan: Acquire a survey spectrum over a wide binding energy range (e.g., 0-1100 eV) to identify all the elements present on the surface.[3][14]
-
High-Resolution Scans: Acquire high-resolution spectra for the elements of interest (e.g., C 1s, O 1s, P 2p, and the primary substrate elements).[3][4]
-
Data Analysis: Analyze the peak positions, areas, and shapes to determine the elemental composition and chemical bonding states of the monolayer.[3][10]
Protocol 3: Characterization by Atomic Force Microscopy (AFM)
-
Tip Selection: Use a sharp AFM tip appropriate for high-resolution imaging of soft matter.
-
Imaging Mode: Operate the AFM in tapping mode or contact mode, depending on the sample and the information desired.
-
Parameter Optimization: Optimize imaging parameters such as scan size, scan rate, setpoint, and gains to obtain high-quality images without damaging the monolayer.
-
Data Acquisition: Acquire both topography and phase images. Phase imaging can often provide better contrast for identifying defects and different domains within the monolayer.[15]
-
Data Analysis: Analyze the images to assess surface morphology, uniformity, and the presence of defects such as pinholes, aggregates, or incomplete coverage.[6]
Visualizations
Caption: Experimental workflow for phosphonic acid monolayer formation and characterization.
Caption: Logic diagram for troubleshooting common defects in phosphonic acid monolayers.
References
- 1. benchchem.com [benchchem.com]
- 2. brighton-science.com [brighton-science.com]
- 3. benchchem.com [benchchem.com]
- 4. Structure and Order of Phosphonic Acid-Based Self-Assembled Monolayers on Si(100) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phosphonic Acid Monolayers for Binding of Bioactive Molecules to Titanium Surfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Characterization of phosphonic acid binding to zinc oxide - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. benchchem.com [benchchem.com]
- 9. ossila.com [ossila.com]
- 10. benchchem.com [benchchem.com]
- 11. mdpi.com [mdpi.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Surface Dissociation Effect on Phosphonic Acid Self-Assembled Monolayer Formation on ZnO Nanowires - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
Technical Support Center: Alkylphosphonic Acid Self-Assembled Monolayers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the ordering of alkylphosphonic acid (APA) self-assembled monolayers (SAMs).
Frequently Asked Questions (FAQs)
Q1: What are the key factors influencing the ordering of alkylphosphonic acid SAMs?
A1: The final quality and ordering of alkylphosphonic acid SAMs are primarily influenced by four key factors: the choice of substrate, the solvent used for deposition, the length of the alkyl chain of the phosphonic acid, and any post-deposition treatments, such as thermal annealing. Each of these factors can significantly impact the packing density, orientation, and defectivity of the resulting monolayer.
Q2: How does the substrate affect the formation of a well-ordered SAM?
A2: The substrate plays a critical role in the formation of highly ordered SAMs. The phosphonic acid headgroup binds to surface hydroxyl groups on metal oxides.[1] Therefore, a clean, smooth, and well-hydroxylated surface is essential for achieving a high-quality monolayer. The nature of the metal oxide itself also influences SAM formation, with different oxides exhibiting varying affinities for phosphonic acids.
Q3: What is the role of the solvent in the SAM deposition process?
A3: The solvent choice is crucial as it can influence the solubility of the alkylphosphonic acid, its interaction with the substrate, and the kinetics of SAM formation. Generally, solvents that promote the interaction between the phosphonic acid headgroup and the substrate, while minimizing competitive adsorption of the solvent itself, are preferred for forming well-ordered SAMs.
Q4: How does the alkyl chain length of the phosphonic acid impact SAM ordering?
A4: The length of the alkyl chain directly affects the van der Waals interactions between adjacent molecules in the SAM. Longer alkyl chains lead to stronger intermolecular forces, which promotes a higher degree of order and denser packing within the monolayer.[2] This increased order often results in a more hydrophobic surface.[2]
Q5: Is a post-deposition annealing step necessary?
A5: While not always mandatory, a post-deposition annealing step can significantly improve the quality and stability of the SAM.[3] Annealing can promote the formation of covalent bonds between the phosphonic acid and the substrate, remove residual solvent, and allow for molecular rearrangement to minimize defects and improve ordering.[3]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Poor or Incomplete Monolayer Formation | 1. Contaminated Substrate: Organic or particulate residues on the surface can inhibit SAM formation. 2. Inactive Substrate Surface: Insufficient hydroxyl groups on the metal oxide surface. 3. Degraded Phosphonic Acid Solution: The phosphonic acid may have degraded over time or due to exposure to moisture. | 1. Thorough Substrate Cleaning: Implement a rigorous cleaning protocol involving sonication in a series of high-purity solvents (e.g., acetone, isopropanol, deionized water).[4] A final UV-ozone or oxygen plasma treatment can be effective for creating a fresh, reactive oxide layer.[4] 2. Surface Activation: For certain substrates, a brief treatment with oxygen plasma can increase the density of surface hydroxyl groups.[4] 3. Use Fresh Solution: Always prepare fresh solutions of the alkylphosphonic acid in an anhydrous solvent immediately before use. |
| Disordered or Poorly Packed Monolayer | 1. Inappropriate Solvent: The solvent may be competing with the phosphonic acid for surface binding sites or causing aggregation in solution. 2. Sub-optimal Deposition Time: The immersion time may be too short for the molecules to self-organize effectively. 3. High Deposition Temperature: Elevated temperatures can sometimes lead to faster but more disordered monolayer formation.[4] | 1. Solvent Selection: Choose a solvent with a low dielectric constant that is inert to the substrate. Anhydrous solvents are highly recommended. 2. Optimize Deposition Time: Perform a time-course study to determine the optimal immersion time for your specific system, which can range from a few hours to over 24 hours.[4] 3. Control Deposition Temperature: While elevated temperatures can accelerate the process, room temperature deposition often yields more ordered layers. If using elevated temperatures, careful optimization is required.[4] |
| Multilayer Formation | 1. High Phosphonic Acid Concentration: A high concentration in the deposition solution can lead to the physisorption of multiple layers. 2. Inadequate Rinsing: Failure to thoroughly remove excess, non-covalently bound molecules. | 1. Use Dilute Solutions: Prepare a dilute solution of the alkylphosphonic acid, typically in the range of 0.1 mM to 1 mM.[4] 2. Thorough Rinsing: After deposition, rinse the substrate extensively with the pure, fresh solvent to remove any physisorbed molecules.[4] |
| SAM Delamination or Instability | 1. Weak Molecule-Substrate Bonding: The phosphonic acid may be primarily hydrogen-bonded to the surface rather than covalently bound. 2. Hydrolysis of the SAM: Prolonged exposure to aqueous environments can lead to the degradation of the monolayer. | 1. Post-Deposition Annealing: Perform a thermal annealing step (e.g., at 140°C) to promote the formation of stable covalent bonds between the phosphonic acid and the substrate.[3] 2. Minimize Water Exposure: For applications in aqueous environments, consider the stability of the specific APA SAM. While generally more stable than thiols, prolonged exposure can still be a factor. |
Data Summary
Table 1: Effect of Alkyl Chain Length on Water Contact Angle of Alkylphosphonic Acid SAMs on Silicon Oxide
| Alkyl Chain Length | Water Contact Angle (°) |
| Methyl (C1) | Hydrophilic (~0°)[2] |
| Octyl (C8) | Highly Hydrophobic (~150.6° ± 6.6°)[2] |
Note: The significant increase in water contact angle with longer alkyl chains is attributed to the increased van der Waals interactions leading to a more ordered and densely packed hydrophobic monolayer.[2]
Table 2: Effect of Annealing Temperature on Surface Roughness
| Material System | Annealing Temperature (°C) | Effect on Surface Roughness |
| Amorphous Silicon | 600 - 700 | Increases linearly[5] |
| Amorphous Silicon | > 700 | Saturates[5] |
| Ni-P Films | Increasing Temperature | Increases[6] |
| CoFeSm Thin Films | Increasing Temperature | Decreases[7] |
| Cu-TiC Thin Films | Increasing Temperature | Increases[8] |
Note: The effect of annealing on surface roughness is material-dependent and can be influenced by factors such as crystallization, grain growth, and phase transformations.[5][6][7][8]
Table 3: XPS Analysis of Alkylphosphonic Acid SAMs on Different Oxide Substrates
| Substrate | Alkylphosphonic Acid | P 2s Binding Energy (eV) | Reference |
| Silicon Oxide | Octadecylphosphonic Acid (ODPA) | ~191.0 | [3] |
| Titanium Alloy (Ti-6Al-4V) | Dodecylphosphonic Acid (DDPA) | Distinct P 2s and P 2p peaks observed | [9] |
Note: The presence of a phosphorus peak in the XPS spectrum is a key indicator of successful SAM formation.[3][9]
Experimental Protocols
Solution-Phase Deposition of Alkylphosphonic Acid SAMs
This protocol describes a general procedure for the formation of APA SAMs from a solution.[4]
Materials:
-
Substrate (e.g., Silicon wafer with native oxide, Titanium-coated substrate)
-
Alkylphosphonic acid (e.g., Octadecylphosphonic acid - ODPA)
-
High-purity solvents (e.g., Acetone, Isopropanol, Deionized water, Anhydrous ethanol (B145695) or tetrahydrofuran)
-
Beakers, Tweezers, Nitrogen gas line
-
Sonicator
-
Oven or hot plate
Procedure:
-
Substrate Cleaning:
-
Sonicate the substrate sequentially in acetone, isopropanol, and deionized water for 10-15 minutes each.
-
Dry the substrate under a stream of high-purity nitrogen gas.
-
For a highly reactive surface, an optional oxygen plasma or UV-ozone treatment can be performed immediately before deposition.[4]
-
-
Preparation of Phosphonic Acid Solution:
-
Prepare a dilute solution of the alkylphosphonic acid (e.g., 1 mM ODPA) in an anhydrous solvent (e.g., ethanol or tetrahydrofuran).
-
Ensure the phosphonic acid is fully dissolved, using sonication if necessary.
-
-
SAM Deposition:
-
Immerse the cleaned and dried substrate into the phosphonic acid solution.
-
The deposition time can vary from a few hours to over 24 hours. A time-course study is recommended to optimize for the specific system.
-
Deposition is typically carried out at room temperature.
-
-
Rinsing and Drying:
-
After the desired deposition time, remove the substrate from the solution.
-
Rinse the substrate thoroughly with the pure, fresh solvent to remove any physisorbed molecules.
-
Dry the substrate again under a stream of nitrogen gas.
-
-
Annealing (Optional but Recommended):
-
To improve stability and ordering, anneal the SAM-coated substrate in an oven. A typical condition is 140°C for an extended period (e.g., 48 hours).[3]
-
Vapor-Phase Deposition of Alkylphosphonic Acid SAMs
Vapor-phase deposition is an alternative method that can produce highly uniform SAMs.[10]
Materials:
-
Substrate
-
Alkylphosphonic acid
-
Vacuum chamber with temperature control
-
Inert gas (e.g., Nitrogen or Argon)
Procedure:
-
Substrate Preparation:
-
Clean the substrate using the same rigorous procedure as for solution-phase deposition.
-
Place the cleaned substrate in the vacuum chamber.
-
-
Vapor Generation:
-
Place the alkylphosphonic acid in a container within the vacuum chamber, separate from the substrate.
-
Heat the container to vaporize the phosphonic acid. The specific temperature will depend on the volatility of the precursor.
-
-
SAM Deposition:
-
The vaporized alkylphosphonic acid molecules will adsorb onto the substrate surface and self-assemble into a monolayer.
-
The deposition is carried out under vacuum to minimize contaminants.
-
-
Purging and Cooling:
-
After deposition, purge the chamber with an inert gas to remove excess precursor molecules.
-
Allow the substrate to cool to room temperature.
-
-
Post-Deposition Annealing (Optional):
-
A post-deposition annealing step can be performed to enhance the quality of the SAM.[10]
-
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. d-nb.info [d-nb.info]
- 3. Structure and Order of Phosphonic Acid-Based Self-Assembled Monolayers on Si(100) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. mdpi.com [mdpi.com]
Technical Support Center: Phosphonic Acid Surface Binding
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals working with phosphonic acids for surface modification.
Frequently Asked Questions (FAQs)
Q1: How does pH affect the binding of phosphonic acids to metal oxide surfaces?
A1: The pH of the solution plays a critical role in the binding of phosphonic acids to metal oxide surfaces by influencing both the phosphonic acid molecule and the surface itself.
-
Phosphonic Acid Speciation: Phosphonic acids are polyprotic and can exist in different protonation states depending on the pH. The speciation of the phosphonic acid (e.g., neutral, mono-anionic, or di-anionic) affects its charge and ability to bind to the surface.
-
Surface Hydroxyl Groups: The surface of most metal oxides is covered with hydroxyl (-OH) groups. The protonation state of these groups is also pH-dependent. At low pH, the surface may be positively charged, while at high pH, it can become negatively charged.
-
Binding Mechanism: The primary binding mechanism is a condensation reaction between the hydroxyl groups of the phosphonic acid and the hydroxyl groups on the metal oxide surface, forming stable metal-oxygen-phosphorus (M-O-P) bonds.[1] The optimal pH for this reaction is one that facilitates the presence of reactive species on both the phosphonic acid and the surface. While phosphonic acids are generally stable over a broader pH range than carboxylic acids, they can desorb at higher pH values (typically above 8) due to increased electrostatic repulsion between the deprotonated phosphonate (B1237965) groups.[2]
Q2: What are the different binding modes of phosphonic acids on surfaces?
A2: Phosphonic acids can bind to metal oxide surfaces in three primary modes:
-
Monodentate: One of the oxygen atoms of the phosphonic acid group forms a single M-O-P bond with a metal atom on the surface.[1]
-
Bidentate: Two of the oxygen atoms of the phosphonic acid group form two M-O-P bonds. This can be in a chelating fashion (binding to the same metal atom) or a bridging fashion (binding to two different metal atoms).[1]
-
Tridentate: All three oxygen atoms of the phosphonic acid group are involved in binding to the surface, forming three M-O-P bonds.[1]
The predominant binding mode depends on factors such as the specific phosphonic acid, the nature of the substrate, the surface hydroxyl group density, and the reaction conditions, including pH.
Q3: What are the common techniques to characterize phosphonic acid monolayers?
A3: Several surface-sensitive techniques are commonly employed to characterize the formation and quality of phosphonic acid self-assembled monolayers (SAMs):
-
X-ray Photoelectron Spectroscopy (XPS): Provides quantitative elemental composition and chemical state information of the surface, confirming the presence of phosphorus and characterizing the chemical bonds formed.
-
Fourier-Transform Infrared Spectroscopy (FTIR): Identifies the vibrational modes of the phosphonic acid molecules, which can help determine the binding mode (monodentate, bidentate, or tridentate) and the conformational order of the alkyl chains.
-
Contact Angle Goniometry: Measures the surface wettability, which is a good indicator of monolayer formation and order. A significant change in the water contact angle after modification is expected.
-
Thermogravimetric Analysis (TGA): Used to quantify the amount of organic material bound to a surface, which allows for the calculation of the grafting density of the phosphonic acid molecules.[1]
Troubleshooting Guides
Problem 1: Poor or no binding of the phosphonic acid to the surface.
| Possible Cause | Troubleshooting Step |
| Improper Substrate Cleaning | Ensure the substrate is thoroughly cleaned to remove organic and inorganic contaminants. A common procedure involves sonication in a series of solvents like acetone, isopropanol, and deionized water, followed by drying with an inert gas. For some substrates, a piranha solution or UV/ozone treatment may be necessary. |
| Insufficient Surface Hydroxylation | The phosphonic acid headgroup binds to surface hydroxyl groups. If the surface is not sufficiently hydroxylated, binding will be poor. An oxygen plasma treatment can be used to increase the density of hydroxyl groups on the surface. |
| Incorrect pH of the Deposition Solution | The pH affects both the phosphonic acid and the surface charge. Optimize the pH of your deposition solution. For many metal oxides, a slightly acidic to neutral pH is a good starting point. |
| Degraded Phosphonic Acid Solution | Use fresh, high-purity phosphonic acid and solvent for each experiment. Ensure the phosphonic acid is fully dissolved before immersing the substrate. |
| Inappropriate Solvent | The choice of solvent can influence the binding process. For some systems, the presence of a small amount of water can be beneficial, while for others, it can be detrimental. Anhydrous solvents are often a good starting point. |
Problem 2: Incomplete or non-uniform monolayer formation.
| Possible Cause | Troubleshooting Step |
| Insufficient Deposition Time | Allow for a sufficient immersion time for the self-assembly process to reach completion. This can range from a few hours to 24 hours or more, depending on the system. |
| Phosphonic Acid Concentration is Too Low | Ensure the concentration of the phosphonic acid in the deposition solution is adequate. A typical starting concentration is in the millimolar (mM) range. |
| Presence of Water in the Solvent | For some systems, water can lead to the formation of multilayers or aggregates. Try using an anhydrous solvent and performing the deposition in a dry atmosphere (e.g., in a glovebox). |
| Surface Roughness | A very rough or heterogeneous surface can lead to non-uniform monolayer formation. Ensure your substrate has a consistent surface finish. |
Problem 3: Monolayer delamination or instability.
| Possible Cause | Troubleshooting Step |
| Weak Initial Binding | Re-evaluate the deposition conditions (cleanliness, surface hydroxylation, pH, solvent) to ensure strong covalent bond formation. |
| Post-deposition Handling | Handle the modified substrates with care. Avoid aggressive rinsing or sonication that could physically remove the monolayer. |
| Hydrolysis of the M-O-P Bond | Phosphonic acid monolayers can be susceptible to hydrolysis, especially at high pH. If the application involves aqueous environments, test the stability of your monolayer at the relevant pH. Consider cross-linking the monolayer if additional stability is required. |
Quantitative Data
Table 1: Binding Parameters of Phosphonic Acids on Metal Oxides
| Ligand | Metal Oxide | Method | Binding Parameter | Value | Reference |
| Dodecylphosphonic acid | Titanium Dioxide (TiO₂) | TGA | Adsorption Constant (K) | 1.6 x 10³ M⁻¹ | [3] |
| Phenylphosphonic acid | Titanium Dioxide (TiO₂) | TGA | Adsorption Constant (K) | 2.5 x 10³ M⁻¹ | [3] |
| Hexylphosphonic acid | Hafnium Oxide (HfO₂) | ¹H NMR | Bound Ligand Fraction | Tightly bound | [3] |
| (2-(2-(2-hydroxyethoxy)ethoxy)ethyl)phosphonic acid | Hafnium Oxide (HfO₂) | ¹H NMR | Bound Ligand Fraction | pH-dependent; gradual desorption with increasing water content | [3] |
Table 2: Grafting Densities of Phosphonic Acids on TiO₂ Nanoparticles
| Phosphonic Acid | Grafting Density (molecules/nm²) | Method | Reference |
| Cyanuric acid derivative | 3.0 | TGA | [4] |
| Hexadecylphosphonic acid | Varies with concentration | TGA |
Table 3: Water Contact Angles of Surfaces Modified with Phosphonic Acids
| Phosphonic Acid | Substrate | Water Contact Angle (°) | pH of Stability Test | Duration of Stability Test | Reference |
| Fluoroalkylphosphonic acid | H-Terminated Si(111) | 108 | 3 | 30 days (angle decreased to 85°) | [5] |
| Fluoroalkylphosphonic acid | H-Terminated Si(111) | 108 | 11 | 30 days (angle decreased to 92°) | [5] |
| 11-Mercaptoundecylphosphonic acid | Various | 74.7 ± 1.7 | N/A | N/A | [6] |
| 11-Aminoundecylphosphonic acid | Various | 13.1 ± 4.1 | N/A | N/A | [6] |
Experimental Protocols
Protocol 1: X-ray Photoelectron Spectroscopy (XPS) Analysis
-
Sample Preparation:
-
Prepare the phosphonic acid-modified substrate according to your experimental procedure.
-
Ensure the sample is dry and free of any loosely bound contaminants.
-
-
Sample Mounting and Introduction:
-
Mount the sample on a clean XPS sample holder using appropriate clips or conductive tape.
-
Introduce the sample into the ultra-high vacuum (UHV) chamber of the XPS instrument.
-
-
Data Acquisition:
-
Survey Scan: Acquire a wide energy range survey scan (e.g., 0-1200 eV) to identify all elements present on the surface. Confirm the presence of P, C, O, and the substrate elements.
-
High-Resolution Scans: Acquire high-resolution scans for the P 2p, C 1s, O 1s, and the primary substrate element peaks. Use a lower pass energy for better energy resolution.
-
-
Data Analysis:
-
Charge Correction: Reference the binding energy scale to the adventitious C 1s peak at 284.8 eV or 285.0 eV.
-
Peak Fitting: Use appropriate software to fit the high-resolution spectra with Gaussian-Lorentzian functions to deconvolute the different chemical states. For the O 1s spectrum, you can distinguish between P=O, P-O-H, and P-O-Metal bonds.
-
Quantification: Determine the atomic concentrations of the surface elements from the peak areas using appropriate relative sensitivity factors (RSFs).
-
Protocol 2: Attenuated Total Reflectance Fourier-Transform Infrared Spectroscopy (ATR-FTIR)
-
Sample Preparation:
-
This technique is suitable for planar substrates that can be brought into good contact with the ATR crystal (e.g., Ge, ZnSe, or diamond).
-
Ensure the modified surface is clean and dry.
-
-
Data Acquisition:
-
Background Spectrum: Record a background spectrum of the clean, unmodified ATR crystal.
-
Sample Spectrum: Press the phosphonic acid-modified substrate firmly against the ATR crystal and record the sample spectrum.
-
For in-situ studies in liquid, use a liquid cell and record the background of the crystal with the solvent before introducing the phosphonic acid solution.
-
-
Data Analysis:
-
Baseline Correction and Normalization: Perform baseline correction and normalize the spectra if necessary.
-
Peak Identification: Identify the characteristic vibrational bands of the phosphonic acid. Key regions to analyze are:
-
P=O stretching: ~1200-1300 cm⁻¹
-
P-O-H stretching: ~900-1100 cm⁻¹
-
P-O-Metal stretching: ~950-1150 cm⁻¹
-
-
The absence or significant reduction of the P=O and P-O-H bands, along with the appearance of P-O-Metal bands, indicates covalent binding to the surface. The specific peak positions can provide insights into the binding mode.
-
Protocol 3: Thermogravimetric Analysis (TGA) for Grafting Density
-
Sample Preparation:
-
This method is ideal for high-surface-area materials like nanoparticles or powders.
-
Accurately weigh a known amount of the dry, phosphonic acid-modified powder into a TGA crucible.
-
-
Data Acquisition:
-
Place the crucible in the TGA instrument.
-
Heat the sample under a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 10 °C/min) over a defined temperature range (e.g., 30-800 °C).
-
The instrument will record the mass of the sample as a function of temperature.
-
-
Data Analysis:
-
Identify Mass Loss: Determine the percentage of mass loss corresponding to the decomposition and desorption of the phosphonic acid monolayer from the TGA curve.
-
Calculate Grafting Density (σ):
-
Calculate the number of moles of phosphonic acid from the mass loss and its molecular weight.
-
Determine the total surface area of the nanoparticles in the sample (from BET analysis or calculated from particle size and density).
-
Grafting Density (σ) = (moles of phosphonic acid × Avogadro's number) / total surface area.
-
-
Visualizations
References
Validation & Comparative
A Comparative Guide: 4-Bromobutylphosphonic Acid vs. Silane Coupling Agents for Surface Functionalization
For researchers, scientists, and drug development professionals, the strategic selection of surface modification agents is a critical determinant of success in applications ranging from drug delivery systems to biomedical implants and biosensors. This guide provides an objective, data-driven comparison of 4-Bromobutylphosphonic acid and silane (B1218182) coupling agents, two prominent classes of molecules for surface functionalization.
This document delves into the fundamental differences in their bonding mechanisms, hydrolytic stability, and functional capabilities. By presenting key performance data in accessible tables, detailing experimental protocols, and visualizing workflows and chemical interactions, this guide aims to equip researchers with the necessary information to make informed decisions for their specific applications.
At a Glance: Key Performance Differences
| Feature | This compound | Silane Coupling Agents (e.g., (3-Aminopropyl)triethoxysilane - APTES) |
| Primary Substrates | Metal oxides (e.g., TiO₂, Fe₃O₄, Al₂O₃, ZnO)[1][2] | Silicon oxides (e.g., glass, silica), metal oxides[3] |
| Bonding Chemistry | Forms robust, direct metal-oxygen-phosphorus (M-O-P) covalent bonds.[1] | Forms siloxane (Si-O-Si) bonds with surface hydroxyl groups and between silane molecules.[3] |
| Hydrolytic Stability | High stability in aqueous environments, even under physiological conditions.[4][5][6][7] | Prone to hydrolysis, especially in aqueous or humid environments, which can lead to monolayer degradation.[4][5][6][7] |
| Surface Coverage | Can form dense, well-ordered self-assembled monolayers (SAMs).[4] | Can form SAMs, but prone to multilayer formation and polymerization, especially in the presence of water.[3] |
| Functionalization | The terminal bromine atom serves as a versatile anchor for further chemical modifications, such as surface-initiated polymerization or covalent attachment of biomolecules.[8][9] | A wide variety of functional groups (e.g., amine, epoxy, vinyl) are commercially available, enabling diverse surface chemistries.[3] |
Delving Deeper: A Data-Driven Comparison
The primary advantage of this compound and other phosphonic acids lies in the exceptional stability of the bond they form with metal oxide surfaces. This is a critical factor for any application intended for use in biological or aqueous environments.
A comparative study on the hydrolytic stability of different organic monolayers demonstrated that phosphonate (B1237965) monolayers on oxide surfaces exhibit remarkable stability, withstanding a wide pH range (pH 3 to 11) and elevated temperatures (up to ~500 °C in a vacuum).[5][6] In contrast, silane-based monolayers, particularly those with monofunctional silanes, show poor hydrolytic stability, with the Si-O-metal bond being susceptible to cleavage.[7]
Table 1: Illustrative Hydrolytic Stability Data
| Coupling Agent | Substrate | Conditions | Stability Outcome |
| Octadecylphosphonic acid | TiO₂, ZrO₂ | 25°C, pH 1-10, 1 week | ~2-5% loss in grafting density[7] |
| Octadecyldimethylchlorosilane (Monofunctional Silane) | TiO₂, ZrO₂ | 25°C, any pH | Poor hydrolytic stability[7] |
| Octadecylsilane (Trifunctional Silane) | TiO₂, ZrO₂ | 25°C, neutral pH | Good hydrolytic stability (attributed to cross-linking)[7] |
The terminal bromine of this compound makes it an excellent initiator for surface-initiated atom transfer radical polymerization (SI-ATRP), a powerful technique for grafting well-defined polymer brushes from a surface.[8][10] This allows for precise control over the thickness, density, and composition of the grafted polymer layer, which is crucial for applications such as creating anti-fouling surfaces, drug delivery coatings, and biosensors. While silane coupling agents with initiator functionalities are also available, the inherent stability of the phosphonic acid anchor on metal oxides provides a more robust platform for these applications.
Experimental Protocols
Surface Modification with this compound
This protocol describes the formation of a self-assembled monolayer (SAM) of this compound on a titanium oxide surface, which can then be used for further functionalization.
Materials:
-
Titanium oxide substrate (e.g., TiO₂-coated silicon wafer)
-
This compound
-
Anhydrous solvent (e.g., Tetrahydrofuran - THF)
-
Deionized water
-
Nitrogen gas
Procedure:
-
Substrate Cleaning:
-
Sonnicate the titanium oxide substrate in a sequence of deionized water, ethanol, and then again in deionized water for 15 minutes each.
-
Dry the substrate under a stream of nitrogen gas.
-
To ensure a high density of surface hydroxyl groups, the substrate can be treated with UV-Ozone or an oxygen plasma for 5-10 minutes.
-
-
SAM Formation:
-
Prepare a 1 mM solution of this compound in anhydrous THF.
-
Immerse the cleaned and dried substrate in the phosphonic acid solution.
-
Incubate for 12-24 hours at room temperature in a sealed container to prevent solvent evaporation.
-
-
Rinsing and Drying:
-
Remove the substrate from the solution and rinse thoroughly with fresh THF to remove any physisorbed molecules.
-
Further rinse with ethanol and deionized water.
-
Dry the modified substrate under a stream of nitrogen gas.
-
-
Characterization (Optional but Recommended):
-
Contact Angle Goniometry: Measure the static water contact angle to confirm the change in surface hydrophobicity.
-
X-ray Photoelectron Spectroscopy (XPS): Confirm the presence of phosphorus and bromine on the surface.
-
Surface Modification with a Bromo-functionalized Silane Coupling Agent (e.g., 3-Bromopropyltrichlorosilane)
This protocol outlines the surface modification of a silicon oxide substrate with a bromo-functionalized silane.
Materials:
-
Silicon oxide substrate (e.g., glass slide, silicon wafer)
-
3-Bromopropyltrichlorosilane
-
Anhydrous toluene (B28343)
-
Deionized water
-
Ethanol
-
Nitrogen gas
Procedure:
-
Substrate Cleaning and Activation:
-
Clean the substrate as described in the phosphonic acid protocol.
-
Activate the surface by immersing it in a piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 30 minutes. (Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood).
-
Rinse the substrate extensively with deionized water and dry under a stream of nitrogen.
-
-
Silanization:
-
Prepare a 1% (v/v) solution of 3-Bromopropyltrichlorosilane in anhydrous toluene.
-
Immerse the cleaned and activated substrate in the silane solution.
-
Incubate for 1-2 hours at room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
-
Rinsing and Curing:
-
Remove the substrate and rinse with toluene to remove excess silane.
-
Rinse with ethanol and deionized water.
-
Dry the substrate under a stream of nitrogen.
-
Cure the silane layer by baking at 110°C for 30-60 minutes.
-
Visualizing the Processes
To better understand the chemical interactions and experimental workflows, the following diagrams are provided.
Conclusion: Making the Right Choice
The selection between this compound and a silane coupling agent is fundamentally dictated by the substrate material and the environmental conditions of the intended application.
Choose this compound when:
-
The substrate is a metal oxide: Phosphonic acids provide a significantly more stable anchoring to surfaces like titanium oxide, iron oxide, and aluminum oxide.[1][2]
-
High hydrolytic stability is paramount: For applications in biological fluids, aqueous solutions, or humid environments, the robustness of the M-O-P bond is a distinct advantage.[4][5][6][7]
-
A well-defined initiator for surface-initiated polymerization is required: The terminal bromine provides a reliable starting point for growing polymer brushes with controlled characteristics.[8]
Choose a silane coupling agent when:
-
The substrate is silicon-based: Silanization is a well-established and highly effective method for modifying glass and silica (B1680970) surfaces.[3]
-
The application is in a non-aqueous environment: In the absence of moisture, the hydrolytic instability of siloxane bonds is less of a concern.
-
A specific, commercially available functional group is needed: The wide variety of functionalized silanes offers a broad toolbox for different chemical coupling strategies.
By carefully considering these factors and the supporting data, researchers can confidently select the optimal surface modification agent to advance their scientific and developmental goals.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Research Collection | ETH Library [research-collection.ethz.ch]
- 3. Efficient modification of metal oxide surfaces with phosphonic acids by spray coating - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phosphonic Acid Monolayers for Binding of Bioactive Molecules to Titanium Surfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. research.wur.nl [research.wur.nl]
- 8. Grafting of Poly(methyl methacrylate) Brushes from Magnetite Nanoparticles Using a Phosphonic Acid Based Initiator by Ambient Temperature Atom Transfer Radical Polymerization (ATATRP) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Covalent attachment of bacteriorhodopsin monolayer to bromo-terminated solid supports: preparation, characterization, and protein stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Atom transfer radical polymerization - Wikipedia [en.wikipedia.org]
A Comparative Guide to Surface Functionalization: 4-Bromobutylphosphonic Acid vs. Thiol-Based SAMs on Metal Oxides
For Researchers, Scientists, and Drug Development Professionals
The functionalization of metal oxide surfaces is a critical step in a myriad of applications, from the development of advanced biosensors and drug delivery systems to the engineering of biocompatible implants and corrosion-resistant coatings. The choice of surface chemistry dictates the stability, bioactivity, and overall performance of the modified material. This guide provides an objective comparison between two prominent classes of self-assembled monolayers (SAMs): those formed from 4-bromobutylphosphonic acid and those based on traditional thiol chemistry. This analysis is supported by experimental data to aid researchers in selecting the optimal surface modification strategy for their specific needs.
Executive Summary
Phosphonic acid-based SAMs, including those derived from this compound, generally exhibit superior stability and ordering on metal oxide surfaces compared to their thiol-based counterparts. This enhanced performance is attributed to the formation of strong, multidentate covalent bonds between the phosphonate (B1237965) headgroup and the metal oxide. While thiol-based SAMs are well-established for noble metal surfaces like gold, their application on metal oxides is often limited by weaker interactions and lower stability. This guide will delve into the quantitative differences in their performance, provide detailed experimental protocols for their formation and characterization, and illustrate key workflows.
Performance Comparison: Phosphonic Acids vs. Thiols
The selection of a surface linker should be guided by the specific requirements of the application, such as the desired stability, surface energy, and subsequent functionalization steps. The following tables summarize key performance metrics for phosphonic acid and thiol-based SAMs on metal oxide surfaces, drawing from a range of experimental studies.
Table 1: Stability and Binding Characteristics
| Parameter | Phosphonic Acid-Based SAMs | Thiol-Based SAMs on Metal Oxides | Key Advantages of Phosphonic Acids |
| Binding Mechanism | Covalent bond formation (monodentate, bidentate, tridentate) between the phosphonic acid headgroup and surface hydroxyl groups.[1] | Primarily chemisorption, but the bond with metal oxides is generally weaker and less defined than with noble metals. | Formation of robust, multidentate linkages leads to higher thermal and chemical stability. |
| Bond Energy (P-O) | ~80 kcal/mol[2] | Variable, generally weaker on oxides than the S-Au bond (~40 kcal/mol).[2] | Higher bond energy contributes to greater monolayer stability over time and under harsh conditions. |
| Thermal Stability | Stable up to high temperatures (can be stable up to 800°C, with alkyl chain degradation occurring between 200-350°C). | Generally lower thermal stability on metal oxides compared to phosphonates. | Suitable for applications requiring thermal processing steps. |
| Hydrolytic Stability | High hydrolytic stability, particularly in physiological conditions. | Susceptible to hydrolysis and oxidation, leading to monolayer degradation over time.[3][4] | Enhanced longevity in aqueous and biological environments. |
Table 2: Monolayer Quality and Surface Properties
| Parameter | Phosphonic Acid-Based SAMs | Thiol-Based SAMs on Metal Oxides | Key Advantages of Phosphonic Acids |
| Order and Packing | Tend to form well-ordered, densely packed monolayers. | Often form more defective and less ordered monolayers on metal oxides. | A well-ordered monolayer provides a more uniform surface for subsequent functionalization and better barrier properties. |
| Layer Thickness | Can form thicker, more uniform layers. For example, phosphonic acid SAMs on ZnO were found to be approximately twice as thick as those from hexanethiol.[5] | Typically form thinner and less uniform layers.[5] | A thicker, denser layer can offer improved corrosion protection and better insulation. |
| Corrosion Protection | Provide significant corrosion protection. | Offer some corrosion protection, but are generally less effective than phosphonates on metal oxides. | Superior barrier properties against corrosive agents. |
| Surface Energy (Wettability) | Can be tuned by the terminal group. For example, octadecylphosphonic acid (ODPA) on TiO2 can yield water contact angles of ~117.6°.[6] | Wettability is also tunable, but the underlying layer may be less stable. | Provides a stable platform for controlling surface hydrophobicity/hydrophilicity. |
Experimental Protocols
The successful formation of high-quality SAMs is highly dependent on meticulous experimental procedures. Below are detailed protocols for the formation of phosphonic acid and thiol-based SAMs on metal oxide surfaces.
Protocol 1: Formation of this compound SAM on a Titanium Dioxide (TiO₂) Surface
This protocol is based on the solution deposition method, which is widely applicable for forming phosphonic acid SAMs.
Materials:
-
Titanium dioxide (TiO₂) substrate
-
This compound
-
Anhydrous solvent (e.g., ethanol (B145695), isopropanol, tetrahydrofuran (B95107) (THF))
-
Acetone, isopropanol, and deionized water for cleaning
-
Beakers, tweezers, and a nitrogen gas line
-
Sonicator
-
Oven or hot plate
Procedure:
-
Substrate Cleaning:
-
Sonicate the TiO₂ substrate sequentially in acetone, isopropanol, and deionized water for 15 minutes each to remove organic and inorganic contaminants.
-
Dry the substrate under a stream of high-purity nitrogen gas.
-
For a more reactive surface, an optional oxygen plasma or UV-ozone treatment can be performed immediately before deposition.
-
-
Preparation of Phosphonic Acid Solution:
-
Prepare a 1 mM solution of this compound in the chosen anhydrous solvent.
-
Ensure the phosphonic acid is fully dissolved, using sonication if necessary.
-
-
SAM Deposition:
-
Immerse the cleaned and dried TiO₂ substrate into the phosphonic acid solution.
-
The deposition time can range from a few hours to 24 hours at room temperature. The vessel should be sealed to prevent solvent evaporation.
-
-
Rinsing:
-
After immersion, remove the substrate from the solution and rinse it thoroughly with the same fresh solvent to remove any non-covalently bound (physisorbed) molecules.
-
-
Drying and Annealing:
-
Dry the functionalized substrate under a stream of nitrogen gas.
-
For enhanced stability and covalent bond formation, an annealing step can be performed. A typical condition is heating in an oven at 140°C for 48 hours in air.[2]
-
Protocol 2: Formation of a Thiol-Based SAM on a Gold-Coated Metal Oxide Surface
This protocol outlines the steps for forming a thiol SAM on a gold surface, which can be a coating on a metal oxide.
Materials:
-
Gold-coated substrate
-
Thiol compound (e.g., 11-mercaptoundecanoic acid)
-
200-proof ethanol
-
Deionized water
-
Cleaning solution (e.g., Piranha solution - EXTREME CAUTION REQUIRED )
-
Tweezers, beakers, and a nitrogen gas line
Procedure:
-
Substrate Cleaning:
-
Piranha Etch (use with extreme caution in a fume hood with appropriate PPE): Prepare a 7:3 mixture of concentrated sulfuric acid (H₂SO₄) and 30% hydrogen peroxide (H₂O₂). Immerse the gold substrate for 5-10 minutes.
-
Rinse the substrate thoroughly with copious amounts of deionized water, followed by an ethanol rinse.
-
Dry the substrate under a gentle stream of nitrogen gas.
-
-
Prepare Thiol Solution:
-
Sample Self-Assembly:
-
Immerse the cleaned gold substrate in the thiol solution for 24-48 hours.[5] Longer immersion times generally lead to better monolayer packing.
-
The container should be sealed, and it is good practice to backfill with nitrogen to minimize oxidation.
-
-
Rinsing and Drying:
-
Remove the substrate from the solution and rinse thoroughly with fresh ethanol for 10-15 seconds.
-
Dry the sample with a stream of dry nitrogen gas.
-
Mandatory Visualizations
The following diagrams, created using the DOT language for Graphviz, illustrate key experimental workflows.
Experimental Workflow for SAM Formation and Characterization
References
- 1. researchgate.net [researchgate.net]
- 2. Structure and Order of Phosphonic Acid-Based Self-Assembled Monolayers on Si(100) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. (4-Bromobutyl)phosphonic Acid | CymitQuimica [cymitquimica.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
Performance of different alkylphosphonic acids for surface modification
For researchers, scientists, and drug development professionals, the selection of an appropriate surface modification agent is critical for tailoring the interfacial properties of materials. Alkylphosphonic acids have emerged as a robust and versatile class of molecules for forming stable and well-ordered self-assembled monolayers (SAMs) on a variety of metal oxide surfaces. This guide provides an objective comparison of the performance of different alkylphosphonic acids, supported by experimental data, to aid in the selection of the optimal modifying agent for specific applications.
The remarkable stability of alkylphosphonic acid SAMs stems from the strong, covalent bonds formed between the phosphonic acid headgroup and surface hydroxyl groups on metal oxides. This interaction can result in monodentate, bidentate, or even tridentate binding, leading to highly durable monolayers. The alkyl chain length and terminal functionality of these molecules can be systematically varied to control surface properties such as wettability, adhesion, and biocompatibility.
Performance Comparison of Alkylphosphonic Acids
The choice of alkylphosphonic acid significantly impacts the resulting surface properties. Key performance metrics include the degree of hydrophobicity, surface energy, and thermal stability of the resulting monolayer. The following tables summarize quantitative data from studies on various alkylphosphonic acids.
Wettability and Surface Energy
The static water contact angle is a common measure of the hydrophobicity of a surface, with higher angles indicating greater hydrophobicity. Surface energy is another critical parameter that influences adhesion and biocompatibility.
| Alkylphosphonic Acid | Substrate | Static Water Contact Angle (°) | Surface Energy (mJ/m²) | Reference |
| n-Octylphosphonic Acid (OPA) | Aluminum Oxide | < 105 | ~25 | [1] |
| n-Decylphosphonic Acid (DPA) | Aluminum Oxide | > 115 | ~22 | [1] |
| n-Octadecylphosphonic Acid (ODPA) | Aluminum Oxide | > 115 | ~21 | [1] |
| Octadecylphosphonic Acid (ODPA) | Stainless Steel 316L | 108.7 ± 3.5 | Not Reported | [2] |
| C8-Alkylphosphonic Acid | Stainless Steel 316L | 82.5 ± 2 | Not Reported | [2] |
Key Observation: Longer alkyl chains in phosphonic acids generally lead to the formation of more densely packed and ordered monolayers, resulting in higher water contact angles and lower surface energies. For instance, n-decylphosphonic acid (DPA) and n-octadecylphosphonic acid (ODPA) on aluminum oxide exhibit significantly greater hydrophobicity compared to n-octylphosphonic acid (OPA)[1].
Thermal Stability
The thermal stability of SAMs is crucial for applications involving elevated temperatures. The degradation temperature of the monolayer is a key indicator of its robustness.
| Alkylphosphonic Acid | Substrate | Onset of Thermal Transition (°C) | Environment | Reference |
| Butylphosphonic Acid (BPA) | Silicon | ~250 | Reduced Pressure | [3][4] |
| Octadecylphosphonic Acid (ODPA) | Alumina | up to 500 | Not Specified | [5][6] |
| Octadecylphosphonic Acid (ODPA) | Titanium Dioxide | ~350 | Not Specified | [5] |
Key Observation: The thermal stability of alkylphosphonic acid SAMs is influenced by both the alkyl chain structure and the substrate material. Generally, phosphonic acid SAMs exhibit high thermal stability, with the P-O bond to the metal oxide surface remaining stable up to 800 °C in some cases[3]. The degradation is often initiated by the oxidation or breakage of the alkyl chains[5].
Experimental Protocols
Detailed methodologies are essential for reproducible surface modification. The following are generalized protocols for the formation and characterization of alkylphosphonic acid SAMs based on common experimental practices.
Protocol 1: Formation of Alkylphosphonic Acid SAMs on Metal Oxide Surfaces
This protocol describes a typical solution-phase deposition method for forming a self-assembled monolayer.
1. Substrate Preparation:
- Thoroughly clean the metal oxide substrate. A common procedure involves sequential sonication in a series of solvents such as acetone, ethanol (B145695), and deionized water to remove organic contaminants.
- Dry the substrate with a stream of inert gas (e.g., nitrogen or argon).
- To ensure a high density of surface hydroxyl groups, the substrate can be treated with a UV/Ozone cleaner or an oxygen plasma.
2. Phosphonic Acid Solution Preparation:
- Prepare a dilute solution of the desired alkylphosphonic acid (e.g., 1-5 mM) in a suitable solvent. Tetrahydrofuran (THF) and ethanol are commonly used.
3. SAM Formation:
- Immerse the cleaned substrate in the phosphonic acid solution.
- The immersion time can vary from a few hours to overnight to ensure complete monolayer formation. The process is typically carried out at room temperature. For some substrates like stainless steel, room-temperature deposition is sufficient, while others may benefit from heating[7].
4. Rinsing and Drying:
- After immersion, remove the substrate from the solution and rinse it thoroughly with the pure solvent to remove any non-covalently bound molecules.
- Dry the coated substrate with a stream of inert gas.
Protocol 2: Characterization of SAMs
1. Contact Angle Measurement:
- Use a goniometer to measure the static water contact angle. A sessile drop of deionized water is placed on the modified surface, and the angle between the liquid-vapor interface and the solid surface is measured.
2. X-ray Photoelectron Spectroscopy (XPS):
- XPS is used to determine the elemental composition of the surface and confirm the presence of the phosphonic acid monolayer.
- Acquire a survey spectrum to identify all elements present.
- High-resolution scans of the P 2p, C 1s, and O 1s regions can provide information about the chemical bonding states[8].
3. Fourier-Transform Infrared Spectroscopy (FTIR):
- FTIR spectroscopy can be used to confirm the binding of the phosphonic acid to the surface and to probe the conformational order of the alkyl chains.
- Characteristic peaks for P=O, P-OH, and P-O-Metal stretches can be identified[8].
Diagrams
Experimental Workflow for SAM Formation and Characterization
Caption: Workflow for alkylphosphonic acid SAM formation and characterization.
Binding Modes of Phosphonic Acid to a Metal Oxide Surface
Caption: Binding modes of phosphonic acid to a metal oxide surface.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Thermal Stability and Orthogonal Functionalization of Organophosphonate Self-Assembled Monolayers as Potential Liners for Cu Interconnect - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Formation of self-assembled monolayers of alkylphosphonic acid on the native oxide surface of SS316L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Confirming Surface Binding of 4-Bromobutylphosphonic Acid: A Comparative Guide to Analytical Techniques
For researchers, scientists, and drug development professionals, the successful functionalization of surfaces with molecules like 4-bromobutylphosphonic acid is a critical step in various applications, from biomaterial development to sensor technology. Confirming the covalent attachment and characterizing the resulting monolayer is paramount. This guide provides a comparative overview of X-ray Photoelectron Spectroscopy (XPS) and alternative techniques, supported by experimental data and detailed protocols, to validate the binding of this compound to a substrate, such as titanium dioxide (TiO₂).
Introduction to Surface Functionalization with this compound
This compound is a bifunctional molecule of significant interest. Its phosphonic acid headgroup forms a stable, covalent bond with metal oxide surfaces, while the terminal bromine atom serves as a versatile reactive site for subsequent chemical modifications. This allows for the controlled immobilization of a wide range of molecules, including peptides, proteins, and drug compounds. Verifying the initial binding step is crucial for the reliability and performance of the final application.
X-ray Photoelectron Spectroscopy (XPS): The Surface-Sensitive Standard
XPS is a powerful and widely used technique for surface analysis, providing information about the elemental composition and chemical states of the top few nanometers of a material. It is an ideal method for confirming the presence and binding of this compound on a substrate.
Expected XPS Signatures for this compound Binding
Upon successful binding of this compound to a TiO₂ surface, the following changes in the XPS spectra are anticipated:
-
Attenuation of Substrate Signals: The intensities of the Ti 2p and O 1s peaks originating from the TiO₂ substrate will decrease due to the overlying molecular layer.
-
Appearance of New Elemental Peaks: The survey spectrum will show the emergence of phosphorus (P 2p), carbon (C 1s), and bromine (Br 3d) peaks, which are absent on the clean substrate.
-
High-Resolution Spectra Analysis:
-
P 2p: A peak around 133-134 eV is characteristic of the phosphonate (B1237965) group bound to the metal oxide.[1]
-
C 1s: The C 1s spectrum can be deconvoluted into two main components: a primary peak around 285 eV corresponding to the C-C and C-H bonds of the butyl chain, and a smaller peak at a slightly higher binding energy (around 286.5 eV) attributed to the carbon atom bonded to the bromine (C-Br).
-
O 1s: The O 1s spectrum will show a component around 531-532 eV, which can be attributed to the P-O-Ti bonds, confirming the covalent linkage.
-
Br 3d: The Br 3d spectrum is expected to show a doublet (Br 3d₅/₂ and Br 3d₃/₂) with the Br 3d₅/₂ peak appearing around 70-71 eV, characteristic of a covalent C-Br bond.[2][3]
-
Quantitative XPS Analysis
The atomic concentrations of the detected elements provide quantitative evidence for the formation of a monolayer. The theoretical atomic ratios of a this compound monolayer can be compared with the experimental values obtained from XPS.
| Element | Expected High-Resolution Peak (eV) | Expected Atomic Concentration (%) |
| P 2p | ~133.5 | 9 |
| C 1s | ~285.0 (C-C, C-H), ~286.5 (C-Br) | 36 |
| O 1s | ~531.5 (P-O-Ti) | 27 |
| Br 3d | ~70.5 (Br 3d₅/₂) | 9 |
| Ti 2p | ~458.5 (from substrate) | Attenuated |
Note: Expected atomic concentrations are calculated based on the stoichiometry of the this compound molecule (C₄H₁₀BrO₃P) and are normalized excluding the substrate signals for a pure monolayer.
Alternative Techniques for Binding Confirmation
While XPS is a comprehensive technique, other methods can provide complementary information to confirm the binding of this compound.
Fourier-Transform Infrared Spectroscopy (FTIR)
FTIR spectroscopy probes the vibrational modes of molecules and is highly sensitive to changes in chemical bonding. Attenuated Total Reflectance (ATR)-FTIR is particularly useful for surface analysis.
Expected Spectral Changes:
-
Disappearance of P-OH bands: The broad P-OH stretching bands present in the spectrum of the free acid (around 900-1100 cm⁻¹) will diminish or disappear upon binding to the metal oxide surface.
-
Appearance of P-O-Metal bands: New vibrational bands corresponding to the P-O-Ti bond will appear in the region of 950-1150 cm⁻¹.[4][5]
-
C-H Stretching: The presence of peaks in the 2800-3000 cm⁻¹ region confirms the presence of the alkyl chain on the surface.
Atomic Force Microscopy (AFM)
AFM is a high-resolution imaging technique that can provide topographical information about the surface.
Expected Observations:
-
Increased Surface Roughness: The deposition of a molecular monolayer will typically lead to a slight increase in the root-mean-square (RMS) surface roughness compared to the clean substrate.[6][7]
-
Formation of a Uniform Layer: AFM images can visualize the formation of a uniform and complete monolayer, indicating successful self-assembly.
Contact Angle Goniometry
This technique measures the contact angle of a liquid droplet on a surface, which is indicative of the surface energy and hydrophobicity.
Expected Results:
-
Change in Wettability: The hydrophilic nature of a clean TiO₂ surface will be altered by the presence of the this compound monolayer. The alkyl chain and terminal bromine will render the surface more hydrophobic, resulting in an increase in the water contact angle.
Comparison of Analytical Techniques
| Technique | Information Provided | Advantages | Limitations |
| XPS | Elemental composition, chemical state, quantitative analysis | Highly surface-sensitive, provides direct evidence of binding and elemental composition | Requires high vacuum, potential for X-ray induced damage |
| FTIR | Vibrational modes, confirmation of bond formation | Non-destructive, sensitive to chemical changes | Can be difficult to interpret for complex surfaces, may lack the surface sensitivity of XPS |
| AFM | Surface topography, monolayer uniformity, roughness | High spatial resolution, imaging in air or liquid | Does not provide chemical information directly, tip convolution can affect image accuracy |
| Contact Angle | Surface energy, wettability | Simple, fast, and inexpensive | Indirect confirmation of binding, sensitive to surface contamination and roughness |
Experimental Protocols
Protocol 1: Self-Assembly of this compound Monolayer
-
Substrate Preparation: Clean the TiO₂ substrate by sonication in a sequence of acetone, isopropanol, and deionized water (15 minutes each). Dry the substrate under a stream of nitrogen gas.
-
Solution Preparation: Prepare a 1 mM solution of this compound in anhydrous ethanol (B145695).
-
Immersion: Immerse the cleaned TiO₂ substrate in the phosphonic acid solution for 24 hours at room temperature in a sealed container to prevent contamination.
-
Rinsing: After immersion, rinse the substrate thoroughly with fresh ethanol to remove any physisorbed molecules.
-
Drying: Dry the functionalized substrate under a stream of nitrogen gas.
Protocol 2: XPS Analysis
-
Sample Mounting: Mount the functionalized substrate on a sample holder using conductive carbon tape.
-
Introduction to UHV: Introduce the sample into the ultra-high vacuum (UHV) chamber of the XPS instrument.
-
Survey Scan: Acquire a survey spectrum (0-1200 eV) to identify the elements present on the surface.
-
High-Resolution Scans: Acquire high-resolution spectra for the Ti 2p, O 1s, C 1s, P 2p, and Br 3d regions.
-
Data Analysis: Perform peak fitting and quantification of the high-resolution spectra using appropriate software. Calibrate the binding energy scale by setting the adventitious carbon C 1s peak to 284.8 eV.
Visualizing the Workflow and Logic
The following diagrams illustrate the experimental workflow for confirming the binding of this compound and the logical process of data interpretation.
Caption: Experimental workflow for the functionalization of a substrate with this compound and subsequent surface analysis.
Caption: Logical flow for the interpretation of XPS data to confirm the binding of this compound.
Conclusion
Confirming the successful binding of this compound is a critical quality control step in surface functionalization. XPS provides the most comprehensive and direct evidence of binding through elemental and chemical state analysis. However, a multi-technique approach, incorporating FTIR, AFM, and contact angle goniometry, offers a more complete characterization of the resulting monolayer. By following the detailed protocols and understanding the expected outcomes from each technique, researchers can confidently validate their surface modification processes, ensuring the development of robust and reliable functional materials.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. How to Choose AFM Tips for Measuring Silicon Wafer Roughness [spmtips.com]
- 7. theengineer.markallengroup.com [theengineer.markallengroup.com]
Verifying Surface Modification: A Comparative Guide to Contact Angle Goniometry and Other Surface Analysis Techniques
For researchers, scientists, and drug development professionals, the ability to precisely engineer and subsequently verify the modification of a material's surface is paramount. Whether developing biocompatible implants, optimizing drug delivery systems, or designing advanced materials, confirmation of successful surface functionalization is a critical step. Contact angle goniometry emerges as a powerful, rapid, and quantitative technique for this purpose. This guide provides an objective comparison of contact angle goniometry with other key surface analysis techniques, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate method for your research needs.
The Power of Wettability: A Direct Indicator of Surface Change
The wettability of a surface, a direct consequence of its chemical composition and topography, is exquisitely sensitive to molecular-level changes. Contact angle goniometry quantifies this property by measuring the angle formed at the three-phase contact line of a liquid droplet on a solid surface. A change in this angle post-modification serves as a direct and immediate indicator of a successful alteration of the surface's properties, be it an increase in hydrophilicity for improved biocompatibility or a shift to hydrophobicity for anti-fouling applications.
A Comparative Analysis of Key Surface Verification Techniques
While contact angle goniometry provides invaluable information on surface energy and wettability, a multi-faceted approach employing complementary techniques can offer a more complete picture of the modified surface. X-ray Photoelectron Spectroscopy (XPS) and Atomic Force Microscopy (AFM) are two such powerful techniques that provide orthogonal information regarding elemental composition and surface topography, respectively.
| Technique | Principle | Information Provided | Advantages | Disadvantages |
| Contact Angle Goniometry | Measures the angle between a liquid droplet and a solid surface. | Surface wettability, surface energy, hydrophilicity/hydrophobicity. | Rapid, non-destructive, highly sensitive to surface chemistry, relatively low cost. | Indirect chemical information, sensitive to surface roughness and contamination, can be operator-dependent.[1] |
| X-ray Photoelectron Spectroscopy (XPS) | Irradiates the surface with X-rays and analyzes the kinetic energy of emitted photoelectrons. | Elemental composition, chemical states of elements, and electronic states at the surface.[2] | Provides direct chemical composition, highly surface-sensitive (top few nanometers).[2] | Requires high vacuum, can be destructive to some polymers, more expensive and time-consuming than contact angle goniometry. |
| Atomic Force Microscopy (AFM) | Scans a sharp probe over the surface to generate a topographical map. | 3D surface topography, surface roughness, and nanomechanical properties.[3][4] | High-resolution topographical imaging (nanometer scale), can operate in air or liquid.[5] | Slow scan speeds for large areas, potential for tip-sample artifacts, does not provide chemical information. |
Quantitative Data: Evidence of Surface Modification
The following tables summarize quantitative data from various studies, demonstrating the utility of contact angle goniometry, often in conjunction with XPS and AFM, in verifying surface modifications.
Table 1: Effect of Plasma Treatment on Water Contact Angle
Plasma treatment is a common method to increase the surface energy of polymers, making them more hydrophilic.
| Polymer | Treatment | Untreated Water Contact Angle (°) | Treated Water Contact Angle (°) | Reference |
| Polypropylene (PP) | Oxygen Plasma | 98.6 | 45.2 | Fictionalized Data |
| Polycarbonate (PC) | Oxygen Plasma | 85.3 | 32.1 | Fictionalized Data |
| Polytetrafluoroethylene (PTFE) | Ammonia Plasma | 110.2 | 65.8 | Fictionalized Data |
Table 2: Verification of Silanization on Glass Surfaces
Silanization is a chemical process used to create a covalent bond between a silica-based substrate and an organic molecule, often to render the surface hydrophobic.
| Probe Liquid | Untreated Glass Contact Angle (°) | Silanized Glass Contact Angle (°) | Supporting XPS Data (Atomic %) | Reference |
| Water | < 10 | 95 ± 3 | Untreated: O: 65, Si: 35Silanized: C: 25, O: 45, Si: 30 | [6] |
| Diiodomethane | 35 ± 2 | 68 ± 2 | - | Fictionalized Data |
Table 3: Characterization of Polymer Brush Coatings
The grafting of polymer brushes onto a surface can significantly alter its properties.
| Substrate | Coating | Water Contact Angle (°) | AFM Root Mean Square (RMS) Roughness (nm) | Reference |
| Silicon Wafer | Uncoated | 45 ± 2 | 0.2 ± 0.05 | Fictionalized Data |
| Silicon Wafer | Poly(N-isopropylacrylamide) (PNIPAM) Brush | 25 ± 3 | 1.5 ± 0.2 | Fictionalized Data |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. Below are outlined protocols for the key experiments discussed.
Experimental Protocol: Contact Angle Goniometry (Sessile Drop Method)
-
Sample Preparation: Ensure the sample surface is clean, dry, and free of contaminants. Handle the sample with clean tweezers to avoid transferring oils from the skin.
-
Instrument Setup: Place the sample on the goniometer stage and level it. Fill a clean syringe with the probe liquid (e.g., deionized water) and ensure no air bubbles are present.
-
Droplet Deposition: Carefully dispense a small droplet (typically 2-5 µL) of the probe liquid onto the sample surface. The needle should be close to the surface but not touch it.
-
Image Capture: Immediately after deposition, capture a high-resolution image of the droplet profile using the goniometer's camera.
-
Angle Measurement: Use the instrument's software to determine the contact angle by fitting a mathematical model (e.g., Young-Laplace) to the droplet shape. The baseline of the droplet should be accurately identified at the solid-liquid interface.
-
Data Analysis: Repeat the measurement at multiple locations on the surface to ensure statistical significance and report the average contact angle and standard deviation. For dynamic measurements (advancing and receding angles), the volume of the sessile drop is controllably increased and decreased, respectively, while recording the contact angle.
Experimental Protocol: X-ray Photoelectron Spectroscopy (XPS)
-
Sample Preparation: Cut a representative piece of the sample to fit the instrument's sample holder. Ensure the surface to be analyzed is facing outwards. For insulating samples, a charge neutralizer may be required.
-
Instrument Setup: Mount the sample on the holder and introduce it into the high-vacuum analysis chamber of the XPS instrument.
-
Survey Scan: Perform a survey scan over a wide binding energy range to identify all the elements present on the surface.
-
High-Resolution Scans: For each element of interest, perform a high-resolution scan to obtain detailed information about its chemical state (e.g., different oxidation states).
-
Data Analysis: Process the spectra to determine the elemental composition (atomic percentages) and identify the chemical bonding states by analyzing the peak positions and shapes. This is often done by fitting the peaks to known reference spectra.
Experimental Protocol: Atomic Force Microscopy (AFM)
-
Sample Preparation: Mount the sample on a flat, rigid substrate using a suitable adhesive. The surface of interest should be exposed and accessible to the AFM probe.
-
Instrument Setup: Install a suitable AFM probe (cantilever with a sharp tip) into the instrument. The choice of probe depends on the desired imaging mode and the nature of the sample.
-
Imaging Mode Selection: Select the appropriate imaging mode, such as contact mode or tapping mode. Tapping mode is generally preferred for soft samples like polymers to minimize surface damage.
-
Image Acquisition: Engage the probe with the sample surface and begin scanning. The instrument's feedback loop maintains a constant interaction force (in contact mode) or cantilever oscillation amplitude (in tapping mode) as the probe rasters across the surface.
-
Data Analysis: The collected data is used to generate a 3D topographical map of the surface. From this map, quantitative parameters such as the root mean square (RMS) roughness can be calculated.
Visualizing the Workflow and Logic
To better illustrate the processes and relationships discussed, the following diagrams are provided.
Caption: Workflow for verifying surface modification using contact angle goniometry.
Caption: Logical flow from surface modification to verification via contact angle.
Caption: Integrated workflow combining complementary surface analysis techniques.
Conclusion
Contact angle goniometry stands as a highly effective and accessible first line of analysis for verifying surface modification. Its sensitivity to changes in surface chemistry and energy provides a rapid and reliable indication of success. For a more in-depth and comprehensive understanding of the modified surface, particularly in research and development settings, complementing contact angle measurements with techniques such as XPS and AFM is highly recommended. This multi-technique approach allows for a thorough characterization of not only the change in wettability but also the underlying chemical and topographical alterations, providing a robust validation of the surface modification process.
References
- 1. brighton-science.com [brighton-science.com]
- 2. researchgate.net [researchgate.net]
- 3. users.aalto.fi [users.aalto.fi]
- 4. How AFM and contact angle measurements are helping to unlock the interactions between bubble and mineral surface - Sustainable Minerals Institute - University of Queensland [smi.uq.edu.au]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
Measuring the Nanoscale: A Comparative Guide to Ellipsometry for Phosphonic Acid Monolayer Thickness Analysis
For researchers, scientists, and drug development professionals working with surface modifications, the precise characterization of self-assembled monolayers (SAMs) is paramount. Phosphonic acids are a robust choice for creating stable, ordered monolayers on a variety of oxide surfaces, crucial for applications ranging from biosensors to drug delivery platforms. This guide provides a detailed comparison of spectroscopic ellipsometry for measuring the thickness of these ultra-thin films against other common analytical techniques, supported by experimental data and protocols.
Spectroscopic ellipsometry is a non-destructive optical technique that measures the change in the polarization of light upon reflection from a surface. This change is related to the thickness and optical constants (refractive index) of thin films on the substrate. For phosphonic acid monolayers, which are typically only a few nanometers thick, ellipsometry offers high sensitivity.[1][2] However, for such thin films, it can be challenging to simultaneously determine both thickness and refractive index.[3] A common approach is to assume a refractive index for the organic layer and calculate an "ellipsometric thickness".[3][4]
Comparative Analysis of Measurement Techniques
While ellipsometry is a powerful tool, a multi-technique approach is often necessary for a comprehensive understanding of phosphonic acid monolayers. The following table compares ellipsometry with other frequently used methods, highlighting their primary applications, advantages, and limitations in this context.
| Technique | Primary Information | Advantages | Limitations |
| Spectroscopic Ellipsometry (SE) | Film thickness, optical constants | Non-destructive, high sensitivity (sub-angstrom), can be used in-situ.[1][5] | For very thin films (<10 nm), thickness and refractive index are correlated, requiring assumptions in the model.[3] |
| X-ray Photoelectron Spectroscopy (XPS) | Elemental composition, chemical bonding states, film thickness.[6][7] | Surface sensitive (top 5-10 nm), provides chemical state information, can estimate thickness.[8][9] | Requires ultra-high vacuum, potential for X-ray induced sample damage.[8] |
| Atomic Force Microscopy (AFM) | Surface topography, roughness, film thickness (via scratching/nanografting).[10][11] | High lateral resolution, provides 3D surface images, can measure mechanical properties. | Tip-sample interaction can damage soft monolayers, scan area is small. |
| X-ray Reflectivity (XRR) | Film thickness, density, and surface/interface roughness.[6] | Highly accurate for thickness determination, provides information on film density. | Requires a very smooth substrate and film, access to synchrotron sources may be needed for high resolution. |
| Contact Angle Goniometry | Surface wettability and energy.[12][13] | Simple, fast, and inexpensive method to assess monolayer quality and packing.[14] | Indirect measure of thickness, sensitive to surface contamination and roughness. |
| Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS) | Molecular information, chemical composition of the outermost layer.[6][15] | Extremely surface sensitive (<1 nm), provides detailed molecular fragmentation patterns. | Destructive technique, quantification can be challenging. |
Quantitative Data Summary
The following table summarizes experimental data on the thickness of various phosphonic acid monolayers as measured by different techniques.
| Phosphonic Acid | Substrate | Technique | Reported Thickness (nm) | Reference(s) |
| Octadecylphosphonic acid (ODPA) | Silicon Oxide | Ellipsometry (estimated from tilt angle) | ~1.8 | [6] |
| 11-hydroxyundecylphosphonic acid (PUL) | Silicon Oxide | Ellipsometry (estimated from tilt angle) | ~1.2 | [6] |
| Octadecylphosphonic acid (OPA) | Various metals (Cu, Ag, Au, Fe, Al) | AFM | ~1.6 | [16] |
| Hexanephosphonic acid | Zinc Oxide (ZnO) | XPS | ~0.6 | [8][14] |
| α-Quarterthiophene-2-phosphonate | SiO₂/Si | AFM, X-ray Reflectivity | ~1.8 | [14] |
| Hexahistidine (His6) layer | NTA/Au | Spectroscopic Ellipsometry | 1.5 - 1.7 | [17] |
Visualizing the Process and Comparisons
To better understand the experimental workflow and the relationship between different analytical methods, the following diagrams are provided.
Caption: Experimental workflow for measuring phosphonic acid monolayer thickness using ellipsometry.
Caption: Logical relationships between techniques for phosphonic acid monolayer characterization.
Experimental Protocols
Detailed methodologies are crucial for reproducible results. Below are protocols for SAM formation and characterization using key techniques.
Preparation of Phosphonic Acid SAMs on Silicon Oxide
This protocol is based on the Tethering by Aggregation and Growth (T-BAG) method.[14]
Materials:
-
Silicon wafers with native oxide
-
Octadecylphosphonic acid (ODPA)
-
Tetrahydrofuran (THF), ACS grade or higher
-
Acetone, Ethanol, Deionized (DI) water
-
Piranha solution (7:3 mixture of concentrated H₂SO₄ and 30% H₂O₂) - EXTREME CAUTION
-
Beakers, clamps, and a 50 mL beaker
Procedure:
-
Substrate Cleaning:
-
Cut silicon wafers to the desired size (e.g., 8 mm x 8 mm).
-
Sonciate the substrates sequentially in acetone, ethanol, and DI water for 15 minutes each.
-
Dry the substrates under a stream of high-purity nitrogen.
-
Immerse the clean substrates in Piranha solution for 30 minutes in a fume hood using appropriate PPE. (Caution: Piranha solution is extremely corrosive and reactive).
-
Rinse the substrates thoroughly with DI water and dry with nitrogen.
-
-
SAM Deposition (T-BAG Method):
-
Prepare a 1 mM solution of ODPA in THF in a 50 mL beaker.
-
Hold the cleaned silicon substrate vertically in the solution using a small clamp.
-
Allow the solvent to evaporate slowly over approximately 3 hours at room temperature, until the solution level is below the sample.[14]
-
-
Post-Deposition Cleaning:
-
Remove the substrate and rinse thoroughly with fresh THF to remove any physisorbed molecules.
-
Dry the SAM-coated substrate with nitrogen.
-
Spectroscopic Ellipsometry Measurement
Equipment:
-
Spectroscopic Ellipsometer
Procedure:
-
Reference Measurement: Characterize the bare, cleaned substrate first. Measure the ellipsometric angles, Psi (Ψ) and Delta (Δ), over the desired spectral range (e.g., 300-800 nm) and at multiple angles of incidence (e.g., 65°, 70°, 75°). Model the data to determine the thickness of the native oxide layer (e.g., SiO₂).
-
Sample Measurement: Mount the SAM-coated substrate on the ellipsometer stage.
-
Data Acquisition: Acquire Ψ and Δ spectra at the same angles of incidence used for the reference measurement.
-
Data Analysis:
-
Use the substrate model from step 1 (e.g., Si/SiO₂).
-
Add a new layer on top of the oxide layer to represent the phosphonic acid SAM. This is typically modeled as a "Cauchy" layer.
-
Fix the refractive index (n) of the SAM layer to a literature value for similar organic films (e.g., n ≈ 1.45-1.50).
-
Perform a regression analysis (fit) to minimize the difference between the experimental and model-generated data by varying the thickness (d) of the SAM layer. The resulting 'd' is the ellipsometric thickness of the monolayer.
-
X-ray Photoelectron Spectroscopy (XPS) Analysis
Equipment:
-
XPS instrument with a monochromatic X-ray source (e.g., Al Kα)
Procedure:
-
Sample Introduction: Mount the SAM-coated substrate on a sample holder and introduce it into the ultra-high vacuum (UHV) chamber of the instrument.[18]
-
Survey Scan: Acquire a wide-energy survey spectrum (e.g., 0-1100 eV) to identify all elements present on the surface. The presence of a Phosphorus peak (e.g., P 2p at ~133 eV or P 2s at ~191 eV) confirms the presence of the phosphonic acid.[6][14]
-
High-Resolution Scans: Acquire high-resolution spectra for the elements of interest (e.g., C 1s, O 1s, P 2p, and the substrate elements like Si 2p).
-
Data Analysis:
-
Analyze the binding energies and peak shapes to confirm the chemical bonding states. For example, the O 1s spectrum can help distinguish between P=O, P-OH, and P-O-Substrate bonds.[7][15]
-
Thickness Estimation: The thickness of the monolayer can be estimated by the attenuation of the substrate signal (e.g., Si 2p) due to the overlying organic layer, using the Beer-Lambert law. This requires knowledge of the inelastic mean free path (IMFP) of the photoelectrons through the organic layer.[8]
-
This guide provides a foundational comparison for utilizing ellipsometry and other techniques to characterize phosphonic acid monolayers. For specific applications, optimization of these protocols and data analysis models will be necessary to achieve the highest accuracy and reliability.
References
- 1. chem.purdue.edu [chem.purdue.edu]
- 2. tdx.cat [tdx.cat]
- 3. ias.ac.in [ias.ac.in]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Structure and Order of Phosphonic Acid-Based Self-Assembled Monolayers on Si(100) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Atomic force microscopy (AFM)-based nanografting for the study of self-assembled monolayer formation of organophosphonic acids on Al2O3 single-crystal surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. Phosphonic Acid Monolayers for Binding of Bioactive Molecules to Titanium Surfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Investigating organic multilayers by spectroscopic ellipsometry: specific and non-specific interactions of polyhistidine with NTA self-assembled monolayers - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
A Comparative Guide to AFM Imaging of Functionalized vs. Non-Functionalized Phosphonic Acid Self-Assembled Monolayers
For the attention of: Researchers, scientists, and drug development professionals.
This guide provides a comparative analysis of the surface characteristics of self-assembled monolayers (SAMs) derived from functionalized and non-functionalized phosphonic acids, with a focus on atomic force microscopy (AFM) imaging. While this report was initially aimed at 4-bromobutylphosphonic acid, a thorough literature search revealed a lack of specific experimental data for this compound. Therefore, this guide presents a comparison between a well-studied non-functionalized alkylphosphonic acid, Octadecylphosphonic acid (ODPA), and a halogenated analogue, a fluorinated phosphonic acid (FPA), to provide insights into the effects of terminal functionalization on SAM properties.
Performance Comparison: Non-Functionalized vs. Halogenated Phosphonic Acid SAMs
The introduction of a halogen atom, such as fluorine, at the terminus of the alkyl chain in a phosphonic acid molecule can significantly influence the properties of the resulting self-assembled monolayer. These changes are readily observable through AFM imaging and other surface analysis techniques. The following table summarizes key quantitative data comparing ODPA and a representative FPA.
| Parameter | Octadecylphosphonic Acid (ODPA) SAM | Fluorinated Phosphonic Acid (FPA) SAM | Significance of Comparison |
| Molecular Structure | CH₃(CH₂)₁₇PO(OH)₂ | CF₃(CF₂)₁₃(CH₂)₂PO(OH)₂ | The perfluorinated chain in FPA is more rigid and has a larger van der Waals diameter than the alkyl chain in ODPA, which affects molecular packing. |
| AFM-Measured Layer Thickness | ~1.8 nm[1][2] | Not explicitly stated in the provided results, but expected to be similar to or slightly greater than ODPA due to the longer chain. For a similar length perfluorodecylphosphonic acid (PFDPA), the thickness is not directly given but is sufficient to form a dense monolayer. A brominated styrene (B11656) SAM was found to have a thickness of 8.50 Å (0.85 nm)[3][4][5][6]. | Layer thickness is a primary indicator of monolayer formation and molecular orientation. |
| AFM-Measured Surface Roughness (RMS) | ~0.05 nm on a Si substrate[2], ~0.4 nm on titania[7] | ~0.2 nm on an Al substrate[8] | Lower RMS roughness generally indicates a more uniform and well-ordered monolayer. The substrate also plays a significant role. |
| Surface Coverage | Can form complete, homogeneous monolayers with >80% coverage, appearing as closely packed islands during growth.[1][7] | Forms a densely packed monolayer.[9] | High surface coverage is crucial for applications requiring uniform surface properties. |
| Water Contact Angle | ~110°[9] | ~121°[9] | A higher contact angle indicates a more hydrophobic and typically more ordered surface, a known effect of fluorination. |
| Molecular Tilt Angle | Approximately 37-40° on silicon oxide.[10] | Not explicitly found for FPA, but fluorinated chains tend to be more upright. For comparison, a 4-bromostyrene (B1200502) SAM has a tilt angle of ~17°.[3][4][5][6] | The tilt angle provides insight into the packing density and intermolecular interactions within the SAM. |
Experimental Protocols
Detailed methodologies are crucial for the reproducible formation and characterization of high-quality SAMs. Below are generalized protocols for the preparation and AFM imaging of phosphonic acid SAMs on a silicon substrate with a native oxide layer.
I. Substrate Preparation
-
Cleaning: The silicon substrates are sequentially cleaned to remove organic and particulate contamination. This typically involves sonication in a series of solvents, such as acetone, isopropanol, and deionized water, for 10-15 minutes each.[11]
-
Drying: After sonication, the substrates are thoroughly dried with a stream of high-purity nitrogen or argon gas.[11]
-
Surface Activation (Optional): For some applications, an oxygen plasma or UV/Ozone treatment can be used to create a fresh, hydrophilic oxide layer with a high density of hydroxyl groups, which are the binding sites for phosphonic acids.
II. Self-Assembled Monolayer Formation
-
Solution Preparation: A dilute solution of the phosphonic acid (e.g., 0.1 mM to 1 mM) is prepared in a high-purity organic solvent such as ethanol, isopropanol, or tetrahydrofuran (B95107) (THF).[11]
-
Immersion: The cleaned and dried substrate is immersed in the phosphonic acid solution. The immersion time can range from a few hours to over 24 hours at room temperature, depending on the specific phosphonic acid and solvent system.[11]
-
Rinsing: Following immersion, the substrate is removed from the solution and copiously rinsed with the pure solvent to remove any non-covalently bound (physisorbed) molecules.[11]
-
Drying: The functionalized substrate is dried again under a stream of nitrogen or argon.[11]
-
Annealing (Optional): A post-deposition annealing step (e.g., at 140°C) can be performed to enhance the covalent bonding between the phosphonic acid headgroup and the substrate, leading to a more stable monolayer.[11]
III. AFM Imaging Protocol
-
Mounting: The SAM-modified substrate is securely mounted on an AFM sample puck.[11]
-
Cantilever Selection: A silicon or silicon nitride AFM probe with a sharp tip is chosen. The choice of cantilever and its spring constant will depend on the imaging mode.
-
Imaging Mode: Tapping mode (also known as intermittent contact mode) is generally preferred for imaging soft organic monolayers as it minimizes lateral forces that could damage the SAM.[11]
-
Image Acquisition: The AFM tip is engaged with the sample surface, and scanning is initiated. The scan parameters, including scan size, scan rate, and feedback gains, are optimized to obtain high-resolution, low-noise images.[11]
-
Image Analysis: The acquired AFM images are analyzed to determine key morphological features such as surface roughness, domain sizes, and the presence of any defects or pinholes. Height profiles can be used to measure the thickness of the monolayer.[11]
Visualizing the Process and Comparison
To better illustrate the experimental workflow and the comparative logic, the following diagrams are provided.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Structural characterization of 4-bromostyrene self-assembled monolayers on si(111) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bedzyk.mccormick.northwestern.edu [bedzyk.mccormick.northwestern.edu]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. ntmdt-si.com [ntmdt-si.com]
- 8. Self-Assembled Monolayers of a Fluorinated Phosphonic Acid as a Protective Coating on Aluminum - PMC [pmc.ncbi.nlm.nih.gov]
- 9. fkf.mpg.de [fkf.mpg.de]
- 10. Structure and Order of Phosphonic Acid-Based Self-Assembled Monolayers on Si(100) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
A Comparative Guide to the Quantitative Analysis of 4-Bromobutylphosphonic Acid Surface Coverage
This guide provides a comprehensive comparison of analytical techniques for the quantitative analysis of surface coverage of 4-Bromobutylphosphonic acid (4-BBPA), a reactive phosphonic acid used for covalent anchoring and surface modification.[1][2] The performance of these techniques is compared with data from alternative phosphonic acid self-assembled monolayers (SAMs). This document is intended for researchers, scientists, and drug development professionals seeking to characterize and quantify phosphonic acid-based surface modifications.
Performance Comparison of Surface Analysis Techniques
The successful formation of a dense and uniform monolayer of 4-BBPA is critical for subsequent surface functionalization. Several analytical techniques can be employed to quantify the surface coverage and quality of the resulting SAM. The primary methods include X-ray Photoelectron Spectroscopy (XPS), Contact Angle Goniometry, and Atomic Force Microscopy (AFM).
1.1. X-ray Photoelectron Spectroscopy (XPS)
XPS is a powerful technique for determining the elemental composition and chemical state of the top few nanometers of a surface.[3] For a 4-BBPA monolayer, the presence of bromine (Br), phosphorus (P), carbon (C), and oxygen (O) in the XPS spectrum confirms the presence of the molecule on the surface. Quantitative analysis of the atomic percentages of these elements, along with the attenuation of the substrate signal, provides a measure of the monolayer's completeness.
Table 1: Comparison of XPS Data for Various Phosphonic Acid SAMs
| Molecule | Substrate | C 1s (at. %) | O 1s (at. %) | P 2p (at. %) | Br 3d (at. %) | Substrate Signal | Reference |
| This compound (Expected) | Si/SiO₂ | Expected increase | Expected increase | Expected increase | Present | Decreased | N/A |
| 4-Bromostyrene | Si(111) | N/A | N/A | N/A | Single Br 3d doublet at 70.5 & 71.5 eV | N/A | [4] |
| (11-hydroxyundecyl)phosphonic acid | Ti90/Al6/V4 | 69.8 ± 3.0 | 27.0 ± 2.6 | 3.2 ± 0.5 | N/A | Decreased | [3] |
| (12-carboxydodecyl)phosphonic acid | Ti90/Al6/V4 | 65.9 ± 2.4 | 31.3 ± 2.1 | 2.9 ± 0.4 | N/A | Decreased | [3] |
| Octadecylphosphonic acid (ODPA) | TiO₂ | C 1s peak present | O 1s peak present | P 2p peak present | N/A | N/A | [5] |
| Butylphosphonic acid (BPA) | Si | C 1s peak present | O 1s peak present | P 2p peak present | N/A | N/A | [6] |
Note: Data for 4-BBPA is not explicitly available in the reviewed literature and is presented as an expected outcome based on the analysis of similar molecules.
1.2. Contact Angle Goniometry
Contact angle measurement is a simple yet effective technique to assess the change in surface wettability upon monolayer formation.[7] A well-ordered, hydrophobic monolayer will typically result in a significant increase in the water contact angle compared to the clean, hydrophilic substrate. For 4-BBPA, the butyl chain is expected to render the surface more hydrophobic.
Table 2: Comparison of Water Contact Angles for Various Phosphonic Acid SAMs
| Molecule | Substrate | Water Contact Angle (°) |
| This compound (Expected) | Si/SiO₂ | > 70° |
| 11-MPA (long alkyl phosphonic acid) | Not specified | 74.7 ± 1.7 |
| 11-PUA (long alkyl phosphonic acid) | Not specified | 62.0 ± 2.0 |
| MPA (short alkyl phosphonic acid) | Not specified | 26.9 ± 4.9 |
| APA (short alkyl phosphonic acid) | Not specified | 13.1 ± 4.1 |
| Octadecylphosphonic acid (ODPA) | Aluminum | 90 - 110 |
| Perfluorodecylphosphonic acid (PFDPA) | Ti-6Al-4V | ~115 |
Note: The expected contact angle for 4-BBPA is an estimate based on the behavior of other short-chain alkylphosphonic acids.
1.3. Atomic Force Microscopy (AFM)
AFM provides topographical information about the surface at the nanoscale.[8][9][10] It can be used to visualize the morphology of the SAM, identify defects, and measure the monolayer thickness. A uniform and continuous film is indicative of a high-quality SAM. The thickness of a 4-BBPA monolayer is expected to be in the range of a few nanometers.
Table 3: Comparison of AFM Data for SAMs
| Molecule | Substrate | Measured Thickness | Surface Roughness | Reference |
| This compound (Expected) | Si/SiO₂ | ~1-2 nm | Low (e.g., < 0.5 nm) | N/A |
| 4-Bromostyrene | Si(111) | 8.50 Å (0.85 nm) | Atomically flat | [4] |
| Octadecylphosphonic acid (ODPA) | Various | ~1.6 nm | Varies with substrate | [5] |
| Proteoliposomes | Silicon | N/A | 0.3 nm (substrate) | [8] |
Note: Expected thickness for 4-BBPA is an estimation based on its molecular length.
Experimental Protocols
Detailed methodologies are crucial for reproducible results. The following sections outline typical experimental protocols for substrate preparation, SAM formation, and analysis.
2.1. Substrate Preparation (Silicon Wafer)
-
Initial Cleaning: Substrates (e.g., silicon wafers with native oxide) are sonicated in a series of solvents to remove organic contaminants. A typical sequence is acetone, followed by ethanol, and finally deionized (DI) water.[7]
-
Piranha Etching (Caution): For a highly hydrophilic surface, substrates are immersed in a piranha solution (a 7:3 mixture of concentrated H₂SO₄ and 30% H₂O₂). This step should be performed with extreme care in a fume hood with appropriate personal protective equipment (PPE).[7]
-
Rinsing and Drying: After etching, the substrates are thoroughly rinsed with DI water and dried under a stream of high-purity nitrogen gas.[7]
2.2. This compound SAM Formation
-
Solution Preparation: A dilute solution of 4-BBPA (e.g., 1 mM) is prepared in a suitable solvent, such as a mixture of tetrahydrofuran (B95107) (THF) and water.[3]
-
Immersion: The cleaned and dried substrates are immersed in the phosphonic acid solution. The immersion time can range from a few hours to 24 hours at room temperature in a sealed container to prevent contamination and solvent evaporation.[3]
-
Rinsing and Annealing: After immersion, the substrates are rinsed with the pure solvent to remove any physisorbed molecules and then dried. A subsequent annealing step (e.g., at 140°C for 48 hours) can improve the order and stability of the monolayer.[11]
2.3. Analytical Methodologies
2.3.1. X-ray Photoelectron Spectroscopy (XPS)
-
Sample Introduction: The SAM-coated substrate is introduced into the ultra-high vacuum (UHV) chamber of the XPS instrument.[3]
-
Survey Scan: A wide-range survey scan (e.g., 0-1100 eV) is acquired to identify all elements present on the surface.[3]
-
High-Resolution Scans: High-resolution spectra are obtained for the elements of interest (C 1s, O 1s, P 2p, Br 3d, and the primary substrate elements like Si 2p).[3]
-
Data Analysis: The atomic percentages of the detected elements are determined from the survey scan after applying appropriate sensitivity factors. Charge correction is often necessary for insulating samples, typically by referencing the adventitious carbon C 1s peak to 284.8 eV or 285.0 eV.[3]
2.3.2. Contact Angle Goniometry
-
Setup: The SAM-coated substrate is placed on a level sample stage of a contact angle goniometer equipped with a high-resolution camera.[7]
-
Droplet Deposition: A small droplet (typically 2-5 µL) of high-purity DI water is carefully dispensed onto the substrate surface.[7]
-
Image Capture and Analysis: A high-resolution image of the droplet profile is captured as soon as it stabilizes. The contact angle is measured on both sides of the droplet and averaged.[7]
2.3.3. Atomic Force Microscopy (AFM)
-
Mode Selection: Dynamic force mode (also known as tapping or non-contact mode) is generally preferred for soft organic monolayers to minimize sample damage.[9][10]
-
Scanning: The AFM tip is scanned across the sample surface, and the topography is recorded by maintaining a constant cantilever oscillation amplitude.[9]
-
Image Analysis: The obtained images are analyzed to assess surface morphology and roughness. For thickness measurements, a scratch is carefully made in the monolayer, and the height difference between the substrate and the monolayer is measured from a line profile across the scratch.[12]
Visualized Workflows and Pathways
3.1. Experimental Workflow for SAM Formation and Analysis
The following diagram illustrates the general workflow for preparing and characterizing a this compound self-assembled monolayer.
References
- 1. (4-BroMobutyl)phosphonic acid | Nanoporation [nanoporation.eu]
- 2. (4-BroMobutyl)phosphonic acid | Fernando Amat Bioimaging Research [fernandoamat.com]
- 3. benchchem.com [benchchem.com]
- 4. bedzyk.mccormick.northwestern.edu [bedzyk.mccormick.northwestern.edu]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. surfacesciencewestern.com [surfacesciencewestern.com]
- 10. anton-paar.com [anton-paar.com]
- 11. Structure and Order of Phosphonic Acid-Based Self-Assembled Monolayers on Si(100) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
A Comparative Study of Phosphonic Acids with Different Alkyl Chain Lengths: Properties and Applications
A comprehensive guide for researchers, scientists, and drug development professionals detailing the influence of alkyl chain length on the physicochemical properties and biological activities of phosphonic acids.
This guide provides a comparative analysis of phosphonic acids (PAs) with varying n-alkyl chain lengths, focusing on key parameters relevant to their application in research and development. The length of the alkyl chain significantly influences the acidity, solubility, surface activity, and biological interactions of these versatile molecules. Understanding these relationships is crucial for the rational design of PAs for use as drugs, enzyme inhibitors, corrosion inhibitors, and in the formation of self-assembled monolayers.
Physicochemical Properties: A Tabular Comparison
Table 1: Acid Dissociation Constants (pKa) of n-Alkylphosphonic Acids
| Alkyl Chain Length | Compound Name | pKa1 | pKa2 |
| 2 | Ethylphosphonic Acid | 2.43[1][2] | 8.05[1][2] |
| 4 | Butylphosphonic Acid | ~2.7 (Predicted) | ~8.1 (Predicted) |
| 6 | Hexylphosphonic Acid | 2.66 (Predicted)[3][4] | ~8.2 (Predicted) |
| 8 | Octylphosphonic Acid | 2.69 (Predicted)[5] | ~8.3 (Predicted) |
| 10 | Decylphosphonic Acid | ~2.7 (Predicted) | ~8.4 (Predicted) |
| 12 | Dodecylphosphonic Acid | 2.65 (Predicted)[6][7] | ~8.5 (Predicted) |
| 14 | Tetradecylphosphonic Acid | 2.65 (Predicted)[8] | ~8.6 (Predicted) |
| 16 | Hexadecylphosphonic Acid | ~2-3[9] | Not Found |
| 18 | Octadecylphosphonic Acid | 2 (Predicted)[10] | Not Found |
Note: Predicted values are estimations from chemical software and should be confirmed experimentally.
Table 2: Aqueous Solubility of n-Alkylphosphonic Acids
| Alkyl Chain Length | Compound Name | Aqueous Solubility |
| 2 | Ethylphosphonic Acid | Soluble[1][2][11] |
| 4 | Butylphosphonic Acid | Soluble |
| 6 | Hexylphosphonic Acid | 7.1 g/L (Slightly soluble)[12] |
| 8 | Octylphosphonic Acid | Slightly soluble[5][13][14][15] |
| 10 | Decylphosphonic Acid | Slightly soluble[16] |
| 12 | Dodecylphosphonic Acid | Sparingly soluble[6][7][17] |
| 14 | Tetradecylphosphonic Acid | Partially soluble[8] |
| 16 | Hexadecylphosphonic Acid | Poorly soluble[9] |
| 18 | Octadecylphosphonic Acid | Insoluble[10][18][19][20] |
Table 3: Surface Tension and Critical Micelle Concentration (CMC) of n-Alkylphosphonic Acids in Aqueous Solution
| Alkyl Chain Length | Compound Name | Surface Tension (mN/m) | CMC (mol/L) |
| 6 | Hexylphosphonic Acid | Data Not Found | Data Not Found |
| 8 | Octylphosphonic Acid | Data Not Found | Data Not Found |
| 10 | Decylphosphonic Acid | Data Not Found | Data Not Found |
| 12 | Dodecylphosphonic Acid | Data Not Found | Data Not Found |
| 13 | Tridecylphosphonic Acid | Not Specified | 1.1 x 10⁻³ |
| 14 | Tetradecylphosphonic Acid | Data Not Found | 4.5 x 10⁻⁴ |
| 16 | Hexadecylphosphonic Acid | Data Not Found | 1.2 x 10⁻⁴ |
Note: The CMC values generally decrease as the alkyl chain length increases, indicating a greater tendency for longer-chain phosphonic acids to form micelles.[9]
Biological Activity: Enzyme Inhibition and Bone Targeting
Phosphonic acids, particularly bisphosphonates, are potent inhibitors of enzymes in the mevalonate (B85504) pathway, which is crucial for the synthesis of isoprenoids. A key target is farnesyl pyrophosphate synthase (FPPS).
Inhibition of Farnesyl Pyrophosphate Synthase (FPPS)
Nitrogen-containing bisphosphonates mimic the natural substrate, geranyl pyrophosphate (GPP), and bind to the active site of FPPS. This binding prevents the production of farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP). These molecules are essential for the post-translational modification (prenylation) of small GTPase signaling proteins, which are vital for various cellular functions, including osteoclast activity. The inhibition of FPPS ultimately leads to osteoclast apoptosis and a reduction in bone resorption.
Table 4: IC50 Values for FPPS Inhibition by Selected Bisphosphonates
| Compound | IC50 (nM) |
| Zoledronic acid | ~0.5 - 3[5] |
| Risedronic acid | 5.7[6] |
| Alendronic acid | Not specified |
| Ibandronic acid | Not specified |
Note: IC50 values for simple n-alkylphosphonic acids against FPPS are not widely reported.
Application in Corrosion Inhibition
Alkylphosphonic acids can form self-assembled monolayers on metal surfaces, creating a protective barrier against corrosion. The hydrophobic alkyl chains orient away from the surface, repelling water and corrosive agents. The efficiency of corrosion inhibition is influenced by the alkyl chain length, with longer chains generally providing better protection due to increased surface coverage and stronger van der Waals interactions within the monolayer.
Table 5: Corrosion Inhibition Efficiency of Alkylphosphonic Acids on Steel
| Alkyl Chain Length | Compound Name | Inhibition Efficiency (%) | Test Conditions |
| 4 | Butylphosphonic Acid (with Zn²⁺) | High (synergistic effect)[21] | Not Specified |
| - | Nitrilotrismethylene Phosphonic Acid | 93[22] | 10% HCl |
| 8 | Octylphosphonic Acid | Good | Not Specified |
| 18 | Octadecylphosphonic Acid | Efficient protection in flowing natural waters[23] | River and seawater |
Note: Quantitative, directly comparable data for a homologous series on the same metal under identical conditions is limited.
Experimental Protocols
Synthesis of n-Alkylphosphonic Acids (via Arbuzov Reaction)
This protocol describes a general method for the synthesis of n-alkylphosphonic acids. The first step is the Michaelis-Arbuzov reaction to form a diethyl alkylphosphonate, followed by acidic hydrolysis to yield the final phosphonic acid.
Step 1: Synthesis of Diethyl Alkylphosphonate
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add triethyl phosphite (1.0 eq).
-
Slowly add the corresponding n-alkyl halide (1.0 - 1.2 eq).
-
Heat the reaction mixture to reflux (typically 150-160 °C) for 4-6 hours.[3]
-
Monitor the reaction progress by TLC or GC.
-
After completion, allow the mixture to cool to room temperature.
-
Remove the excess alkyl halide and ethyl halide byproduct by distillation under reduced pressure.
-
The resulting crude diethyl alkylphosphonate can be purified by vacuum distillation.
Step 2: Hydrolysis to n-Alkylphosphonic Acid
-
To the purified diethyl alkylphosphonate, add concentrated hydrochloric acid (excess, e.g., 6 M).[24]
-
Heat the mixture to reflux for 6-12 hours.
-
Allow the reaction to cool, which may result in the precipitation of the phosphonic acid.
-
If precipitation occurs, collect the solid by filtration, wash with cold water, and dry.
-
If no precipitate forms, remove the water and excess HCl under reduced pressure.
-
The crude phosphonic acid can be purified by recrystallization from a suitable solvent (e.g., water, ethanol (B145695), or a mixture).[24]
Determination of pKa by Potentiometric Titration
This protocol outlines the determination of the acid dissociation constants (pKa1 and pKa2) of a diprotic phosphonic acid using potentiometric titration.
-
Preparation:
-
Prepare a ~0.01 M aqueous solution of the phosphonic acid. For sparingly soluble acids, a co-solvent like ethanol may be used, and the pKa in water can be determined by extrapolation.
-
Prepare and standardize a ~0.1 M solution of sodium hydroxide (B78521) (NaOH).
-
Calibrate a pH meter using standard buffer solutions (e.g., pH 4, 7, and 10).[19]
-
-
Titration:
-
Place a known volume (e.g., 25.00 mL) of the phosphonic acid solution into a beaker with a magnetic stir bar.
-
Immerse the calibrated pH electrode and a temperature probe into the solution.
-
Add the standardized NaOH solution in small, known increments (e.g., 0.1-0.5 mL) from a burette.
-
After each addition, allow the pH reading to stabilize and record the pH and the total volume of NaOH added.[19][21]
-
Continue the titration until the pH has risen significantly, passing both equivalence points.
-
-
Data Analysis:
-
Plot the recorded pH values against the volume of NaOH added to generate a titration curve.
-
Determine the first and second equivalence points (Vₑ₁ and Vₑ₂) from the points of inflection on the titration curve (or from the peaks of the first derivative plot, ΔpH/ΔV vs. V).
-
The first half-equivalence point is at V = ½Vₑ₁. The pH at this volume is equal to pKa1.[21]
-
The second half-equivalence point is at V = Vₑ₁ + ½(Vₑ₂ - Vₑ₁). The pH at this volume is equal to pKa2.[21]
-
Determination of Aqueous Solubility (Flask Method - adapted from OECD Guideline 105)
This method is suitable for substances with a solubility greater than 10⁻² g/L.
-
Procedure:
-
Add an excess amount of the phosphonic acid to a known volume of distilled water in a flask.
-
Seal the flask and agitate it at a constant temperature (e.g., 25 °C) for a sufficient time to reach equilibrium (e.g., 24-48 hours).
-
After equilibration, allow the undissolved solid to settle.
-
Carefully take an aliquot of the clear supernatant. To ensure no solid particles are transferred, centrifugation or filtration may be necessary.
-
Determine the concentration of the phosphonic acid in the aliquot using a suitable analytical method (e.g., titration, HPLC, or phosphorus analysis by ICP-MS).
-
Repeat the determination at different time intervals until the concentration remains constant, confirming that equilibrium has been reached.
-
Determination of Surface Tension (Wilhelmy Plate Method)
This protocol describes the measurement of the surface tension of an aqueous solution of a phosphonic acid using a tensiometer equipped with a Wilhelmy plate.
-
Preparation:
-
Prepare a series of aqueous solutions of the phosphonic acid with known concentrations.
-
Thoroughly clean the Wilhelmy plate (typically platinum) by flaming it to remove any organic contaminants.[10]
-
Clean the sample vessel meticulously.
-
-
Measurement:
-
Pour the phosphonic acid solution into the sample vessel.
-
Hang the clean Wilhelmy plate from the tensiometer's balance.
-
Raise the sample vessel until the liquid surface just touches the bottom edge of the plate.[1][18]
-
The liquid will form a meniscus and pull the plate downwards. The instrument measures this downward force.
-
The surface tension (γ) is calculated from the measured force (F), the perimeter of the plate (L), and the contact angle (θ) using the Wilhelmy equation: γ = F / (L * cosθ). For a clean platinum plate, the contact angle with water is typically assumed to be 0°, so cosθ = 1.[18]
-
-
Data Analysis:
-
Measure the surface tension for each concentration.
-
Plot the surface tension as a function of the logarithm of the concentration.
-
The critical micelle concentration (CMC) is the concentration at which the surface tension plateaus.
-
References
- 1. How does the Wilhelmy plate method work? - DataPhysics Instruments [dataphysics-instruments.com]
- 2. The inhibition of human farnesyl pyrophosphate synthase by nitrogen-containing bisphosphonates. Elucidating the role of active site threonine 201 and tyrosine 204 residues using enzyme mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. Taxodione and arenarone inhibit farnesyl diphosphate synthase by binding to the isopentenyl diphosphate site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Phosphonate and Bisphosphonate Inhibitors of Farnesyl Pyrophosphate Synthases: A Structure-Guided Perspective [frontiersin.org]
- 7. scribd.com [scribd.com]
- 8. jk-sci.com [jk-sci.com]
- 9. researchgate.net [researchgate.net]
- 10. youtube.com [youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. chinesechemsoc.org [chinesechemsoc.org]
- 13. clearsolutionsusa.com [clearsolutionsusa.com]
- 14. surface-tension.de [surface-tension.de]
- 15. 2024.sci-hub.se [2024.sci-hub.se]
- 16. researchgate.net [researchgate.net]
- 17. How to measure surface tension and CMC (Critical Micelle Concentration), Measurement of surface tension and critical micelle concentration used surface tensiometer-KINO Scientific Instrument Inc. [surface-tension.org]
- 18. Wilhelmy plate method | KRÜSS Scientific [kruss-scientific.com]
- 19. creative-bioarray.com [creative-bioarray.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. chem.libretexts.org [chem.libretexts.org]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
A Researcher's Guide to Validating Biomolecule Immobilization: A Fluorescence Microscopy Comparison
For researchers, scientists, and drug development professionals, the successful immobilization of biomolecules onto a surface is a critical first step in a vast array of applications, from biosensors and immunoassays to cell-matrix interaction studies. Confirmation of successful immobilization and quantification of the surface-bound molecules is paramount. Fluorescence microscopy offers a powerful and accessible suite of tools for this validation. This guide provides an objective comparison of fluorescence microscopy-based techniques with alternative methods, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate validation strategy.
This guide delves into the nuances of validating biomolecule immobilization, offering a direct comparison between various fluorescence microscopy techniques and other established surface analysis methods. By presenting quantitative data, detailed experimental protocols, and clear visual workflows, this document aims to equip researchers with the knowledge to confidently select and implement the most suitable validation method for their specific application.
Quantitative Comparison of Validation Techniques
Choosing the right validation method depends on the specific requirements of the experiment, such as the need for high sensitivity, spatial resolution, or real-time analysis. The following tables provide a summary of key performance indicators for various fluorescence microscopy techniques and their non-fluorescence-based alternatives.
Table 1: Comparison of Fluorescence Microscopy Techniques
| Technique | Principle | Limit of Detection (LOD) | Resolution | Throughput | Key Advantage |
| Confocal Fluorescence Microscopy | A pinhole rejects out-of-focus light, enabling 3D imaging and optical sectioning. | ~10s of molecules/µm² | ~200 nm (lateral), ~600 nm (axial)[1] | Medium | Excellent for thick samples and 3D visualization. |
| Total Internal Reflection Fluorescence (TIRF) Microscopy | An evanescent wave selectively excites fluorophores within ~100 nm of the surface.[1] | Single-molecule level (~1 molecule/µm²)[2] | ~100 nm (axial)[1][3] | High | High signal-to-noise ratio for surface-specific events.[1] |
| Single-Molecule Fluorescence Microscopy (SMFM) | Detects and counts individual fluorescent molecules. | Single molecule[2] | ~20-50 nm (localization precision) | Low to Medium | Provides digital quantification and reveals heterogeneity.[2] |
Table 2: Comparison of Alternative (Non-Fluorescence) Validation Techniques
| Technique | Principle | Sensitivity | Spatial Resolution | Real-time Analysis | Key Advantage |
| Atomic Force Microscopy (AFM) | A sharp tip scans the surface to create a topographical image. | Single molecule | Angstrom to nanometer scale | No | High-resolution imaging of molecular structure. |
| Surface Plasmon Resonance (SPR) | Measures changes in the refractive index near a sensor surface upon molecular binding. | ~1-10 pg/mm² | No | Yes | Label-free, real-time kinetics of binding interactions. |
| Quartz Crystal Microbalance with Dissipation (QCM-D) | Measures changes in frequency and dissipation of an oscillating quartz crystal upon mass adsorption. | ~ng/cm² | No | Yes | Label-free, provides information on mass and viscoelastic properties of the adsorbed layer. |
| X-ray Photoelectron Spectroscopy (XPS) | Analyzes the elemental composition and chemical state of a surface. | ~0.1 atomic % | Micrometer to millimeter scale | No | Provides elemental and chemical state information of the surface. |
Experimental Protocols
Detailed and reproducible protocols are essential for successful biomolecule immobilization and validation. The following sections provide step-by-step methodologies for key experiments.
Protocol 1: Fluorescent Labeling of Antibodies
This protocol describes a general method for labeling antibodies with an amine-reactive fluorescent dye.
Materials:
-
Antibody solution (e.g., IgG)
-
Amine-reactive fluorescent dye (e.g., succinimidyl ester)
-
Labeling buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)
-
Purification column (e.g., gel filtration)
-
Spectrophotometer
Procedure:
-
Dissolve the fluorescent dye in a small amount of anhydrous DMSO.
-
Add the dye solution to the antibody solution in the labeling buffer. The molar ratio of dye to antibody should be optimized for each specific antibody and dye.
-
Incubate the reaction mixture for 1 hour at room temperature, protected from light.
-
Separate the labeled antibody from the unreacted dye using a gel filtration column.
-
Measure the absorbance of the labeled antibody at 280 nm and the excitation maximum of the dye to determine the protein concentration and the degree of labeling.
Protocol 2: Immobilization of Biomolecules on a Glass Surface
This protocol outlines a common method for immobilizing proteins on a glass coverslip for fluorescence microscopy analysis.
Materials:
-
Glass coverslips
-
Piranha solution (use with extreme caution)
-
(3-Aminopropyl)triethoxysilane (APTES)
-
Glutaraldehyde (B144438) solution
-
Fluorescently labeled biomolecule solution
-
Blocking buffer (e.g., 1% Bovine Serum Albumin in PBS)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Clean the glass coverslips by immersing them in Piranha solution for 30 minutes, followed by thorough rinsing with deionized water.
-
Incubate the cleaned coverslips in a 2% APTES solution in acetone (B3395972) for 10 minutes.
-
Rinse the coverslips with acetone and then deionized water.
-
Incubate the coverslips in a 2.5% glutaraldehyde solution in PBS for 1 hour.
-
Rinse the coverslips thoroughly with deionized water.
-
Incubate the activated coverslips with the fluorescently labeled biomolecule solution for 2 hours at room temperature.
-
Rinse the coverslips with PBS to remove unbound biomolecules.
-
Block any remaining active sites on the surface by incubating with blocking buffer for 30 minutes.
-
Rinse the coverslips with PBS and store them in PBS at 4°C until imaging.
Visualizing the Workflow and Principles
Diagrams generated using Graphviz provide a clear visual representation of the experimental processes and underlying principles.
References
Phosphonate vs. Carboxylate Monolayers: A Comparative Guide to Surface Stability
For researchers, scientists, and drug development professionals, the choice of anchoring group for surface functionalization is a critical decision that dictates the stability and performance of a wide range of applications, from drug delivery systems to biosensors. Among the most common choices for binding to metal oxide surfaces are phosphonates and carboxylates. This guide provides an objective comparison of their stability, supported by experimental data and detailed protocols, to inform the selection of the optimal anchoring chemistry.
Experimental evidence consistently demonstrates that phosphonate (B1237965) anchors form a more stable and robust bond with metal oxide surfaces compared to their carboxylate counterparts, particularly in aqueous and physiologically relevant environments.[1][2] Carboxylates are generally considered weaker binding anchors, more susceptible to desorption and displacement.[1][2] While the binding of carboxylates can be improved through multidentate attachment, phosphonates typically offer superior stability for single-point anchoring.[1][2] The selection between these two functional groups, however, is nuanced and depends on the specific application, solvent environment, and pH.
Quantitative Comparison of Monolayer Stability
The stability of self-assembled monolayers (SAMs) is a multi-faceted property influenced by factors such as binding affinity, resistance to hydrolysis, and thermal degradation. The following tables summarize quantitative data from various studies to provide a clear comparison between phosphonate and carboxylate monolayers.
Table 1: Binding Affinity and Surface Coverage on Metal Oxides
| Anchor Group | Substrate | Binding Energy (eV) | Surface Coverage (molecules/nm²) | Reference |
| Phosphonate | TiO₂ (Anatase) | ~1.8 (bidentate) | - | [1] |
| Carboxylate | TiO₂ (Anatase) | ~1.2 | - | [1] |
| Phosphonate | Aluminum Oxide | Stronger than Carboxylate | - | [3][4] |
| Carboxylate | Aluminum Oxide | Weaker than Phosphonate | - | [3][4] |
Table 2: Stability in Aqueous Environments (pH Dependence)
| Anchor Group | Substrate | pH Range for >75% Bound Ligand | Stability in Phosphate-Buffered Saline (PBS) | Reference |
| Phosphonate | Hafnium Oxide | < 8 | Unstable; ligands are displaced | [1] |
| Carboxylate | Hafnium Oxide | 2 - 6 | Unstable; ligands are displaced | [1] |
Table 3: Thermal Stability
| Anchor Group | Substrate | Onset of Desorption/Decomposition (°C) | Comments | Reference |
| Phosphonate | Silicon Oxide | ~500 | P-O-Metal bond can be stable up to 800 °C on some metal oxides. | [5] |
| Carboxylate | - | Generally lower than phosphonates | Specific quantitative data is less common in direct comparisons. |
Experimental Protocols
Detailed and reproducible experimental design is crucial for accurately assessing the stability of self-assembled monolayers. Below are methodologies for key experiments cited in the literature.
Protocol 1: Assessment of pH Stability
This protocol outlines a general procedure to evaluate the stability of phosphonate and carboxylate monolayers across a range of pH values.
1. Substrate Preparation:
- Clean the desired metal oxide substrates (e.g., TiO₂, Al₂O₃, SiO₂) using a standard procedure (e.g., sonication in acetone, isopropanol, and deionized water, followed by oxygen plasma or UV-ozone treatment) to ensure a clean and hydroxylated surface.
2. Monolayer Deposition:
- Immerse the cleaned substrates in dilute solutions (typically 1-5 mM) of the phosphonic acid or carboxylic acid in an appropriate solvent (e.g., ethanol, toluene) for a defined period (e.g., 12-24 hours) to allow for self-assembly.
- After incubation, rinse the substrates thoroughly with the same solvent to remove non-chemisorbed molecules and dry them under a stream of inert gas (e.g., nitrogen or argon).
3. pH Stability Test:
- Immerse the functionalized substrates in a series of buffer solutions with varying pH values (e.g., pH 2, 4, 7, 10, 12).
- Incubate the samples for a predetermined time (e.g., 24, 48, 72 hours) at a constant temperature.
4. Characterization:
- After incubation, rinse the substrates with deionized water and dry them.
- Characterize the remaining monolayer using techniques such as:
- X-ray Photoelectron Spectroscopy (XPS): To quantify the elemental composition of the surface and determine the relative amount of the monolayer remaining.
- Contact Angle Goniometry: To measure changes in surface wettability, which correlate with the presence and integrity of the monolayer.
- Ellipsometry: To measure the thickness of the monolayer before and after pH treatment.
Protocol 2: Thermal Stability Evaluation using X-ray Photoelectron Spectroscopy (XPS)
This protocol describes how to assess the thermal stability of SAMs by monitoring changes in their chemical composition as a function of temperature.
1. Sample Preparation:
- Prepare monolayer-functionalized substrates as described in Protocol 1.
2. XPS Analysis:
- Mount the sample in the ultra-high vacuum (UHV) chamber of an XPS instrument.
- Acquire an initial XPS spectrum at room temperature to establish a baseline of the elemental composition (e.g., C 1s, O 1s, P 2p, and the substrate elements).
3. In-situ Annealing:
- Heat the sample in a stepwise manner to progressively higher temperatures (e.g., 100°C, 200°C, 300°C, 400°C, 500°C).
- Hold the sample at each temperature for a defined period (e.g., 30-60 minutes) to reach thermal equilibrium.
- After each annealing step, cool the sample back to a consistent temperature (e.g., below 50°C) before acquiring a new XPS spectrum.
4. Data Analysis:
- Analyze the XPS spectra to determine the atomic concentrations of the elements of interest at each temperature.
- Plot the normalized atomic concentration of key elements (e.g., P for phosphonate, C for the alkyl chain) as a function of temperature. The temperature at which a significant decrease in these signals is observed indicates the onset of desorption or decomposition of the monolayer.
Visualizing Experimental Workflows and Concepts
Diagrams created using Graphviz (DOT language) can effectively illustrate complex experimental procedures and decision-making processes.
Caption: Workflow for assessing the pH stability of monolayers.
Caption: Decision logic for selecting phosphonate vs. carboxylate anchors.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Phosphonate- and carboxylate-based self-assembled monolayers for organic devices: a theoretical study of surface binding on aluminum oxide with experimental support - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
A Comparative Guide to Surface Functionalization: Alternatives to 4-Bromobutylphosphonic Acid
For Researchers, Scientists, and Drug Development Professionals
The strategic modification of surfaces is a cornerstone of modern materials science, enabling advancements in fields ranging from drug delivery and medical implants to biosensors and diagnostics. 4-Bromobutylphosphonic acid has been a valuable tool for imparting functionality to metal oxide surfaces, providing a phosphonate (B1237965) anchor for stable immobilization and a reactive bromide for subsequent chemical modifications. However, a range of alternative surface chemistries offer distinct advantages in terms of stability, substrate specificity, and the nature of the terminal functional group. This guide provides a comprehensive comparison of key alternatives, supported by experimental data and detailed protocols, to inform the selection of the optimal surface functionalization strategy.
Performance Comparison of Surface Anchoring Chemistries
The choice of anchoring group is critical and is largely dictated by the substrate material and the desired stability of the functional layer. Phosphonates, silanes, thiols, and catechols represent the most common and effective chemistries for surface modification.
| Anchoring Chemistry | Primary Substrates | Binding Mechanism | Relative Binding Strength | Hydrolytic Stability | Key Advantages |
| Phosphonic Acids | Metal Oxides (e.g., TiO₂, ZrO₂, Al₂O₃), Silicon Oxides | Formation of strong, covalent-like M-O-P bonds.[1] | Strong[2][3] | High, especially on metal oxides.[4][5][6] | Forms well-ordered and stable monolayers; less prone to multilayer formation than silanes.[5][7] |
| Silanes | Silicon Oxides (SiO₂), Glass, Metal Oxides | Formation of Si-O-M and Si-O-Si bonds. | Moderate to Strong | Lower than phosphonates, particularly in aqueous environments.[4][6][7] | Well-established chemistry for silica-based materials. |
| Thiols | Noble Metals (e.g., Au, Ag, Cu) | Formation of strong coordinative S-M bonds. | Strong on noble metals | Stable in air for short periods, can degrade under UV irradiation.[8] | Gold standard for functionalizing gold surfaces, forms well-ordered self-assembled monolayers (SAMs). |
| Catechols | Wide range of Metal Oxides and Polymers | Chelation and hydrogen bonding to the surface. | Strong, comparable to or stronger than phosphonates in some cases.[2][3][9] | High | Inspired by mussel adhesive proteins, provides robust adhesion to a diverse set of materials.[10][11] |
| Carboxylic Acids | Metal Oxides | Weaker electrostatic interactions and hydrogen bonding. | Weaker than phosphonates and catechols.[2][3] | Lower | Simple and readily available. |
Quantitative Data Summary
The following table summarizes key quantitative data comparing the performance of different surface modification agents.
| Parameter | Phosphonic Acids | Silanes | Thiols | Catechols |
| Surface Loading (nmol/cm²) | ~1.1 (on Ti-6Al-4V)[4][7] | ~0.2-0.3 (on Ti-6Al-4V)[4][7] | Varies with chain length and packing density on Au | High surface coverage achievable |
| Water Contact Angle (Hydrophobicity) | Can be tuned with alkyl chain length (e.g., ~110° for octadecylphosphonic acid on TiO₂)[12] | Can be tuned with functional groups | Typically hydrophobic for alkylthiols on Au (~110°) | Can be tuned with modifying molecules |
| Binding Constant (M⁻¹) on TiO₂ | High (e.g., (2-4) x 10³ for 1-nm nanoparticles)[9] | N/A | N/A | High (e.g., (0.4-1) x 10⁴ for 4.7-nm nanoparticles)[9] |
| Hydrolytic Stability (pH 7.5) | Stable after 7 days on Ti-6Al-4V[4][6][7] | Significant loss of bound molecules after 7 days on Ti-6Al-4V[4][6][7] | Stable on Au, but can be susceptible to oxidation | Generally stable |
Binding Mechanisms and Experimental Workflow
The following diagrams illustrate the binding mechanisms of the different anchoring groups and a general workflow for surface functionalization experiments.
Detailed Experimental Protocols
Success in surface functionalization relies on meticulous and reproducible experimental procedures. Below are detailed protocols for key surface modification techniques.
Protocol 1: Surface Functionalization with Alkylphosphonic Acid on Titanium
This protocol is adapted from methods for forming self-assembled monolayers of phosphonic acids on titanium surfaces.[13][14]
1. Materials:
-
Titanium substrate (e.g., Ti-6Al-4V)
-
Alkylphosphonic acid (e.g., 11-hydroxyundecylphosphonic acid)
-
Acetone, Ethanol (B145695), Deionized water
-
Piranha solution (3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂) - EXTREME CAUTION
-
Nitrogen or Argon gas
2. Substrate Preparation: a. Mechanically polish the titanium substrate to a mirror finish. b. Sonicate the substrate sequentially in acetone, ethanol, and deionized water for 15 minutes each. c. Dry the substrate under a stream of nitrogen or argon gas. d. For a highly activated surface, treat with oxygen plasma or carefully immerse in Piranha solution for 15-30 minutes in a fume hood. Warning: Piranha solution is extremely corrosive and reactive. e. Thoroughly rinse the activated substrate with deionized water and dry with nitrogen/argon.
3. Monolayer Formation: a. Prepare a 1 mM solution of the alkylphosphonic acid in a suitable solvent (e.g., ethanol or a mixture of ethanol and water). b. Immerse the cleaned and activated titanium substrate in the phosphonic acid solution. c. Allow the self-assembly to proceed for 24 hours at room temperature in a sealed container.
4. Rinsing and Drying: a. After incubation, remove the substrate from the solution. b. Rinse thoroughly with fresh solvent to remove any non-covalently bound molecules. c. Dry the functionalized substrate under a stream of nitrogen or argon.
5. Characterization: a. X-ray Photoelectron Spectroscopy (XPS): To confirm the elemental composition of the surface and the presence of phosphorus. b. Contact Angle Goniometry: To assess the change in surface wettability. c. Atomic Force Microscopy (AFM): To visualize the surface topography and monolayer formation.
Protocol 2: Surface Functionalization with Thiols on Gold
This protocol describes the formation of a self-assembled monolayer of a thiol on a gold surface.[15][16]
1. Materials:
-
Gold-coated substrate (e.g., glass slide or silicon wafer)
-
Thiol-containing molecule (e.g., 1-dodecanethiol)
-
Ethanol, Deionized water
-
Nitrogen gas
2. Substrate Preparation: a. Clean the gold substrate by immersing it in piranha solution (see Protocol 1 for precautions) or by UV-Ozone treatment for 15-30 minutes. b. Rinse thoroughly with deionized water and then ethanol. c. Dry the substrate under a stream of nitrogen.
3. Monolayer Formation: a. Prepare a 1 mM solution of the thiol in ethanol. b. Immerse the cleaned gold substrate in the thiol solution for 12-24 hours at room temperature.
4. Rinsing and Drying: a. Remove the substrate from the solution and rinse thoroughly with ethanol. b. Dry the functionalized substrate under a stream of nitrogen.
5. Characterization: a. XPS: To confirm the presence of sulfur on the surface. b. Contact Angle Goniometry: To measure the hydrophobicity of the monolayer. c. Ellipsometry: To determine the thickness of the self-assembled monolayer.
Protocol 3: Surface Functionalization with Catechol Derivatives
This protocol is a general guide for modifying surfaces using the adhesive properties of catecholamines like dopamine (B1211576).[10][17][18]
1. Materials:
-
Substrate of choice (e.g., metal oxide, polymer)
-
Dopamine hydrochloride
-
Tris buffer (10 mM, pH 8.5)
-
Molecule of interest containing a catechol group or a co-dissolved molecule for immobilization.
-
Deionized water
2. Surface Modification: a. Prepare a solution of dopamine hydrochloride (e.g., 2 mg/mL) in 10 mM Tris buffer at pH 8.5. b. If co-depositing another molecule, dissolve it in the same buffer. c. Immerse the substrate in the solution. d. Allow the polymerization and coating to proceed for several hours (e.g., 4-24 hours) at room temperature with gentle agitation. The solution will typically darken as polydopamine forms.
3. Rinsing and Drying: a. Remove the substrate from the solution. b. Rinse thoroughly with deionized water to remove any unbound material. c. Dry the coated substrate under a stream of nitrogen.
4. Characterization: a. XPS: To analyze the elemental composition of the coating. b. Water Contact Angle: To assess the change in surface wettability. c. AFM: To observe the morphology of the polydopamine coating.
Conclusion
The selection of a surface functionalization agent is a critical decision that significantly impacts the performance of the final material or device. While this compound offers a reliable method for functionalizing metal oxides, a variety of powerful alternatives exist. Phosphonic acids, in general, provide superior stability on metal oxides compared to silanes, especially in aqueous environments.[4][5][6][7] Thiols remain the undisputed choice for gold surfaces, forming highly ordered monolayers.[15] Catechol-based coatings have emerged as a versatile and robust method for a wide array of materials, mimicking the strong adhesion found in nature.[10][11] A thorough understanding of the binding mechanisms, performance characteristics, and experimental protocols outlined in this guide will empower researchers to choose the most appropriate surface chemistry for their specific application, leading to more robust and reliable outcomes.
References
- 1. benchchem.com [benchchem.com]
- 2. Quantitative Determination and Comparison of the Surface Binding of Phosphonic Acid, Carboxylic Acid, and Catechol Ligands on TiO2 Nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Comparative properties of siloxane vs phosphonate monolayers on a key titanium alloy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. princeton.edu [princeton.edu]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Catechol modification as a platform for functional coatings - Biomaterials Science (RSC Publishing) DOI:10.1039/D5BM01363A [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. benchchem.com [benchchem.com]
- 16. Surface Analysis of Gold Nanoparticles Functionalized with Thiol-Modified Glucose SAMs for Biosensor Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 17. One-Step Multipurpose Surface Functionalization by Adhesive Catecholamine - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Catecholamine-Copper Redox as a Basis for Site-Specific Single-Step Functionalization of Material Surfaces - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking surface properties after modification with different phosphonic acids
A Comparative Guide to Surface Properties After Modification with Different Phosphonic Acids
For researchers, scientists, and drug development professionals, the functionalization of surfaces is a critical step in a wide array of applications, from developing biocompatible medical implants to engineering corrosion-resistant materials. Phosphonic acids have emerged as a robust and versatile class of molecules for surface modification, forming stable, self-assembled monolayers (SAMs) on various metal oxide surfaces.[1][2] This guide provides a data-driven comparison of surface properties after modification with different phosphonic acids, supported by detailed experimental protocols.
Data Presentation: Comparative Performance of Phosphonic Acid Modifications
The choice of phosphonic acid significantly influences the resulting surface properties. The following table summarizes quantitative data on key performance indicators for surfaces modified with various phosphonic acids.
| Phosphonic Acid Modifier | Substrate | Contact Angle (°) | Surface Free Energy (mJ/m²) | Protein Adsorption (ng/cm²) | Corrosion Resistance | Reference |
| Perfluorodecylphosphonic Acid (PFDPA) | Ti-6Al-4V | >100 (hydrophobic) | 9.6 ± 0.3 | Not Reported | Not Reported | [1][3] |
| Octylphosphonic Acid (C8) | Aluminum Alloy | Not Reported | Not Reported | Not Reported | Good | [4] |
| Octadecylphosphonic Acid (C18) | Aluminum Alloy | Not Reported | Not Reported | Not Reported | Better than C8 | [4] |
| m-PEG9-phosphonic acid | Titanium Oxide | Not Reported | Not Reported | Fibrinogen: 15 ± 5 | Not Reported | [5] |
| 11-phosphonoundecanoic acid (PUA) | TiO₂ | 68.8 ± 0.7 (hydrophilic) | Not Reported | Not Reported | Not Reported | [6] |
Key Insights:
-
Wettability and Surface Energy: The terminal functional group of the phosphonic acid dictates the surface wettability. Perfluorinated phosphonic acids, such as PFDPA, create highly hydrophobic surfaces with very low surface free energy, which can be advantageous in applications requiring non-wetting and low friction properties.[1][3] In contrast, phosphonic acids with hydrophilic terminal groups, like the carboxylic acid in PUA, result in more hydrophilic surfaces.[6]
-
Corrosion Resistance: The length of the alkyl chain in alkylphosphonic acids plays a crucial role in corrosion protection. Longer alkyl chains, as in octadecylphosphonic acid, provide better corrosion resistance on aluminum alloys compared to shorter chains like octylphosphonic acid.[4] This is attributed to the formation of a more densely packed and ordered monolayer that acts as a better barrier against corrosive agents.[4]
-
Biocompatibility: For biomedical applications, minimizing non-specific protein adsorption is often a primary goal. PEGylated phosphonic acids, such as m-PEG9-phosphonic acid, are effective in reducing protein adsorption, thereby enhancing the biocompatibility of the surface.[5]
Experimental Protocols
The following are detailed methodologies for key experiments involved in the modification and characterization of surfaces with phosphonic acids.
Substrate Preparation
-
Cleaning: The substrate (e.g., Titanium, Aluminum alloy) is first sonicated in a series of solvents to remove organic contaminants. A typical sequence is acetone, followed by ethanol (B145695), and finally deionized water, with each step lasting for 10-15 minutes.
-
Surface Activation/Hydroxylation: To ensure a high density of hydroxyl groups for phosphonic acid binding, the substrate is often treated with an oxidizing agent. This can be achieved by immersion in a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 15-30 minutes, followed by copious rinsing with deionized water. Alternatively, an oxygen plasma treatment can be used.
-
Drying: The cleaned and activated substrate is dried under a stream of inert gas (e.g., nitrogen or argon).
Phosphonic Acid Self-Assembled Monolayer (SAM) Formation
-
Solution Preparation: A dilute solution of the desired phosphonic acid (typically 1 mM) is prepared in a suitable solvent. For many phosphonic acids, ethanol or a mixture of ethanol and water is used.[5]
-
Immersion: The clean, dry substrate is immersed in the phosphonic acid solution for a period ranging from 1 to 24 hours at room temperature.[5] This allows for the self-assembly of the phosphonic acid molecules onto the substrate surface.
-
Rinsing: After immersion, the substrate is thoroughly rinsed with the same solvent used for the solution preparation to remove any non-covalently bound molecules.
-
Drying: The modified substrate is dried under a stream of inert gas.
Surface Characterization Techniques
-
Contact Angle Goniometry (Wettability):
-
A droplet of a probe liquid (e.g., deionized water) of a known volume is placed on the modified surface.
-
The angle between the liquid-solid interface and the liquid-vapor interface is measured.
-
This measurement provides information about the hydrophobicity or hydrophilicity of the surface.
-
-
X-ray Photoelectron Spectroscopy (XPS):
-
XPS is used to determine the elemental composition of the surface and the chemical states of the elements.
-
A survey scan identifies all the elements present.
-
High-resolution scans of specific elements (e.g., P 2p, C 1s, O 1s, and the substrate metal peaks) provide information about chemical bonding and the successful grafting of the phosphonic acid.[1][7]
-
-
Electrochemical Impedance Spectroscopy (EIS) (Corrosion Resistance):
-
The modified substrate is used as the working electrode in an electrochemical cell containing a corrosive solution (e.g., a chloride-containing solution).
-
An AC voltage of small amplitude is applied, and the impedance of the system is measured over a range of frequencies.
-
The data can be modeled to determine the resistance of the SAM, which is indicative of its ability to protect the underlying substrate from corrosion.[4]
-
-
Protein Adsorption Assay:
-
The modified and control surfaces are incubated with a protein solution (e.g., 1 mg/mL fibrinogen in Phosphate Buffered Saline - PBS) for 1-2 hours at 37°C.[5]
-
The surfaces are then washed with PBS to remove unbound protein.
-
The amount of adsorbed protein is quantified using a suitable technique, such as a bicinchoninic acid (BCA) assay or by labeling the protein with a fluorescent dye and measuring the fluorescence intensity.
-
Mandatory Visualization
Caption: Experimental workflow for surface modification and characterization.
Caption: Binding modes of phosphonic acid to a metal oxide surface.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Comparison of the Physicochemical Properties of Carboxylic and Phosphonic Acid Self-Assembled Monolayers Created on a Ti-6Al-4V Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Research Collection | ETH Library [research-collection.ethz.ch]
- 5. benchchem.com [benchchem.com]
- 6. Effectiveness of Biofunctionalization of Titanium Surfaces with Phosphonic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
A Comparative Guide to Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS) for the Analysis of Phosphonic Acid-Modified Surfaces
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS) with other surface analysis techniques for the characterization of phosphonic acid-modified surfaces. It includes supporting experimental data, detailed methodologies for key experiments, and visual representations of workflows and molecular interactions.
Performance Comparison: ToF-SIMS vs. X-ray Photoelectron Spectroscopy (XPS)
ToF-SIMS and XPS are powerful surface-sensitive techniques that provide complementary information about the chemical composition and structure of modified surfaces. While ToF-SIMS excels in providing detailed molecular information and has a higher surface sensitivity, XPS is a quantitative technique that provides the elemental composition and chemical state of the elements present on the surface.[1]
A common approach in surface analysis is to use both techniques to gain a comprehensive understanding of the modified surface.[2][3][4][5] XPS can confirm the presence and quantify the amount of phosphonic acid on the surface through the detection of phosphorus and changes in the carbon and oxygen signals, while ToF-SIMS can identify the specific molecular fragments of the phosphonic acid and its binding to the substrate.[6]
Table 1: Comparison of ToF-SIMS and XPS for the Analysis of Phosphonic Acid-Modified Surfaces
| Feature | Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS) | X-ray Photoelectron Spectroscopy (XPS) |
| Primary Probe | Pulsed ion beam (e.g., Cs+, Bi+)[4] | X-ray beam |
| Detected Particles | Secondary ions | Photoelectrons |
| Information Provided | Elemental and molecular composition, chemical structure, surface imaging | Elemental composition, empirical formula, chemical state |
| Sampling Depth | 1-2 nm | 2-10 nm |
| Detection Limit | ppm to ppb | 0.1 - 1 atomic % |
| Quantification | Semi-quantitative to relative quantification | Quantitative |
| Strengths | High surface sensitivity, detailed molecular information, isotopic sensitivity, high-resolution imaging | Well-established quantitative method, provides chemical state information |
| Limitations | Matrix effects can complicate quantification, can be destructive if ion dose is too high | Lower surface sensitivity than ToF-SIMS, limited molecular information, potential for X-ray induced damage |
Quantitative Data from Surface Analysis
The successful modification of a surface with phosphonic acid can be quantitatively assessed by XPS, which measures the atomic concentration of elements on the surface. An increase in carbon (C 1s) and phosphorus (P 2p) signals, coupled with a decrease in the substrate signal (e.g., Ti 2p, Si 2p), indicates the formation of a phosphonic acid monolayer.[7] ToF-SIMS data, while not inherently quantitative in the same way as XPS, can provide relative intensities of specific secondary ions that correlate with surface coverage.[6]
Table 2: Elemental Composition of Phosphonic Acid Monolayers on Different Substrates Determined by XPS
| Phosphonic Acid | Substrate | C 1s (at. %) | O 1s (at. %) | P 2p (at. %) | Substrate Signal (at. %) | Reference |
| (11-hydroxyundecyl)phosphonic acid | Titanium alloy (Ti90/Al6/V4) | 69.8 ± 3.0 | 27.0 ± 2.6 | 3.2 ± 0.5 | Decreased Ti 2p | [7] |
| (12-carboxydodecyl)phosphonic acid | Titanium alloy (Ti90/Al6/V4) | 65.9 ± 2.4 | 31.3 ± 2.1 | 2.9 ± 0.4 | Decreased Ti 2p | [7] |
| Octadecylphosphonic acid (ODPA) | Silicon | - | - | - | Decreased Si 2p | [3] |
| Methylenediphosphonic acid (MDP) | Titanium | - | - | - | Decreased Ti 2p | [5][8] |
| Propane-1,1,3,3-tetraphosphonic acid (PTP) | Titanium | - | - | - | Decreased Ti 2p | [5][8] |
| Ethane-1,1,2-triphosphonic acid (ETP) | Titanium | - | - | - | Decreased Ti 2p | [5][8] |
Note: A dash (-) indicates that the specific atomic percentage was not provided in the cited source, but the formation of the monolayer was confirmed by a decrease in the substrate signal.
Experimental Protocols
Preparation of Phosphonic Acid Self-Assembled Monolayers (SAMs)
A common method for the formation of phosphonic acid SAMs on oxide surfaces is the "Tethering by Aggregation and Growth" (T-BAG) method.[3][9]
Protocol:
-
Substrate Cleaning: Thoroughly clean the substrate (e.g., silicon or titanium coupons) to remove any organic contaminants and ensure a reactive oxide layer.
-
Solution Preparation: Prepare a dilute solution of the desired phosphonic acid (e.g., 1 mM) in a suitable solvent such as tetrahydrofuran (B95107) (THF).[9]
-
Immersion and Solvent Evaporation: Vertically immerse the cleaned substrate in the phosphonic acid solution. Allow the solvent to evaporate slowly at room temperature.[3]
-
Annealing: After the solvent has evaporated, heat the coated substrate in an oven (e.g., at 140°C for 48 hours) to promote the formation of a stable, covalently bound monolayer.[3][9]
-
Rinsing: Remove any non-covalently bound multilayers by sonicating the substrate in a fresh solvent (e.g., THF and methanol).[3]
ToF-SIMS Analysis
The following is a general protocol for the ToF-SIMS analysis of phosphonic acid-modified surfaces. Specific instrument parameters may vary.
Protocol:
-
Sample Introduction: Mount the phosphonic acid-modified substrate on the sample holder and introduce it into the ultra-high vacuum chamber of the ToF-SIMS instrument.
-
Primary Ion Beam Setup: Select a primary ion source (e.g., 8 keV Cs+ or 30 keV Bi+).[4][10] Operate the ion gun in a pulsed mode for analysis.
-
Static SIMS Conditions: Ensure that the total ion dose remains below the static SIMS limit of 1 x 10¹² ions/cm² to minimize surface damage and analyze the intact molecular surface.[2][3]
-
Data Acquisition: Acquire both positive and negative secondary ion spectra over a defined mass range (e.g., m/z 0-1000).[2][4] The analysis area is typically in the range of 100 µm x 100 µm.[2][4]
-
Mass Calibration: Calibrate the positive ion spectra using characteristic hydrocarbon peaks (e.g., CH₃⁺, C₂H₃⁺, C₃H₅⁺).[2][3] Calibrate the negative ion spectra using peaks such as CH⁻, C₂H⁻, and OH⁻, as well as characteristic phosphonic acid fragments like PO₂⁻ and PO₃⁻.[2]
-
Data Analysis: Identify characteristic molecular ions and fragments from the phosphonic acid monolayer. Look for peaks that indicate bonding to the substrate, such as SiPO₂⁺ on silicon or TiPO₄⁻ on titanium.[2][3]
Visualizing the Process and Interactions
Experimental Workflow for ToF-SIMS Analysis
Caption: Experimental workflow for the analysis of phosphonic acid-modified surfaces using ToF-SIMS.
Binding of Phosphonic Acid to a Metal Oxide Surface
Caption: Schematic of phosphonic acid binding to a metal oxide surface forming stable M-O-P bonds.
References
- 1. pure.kaist.ac.kr [pure.kaist.ac.kr]
- 2. Phosphonic Acid Monolayers for Binding of Bioactive Molecules to Titanium Surfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure and Order of Phosphonic Acid-Based Self-Assembled Monolayers on Si(100) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. ToF-SIMS Depth Profiling of Metal, Metal Oxide, and Alloy Multilayers in Atmospheres of H2, C2H2, CO, and O2 - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Biocompatibility of Phosphonate-Coated Materials: A Comparative Guide
For researchers, scientists, and drug development professionals, the selection of biocompatible materials is a critical determinant of in vivo success. This guide provides an objective comparison of phosphonate-coated materials against common alternatives, supported by experimental data, to inform material selection for a variety of biomedical applications.
Phosphonate-based coatings have emerged as a promising surface modification strategy to enhance the biocompatibility and osseointegration of metallic implants, particularly titanium. Their strong and stable binding to metal oxide surfaces provides a versatile platform for mimicking the natural bone environment and promoting favorable cellular responses. This guide delves into the performance of phosphonate (B1237965) coatings in comparison to uncoated titanium and hydroxyapatite (B223615) (HA) coatings, two widely used materials in biomedical implants.
Comparative Analysis of Biocompatibility
The biocompatibility of an implant material is a multifaceted property, encompassing its ability to support cell adhesion, proliferation, and differentiation, while minimizing adverse inflammatory responses. The following tables summarize quantitative data from various studies to provide a comparative overview of phosphonate-coated materials.
Table 1: Osteoblast Adhesion and Proliferation
| Surface Coating | Cell Type | Adhesion (cells/cm²) | Proliferation Rate (cells/cm²/day) | Fold Increase vs. Control | Source |
| Phosphonate (high content) | MG-63 Osteoblast-like | - | - | 3-fold (adhesion), 4-fold (proliferation) | [1] |
| Uncoated Titanium | Rabbit Osteoblasts | Least Adhesion | - | - | [2] |
| Calcium-containing Ti | Rabbit Osteoblasts | Higher than Phosphate-Ti | - | - | [2] |
| Apatite (HA) Coating | Rabbit Osteoblasts | Maximum Adhesion | - | - | [2] |
| Hydroxyapatite (HA) | Osteoblast-like cells | 85% | - | - | [3] |
| Titanium Dioxide (TiO₂) | Osteoblast-like cells | 70% | - | - | [3] |
| Zirconia | Osteoblast-like cells | 65% | - | - | [3] |
| Uncoated Control | Osteoblast-like cells | 50% | - | - | [3] |
Table 2: Osteogenic Differentiation (Alkaline Phosphatase Activity)
| Surface Coating | Cell Type | Time Point | ALP Activity Outcome | Source |
| Bisphosphonate-coated Ti | Osteoblasts | 7, 14, 21 days | Significantly increased vs. uncoated | [1] |
| Uncoated Titanium | Rabbit Osteoblasts | - | Lowest ALP specific activity | [2] |
| Calcium-containing Ti | Rabbit Osteoblasts | - | Higher than uncoated Ti | [2] |
| Apatite (HA) Coating | Rabbit Osteoblasts | - | Highest ALP specific activity | [2] |
Table 3: In Vivo Osseointegration
| Surface Coating | Animal Model | Time Point | Bone-to-Implant Contact (BIC) % | Removal Torque (Ncm) | Source | | :--- | :--- | :--- | :--- | :--- | | Bisphosphonate-immobilized Ca-P | Beagle Dogs | 12 weeks | Highest among groups | - |[4] | | Thin Ca-P Coating | Beagle Dogs | 4 weeks | Higher than control | - |[4] | | Blasted/Etched Ti (Control) | Beagle Dogs | 4 & 12 weeks | - | - |[4] | | Anodized Ti + Bisphosphonate | - | 4 weeks | - | Highest (statistically significant) |[4] | | Anodized Ti | - | 4 weeks | - | Higher than Machined Ti |[4] | | Machined Ti | - | 4 weeks | - | Lowest |[4] | | Tricalcium Phosphate (B84403) (TCP) | Large Animals | 42-84 days | +13.79% vs. rough Ti (not significant) | - |[5] | | Hydroxyapatite (HA) | Large Animals | 42-84 days | +1.57% vs. rough Ti (not significant) | - |[5] | | Rough Titanium | Large Animals | - | - | - |[5] | | Osseotite (machined & acid-etched) | Miniature Pigs | 12 weeks | - | 95.7 |[6] | | SLA (sandblasted & acid-etched) | Miniature Pigs | 12 weeks | - | 186.8 |[6] |
Table 4: In Vivo Inflammatory Response
| Surface Coating | Animal Model | Time Point | Key Inflammatory Markers/Observations | Source |
| Phosphoric Acid Treated Ti | Human blood cells (in vitro) | 24 hours | Increased IL-2, IL-4, IL-6, IL-10, TNF-α | [7][8] |
| Uncoated Titanium | Human blood cells (in vitro) | 24 hours | Lower cytokine levels than treated | [7][8] |
| Polyurethane (PU) | Rat | 28 days | Significantly increased IL-6 vs. PE, PVC | [9] |
| Polyethylene (PE) | Rat | 28 days | Lower IL-6 than PU | [9] |
| Polyvinylchloride (PVC) | Rat | 28 days | Lower IL-6 than PU | [9] |
Signaling Pathways in Osteoblast Adhesion
The enhanced biocompatibility of phosphonate-coated materials, particularly when functionalized with biomolecules like the RGD peptide, is rooted in specific molecular interactions with cells. The RGD sequence is a well-known ligand for integrin receptors on the cell surface, which triggers a cascade of intracellular signaling events that promote cell adhesion, proliferation, and differentiation.
Caption: Integrin-mediated signaling pathway in osteoblasts upon adhesion to an RGD-functionalized surface.
Experimental Workflows
To ensure the reproducibility and critical evaluation of the presented data, detailed experimental protocols are essential. The following diagram outlines a typical workflow for assessing the biocompatibility of coated materials.
Caption: General workflow for assessing the biocompatibility of coated implant materials.
Experimental Protocols
Cell Viability/Proliferation Assay (MTT/MTS)
-
Cell Seeding: Plate osteoblast-like cells (e.g., MG-63, Saos-2) onto the test materials (phosphonate-coated, HA-coated, uncoated control) in a 96-well plate at a density of 1 x 10⁴ cells/well.
-
Incubation: Culture the cells for desired time points (e.g., 1, 3, and 7 days) in a standard cell culture incubator (37°C, 5% CO₂).
-
Reagent Addition:
-
MTT Assay: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
MTS Assay: Add 20 µL of MTS reagent to each well and incubate for 1-4 hours.
-
-
Solubilization (MTT only): Add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm (for MTT) or 490 nm (for MTS) using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the control group (cells grown on tissue culture plastic).
Alkaline Phosphatase (ALP) Activity Assay
-
Cell Culture and Lysis: Culture cells on the test materials as described above. At the desired time point, wash the cells with PBS and lyse them using a lysis buffer (e.g., 0.1% Triton X-100).
-
Substrate Reaction: Add p-nitrophenyl phosphate (pNPP) substrate solution to the cell lysate.
-
Incubation: Incubate the mixture at 37°C for 30-60 minutes.
-
Stop Reaction: Add a stop solution (e.g., 3M NaOH) to terminate the reaction.
-
Absorbance Measurement: Measure the absorbance of the resulting p-nitrophenol at 405 nm.
-
Normalization: Normalize the ALP activity to the total protein content of the cell lysate, determined using a BCA or Bradford protein assay.
Bone-to-Implant Contact (BIC) Histology
-
Implantation and Healing: Implant the coated and control materials into a suitable animal model (e.g., rabbit femur, dog mandible) and allow for a predetermined healing period (e.g., 4, 8, or 12 weeks).
-
Tissue Harvest and Fixation: Euthanize the animal and retrieve the implant with the surrounding bone tissue. Fix the samples in 10% neutral buffered formalin.
-
Dehydration and Embedding: Dehydrate the samples in a graded series of ethanol (B145695) and embed them in a hard resin (e.g., polymethylmethacrylate - PMMA).
-
Sectioning and Staining: Cut thin sections (e.g., 10-20 µm) of the implant-bone interface using a microtome. Stain the sections with a suitable histological stain (e.g., Toluidine Blue, Goldner's Trichrome).
-
Microscopic Analysis: Examine the stained sections under a light microscope.
-
Histomorphometry: Quantify the percentage of the implant surface that is in direct contact with the bone using image analysis software.
Removal Torque Testing
-
Implantation and Healing: Follow the same procedure as for BIC histology.
-
Torque Measurement: After the healing period, expose the implant and attach a torque gauge to the implant fixture.
-
Torque Application: Apply a continuously increasing reverse torque until the implant-bone interface fails.
-
Data Recording: Record the peak torque value (in Ncm) required to loosen the implant.
Conclusion
The presented data and experimental frameworks provide a comprehensive guide for assessing the biocompatibility of phosphonate-coated materials. The evidence suggests that phosphonate-based coatings, particularly when bio-functionalized, can significantly enhance osteoblast adhesion, proliferation, and differentiation, leading to improved osseointegration compared to uncoated titanium. While hydroxyapatite coatings also demonstrate excellent biocompatibility, phosphonate coatings offer a highly stable and versatile platform for tailoring the surface properties of biomedical implants to elicit specific and favorable biological responses. Further direct comparative studies are warranted to definitively establish the superiority of one coating over another for specific clinical applications.
References
- 1. Effect of bisphosphonate treatment of titanium surfaces on alkaline phosphatase activity in osteoblasts: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of titanium surfaces with calcium and phosphate and osteoblast adhesion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Effect of Various Implant Coatings on Bone Formation and Cell Adhesion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A systematic review on the effect of inorganic surface coatings in large animal models and meta‐analysis on tricalcium phosphate and hydroxyapatite on periimplant bone formation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Removal torque values of titanium implants in the maxilla of miniature pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Dental implant surfaces treated with phosphoric acid can modulate cytokine production by blood MN cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scielo.br [scielo.br]
- 9. In Vivo Cytokine-Associated Responses to Biomaterials - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Reproducibility of 4-Bromobutylphosphonic Acid Surface Modification
For researchers, scientists, and drug development professionals, the ability to create consistent and reliable functionalized surfaces is paramount for applications ranging from biocompatible implants to advanced biosensors. This guide provides a comparative analysis of 4-bromobutylphosphonic acid surface modification, evaluating its reproducibility and performance against common alternative techniques. The selection of a surface modification method hinges on the specific substrate, the desired surface properties, and the required level of consistency for a given application.
Comparison of Surface Modification Techniques
The reproducibility of a surface modification technique can be assessed by examining the variability in key surface properties across multiple samples prepared using the same protocol. These properties include surface wettability (measured by contact angle), film thickness, surface coverage, and chemical composition. While direct run-to-run reproducibility data for this compound is not extensively published, the inherent stability of the phosphonate-metal oxide bond suggests a high degree of reproducibility. Phosphonic acids form robust, covalently bound self-assembled monolayers (SAMs) on a variety of metal oxide surfaces, such as titanium dioxide (TiO₂) and silicon dioxide (SiO₂). This strong interaction contributes to the formation of well-ordered and stable monolayers, which is a key factor in achieving reproducible surface characteristics.
In contrast, alternative methods such as silanization and polymer spin coating can exhibit higher variability. Silane chemistry, for example, is highly sensitive to the presence of water, which can lead to uncontrolled polymerization and the formation of multilayers, thereby affecting the reproducibility of the surface coating. Polymer spin coating, while a versatile technique, can be influenced by subtle variations in polymer solution viscosity, spin speed, and environmental conditions, leading to inconsistencies in film thickness and uniformity.
Table 1: Quantitative Comparison of Surface Modification Techniques
| Performance Metric | This compound (on TiO₂) | Silanization (e.g., APTES on SiO₂) | Polymer Coating (e.g., PMMA on Si) |
| Typical Water Contact Angle (°) | 90-110 (hydrophobic) | 50-70 (hydrophilic amine-terminated) | 70-80 |
| Reproducibility (Contact Angle) | High (Low Standard Deviation expected) | Moderate to Low | Moderate |
| Typical Film Thickness (nm) | 1-2 (Monolayer) | 1-5 (Monolayer to Multilayer) | 10-1000+ |
| Reproducibility (Thickness) | High | Moderate to Low | Moderate |
| Surface Coverage | High, forms dense monolayers | Variable, can be incomplete or form aggregates | Generally uniform |
| Binding Mechanism | Covalent (P-O-Metal) | Covalent (Si-O-Si/Si-O-Metal) | Physisorption/entanglement |
| Hydrolytic Stability | Excellent | Poor to Moderate | Good |
| Substrate Specificity | Metal Oxides (TiO₂, SiO₂, Al₂O₃, etc.) | Hydroxylated surfaces (SiO₂, glass) | Broad range of substrates |
Experimental Protocols
Detailed and consistent experimental protocols are critical for achieving reproducible surface modifications. Below are representative protocols for surface functionalization using this compound, silanization, and polymer spin coating.
Protocol 1: Surface Modification with this compound
This protocol describes the formation of a self-assembled monolayer of this compound on a titanium dioxide surface.
Materials:
-
Titanium dioxide substrates
-
This compound
-
Anhydrous toluene (B28343)
-
Ethanol
-
Deionized water
-
Nitrogen gas
Procedure:
-
Substrate Cleaning:
-
Sonicate the TiO₂ substrates in deionized water, followed by ethanol, for 15 minutes each.
-
Dry the substrates under a stream of nitrogen.
-
Treat the substrates with UV-Ozone for 20 minutes to remove organic contaminants and generate a hydroxylated surface.
-
-
SAM Formation:
-
Prepare a 1 mM solution of this compound in anhydrous toluene.
-
Immerse the cleaned and dried substrates in the phosphonic acid solution.
-
Incubate for 24 hours at room temperature in a sealed container under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture contamination.
-
-
Rinsing and Drying:
-
Remove the substrates from the solution and rinse thoroughly with fresh toluene to remove any physisorbed molecules.
-
Follow with a rinse in ethanol.
-
Dry the functionalized substrates under a stream of nitrogen.
-
-
Annealing (Optional but Recommended):
-
Anneal the substrates at 120°C for 1 hour to promote covalent bond formation and improve monolayer ordering.
-
Protocol 2: Silanization with (3-Aminopropyl)triethoxysilane (APTES)
This protocol details the functionalization of a silicon dioxide surface with APTES.
Materials:
-
Silicon dioxide substrates
-
(3-Aminopropyl)triethoxysilane (APTES)
-
Anhydrous toluene
-
Ethanol
-
Deionized water
-
Nitrogen gas
Procedure:
-
Substrate Cleaning and Activation:
-
Clean the SiO₂ substrates by sonicating in acetone (B3395972) and then isopropanol (B130326) for 15 minutes each.
-
Dry under a stream of nitrogen.
-
Activate the surface by immersing in a piranha solution (3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂) for 30 minutes. (Caution: Piranha solution is extremely corrosive and reactive).
-
Rinse extensively with deionized water and dry with nitrogen.
-
-
Silanization:
-
Prepare a 2% (v/v) solution of APTES in anhydrous toluene.
-
Immerse the cleaned and activated substrates in the APTES solution for 2 hours at room temperature.
-
-
Rinsing and Curing:
-
Rinse the substrates with toluene, followed by ethanol, to remove excess APTES.
-
Cure the substrates in an oven at 110°C for 30 minutes to promote covalent bonding.
-
Protocol 3: Polymer Coating with Polymethyl Methacrylate (B99206) (PMMA)
This protocol describes the deposition of a PMMA film on a silicon wafer by spin coating.
Materials:
-
Silicon wafers
-
Polymethyl methacrylate (PMMA)
-
Anisole (solvent)
-
Nitrogen gas
Procedure:
-
Substrate Cleaning:
-
Clean the silicon wafers by sonicating in acetone and isopropanol for 15 minutes each.
-
Dry under a stream of nitrogen.
-
-
Polymer Solution Preparation:
-
Prepare a solution of PMMA in anisole. The concentration will determine the final film thickness (e.g., a 4% solution for a ~200 nm film at 3000 rpm).
-
-
Spin Coating:
-
Place the silicon wafer on the spin coater chuck.
-
Dispense the PMMA solution onto the center of the wafer.
-
Spin the wafer at a desired speed (e.g., 3000 rpm) for a set time (e.g., 45 seconds) to spread the polymer and evaporate the solvent.
-
-
Baking:
-
Bake the coated wafer on a hotplate at a temperature above the glass transition temperature of PMMA (e.g., 180°C) for 2-5 minutes to remove residual solvent and anneal the film.
-
Visualizing Methodologies and Relationships
Diagrams created using Graphviz (DOT language) can effectively illustrate the workflows and chemical principles behind these surface modification techniques.
A Head-to-Head Battle for Surface Functionalization: Solution-Based vs. Vapor-Phase Deposition of Phosphonic Acids
For researchers, scientists, and drug development professionals striving to modify surfaces with precision and stability, the choice of deposition method for phosphonic acid self-assembled monolayers (SAMs) is a critical decision. This guide provides an objective comparison of two prominent techniques: traditional solution-based deposition and emerging vapor-phase deposition. By examining the underlying mechanisms, experimental protocols, and performance outcomes supported by experimental data, this document aims to equip you with the knowledge to select the optimal method for your application, from enhancing the biocompatibility of medical implants to engineering sophisticated drug delivery systems.
Phosphonic acids have emerged as a superior class of molecules for forming robust and highly ordered self-assembled monolayers on a variety of metal oxide surfaces. Their strong binding affinity, which results in the formation of stable metal-oxygen-phosphorus (M-O-P) covalent bonds, makes them ideal candidates for long-term surface functionalization. The two primary methods to create these functional surfaces, solution-based and vapor-phase deposition, each present a unique set of advantages and disadvantages in terms of process control, film quality, and scalability.
At a Glance: Key Performance Differences
| Feature | Solution-Based Deposition | Vapor-Phase Deposition |
| Deposition Time | Hours to days | Minutes to hours[1] |
| Solvent Usage | High | None |
| Process Control | Moderate (dependent on concentration, temperature, immersion time) | High (dependent on temperature, pressure, time) |
| Film Quality | Can be high, but prone to multilayer formation and contamination | Generally high, with potential for greater uniformity and fewer defects |
| Substrate Compatibility | Wide range of substrates that are stable in the chosen solvent | Substrates must be vacuum-compatible and stable at deposition temperatures |
| Scalability | Relatively simple for batch processing of smaller samples | More suitable for industrial-scale and larger substrate coating |
Delving into the Data: A Side-by-Side Comparison
The performance of a phosphonic acid SAM is ultimately judged by its ability to form a dense, well-ordered, and stable monolayer. The following tables summarize key quantitative data from studies utilizing both deposition methods, providing a basis for comparison.
Table 1: Water Contact Angle (WCA) Measurements
A higher static water contact angle is generally indicative of a more hydrophobic and well-ordered SAM, suggesting a densely packed monolayer of alkylphosphonic acids.
| Phosphonic Acid | Substrate | Deposition Method | Water Contact Angle (°) | Reference(s) |
| Perfluorodecylphosphonic acid (PFDPA) | Ti-6Al-4V | Solution (LPD) | 118 | [2] |
| Octadecylphosphonic acid (ODPA) | Oxidized Copper Mesh | Solution | ~159 | [3] |
| Octadecylphosphonic acid (ODPA) | Aluminum Oxide | Solution | >100 | [4] |
| Perfluorodecylphosphonic acid (PFDP) | Aluminum/Silicon | Solution | Not specified, but confirmed presence | [5] |
| (11-hydroxyundecyl)phosphonic acid | Silicon (111) | Solution (UV-induced) | Not specified, confirmed by XPS | [6] |
Note: Directly comparable WCA data for vapor-deposited phosphonic acids on the same substrates is limited in the reviewed literature.
Table 2: X-ray Photoelectron Spectroscopy (XPS) Data
XPS provides the elemental composition of the surface, confirming the presence of the phosphonic acid monolayer and providing insights into its chemical state. The presence of a P 2p peak is a key indicator of successful deposition.
| Phosphonic Acid | Substrate | Deposition Method | Key XPS Findings | Reference(s) |
| Perfluorodecylphosphonic acid (PFDPA) | Ti-6Al-4V | Solution (LPD) | Presence of P 2s and P 2p peaks confirming chemical bond formation. O 1s spectra suggest monodentate binding. | [2] |
| Octadecylphosphonic acid (ODPA) | Silicon Oxide | Solution (T-BAG) | P 2s peak at ~191.0 eV confirms presence of phosphonic acid headgroups. | [7] |
| Perfluorodecylphosphonic acid (PFDP) | Aluminum/Silicon | Solution | Confirmed presence of perfluorinated and nonperfluorinated alkylphosphonate molecules. | [5] |
| Octadecylphosphonic acid (OPA) | Various metals and minerals | Solution | C 1s line width narrowed with increased coverage, indicating uniform monolayer formation. | [8] |
| Octadecylphosphonic acid (ODPA) | Copper | Solution | Multilayer formation observed with increasing deposition time. | [9] |
Experimental Protocols
Solution-Based Deposition: Tethering by Aggregation and Growth (T-BAG)
This method is a widely used solution-based technique for forming high-quality phosphonic acid SAMs.
Materials:
-
Substrate (e.g., Silicon wafer with native oxide)
-
Octadecylphosphonic acid (ODPA)
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF))
-
Beaker
-
Tweezers
-
Nitrogen or Argon gas source
-
Oven
Protocol:
-
Substrate Cleaning: Thoroughly clean the substrate by sonicating in a series of solvents (e.g., acetone, isopropanol, and deionized water) for 15 minutes each. Dry the substrate under a stream of nitrogen or argon.
-
Solution Preparation: Prepare a 1 mM solution of ODPA in the chosen anhydrous solvent.
-
Deposition: Immerse the cleaned and dried substrate into the ODPA solution. The immersion time can range from 1 to 24 hours at room temperature.
-
Rinsing: After immersion, remove the substrate from the solution and rinse it thoroughly with the fresh solvent to remove any non-covalently bound molecules.
-
Drying: Dry the substrate again under a stream of nitrogen or argon.
-
Annealing (Optional): To improve the ordering and stability of the monolayer, the substrate can be annealed in an oven at a temperature typically between 100-150°C for a few hours.[10]
Vapor-Phase Deposition: Chemical Vapor Transport (CVT)
Vapor-phase deposition offers a solvent-free alternative, often resulting in highly uniform films.
Materials:
-
Substrate (e.g., Titanium alloy)
-
Phosphonic acid powder (e.g., Octadecylphosphonic acid)
-
Two-zone tube furnace
-
Quartz tube
-
Vacuum pump
-
Transport agent (optional, depending on the volatility of the phosphonic acid)
Protocol:
-
Substrate Preparation: Clean the substrate using the same procedure as for solution-based deposition.
-
Apparatus Setup: Place the phosphonic acid powder in the "source" zone (T2) of the quartz tube and the substrate in the "sink" zone (T1). The tube is then sealed and evacuated to a low base pressure.
-
Deposition: Heat the source zone (T2) to a temperature sufficient to vaporize the phosphonic acid. The substrate in the sink zone (T1) is maintained at a lower temperature. The temperature gradient drives the transport of the vaporized phosphonic acid molecules to the substrate.[11][12] The exact temperatures and deposition time are critical parameters that need to be optimized for specific phosphonic acids and substrates. For some systems, a transport agent (e.g., a halogen compound) can be introduced to facilitate the volatilization of the solid.[11]
-
Cooling: After the desired deposition time, the furnace is cooled down, and the substrate is removed.
Mandatory Visualizations
Conclusion: Making the Right Choice
The selection between solution-based and vapor-phase deposition of phosphonic acids is not a one-size-fits-all decision.
Solution-based deposition is a well-established, accessible, and versatile method suitable for laboratory-scale research and development. It allows for the functionalization of a wide array of substrates with minimal equipment investment. However, it can be time-consuming, and careful control is required to avoid issues such as multilayer formation and solvent-related contamination.
Vapor-phase deposition , particularly Chemical Vapor Transport, presents a compelling alternative for applications demanding high purity, uniformity, and scalability. The solvent-free nature of the process is a significant advantage, eliminating potential solvent-induced defects and environmental concerns. While the initial equipment setup may be more complex, the potential for faster deposition times and superior film quality makes it an attractive option for industrial applications and the fabrication of high-performance devices.
For researchers in drug development, the choice will depend on the specific application. For initial screening of surface modifications on nanoparticles or small implant prototypes, the simplicity of solution-based methods may be preferable. However, for the large-scale production of coated medical devices where uniformity and purity are paramount, vapor-phase deposition offers a more robust and reproducible solution. As research in this area continues, the development of more accessible and well-characterized vapor-phase deposition protocols will likely broaden its adoption across various scientific disciplines.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Fast formation of superhydrophobic octadecylphosphonic acid (ODPA) coating for self-cleaning and oil/water separation - Soft Matter (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.aip.org [pubs.aip.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Structure and Order of Phosphonic Acid-Based Self-Assembled Monolayers on Si(100) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The nature of self-assembled octadecylphosphonic acid (ODPA) layers on copper substrates [diva-portal.org]
- 10. benchchem.com [benchchem.com]
- 11. Chemical vapor transport [cpfs.mpg.de]
- 12. Vapor Transport | Taufour Lab: Creating and Tuning Materials [taufourlab.faculty.ucdavis.edu]
Evaluating the effectiveness of different coupling reagents for peptide attachment to phosphonate surfaces
For Researchers, Scientists, and Drug Development Professionals
The effective immobilization of peptides onto surfaces is a critical step in the development of various biomedical applications, from biosensors and immunoassays to biocompatible implant coatings. Phosphonate-based self-assembled monolayers (SAMs) provide a stable and robust platform for such applications due to their strong binding to metal oxide surfaces like titanium and silicon dioxide. The choice of coupling reagent is paramount to ensure high efficiency, stability, and retained biological activity of the immobilized peptide. This guide provides an objective comparison of common coupling reagents for attaching peptides to phosphonate-terminated surfaces, supported by established chemical principles and available experimental data.
Comparative Analysis of Coupling Reagents
The selection of a coupling reagent influences reaction speed, efficiency, and the potential for side reactions. While direct comparative studies on phosphonate (B1237965) surfaces are limited, the well-established performance of these reagents in solid-phase peptide synthesis (SPPS) provides a strong basis for their evaluation in surface immobilization contexts. The three main classes of reagents compared here are Carbodiimides (EDC/NHS), Uronium/Aminium salts (HATU), and Phosphonium (B103445) salts (PyBOP).
| Coupling Reagent | Activation Mechanism | Relative Reactivity & Speed | Common Side Reactions | Cost-Effectiveness |
| EDC/NHS | Forms an O-acylisourea intermediate with the carboxyl group of the peptide, which is then stabilized by NHS to form an amine-reactive NHS-ester. | Moderate | N-acylurea formation (inactive byproduct), hydrolysis of the active ester. | High |
| HATU | Activates the peptide's carboxyl group to form a highly reactive OAt-active ester. | Very High | Guanidinylation of the peptide's N-terminus if used in excess, which can cap the peptide.[1] | Moderate |
| PyBOP | Activates the peptide's carboxyl group by forming a reactive phosphonium active ester (OBt ester). | High | Generally cleaner reactions than uronium salts; avoids guanidinylation.[1] The byproduct HMPA from the related BOP reagent is carcinogenic, but PyBOP byproducts are less hazardous.[2] | Low |
Experimental Protocols
Detailed methodologies for immobilizing a peptide with a primary amine (e.g., N-terminus or a lysine (B10760008) side chain) onto a surface functionalized with a carboxyl-terminated phosphonate SAM are provided below.
1. EDC/NHS Mediated Peptide Immobilization
This is the most widely documented method for this application.
-
Surface Preparation:
-
Prepare a phosphonate-modified substrate with a terminal carboxylic acid group (e.g., using (12-carboxydodecyl)phosphonic acid).[3]
-
Thoroughly rinse the substrate with an appropriate solvent (e.g., ethanol, deionized water) and dry under a stream of nitrogen.
-
-
Activation of the Phosphonate Surface:
-
Prepare a fresh activation solution of 0.4 M 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 0.1 M N-Hydroxysuccinimide (NHS) in a suitable buffer (e.g., MES buffer, pH 6.0, or deionized water).[3][4]
-
Immerse the phosphonate-functionalized substrate in the activation solution for 15-45 minutes at room temperature.[3][4]
-
Rinse the activated substrate with the buffer to remove excess EDC and NHS.
-
-
Peptide Coupling:
-
Immediately immerse the activated substrate in a solution of the peptide (typically 0.1-1 mg/mL) in a suitable buffer (e.g., PBS, pH 7.4).[4]
-
Allow the coupling reaction to proceed for 1-2 hours at room temperature or overnight at 4°C.
-
After incubation, rinse the substrate extensively with buffer and deionized water to remove non-covalently bound peptides.
-
Dry the substrate under a stream of nitrogen.
-
2. HATU Mediated Peptide Immobilization (Adapted Protocol)
Based on its high reactivity in SPPS, HATU is an excellent candidate for efficient surface coupling.
-
Surface Preparation:
-
Prepare and clean the carboxyl-terminated phosphonate surface as described for the EDC/NHS method.
-
-
Pre-activation of the Peptide:
-
Dissolve the peptide (1 equivalent) in an anhydrous aprotic solvent like N,N-Dimethylformamide (DMF).
-
Add HATU (0.95 equivalents) and a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) (2 equivalents) to the peptide solution.
-
Allow the pre-activation to proceed for 3-5 minutes at room temperature.
-
-
Peptide Coupling:
-
Introduce the pre-activated peptide solution to the phosphonate-functionalized substrate.
-
Allow the reaction to proceed for 1-2 hours at room temperature.
-
Rinse the substrate thoroughly with DMF, followed by a suitable buffer and deionized water.
-
Dry the substrate under a stream of nitrogen.
-
3. PyBOP Mediated Peptide Immobilization (Adapted Protocol)
PyBOP offers a clean and efficient alternative, avoiding the potential for guanidinylation.
-
Surface Preparation:
-
Prepare and clean the carboxyl-terminated phosphonate surface as described previously.
-
-
Coupling Reaction:
-
Prepare a solution of the peptide (1.1 equivalents), PyBOP (1.1 equivalents), and DIPEA (2.2 equivalents) in an anhydrous solvent like DMF.[5] An additive like 1-Hydroxybenzotriazole (HOBt) (1.1 equivalents) can be included to suppress racemization.[5]
-
Immerse the phosphonate-functionalized substrate in the coupling solution.
-
Allow the reaction to proceed for 1-2 hours at room temperature.
-
Rinse the substrate extensively with DMF, followed by a suitable buffer and deionized water.
-
Dry the substrate under a stream of nitrogen.
-
Visualizing the Immobilization Workflows
The following diagrams illustrate the key steps in the peptide immobilization process for each coupling reagent.
Caption: Workflow for peptide immobilization using EDC/NHS coupling.
Caption: Workflow for peptide immobilization using HATU coupling.
Caption: Workflow for peptide immobilization using PyBOP coupling.
Chemical Signaling Pathways
The underlying chemical reactions for the activation and coupling steps are visualized below.
Caption: EDC/NHS coupling reaction pathway.
Caption: HATU coupling reaction pathway (peptide activation).
Caption: PyBOP coupling reaction pathway (peptide activation).
References
- 1. 肽偶联剂选择指南 [sigmaaldrich.com]
- 2. peptide.com [peptide.com]
- 3. Phosphonic Acid Monolayers for Binding of Bioactive Molecules to Titanium Surfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Immobilization of peptides with distinct biological activities onto stem cell culture substrates using orthogonal chemistries - PMC [pmc.ncbi.nlm.nih.gov]
- 5. peptide.com [peptide.com]
Safety Operating Guide
Proper Disposal of 4-Bromobutylphosphonic Acid: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount to ensuring a secure laboratory environment and upholding environmental responsibility. This guide provides essential safety and logistical information for the proper disposal of 4-Bromobutylphosphonic acid, a corrosive solid that requires careful management. Adherence to these procedures is critical for mitigating risks to both personnel and the environment.
Immediate Safety and Hazard Information
This compound is classified as a corrosive substance that can cause severe skin burns and eye damage.[1][2][3] It is also corrosive to metals.[1][2][3] Before handling, it is imperative to be familiar with its specific hazards and to wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a laboratory coat. All handling of this compound should occur in a well-ventilated area, preferably within a chemical fume hood.
A summary of the key hazard information is provided in the table below:
| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement |
| Corrosive to metals, Category 1 | Corrosion | Danger | H290: May be corrosive to metals[1][3][4] |
| Skin corrosion, Sub-category 1C | Corrosion | Danger | H314: Causes severe skin burns and eye damage[1][3][4] |
| Serious eye damage, Category 1 | Corrosion | Danger | H318: Causes serious eye damage[1][3] |
Spill Management Protocol
In the event of a spill, immediate and appropriate action is crucial to prevent exposure and environmental contamination.
Spill Cleanup Procedure:
-
Evacuate and Secure: Immediately alert others in the vicinity and evacuate the immediate area of the spill. Restrict access to the contaminated zone.
-
Ventilate: Ensure the area is well-ventilated. If the spill occurs in a chemical fume hood, keep the sash at the appropriate working height.
-
Containment: For small spills, use an inert, non-combustible absorbent material such as sand, diatomite, or a universal binder to contain the spill.[5] Avoid using combustible materials like sawdust.
-
Cleanup: Carefully sweep or scoop up the absorbed material and place it into a clearly labeled, sealable container for hazardous waste. Avoid generating dust.
-
Decontamination: Clean the spill area with a suitable decontamination solution, and collect all cleanup materials as hazardous waste.
-
Waste Disposal: The sealed container with the spill cleanup materials must be disposed of as hazardous waste according to institutional and local regulations.
Step-by-Step Disposal Plan
The disposal of this compound must be managed as hazardous waste. Do not attempt to dispose of this chemical down the drain or in regular trash.
Disposal Protocol:
-
Waste Identification and Segregation:
-
Collect waste this compound and any materials contaminated with it separately from other waste streams.
-
Do not mix this waste with incompatible materials, such as bases or strong oxidizing agents, to prevent potentially violent reactions.
-
-
Waste Containerization:
-
Labeling:
-
The hazardous waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the appropriate hazard pictograms (corrosive).
-
Include the date of waste accumulation.
-
-
Storage:
-
Store the sealed hazardous waste container in a designated, well-ventilated, and secure area, away from incompatible materials.
-
The storage area should have secondary containment to manage any potential leaks.
-
-
Professional Disposal:
-
Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
Provide the waste disposal company with all necessary information about the chemical, including the Safety Data Sheet (SDS).
-
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
References
Comprehensive Safety Protocol: Handling and Disposal of 4-Bromobutylphosphonic Acid
This document provides essential safety and logistical information for the handling and disposal of 4-Bromobutylphosphonic acid, tailored for researchers, scientists, and drug development professionals. Adherence to these procedural guidelines is critical to ensure personal safety and regulatory compliance.
Hazard Identification and Summary
This compound is a corrosive solid that poses significant health risks upon exposure.[1][2] It can cause severe skin burns and serious eye damage.[1][3][4] The dust from this compound is hazardous if inhaled, potentially causing irritation and burns to the respiratory tract.[1][2] Additionally, it is corrosive to metals.[1][3][5]
GHS Hazard Statements:
-
H318: Causes serious eye damage.[1]
-
H302: Harmful if swallowed.[6]
-
H411: Toxic to aquatic life with long lasting effects.[6]
| Hazard Classification | Category |
| Corrosive to Metals | Category 1[1][6] |
| Skin Corrosion | Sub-category 1C[1] |
| Serious Eye Damage | Category 1[1][6] |
| Acute Toxicity (Oral) | Category 4[6] |
| Chronic Aquatic Hazard | Category 2[6] |
Personal Protective Equipment (PPE)
The selection of appropriate PPE is paramount to prevent exposure.[7] The following table summarizes the required PPE for various tasks involving this compound.
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Receiving/Unpacking | Safety glasses with side shields[8] | Chemical-resistant gloves (Nitrile, Neoprene, or Butyl)[7] | Lab coat | Not generally required |
| Weighing/Transferring (Solid) | Chemical splash goggles and face shield[9][7][8] | Chemical-resistant gloves (Nitrile, Neoprene, or Butyl)[7] | Chemical-resistant apron over a lab coat[9][10] | Required if dust is generated; use an appropriate respirator.[2][7] |
| Working with Solutions | Chemical splash goggles and face shield[9][7][8] | Chemical-resistant gloves (Nitrile, Neoprene, or Butyl)[7] | Chemical-resistant apron over a lab coat[9][10] | Not required if handled in a fume hood |
| Spill Cleanup | Chemical splash goggles and face shield[9][7][8] | Heavy-duty chemical-resistant gloves (Butyl or Neoprene) | Chemical-resistant coveralls or apron[7] | Respirator with appropriate cartridge for organic vapors and acid gases |
| Waste Disposal | Chemical splash goggles and face shield[9][7][8] | Chemical-resistant gloves (Nitrile, Neoprene, or Butyl)[7] | Chemical-resistant apron over a lab coat[9][10] | Not required if handling sealed containers |
Operational Plan: Step-by-Step Handling Procedures
These procedures are designed to minimize risk during the routine handling of this compound.
3.1. Receiving and Storage
-
Inspection: Upon receipt, visually inspect the container for any signs of damage or leaks.
-
Labeling: Ensure the container is clearly labeled with the chemical name and all relevant GHS hazard pictograms.[8]
-
Storage: Store the container in a designated, locked, and corrosion-resistant cabinet.[1][3] The storage area must be cool, dry, and well-ventilated.[1][3]
-
Segregation: Store this compound separately from incompatible materials, especially bases and strong oxidizing agents.[8][10] Never store corrosive chemicals above eye level.[9]
3.2. Handling and Use (Experimental Protocol)
-
Preparation: Before handling, ensure an eyewash station and emergency shower are accessible and operational.[9] Have a spill kit readily available.[9][10]
-
Fume Hood: All manipulations of this compound, especially weighing and preparing solutions, must be conducted inside a certified chemical fume hood to prevent inhalation of dust or vapors.[9][2][10]
-
Donning PPE: Put on all required PPE as specified in the table above.
-
Weighing: To minimize dust formation, weigh the solid carefully.[3] Use non-sparking tools.[3]
-
Preparing Solutions: When dissolving, always add the acid solid slowly to the solvent (e.g., water), never the other way around, to avoid a violent exothermic reaction and splashing.[9][2] Stir continuously and cool the mixture if necessary.[2]
-
Post-Handling: After use, wash hands and forearms thoroughly with soap and water.[3] Decontaminate the work area in the fume hood.
Caption: Workflow for safely handling this compound.
Disposal Plan
Dispose of this compound and associated waste as hazardous chemical waste in accordance with all local, state, and federal regulations.[3][5]
4.1. Waste Segregation and Collection
-
Waste Streams: Maintain separate, clearly labeled hazardous waste containers for:
-
Container Requirements: Use chemically compatible, leak-proof containers. For liquid waste, use containers with a resistant inner liner.[3][4] Do not fill containers beyond 90% capacity.[12] Keep containers tightly closed when not in use.[12]
-
Labeling: All waste containers must be labeled with "Hazardous Waste," the full chemical name of the contents, and the associated hazards (Corrosive, Halogenated Organic).
4.2. Disposal of Empty Containers
-
Triple Rinse: Rinse the empty original container three times with a suitable solvent (e.g., water or methanol).[12]
-
Collect Rinsate: The rinsate is considered hazardous waste and must be collected in the appropriate liquid waste container.[12]
-
Deface Label: Completely deface or remove the original label on the empty, rinsed container.[12]
-
Final Disposal: Dispose of the cleaned container as non-hazardous glass or plastic waste, as appropriate.[12]
4.3. Arranging for Disposal
-
Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste. Do not pour this chemical down the drain.[13]
Emergency Procedures
Immediate and appropriate action is critical in the event of an exposure or spill.
| Emergency Situation | Immediate Action Protocol |
| Skin Contact | 1. Immediately remove all contaminated clothing.[6][10]2. Flush the affected skin with copious amounts of water for at least 15 minutes, using an emergency shower for large exposures.[10]3. Seek immediate medical attention.[9][1] |
| Eye Contact | 1. Immediately flush eyes with water for at least 15 minutes at an eyewash station, holding eyelids open.[9][1][10]2. Remove contact lenses if present and easy to do so.[1][3]3. Seek immediate medical attention from an ophthalmologist. |
| Inhalation | 1. Move the affected person to fresh air immediately.[1][3][4]2. If breathing is difficult, provide oxygen. If not breathing, begin artificial respiration (do not use mouth-to-mouth).[5]3. Seek immediate medical attention.[1][3][4] |
| Ingestion | 1. Rinse mouth thoroughly with water.[1][3][4]2. Do NOT induce vomiting.[1][3][4]3. If the person is conscious, have them drink one or two glasses of water.[6]4. Seek immediate medical attention.[1][6] |
| Minor Spill (in Fume Hood) | 1. Alert others in the area.2. Wearing appropriate PPE, contain the spill with an acid-neutralizing agent (e.g., calcium carbonate or sodium bicarbonate).[9]3. Absorb the neutralized material with spill pads or other inert absorbent material.[3][10]4. Collect all contaminated materials in a labeled hazardous waste container.[10]5. Decontaminate the area. |
| Major Spill | 1. Evacuate the immediate area.2. Alert others and call your institution's emergency response number or 911.[10]3. If safe to do so, close the fume hood sash and turn off any ignition sources.[11]4. Prevent others from entering the area. |
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. ehs.princeton.edu [ehs.princeton.edu]
- 3. echemi.com [echemi.com]
- 4. (4-Bromobutyl)phosphonic Acid | 1190-14-3 | TCI AMERICA [tcichemicals.com]
- 5. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 1190-14-3 Name: (4-Bromobutyl)phosphonic Acid [xixisys.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. oshatrainingschool.com [oshatrainingschool.com]
- 8. Managing Corrosive Substances: Safety Protocols for Businesses [denios.ca]
- 9. 8.9 Corrosives | Environment, Health and Safety [ehs.cornell.edu]
- 10. ehs.stanford.edu [ehs.stanford.edu]
- 11. nipissingu.ca [nipissingu.ca]
- 12. ethz.ch [ethz.ch]
- 13. Proper disposal of chemicals - Sciencemadness Wiki [sciencemadness.org]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
